molecular formula C5H11NO2S B1679230 Penicillamine CAS No. 52-67-5

Penicillamine

Katalognummer: B1679230
CAS-Nummer: 52-67-5
Molekulargewicht: 149.21 g/mol
InChI-Schlüssel: VVNCNSJFMMFHPL-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Penicillamine, with the molecular formula C5H11NO2S and a molecular weight of 149.21 g/mol, is a trifunctional organic compound featuring a thiol, an amine, and a carboxylic acid group . Its structure is similar to the amino acid cysteine but features geminal dimethyl substituents alpha to the thiol . The (S)-enantiomer, or D-penicillamine, is the form used in research and therapeutic contexts, while the (R)-enantiomer is toxic as it inhibits pyridoxine (vitamin B6) . As a potent chelating agent, D-penicillamine forms strong complexes with transition metal ions, including Cu²⁺, Hg²⁺, and Pb²⁺ . Its primary research value lies in modeling the treatment of Wilson's disease, a genetic disorder of copper metabolism. In this context, this compound binds to accumulated copper, and the resulting complexes are eliminated from the body . The mechanism is thought to involve the formation of a ternary complex with albumin and copper, facilitating the migration of copper from the albumin complex to this compound, a process described as "reductive chelation" . Research also explores its application in cystinuria, where it binds with cysteine to form a mixed disulfide that is more soluble than cystine, preventing stone formation . Historically, it has been used to model the treatment of severe rheumatoid arthritis, with proposed mechanisms including the suppression of T-cell activity and the inhibition of macrophage function . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNCNSJFMMFHPL-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037069
Record name D-Penicillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

CRYSTALS; DECOMP 177.5 °C; SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE); HYGROSCOPIC; FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/, FREELY SOL IN WATER; SLIGHTLY SOL IN ALC; INSOL IN ETHER, CHLOROFORM.
Record name Penicillamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00859
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (D)-PENICILLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER

CAS No.

771431-20-0, 52-67-5
Record name D-Valine, 3-mercapto-, labeled with deuterium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771431-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Penicillamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penicillamine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penicillamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00859
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Penicillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Penicillamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.136
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENICILLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNN1DV99GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (D)-PENICILLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

202-206 °C
Record name Penicillamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00859
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (D)-PENICILLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Penicillamine's Copper Chelation: A Deep Dive into the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Penicillamine, a disease-modifying antirheumatic drug (DMARD), has long been a cornerstone in the management of Wilson's disease, a genetic disorder characterized by toxic copper accumulation. Its therapeutic efficacy is primarily attributed to its function as a chelating agent, binding to excess copper and facilitating its excretion from the body. This technical guide provides a comprehensive examination of the core mechanism of this compound in copper chelation. It delves into the chemical interactions, pharmacokinetic parameters, and the physiological consequences of copper removal. Detailed experimental protocols for assessing chelation efficacy and quantifying this compound and copper are provided, alongside quantitative data on binding affinities and clinical effectiveness. Visualizations of the chelation pathway and experimental workflows are included to offer a clear and detailed understanding for researchers, scientists, and professionals in drug development.

Introduction

Wilson's disease is an autosomal recessive disorder caused by mutations in the ATP7B gene, which encodes a copper-transporting P-type ATPase essential for biliary copper excretion and incorporation of copper into ceruloplasmin.[1] The resulting accumulation of copper, primarily in the liver and brain, leads to severe hepatic and neurological dysfunction. The primary therapeutic strategy for Wilson's disease is to remove excess copper and prevent its re-accumulation.

This compound, a sulfhydryl-containing amino acid, was one of the first effective oral therapies for Wilson's disease.[2] Its mechanism of action revolves around its ability to form stable, soluble complexes with copper, which are then readily excreted in the urine.[2] This guide will explore the intricacies of this process, from the molecular interactions to the clinical outcomes.

The Chemical Basis of Copper Chelation by this compound

The chelating activity of this compound is conferred by its functional groups: a sulfhydryl (-SH), an amino (-NH2), and a carboxyl (-COOH) group. These groups can act as ligands, donating lone pairs of electrons to a central copper ion to form a stable, heterocyclic ring structure known as a chelate.

A key aspect of this compound's interaction with copper is its ability to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺).[3] In the process of chelation, this compound itself is oxidized to D-penicillamine disulfide.[4] This reduction is significant because the resulting Cu⁺ ion has a different coordination chemistry and can be more readily complexed by the thiol group of this compound. The formation of the this compound-copper complex involves the binding of copper by the sulfhydryl and amino groups.[2]

The stability of the formed complex is crucial for effective chelation. The stability constant (log β) is a quantitative measure of the affinity between a ligand and a metal ion. For the mononuclear Cu(I) complex with this compound, a stability constant (log β122) of 39.18 has been reported, indicating a very strong and stable complex.[5] However, it's noteworthy that some studies suggest this compound has a lower binding affinity for copper compared to other chelators like trientine and 8-hydroxyquinolines.[3]

Quantitative Data on this compound's Efficacy

The clinical efficacy of this compound is directly related to its ability to promote urinary copper excretion. The following tables summarize key quantitative data regarding this compound's interaction with copper and its clinical use.

Table 1: Physicochemical Properties and Binding Affinity of this compound

ParameterValueReference
Molar Mass149.21 g/mol N/A
pKa (Carboxyl)1.8[6]
pKa (Amino)7.9[6]
pKa (Thiol)10.5[6]
Stability Constant (log β122) for Cu(I) complex39.18[5]

Table 2: Pharmacokinetic Parameters of D-Penicillamine (800 mg dose)

ParameterIntravenous AdministrationOral AdministrationReference
Plasma Elimination Half-life (t½β)62.7 ± 5.3 min60.7 ± 8.2 minN/A
Plasma Clearance (Cl)560.7 ± 42.8 ml/minN/AN/A
Volume of Distribution (Vd)57.0 ± 9.3 LN/AN/A
24h Urinary Excretion42.1% ± 6.2%21.2 ± 2.3%N/A
Fraction of Absorption (f)N/A41.2 ± 5.5%N/A

Table 3: Urinary Copper Excretion in Wilson's Disease Patients Treated with this compound

Patient GroupBasal Pre-treatment Excretion (µ g/24h )Post-penicillamine Challenge Excretion (µ g/24h )Reference
Pre-symptomatic207.93>1600[7][8]
Hepatic465.75>1600[7][8]
Neurological305.58>1600[7][8]
Normal< 50N/A[9]

Signaling Pathways and Logical Relationships

The interaction between this compound and copper is a direct chemical process rather than a complex signaling pathway. The following diagram illustrates the core chelation mechanism.

Penicillamine_Copper_Chelation cluster_bloodstream Bloodstream cluster_excretion Renal Excretion Excess_Cu Excess Copper (Cu²⁺) Pen_Cu_Complex This compound-Copper (I) Complex Excess_Cu->Pen_Cu_Complex This compound This compound This compound->Pen_Cu_Complex Chelation & Reduction (Cu²⁺ → Cu⁺) Urine Urine Pen_Cu_Complex->Urine Excretion Experimental_Workflow Patient_Selection Patient Selection (e.g., Wilson's Disease) Baseline_Measurement Baseline Measurement (24h Urine Copper) Patient_Selection->Baseline_Measurement Penicillamine_Admin This compound Administration Baseline_Measurement->Penicillamine_Admin Sample_Prep Urine Sample Preparation (Acidification, Dilution) Baseline_Measurement->Sample_Prep Followup_Measurement Follow-up Measurement (24h Urine Copper) Penicillamine_Admin->Followup_Measurement Followup_Measurement->Sample_Prep AAS_Analysis Atomic Absorption Spectrometry (AAS) Analysis Sample_Prep->AAS_Analysis Data_Analysis Data Analysis (Comparison of pre- and post-treatment levels) AAS_Analysis->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

References

An In-depth Technical Guide to the Synthesis and Purification of Penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of penicillamine, a crucial chelating agent and antirheumatic drug. The document details various synthetic routes, including semi-synthesis from penicillin and total synthesis strategies, alongside robust purification and chiral resolution techniques. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate key chemical pathways and experimental workflows.

Synthesis of this compound

This compound can be produced through semi-synthetic methods starting from penicillin or via total chemical synthesis. The choice of method often depends on factors such as cost, scalability, and desired stereochemical purity.

Semi-synthesis from Penicillin

A common and historically significant method for producing D-penicillamine involves the hydrolytic degradation of penicillin. This process leverages the readily available penicillin scaffold to yield the desired D-isomer, as the L-isomer is known to be toxic.[1][2]

  • Hydrolysis of Penicillin: A solution of a penicillin salt (e.g., potassium benzylpenicillin) in water is treated with a base, such as sodium hydroxide, to hydrolyze the β-lactam ring and form the corresponding penicilloic acid.[3]

  • Decarboxylation: The penicilloic acid is then decarboxylated by treatment with a strong acid, like hydrochloric acid, to yield the penilloic acid.[3]

  • Formation of Mercuric Salt Complex: The penilloic acid is treated with a mercuric salt (e.g., mercuric chloride) to form a this compound-mercuric salt complex, which precipitates from the solution.[4]

  • Liberation of Free this compound: The collected mercuric salt complex is suspended in water and treated with hydrogen sulfide (B99878) to precipitate mercuric sulfide and liberate the free this compound in solution.[4]

  • Isolation: The free this compound can then be isolated and purified.

A variation of this process involves a nucleophilic reaction with phenylhydrazine (B124118) in a non-aqueous organic solvent following hydrolysis and decarboxylation to yield high-purity D-penicillamine.[5]

G penicillin Penicillin Salt hydrolysis Hydrolysis (e.g., NaOH) penicillin->hydrolysis penicilloic_acid Penicilloic Acid hydrolysis->penicilloic_acid decarboxylation Decarboxylation (e.g., HCl) penicilloic_acid->decarboxylation penilloic_acid Penilloic Acid decarboxylation->penilloic_acid hg_complex Mercuric Salt Complexation penilloic_acid->hg_complex penicillamine_hg This compound-Hg Complex hg_complex->penicillamine_hg h2s_treatment H2S Treatment penicillamine_hg->h2s_treatment This compound D-Penicillamine h2s_treatment->this compound

Total Synthesis: The Asinger Reaction

The Asinger reaction provides a pathway for the total synthesis of DL-penicillamine (B57612). This multi-component reaction involves the formation of a thiazoline (B8809763) intermediate, which is subsequently converted to this compound.[6][7]

  • Thiazoline Formation: An aldehyde branched at the α-carbon, such as isobutyraldehyde, is reacted with elemental sulfur and ammonia (B1221849) to form a 2-isopropyl-5,5-dimethyl-thiazoline-Δ³.[8] This reaction is typically carried out with azeotropic removal of water, and the thiazoline can be purified by rectification.[6]

  • Carbonitrile Formation: The resulting thiazoline is then reacted with anhydrous hydrogen cyanide to yield the corresponding thiazolidine-4-carbonitrile.[8]

  • Hydrolysis to Carboxamide: The carbonitrile is hydrolyzed with concentrated hydrochloric acid at a temperature between 40°C and 70°C to form the hydrochloride of the thiazolidine-4-carboxamide.[8]

  • Hydrolysis to Carboxylic Acid: Further heating at a higher temperature converts the carboxamide to the hydrochloride of thiazolidine-4-carboxylic acid.[8]

  • Ring Cleavage: The thiazolidine-4-carboxylic acid hydrochloride is then hydrolyzed to yield DL-penicillamine hydrochloride.[8]

G isobutyraldehyde Isobutyraldehyde thiazoline_formation Thiazoline Formation isobutyraldehyde->thiazoline_formation sulfur_ammonia Sulfur + Ammonia sulfur_ammonia->thiazoline_formation thiazoline 2-Isopropyl-5,5-dimethyl- Δ³-thiazoline thiazoline_formation->thiazoline hcn_addition HCN Addition thiazoline->hcn_addition carbonitrile Thiazolidine-4-carbonitrile hcn_addition->carbonitrile hydrolysis1 Hydrolysis (HCl, 40-70°C) carbonitrile->hydrolysis1 carboxamide Thiazolidine-4-carboxamide Hydrochloride hydrolysis1->carboxamide hydrolysis2 Hydrolysis (HCl, >80°C) carboxamide->hydrolysis2 carboxylic_acid Thiazolidine-4-carboxylic Acid Hydrochloride hydrolysis2->carboxylic_acid ring_cleavage Hydrolytic Ring Cleavage carboxylic_acid->ring_cleavage dl_this compound DL-Penicillamine ring_cleavage->dl_this compound

Total Synthesis from L-Serine

An alternative total synthesis route utilizes L-serine as a chiral starting material to produce D-penicillamine with high optical purity.[9]

  • Grignard Reaction: A derivative of L-serine ester (e.g., Boc-L-serine methyl ester) undergoes a Grignard reaction with a methyl Grignard reagent to yield a first intermediate.[9]

  • Oxidation: The first intermediate is oxidized to produce a second intermediate.[9]

  • Sulfonylation: The second intermediate is subjected to a sulfonylation reaction to form a third intermediate.[9]

  • Thioesterification: The third intermediate undergoes thioesterification with a sulfurization reagent to create a fourth intermediate.[9]

  • Hydrolysis: The final hydrolysis step yields D-penicillamine.[9]

G l_serine L-Serine Ester Derivative grignard Grignard Reaction (Methyl Grignard) l_serine->grignard intermediate1 Intermediate 1 grignard->intermediate1 oxidation Oxidation intermediate1->oxidation intermediate2 Intermediate 2 oxidation->intermediate2 sulfonylation Sulfonylation intermediate2->sulfonylation intermediate3 Intermediate 3 sulfonylation->intermediate3 thioesterification Thioesterification intermediate3->thioesterification intermediate4 Intermediate 4 thioesterification->intermediate4 hydrolysis Hydrolysis intermediate4->hydrolysis d_this compound D-Penicillamine hydrolysis->d_this compound

Synthesis RouteStarting MaterialKey IntermediatesReported YieldReported PurityReference
Semi-synthesis from PenicillinPenicillin G Sodium SaltPenicilloic acid, Phenylhydrazone derivative69.0%99.3%[5]
Asinger ReactionIsobutyraldehyde, Sulfur, Ammonia2-isopropyl-5,5-dimethyl-Δ³-thiazoline79% (for thiazoline intermediate)Not specified[8]
Total Synthesis from L-SerineBoc-L-serine methyl esterMultiple intermediates81%99.4% (ee 99%)[9]

Purification of this compound

Purification is a critical step in the manufacturing of this compound, especially to ensure the removal of the toxic L-enantiomer and other impurities.

Crystallization

Crystallization is a fundamental technique for the purification of D-penicillamine. The crude product can be dissolved in a suitable solvent, often water or a mixture of alcohol and another organic solvent, and then allowed to crystallize, often at reduced temperatures.

  • Dissolve the crude D-penicillamine in a minimal amount of hot water or a specified solvent system (e.g., ethanol/ethyl acetate).[9]

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Formation of Isopropylidene Derivative

To facilitate purification, this compound can be converted to its isopropylidene derivative by reaction with acetone. This derivative can be more easily crystallized and purified.

  • A solution of this compound hydrochloride is mixed with isobutyl acetate (B1210297).

  • The mixture is refluxed under reduced pressure to remove water.

  • The batch is cooled, and the product is filtered.

  • The reactor and the product cake are washed with acetone.

  • The isopropylidene derivative can then be hydrolyzed back to pure this compound hydrochloride by heating in water to distill off the acetone.[3]

G crude_this compound Crude this compound Hydrochloride acetone_reaction Reaction with Acetone crude_this compound->acetone_reaction isopropylidene_derivative Isopropylidene This compound Hydrochloride acetone_reaction->isopropylidene_derivative crystallization Crystallization isopropylidene_derivative->crystallization purified_derivative Purified Isopropylidene Derivative crystallization->purified_derivative hydrolysis Hydrolysis (Heat in Water) purified_derivative->hydrolysis pure_this compound Pure this compound Hydrochloride hydrolysis->pure_this compound

Chiral Resolution

Since total synthesis methods often produce a racemic mixture of DL-penicillamine, chiral resolution is essential to isolate the therapeutically active D-enantiomer.

A common method for resolving racemates is the formation of diastereomeric salts with a chiral resolving agent. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • The racemic mixture (e.g., a DL-penicillamine derivative) is reacted with an optically active base (e.g., L-lysine) in a suitable solvent like methanol.[10]

  • The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution.

  • The salt is isolated by filtration.

  • The desired enantiomer is then liberated from the salt by treatment with an acid.[10]

Various chromatographic techniques are employed for the analytical and preparative separation of this compound enantiomers.

  • Thin-Layer Chromatography (TLC): DL-Penicillamine can be resolved on TLC plates impregnated with a chiral selector like L-tartaric acid or (R)-mandelic acid.[1]

  • High-Performance Liquid Chromatography (HPLC): Chiral stationary phases, such as those based on teicoplanin (e.g., CHIROBIOTIC T), can be used to separate D- and L-penicillamine.

  • Capillary Electrophoresis (CE): Chiral CE methods using a chiral selector like β-cyclodextrin can achieve baseline separation of DL-penicillamine over a broad pH range.[11]

Purification/Resolution MethodPrincipleKey Reagents/ConditionsOutcomeReference
Crystallization Differential solubilityWater, Ethanol/Ethyl acetateIncreased purity[9]
Isopropylidene Derivative Formation of a more easily crystallizable intermediateAcetoneHigh purity this compound hydrochloride[3]
Diastereomeric Salt Formation Separation of diastereomers by fractional crystallizationL-lysine (chiral resolving agent)Optically pure D-penicillamine derivative[10]
Chiral TLC Differential interaction with a chiral stationary phaseL-tartaric acid or (R)-mandelic acid as impregnating agentSeparation of D- and L-enantiomers[1]
Chiral HPLC Enantioselective separation on a chiral columnCHIROBIOTIC T column, mobile phase of 0.1% triethylamine (B128534) acetate (pH 3.8) and ethanolBaseline separation of enantiomers
Chiral Capillary Electrophoresis Differential migration in an electric field with a chiral selectorβ-cyclodextrinQuantification of D- and L-penicillamine[11]

References

The Discovery and Pharmacological History of Penicillamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillamine, a sulfhydryl-containing amino acid derived from the degradation of penicillin, holds a unique position in the history of pharmacology. Initially identified as a chemical curiosity, its journey to becoming a therapeutic agent for a range of debilitating diseases is a testament to serendipitous observation, meticulous scientific inquiry, and the pioneering spirit of researchers. This in-depth technical guide explores the discovery, history, and pharmacological underpinnings of this compound, providing detailed experimental insights and quantitative data for the scientific community.

Discovery and Initial Synthesis

The story of this compound begins not with a targeted drug discovery program, but as a byproduct of research into the structure of penicillin during World War II.

Identification as a Penicillin Degradation Product

In the early 1940s, as scientists worked to elucidate the structure of penicillin, a novel sulfur-containing amino acid was isolated from its acid hydrolysates. This compound was named "this compound."

First Synthesis by Cornforth and Robinson

The first successful chemical synthesis of this compound was achieved by Sir John Cornforth under the supervision of Sir Robert Robinson.[1] This seminal work provided a means to produce the compound for further investigation, independent of penicillin degradation.

The Pioneering Use in Wilson's Disease

The therapeutic potential of this compound was first realized in the treatment of Wilson's disease, a rare genetic disorder characterized by toxic copper accumulation.

Dr. John Walshe's Landmark Discovery

In 1956, Dr. John Walshe, a British neurologist, published a groundbreaking paper in The American Journal of Medicine detailing the successful use of this compound to treat Wilson's disease.[2][3] Having observed the presence of this compound in the urine of patients treated with penicillin, he hypothesized that its chemical structure would make it an effective copper chelating agent.[4][5]

Early Experimental Evidence and Quantitative Data

Walshe's initial experiments provided compelling evidence for this compound's efficacy. After administering the drug to himself to ensure its safety, he gave it to a patient with Wilson's disease and observed a remarkable tenfold increase in urinary copper excretion.[4] This demonstrated the drug's potent ability to mobilize and eliminate excess copper from the body.

The following table summarizes the key quantitative findings from early studies on this compound in Wilson's disease:

ParameterPre-treatment (Basal)Post-penicillamine ChallengePost-treatment (1-2 years)
Urinary Copper Excretion (µ g/24h ) - Pre-symptomatic Patients 207.93Significant IncreaseSignificant Decrease
Urinary Copper Excretion (µ g/24h ) - Hepatic Wilson's Disease 465.75Significant IncreaseSignificant Decrease
Urinary Copper Excretion (µ g/24h ) - Neurological Wilson's Disease 305.58Highest IncreaseSignificant Decrease

Data compiled from Walshe, J. M. (2011). The pattern of urinary copper excretion and its response to treatment in patients with Wilson's disease. QJM: An International Journal of Medicine, 104(9), 775-778.[6]

Mechanism of Action in Wilson's Disease: Chelation

The primary mechanism of this compound in Wilson's disease is its action as a chelating agent. The sulfhydryl group (-SH) in the this compound molecule has a high affinity for divalent metal ions, including copper (Cu²⁺). It forms a stable, water-soluble complex with copper, which is then readily excreted by the kidneys.

G cluster_bloodstream Bloodstream cluster_kidney Kidney Excess_Copper Excess Copper (Cu²⁺) in Tissues This compound This compound Excess_Copper->this compound Chelation Cu_Pen_Complex Copper-Penicillamine Complex This compound->Cu_Pen_Complex Urine Urinary Excretion Cu_Pen_Complex->Urine

Chelation of Copper by this compound

Application in Rheumatoid Arthritis

Following its success in Wilson's disease, the therapeutic scope of this compound expanded to include the treatment of severe, active rheumatoid arthritis (RA).

Early Clinical Trials and Efficacy

The first successful use of this compound in rheumatoid arthritis was reported in 1964.[1] Subsequent clinical trials demonstrated its efficacy as a disease-modifying antirheumatic drug (DMARD). A Cochrane review of six trials involving 683 patients provided the following quantitative data on the effectiveness of D-penicillamine compared to placebo:[7][8]

Outcome MeasureDosageStandardized Mean Difference (95% CI)
Tender Joint Counts Moderate (500 to <1000mg/day)-0.51 (-0.88, -0.14)
High (≥1000mg/day)-0.51 (-0.93, -0.08)
Pain Moderate (500 to <1000mg/day)-0.56 (-0.87, -0.26)
High (≥1000mg/day)-0.65 (-0.97, -0.32)
Physician's Global Assessment Moderate (500 to <1000mg/day)-0.97 (-1.25, -0.70)
Outcome MeasureDosageWeighted Mean Difference (mm/hr)
Erythrocyte Sedimentation Rate (ESR) Moderate (500 to <1000mg/day)-10.65
High (≥1000mg/day)-14.39

These results indicate a statistically significant benefit of D-penicillamine in reducing disease activity in patients with rheumatoid arthritis.[7][8]

Immunomodulatory Mechanism of Action

The mechanism of action of this compound in rheumatoid arthritis is more complex than its chelating effect and is primarily immunomodulatory. It is known to:

  • Reduce the number of T-lymphocytes: this compound has been shown to inhibit T-lymphocyte proliferation.[9][10][11]

  • Inhibit macrophage function: It can modulate macrophage activity, a key player in the inflammatory cascade of RA.[9][12][13]

  • Decrease Interleukin-1 (IL-1) production: this compound can inhibit the production of the pro-inflammatory cytokine IL-1.[9][14][15]

  • Decrease rheumatoid factor: It leads to a reduction in the levels of rheumatoid factor, an autoantibody implicated in RA.[9]

  • Prevent collagen cross-linking: This action may contribute to its effects on the connective tissue.[9]

G This compound This compound T_Lymphocytes T-Lymphocyte Proliferation This compound->T_Lymphocytes Inhibits Macrophage Macrophage Activation This compound->Macrophage Inhibits IL1 Interleukin-1 (IL-1) Production This compound->IL1 Decreases Rheumatoid_Factor Rheumatoid Factor Levels This compound->Rheumatoid_Factor Decreases Inflammation Joint Inflammation and Damage T_Lymphocytes->Inflammation Promotes Macrophage->Inflammation Promotes IL1->Inflammation Promotes Rheumatoid_Factor->Inflammation Contributes to

Immunomodulatory Effects of this compound in RA

Experimental Protocols: Synthesis of D-Penicillamine from Penicillin G

The following provides a detailed methodology for the synthesis of D-penicillamine from Penicillin G, based on established protocols.

Materials
  • Potassium Penicillin G

  • Sodium Hydroxide (B78521)

  • Hydrochloric Acid

  • Mercuric Chloride

  • Phenylhydrazine

  • Hydrogen Sulfide (B99878)

  • Acetone

  • Various solvents (e.g., water, isobutyl acetate)

Step-by-Step Procedure

G Start Start: Potassium Penicillin G Hydrolysis 1. Alkaline Hydrolysis (NaOH) Start->Hydrolysis Penicilloic_Acid Penicilloic Acid Hydrolysis->Penicilloic_Acid Decarboxylation 2. Decarboxylation (HCl) Penicilloic_Acid->Decarboxylation Penilloic_Acid Penilloic Acid Decarboxylation->Penilloic_Acid Complexation 3. Mercuric Salt Complexation (HgCl₂) Penilloic_Acid->Complexation Hg_Complex This compound-Mercuric Salt Complex Complexation->Hg_Complex Removal 4. Removal of Penilloaldehyde (Phenylhydrazine) Hg_Complex->Removal Purified_Complex Purified Complex Removal->Purified_Complex Conversion 5. Conversion to this compound (H₂S) Purified_Complex->Conversion Penicillamine_Base This compound Base Conversion->Penicillamine_Base Purification 6. Purification (Isopropylidene derivative) Penicillamine_Base->Purification End End: D-Penicillamine Purification->End

Workflow for D-Penicillamine Synthesis

Step 1: Alkaline Hydrolysis of Penicillin G [16][17]

  • Dissolve potassium benzylpenicillin in distilled water at room temperature.

  • Slowly add a solution of sodium hydroxide over a period of 30 minutes.

  • Stir the solution for two hours at room temperature to hydrolyze the penicillin to the corresponding penicilloic acid.

Step 2: Decarboxylation to Penilloic Acid [16]

  • While maintaining room temperature, slowly add concentrated hydrochloric acid.

Step 3: Formation of the Mercuric Salt Complex [16]

  • Add the solution from Step 2 to a solution of mercuric chloride over 30 minutes. This will yield the mercuric salt complex of this compound.

Step 4: Removal of Benzylpenilloaldehyde [16]

  • Warm the filtrate from Step 3 to 50°C and slowly add phenylhydrazine.

  • Cool the mixture to room temperature and add concentrated hydrochloric acid.

  • Filter the precipitated benzylpenilloaldehyde phenylhydrazone.

Step 5: Conversion to this compound [16]

  • To the filtrate from Step 4, add hydrogen sulfide at 25°C.

  • Filter the precipitated mercuric sulfide.

  • Concentrate the filtrate under reduced pressure.

Step 6: Purification via Isopropylidene Derivative [16]

  • Mix the concentrated filtrate with isobutyl acetate (B1210297) and reflux under reduced pressure to form the isopropylidene derivative.

  • Further purification steps, such as crystallization, can be employed to obtain high-purity D-penicillamine.

Conclusion

The history of this compound is a compelling narrative of scientific discovery, moving from an incidental finding to a targeted therapeutic intervention. Its dual role as a potent chelating agent and a nuanced immunomodulator has provided invaluable treatment options for patients with Wilson's disease and rheumatoid arthritis. This guide has provided a technical overview of its discovery, key experimental data that established its efficacy, and detailed protocols for its synthesis. Continued research into the precise molecular mechanisms of this compound may yet unveil further therapeutic applications for this remarkable molecule.

References

The Thiol Group of Penicillamine: A Locus of Potent Biochemical Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Penicillamine, a chiral trifunctional amino acid, harbors a sulfhydryl (thiol) group that dictates its diverse and potent biochemical activities. This thiol moiety is the cornerstone of its therapeutic applications, acting as a chelator, a participant in disulfide exchange reactions, and a modulator of various signaling pathways. This technical guide provides a comprehensive exploration of the biochemical properties of this compound's thiol group, offering insights for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties of the Thiol Group

The reactivity and function of this compound's thiol group are fundamentally governed by its physicochemical properties, particularly its acidity (pKa) and redox potential.

Acidity (pKa)

The thiol group of this compound exhibits a pKa value that is crucial for its biological activity, as it determines the proportion of the reactive thiolate anion (S⁻) at physiological pH.

Functional Group pKa Value
Thiol (β-thiol)10.5[1][2]
α-Amino7.9[1][2]
Carboxyl1.8[1][2]

Table 1: Dissociation constants (pKa) of this compound's functional groups.

At physiological pH (around 7.4), the thiol group of this compound exists predominantly in its protonated form (R-SH). However, the equilibrium allows for a sufficient concentration of the thiolate anion to engage in nucleophilic reactions, which are central to its mechanism of action.

Redox Properties

While a standard redox potential for the this compound thiol/disulfide couple is not extensively reported, its redox activity is evident in its antioxidant properties and its interaction with metal ions. The thiol group can undergo oxidation to form a disulfide, and it can participate in redox cycling with transition metals like copper. This reactivity is harnessed in its therapeutic effects but can also contribute to the generation of reactive oxygen species (ROS) under certain conditions.[3][4] this compound is thought to decrease excess copper levels in Wilson's disease by reducing Cu(II) to Cu(I).[5]

Key Biochemical Reactions of the Thiol Group

The thiol group of this compound is the primary site of three major types of biochemical reactions: metal chelation, disulfide exchange, and thiazolidine (B150603) formation.[6]

Metal Chelation

This compound is a potent chelating agent, a property conferred by its thiol, amino, and carboxyl groups.[6][7][8] The thiol group, with its high affinity for heavy metals, plays a pivotal role in this function.[9]

Copper Chelation in Wilson's Disease: The primary therapeutic application of this compound is in the treatment of Wilson's disease, a genetic disorder characterized by copper accumulation.[7][10] The thiol group of this compound binds to excess copper, forming a stable, soluble complex that is readily excreted in the urine.[7][8][10] Mechanistically, this compound binds to free copper through its sulfhydryl group, forming a soluble complex that, in turn, promotes urinary copper excretion.[9]

Disulfide Exchange

The thiol group of this compound can readily undergo disulfide exchange reactions with other thiol-containing molecules, most notably cysteine.

Cystinuria Treatment: In the management of cystinuria, a condition characterized by the formation of cystine kidney stones, this compound's thiol group reacts with cystine (a disulfide of cysteine) to form a mixed disulfide of this compound and cysteine.[1][8] This mixed disulfide is significantly more soluble than cystine, preventing stone formation and facilitating its excretion.[1][8]

Modulation of Signaling Pathways

The biochemical activity of this compound's thiol group extends to the modulation of various cellular signaling pathways, contributing to its therapeutic effects in autoimmune diseases like rheumatoid arthritis.

Metallothionein (B12644479) Induction

This compound has been shown to induce the expression of metallothioneins, a family of cysteine-rich proteins that bind heavy metals. This induction is dependent on the presence of intracellular copper.[7] this compound is thought to mobilize copper from other cellular ligands, making it available to induce metallothionein synthesis.[7] This action contributes to the detoxification and sequestration of excess copper.[6]

Metallothionein_Induction This compound This compound Intracellular_Cu Intracellular Copper Pool This compound->Intracellular_Cu Mobilizes MTF1 MTF-1 (Metal-Responsive Transcription Factor 1) Intracellular_Cu->MTF1 Activates MRE MRE (Metal Response Element) MTF1->MRE Binds to MT_Gene Metallothionein Gene MRE->MT_Gene Promotes Transcription MT_mRNA Metallothionein mRNA MT_Gene->MT_mRNA Transcription Metallothionein Metallothionein Protein MT_mRNA->Metallothionein Translation Cu_Sequestration Copper Sequestration and Detoxification Metallothionein->Cu_Sequestration

This compound-induced metallothionein expression pathway.
T-Cell Modulation in Rheumatoid Arthritis

In the context of rheumatoid arthritis, this compound's mechanism of action is thought to involve the modulation of T-cell activity.[11] It has been shown to reduce the numbers of T-lymphocytes and inhibit macrophage function.[12] this compound can also interfere with the formation of cross-links between tropocollagen molecules.[11] The thiol group is considered a key structural feature for this activity.[13]

T_Cell_Modulation This compound This compound T_Lymphocytes T-Lymphocytes This compound->T_Lymphocytes Reduces Numbers Macrophage Macrophages This compound->Macrophage Inhibits Function IL1 IL-1 Production This compound->IL1 Decreases Rheumatoid_Factor Rheumatoid Factor This compound->Rheumatoid_Factor Decreases Collagen_Crosslinking Collagen Cross-linking This compound->Collagen_Crosslinking Prevents Inflammation Joint Inflammation and Damage T_Lymphocytes->Inflammation Macrophage->IL1 Macrophage->Inflammation IL1->Inflammation Rheumatoid_Factor->Inflammation Collagen_Crosslinking->Inflammation Contributes to

Putative mechanisms of this compound in rheumatoid arthritis.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the biochemical properties of this compound's thiol group.

Determination of Thiol pKa by Spectrophotometry

This protocol is adapted from methods used for the spectrophotometric determination of this compound.[14][15][16]

Principle: The absorbance of a solution containing this compound and a pH-sensitive chromogenic reagent is measured across a range of pH values. The change in absorbance reflects the ionization state of the thiol group, allowing for the determination of its pKa.

Materials:

  • D-Penicillamine

  • 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-CL)

  • Buffer solutions of varying pH (e.g., phosphate, borate)

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Prepare a stock solution of D-penicillamine in distilled water.

  • Prepare a stock solution of NBD-CL in methanol.

  • For each pH value to be tested, prepare a reaction mixture in a volumetric flask containing a fixed concentration of D-penicillamine, a fixed concentration of NBD-CL, and the appropriate buffer.

  • Allow the reaction to proceed for a set time at a constant temperature.

  • Measure the absorbance of the resulting colored adduct at its maximum absorption wavelength (around 468 nm for the NBD-CL adduct).[16]

  • Plot the absorbance values against the corresponding pH values.

  • The pKa can be determined from the midpoint of the resulting sigmoidal curve.

Assessment of Antioxidant Capacity using the CUPRAC Assay

This protocol is based on the Cupric Reducing Antioxidant Capacity (CUPRAC) assay.[3][17][18]

Principle: The CUPRAC method measures the ability of an antioxidant to reduce Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex, which has a characteristic orange-yellow color with maximum absorption at 450 nm.

Materials:

  • D-Penicillamine

  • CUPRAC Reagent A (Copper(II) chloride solution)

  • CUPRAC Reagent B (Neocuproine solution)

  • CUPRAC Reagent C (Ammonium acetate (B1210297) buffer, pH 7)

  • Trolox (as a standard)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a standard curve using various concentrations of Trolox.

  • Prepare solutions of D-penicillamine at different concentrations.

  • In a 96-well microplate, add the sample or standard solution.

  • Add CUPRAC Reagent A to each well.

  • Add CUPRAC Reagent B to each well.

  • Add CUPRAC Reagent C to each well to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Read the absorbance at 450 nm.

  • Calculate the antioxidant capacity of this compound relative to the Trolox standard.

CUPRAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Penicillamine_Sample Prepare this compound Sample Solutions Add_Reagents Add Sample/Standard, Cu(II)-Neocuproine, and Buffer to Wells Penicillamine_Sample->Add_Reagents Trolox_Standards Prepare Trolox Standard Curve Trolox_Standards->Add_Reagents Incubate Incubate at Room Temperature Add_Reagents->Incubate Read_Absorbance Read Absorbance at 450 nm Incubate->Read_Absorbance Calculate_Capacity Calculate Antioxidant Capacity Read_Absorbance->Calculate_Capacity

Experimental workflow for the CUPRAC antioxidant capacity assay.
Quantification of Copper Chelation

This protocol is based on a method using the copper-specific chromogenic indicator, bathocuproinedisulfonic acid (BCS).[19]

Principle: BCS forms a colored complex with Cu(I). In the presence of a chelator like this compound, the copper will be sequestered, leading to a decrease in the absorbance of the Cu(I)-BCS complex. This change in absorbance is proportional to the amount of copper chelated by this compound.

Materials:

  • D-Penicillamine

  • Copper(II) sulfate (B86663) or chloride solution

  • Bathocuproinedisulfonic acid disodium (B8443419) salt (BCS) solution

  • Ascorbic acid (to reduce Cu(II) to Cu(I))

  • Buffer solution (e.g., acetate buffer, pH 4.5-7.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a solution of the Cu(I)-BCS complex by mixing copper sulfate, ascorbic acid, and BCS in the appropriate buffer.

  • Measure the initial absorbance of the Cu(I)-BCS complex at its maximum absorption wavelength.

  • Add a known concentration of D-penicillamine solution to the Cu(I)-BCS complex.

  • Allow the mixture to equilibrate.

  • Measure the final absorbance of the solution.

  • The decrease in absorbance is used to calculate the amount of copper chelated by this compound. The stoichiometry of the this compound-copper complex can also be estimated.

Conclusion

The thiol group of this compound is a remarkably versatile functional moiety that underpins its therapeutic efficacy across a range of diseases. Its ability to chelate heavy metals, participate in disulfide exchange reactions, and modulate key signaling pathways highlights the intricate relationship between chemical structure and biological function. A thorough understanding of the biochemical properties of this thiol group is paramount for the rational design of new therapeutic agents and for optimizing the clinical use of this compound. This guide provides a foundational understanding for researchers and clinicians working to harness the therapeutic potential of this unique molecule.

References

Penicillamine Degradation: A Technical Guide to Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of penicillamine, its associated byproducts, and the experimental protocols for their analysis. The information presented is critical for understanding the stability of this compound, ensuring the quality and safety of pharmaceutical formulations, and guiding the development of robust analytical methods.

Introduction to this compound and its Stability

D-penicillamine, a chelating agent and a disease-modifying antirheumatic drug (DMARD), is a synthetic derivative of the amino acid cysteine. Its therapeutic efficacy is intrinsically linked to its chemical structure, particularly the free sulfhydryl group, which is also the primary site of its degradation. Understanding the degradation pathways of this compound is paramount for ensuring its stability in pharmaceutical formulations and for identifying potential impurities that may arise during manufacturing, storage, or in vivo metabolism.

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation and identify the resulting byproducts.

This compound Degradation Pathways

This compound degrades through several pathways, both in vivo and in vitro. The major degradation routes involve oxidation of the sulfhydryl group, leading to the formation of various disulfides. Other pathways include S-methylation and N-acetylation, which are primarily metabolic routes. Under certain conditions, particularly as a degradation product of penicillins, other related substances can be formed.

Oxidative Degradation

Oxidation is the most significant degradation pathway for this compound. The free sulfhydryl group is readily oxidized, especially in the presence of metal ions like copper, to form this compound disulfide. This process can also lead to the formation of mixed disulfides with endogenous thiols such as cysteine and glutathione.

Key Oxidative Degradation Byproducts:

  • This compound Disulfide: The primary product of this compound oxidation.

  • This compound-Cysteine Disulfide: A mixed disulfide formed by the reaction of this compound with cysteine.

  • This compound-Glutathione Mixed Disulfide: A mixed disulfide formed with glutathione.

  • This compound Trisulfide: An impurity that can be formed under certain oxidative conditions.[1]

  • Hydrogen Peroxide: Generated as a byproduct of copper-catalyzed oxidation of this compound.

Metabolic Pathways

In vivo, this compound undergoes metabolic transformations that can be considered a form of degradation or inactivation. These pathways include:

  • S-methylation: Formation of S-methyl-D-penicillamine.

  • N-acetylation: Formation of N-acetyl-D-penicillamine.

Degradation as a Byproduct of Penicillins

This compound itself can be a degradation product of penicillin antibiotics. Under acidic conditions, penicillins can hydrolyze to form various products, including this compound.[2] Another related degradation product formed from penicillins under specific pH conditions is N-formylthis compound.

Other Degradation Products and Impurities

Forced degradation studies have identified other potential impurities and byproducts, including:

  • Thiazolidine Carboxylic Acid [1]

  • Thiazolidine Carboxamide [1]

  • Thiazolidine Carbonitrile [1]

  • Dihydrothiazole [1]

The following diagram illustrates the primary degradation pathways of this compound.

Penicillamine_Degradation_Pathways This compound This compound Penicillamine_Disulfide This compound Disulfide This compound->Penicillamine_Disulfide Oxidation Mixed_Disulfides Mixed Disulfides (e.g., this compound-Cysteine Disulfide, This compound-Glutathione Disulfide) This compound->Mixed_Disulfides Oxidation with endogenous thiols S_Methyl_this compound S-Methyl-D-penicillamine This compound->S_Methyl_this compound S-methylation (Metabolic) N_Acetyl_this compound N-Acetyl-D-penicillamine This compound->N_Acetyl_this compound N-acetylation (Metabolic) Other_Impurities Other Impurities (e.g., Thiazolidine derivatives) This compound->Other_Impurities Forced Degradation Penicillin Penicillin Penicillin->this compound Acidic Hydrolysis N_Formylthis compound N-Formylthis compound Penicillin->N_Formylthis compound Degradation

Primary degradation pathways of this compound.

Quantitative Data on this compound Degradation

Stress ConditionKey Degradation Byproducts ObservedReported Degradation Level
Acidic Hydrolysis This compound Disulfide, this compound-Cysteine DisulfideSignificant degradation observed, but specific percentages vary.
Alkaline Hydrolysis This compound DisulfideSignificant degradation observed.
**Oxidative (e.g., H₂O₂) **This compound Disulfide, this compound Trisulfide, Hydrogen PeroxideOften the most significant degradation pathway.
Thermal This compound Disulfide and other minor impuritiesDegradation is temperature-dependent.
Photolytic This compound Disulfide and other minor impuritiesDegradation depends on the intensity and wavelength of light.

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies on this compound and for the analysis of its degradation products.

Forced Degradation Study Protocol

This protocol is a general guideline and should be adapted based on the specific formulation and regulatory requirements. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][4]

4.1.1. Materials and Reagents

  • This compound drug substance or drug product

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (B52724) (HPLC grade)

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

4.1.2. Sample Preparation

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water, methanol, or a mixture).

4.1.3. Stress Conditions

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).

    • Neutralize the solution with an equivalent amount of NaOH before analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same procedure as for acidic hydrolysis.

    • Neutralize the solution with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period.

    • Analyze the solution at various time points.

  • Thermal Degradation:

    • Expose the solid drug substance or drug product to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • For solutions, heat the stock solution at a specified temperature (e.g., 60°C).

  • Photolytic Degradation:

    • Expose the drug substance or drug product (in a transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be protected from light.

The following diagram illustrates a typical experimental workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Start Prep_Stock Prepare this compound Stock Solution (1 mg/mL) Start->Prep_Stock Acid Acidic Hydrolysis (0.1M/1M HCl, RT/60°C) Prep_Stock->Acid Base Alkaline Hydrolysis (0.1M/1M NaOH, RT/60°C) Prep_Stock->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Prep_Stock->Oxidation Thermal Thermal Degradation (Solid/Solution, 60-80°C) Prep_Stock->Thermal Photo Photolytic Degradation (ICH Q1B conditions) Prep_Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC HPLC-UV/DAD Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Peak_Purity Assess Peak Purity HPLC->Peak_Purity Identify Identify Degradation Products (e.g., LC-MS) Peak_Purity->Identify Quantify Quantify Degradation Products Identify->Quantify Report Report Results Quantify->Report

Experimental workflow for a forced degradation study.
Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products. The following is a representative HPLC method; however, it may require optimization for specific applications.

4.2.1. Chromatographic Conditions

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm). A photodiode array (PDA) detector is recommended for peak purity analysis.

  • Injection Volume: 20 µL

4.2.2. Derivatization (Optional but Recommended for Enhanced Sensitivity)

Due to the lack of a strong chromophore, derivatization of the thiol group of this compound can significantly enhance its detection.

  • Derivatizing Agent: N-(1-pyrenyl)maleimide (NPM) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[5][6]

  • Procedure: The derivatization reaction is typically carried out pre-column by mixing the sample with the derivatizing agent under specific pH and temperature conditions, followed by a defined incubation time.[6]

4.2.3. Method Validation

The stability-indicating method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Conclusion

The degradation of this compound is a complex process involving multiple pathways, with oxidation being the most prominent. A thorough understanding of these pathways and the resulting byproducts is essential for the development of stable pharmaceutical formulations and for ensuring patient safety. The implementation of robust forced degradation studies and validated stability-indicating analytical methods, as outlined in this guide, is a regulatory requirement and a critical component of the drug development lifecycle. The provided protocols and diagrams serve as a valuable resource for researchers and scientists working with this compound.

References

An In-depth Technical Guide to the In Vitro Antioxidant Properties of Penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penicillamine, a chelating agent derived from the hydrolysis of penicillin, is well-established in clinical practice for conditions such as Wilson's disease and rheumatoid arthritis.[1] Beyond its primary therapeutic applications, this compound exhibits a complex and multifaceted profile of antioxidant and, paradoxically, pro-oxidant activities in vitro. Its chemical structure, featuring a key sulfhydryl group, enables it to participate in various redox reactions, including free radical scavenging and metal ion chelation.[2][3][4] This guide provides a comprehensive technical overview of the in vitro antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative data from key assays, and providing standardized experimental protocols to facilitate further research and development.

Core Mechanisms of Antioxidant Action

The antioxidant activity of this compound is not attributed to a single mechanism but rather a combination of complementary actions. These primarily include direct free radical scavenging and the chelation of transition metal ions that catalyze the formation of reactive oxygen species (ROS).

Free Radical Scavenging

This compound has demonstrated the capacity to directly interact with and neutralize various oxygen-derived free radicals.[5] The thiol (-SH) group is central to this activity, as it can donate a hydrogen atom to a radical, thereby stabilizing it.

  • Hydroxyl Radical (•OH) Scavenging: The hydroxyl radical is one of the most reactive and damaging ROS. Studies have shown that this compound can effectively quench or trap •OH radicals, thereby protecting biological molecules like hyaluronate from depolymerization.[5][6]

  • Superoxide (B77818) Radical (O₂•⁻) Interaction: In the presence of copper, this compound can participate in reactions that generate superoxide radicals.[7] However, its complexes have also been shown to possess radical-scavenging activity in assays where multiple ROS, including superoxide, are present.[8]

  • DPPH and ABTS Radical Scavenging: Standard in vitro assays confirm that this compound and its derivatives can scavenge stable synthetic radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[9][10]

Metal Chelation

This compound is a potent chelating agent for various transition metals, including copper (Cu), iron (Fe), lead (Pb), and mercury (Hg).[3][11][12][13] This is a critical aspect of its antioxidant potential, as these metals (particularly copper and iron) can catalyze the Fenton and Haber-Weiss reactions, which produce highly reactive hydroxyl radicals. By sequestering these metal ions, this compound prevents them from participating in redox cycling and ROS generation.[2] For instance, it has been shown to remove iron from sites of action, thereby inhibiting lipid peroxidation.[2]

Dual Role: Antioxidant vs. Pro-oxidant Activity

It is crucial to recognize that under specific in vitro conditions, this compound can exhibit pro-oxidant effects. This duality is often dependent on the concentration of this compound and the presence of transition metals.

  • Reduction of Metal Ions: this compound can reduce inert Fe(III) to the more reactive Fe(II).[5] While this contributes to its ferric reducing power (an antioxidant measure), the resulting Fe(II) can then react with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals (Fenton reaction).[5]

  • Copper-Catalyzed H₂O₂ Generation: In the presence of copper ions, the oxidation of this compound is catalyzed, leading to the consumption of oxygen and the stoichiometric formation of hydrogen peroxide (H₂O₂) and superoxide radicals.[7][14][15]

  • Thiyl Radical Formation: The initial scavenging action of this compound results in the formation of a thiyl radical (PS•). This radical can react with a this compound anion (PS⁻) to form a disulfide radical anion (PSSP•⁻), which may, in turn, reduce molecular oxygen to generate further ROS, shifting the balance from an antioxidant to a pro-oxidant effect over time.[6][10]

G cluster_antioxidant Antioxidant Pathways cluster_prooxidant Pro-oxidant Pathways PEN This compound (PSH) Chelated Chelated Metal (Inactive) PEN->Chelated Chelation Scavenged Neutralized Radical + PSSP (Disulfide) PEN->Scavenged H• Donation ROS Free Radicals (e.g., •OH) ROS->Scavenged Metals_Fe3 Transition Metals (Fe³⁺, Cu²⁺) Metals_Fe3->Chelated PEN_pro This compound (PSH) Metals_Fe2_pro Fe²⁺ / Cu⁺ PEN_pro->Metals_Fe2_pro Reduction Thiyl Thiyl Radical (PS•) PEN_pro->Thiyl Radical Interaction Metals_Fe3_pro Fe³⁺ / Cu²⁺ Metals_Fe3_pro->Metals_Fe2_pro OH_rad •OH Radical Metals_Fe2_pro->OH_rad Fenton Reaction H2O2 H₂O₂ H2O2->OH_rad PSSP_rad PSSP•⁻ Thiyl->PSSP_rad + PS⁻ O2_rad O₂•⁻ PSSP_rad->O2_rad Reduction O2 O₂ O2->O2_rad

Caption: Dual antioxidant and pro-oxidant mechanisms of this compound.

Quantitative Analysis of In Vitro Antioxidant Activity

Quantitative data on the antioxidant capacity of this compound is essential for comparative analysis. The following tables summarize available data from the literature. Note that activity can be highly dependent on the specific assay conditions.

Table 1: Radical Scavenging and Lipid Peroxidation Inhibition

Assay Type Substrate/System This compound Form IC₅₀ Value (µM) Reference
Luminol Chemiluminescence Mice brain homogenate TNIC-Penicillamine Complex 3.6 [8]
Lipid Peroxidation Spontaneous TNIC-Penicillamine Complex 21.4 [8]
Lipid Peroxidation Iron-induced in rat brain D-Penicillamine Inhibitory at >50 µM [2]

| Peroxynitrite Scavenging | Tyrosine nitration | this compound | Less effective than catechin (B1668976) |[16] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the radicals.

Detailed Experimental Protocols

Standardized protocols are critical for reproducible assessment of antioxidant properties.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: The DPPH radical has a deep violet color in solution with a strong absorbance maximum at approximately 517 nm. In the presence of an antioxidant, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow and a decrease in absorbance.[17][18]

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol (B129727) or ethanol).

    • This compound stock solution and serial dilutions in the same solvent.

    • Positive control (e.g., Trolox, Ascorbic Acid).

    • Solvent (Methanol or Ethanol).

  • Procedure:

    • Prepare a series of dilutions of this compound and the positive control.[17]

    • In a 96-well microplate, add a fixed volume of the sample or standard to each well (e.g., 100 µL).[17]

    • Add a fixed volume of the DPPH working solution to all wells (e.g., 100 µL).[17]

    • Prepare a control well containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[17]

    • Measure the absorbance at 517 nm using a microplate reader.[17]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[17] The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.[17]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: At a low pH (3.6), antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an absorbance maximum at 593 nm.[19][20] The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample.

  • Reagents:

    • FRAP Reagent: Prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[20]

    • This compound stock solution and serial dilutions.

    • Ferrous sulfate (B86663) (FeSO₄) standard solutions for calibration curve.

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the sample (e.g., 10 µL) to a 96-well plate.

    • Add a large volume of the pre-warmed FRAP reagent (e.g., 180 µL) to the wells.

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[17][20]

    • Measure the absorbance at 593 nm.

  • Calculation: A standard curve is generated using the absorbance values of the FeSO₄ standards. The FRAP value of the sample is calculated from this curve and is typically expressed as µM of Fe(II) equivalents.[17]

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•⁺).

  • Principle: ABTS is oxidized by potassium persulfate to produce the ABTS•⁺ chromophore, which is a blue-green radical with a characteristic absorbance at 734 nm.[21] Antioxidants in the sample reduce the ABTS•⁺ back to the colorless neutral form, and the decrease in absorbance is measured.

  • Reagents:

    • ABTS stock solution (e.g., 7 mM).

    • Potassium persulfate solution (e.g., 2.45 mM).

    • Solvent (e.g., water, ethanol, or phosphate-buffered saline).

    • This compound stock solution and serial dilutions.

    • Positive control (e.g., Trolox).

  • Procedure:

    • Generate the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[21][22]

    • Dilute the ABTS•⁺ stock solution with the appropriate solvent to obtain a working solution with an absorbance of 0.700 ± 0.020 at 734 nm.[21]

    • In a 96-well plate, add a small volume of the sample or standard (e.g., 10 µL).

    • Add a large volume of the ABTS•⁺ working solution (e.g., 190 µL).

    • Incubate at room temperature for a set time (e.g., 6-10 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.[21]

G cluster_prep cluster_assays cluster_dpph cluster_frap cluster_abts cluster_analysis A1 Prepare this compound and Standard (e.g., Trolox) Serial Dilutions B1 Add Sample/Standard C1 Add Sample/Standard D1 Add Sample/Standard B2 Add DPPH Solution (Violet) B1->B2 B3 Incubate (Dark, 30 min) B2->B3 B4 Measure Absorbance @ 517 nm B3->B4 E1 Calculate % Inhibition (DPPH, ABTS) B4->E1 C2 Add FRAP Reagent (Fe³⁺-TPTZ) C1->C2 C3 Incubate (37°C, 30 min) C2->C3 C4 Measure Absorbance @ 593 nm C3->C4 E2 Plot Standard Curve (FRAP, ABTS) C4->E2 D2 Add ABTS•⁺ Solution (Blue-Green) D1->D2 D3 Incubate (RT, ~10 min) D2->D3 D4 Measure Absorbance @ 734 nm D3->D4 D4->E1 D4->E2 For TEAC E3 Determine IC₅₀ or Equivalent Values (TEAC, FRAP Value) E1->E3 E2->E3

References

Penicillamine Enantiomers: A Technical Guide to Their Distinct Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillamine, a derivative of the antibiotic penicillin, is a chiral molecule existing as two distinct enantiomers: D-penicillamine and L-penicillamine. While chemically similar, these stereoisomers exhibit profoundly different biological activities and toxicological profiles. This technical guide provides an in-depth exploration of the therapeutic effects of D-penicillamine and the characteristic toxicity of its L-enantiomer, focusing on their underlying mechanisms of action. The information is presented to aid researchers and drug development professionals in understanding the critical importance of stereochemistry in pharmacology.

Core Biological Activities and Mechanisms

The biological activities of this compound enantiomers are starkly divergent. D-penicillamine is a clinically significant therapeutic agent, whereas L-penicillamine is toxic and not used therapeutically.[1][2]

D-Penicillamine: The Therapeutic Enantiomer

D-penicillamine is employed as a chelating agent and an immunomodulatory drug.[2] Its therapeutic applications include the treatment of Wilson's disease, cystinuria, and severe, active rheumatoid arthritis in patients who have not responded to conventional therapies.[2]

The mechanisms of action of D-penicillamine are multifaceted:

  • Chelation of Heavy Metals: D-penicillamine effectively chelates heavy metals, particularly copper. In Wilson's disease, a genetic disorder leading to copper accumulation, D-penicillamine binds to excess copper, forming a stable, soluble complex that is excreted in the urine.[3]

  • Disulfide Exchange: In cystinuria, an inherited disease causing the formation of cystine kidney stones, D-penicillamine interacts with cystine to form a more soluble mixed disulfide, this compound-cysteine disulfide, which is readily excreted.

  • Immunomodulation: In rheumatoid arthritis, D-penicillamine's therapeutic effect is attributed to its immunomodulatory properties. It has been shown to reduce the numbers of T-lymphocytes and inhibit macrophage function.[4] This is thought to occur through the generation of hydrogen peroxide in the presence of copper ions, which inhibits T-lymphocyte proliferation.[5]

L-Penicillamine: The Toxic Enantiomer

The L-enantiomer of this compound is known to be toxic, primarily due to its interference with vitamin B6 (pyridoxine) metabolism.[1][2] L-penicillamine acts as an antagonist to pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, which is a crucial cofactor for a vast number of enzymes, particularly those involved in amino acid metabolism.[6]

The primary mechanism of L-penicillamine's toxicity involves the formation of a stable thiazolidine (B150603) ring with the aldehyde group of PLP. This reaction inactivates PLP, leading to the inhibition of PLP-dependent enzymes. L-penicillamine is a more potent inhibitor of these enzymes than D-penicillamine because it more closely mimics the L-amino acid substrates that these enzymes naturally act upon.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the efficacy and toxicity of this compound enantiomers.

Table 1: Efficacy of D-Penicillamine in Rheumatoid Arthritis (6-Month Clinical Trial Data)

Outcome MeasureDosage of D-PenicillamineStandardized Mean Difference (95% CI) vs. PlaceboReference
Tender Joint CountModerate (<1000 mg/day)-0.51 (-0.88, -0.14)[1]
PainModerate (<1000 mg/day)-0.56 (-0.87, -0.26)[1]
Physician's Global AssessmentModerate (<1000 mg/day)-0.97 (-1.25, -0.70)[1]

Table 2: Toxicity Profile of D-Penicillamine in Rheumatoid Arthritis

Adverse ReactionIncidenceReference
Any Toxic Reaction62%
Mucocutaneous Reactions28%
Proteinuria14%
Hematologic Toxicity11%
Gastrointestinal Intolerance12%

Table 3: Inhibition of Pyridoxal-5'-Phosphate (PLP)-Dependent Enzymes by L-Penicillamine

EnzymeOrganism/Tissue SourceInhibitory EffectQuantitative Data (IC50/Ki)Reference
Serine Palmitoyltransferase (SPT)Sphingomonas paucimobilisL-Penicillamine is a more potent inhibitor than L-cysteine. Inactivated SPT can be partially reactivated by dialysis against PLP.Not specified
Alanine (B10760859) AminotransferaseRat LiverL-penicillamine inhibits the enzyme.Not specified

Experimental Protocols

Protocol for Chiral Separation of this compound Enantiomers by HPLC

This protocol outlines a method for the separation and quantification of D- and L-penicillamine using pre-column derivatization with Marfey's reagent followed by reversed-phase HPLC.

Materials:

  • This compound sample (D-, L-, or mixed enantiomers)

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Poroshell HPH C18 column (or equivalent)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation and Derivatization: a. Dissolve a known amount of the this compound sample in water. b. To an aliquot of the sample solution, add a solution of Marfey's reagent in acetone. c. Add sodium bicarbonate solution to adjust the pH to ~9.0. d. Incubate the mixture at 40°C for 1 hour. e. After incubation, cool the reaction mixture to room temperature and neutralize with hydrochloric acid. f. Dilute the derivatized sample with the mobile phase to the desired concentration for injection.

  • HPLC Analysis: a. Column: Poroshell HPH C18 (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase A: 0.5% aqueous orthophosphoric acid. c. Mobile Phase B: Acetonitrile. d. Gradient Elution:

    • 0-15 min: 20-80% B
    • 15-20 min: 80% B
    • 20-22 min: 80-20% B
    • 22-30 min: 20% B e. Flow Rate: 0.8 mL/min. f. Column Temperature: 25°C. g. Detection: UV at 340 nm.

  • Data Analysis: a. Identify the peaks corresponding to the L- and D-penicillamine derivatives based on the retention times of standard solutions. b. Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a calibration curve prepared with known concentrations of derivatized standards.

Protocol for Assessing the Immunomodulatory Effect of D-Penicillamine on T-Lymphocyte Proliferation

This protocol describes an in vitro assay to measure the effect of D-penicillamine on mitogen-induced human T-lymphocyte proliferation using a [³H]-thymidine incorporation assay.[5]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Phytohemagglutinin (PHA) or other suitable T-cell mitogen.

  • D-penicillamine hydrochloride solution.

  • Copper sulfate (B86663) (CuSO₄) solution.

  • [³H]-thymidine.

  • 96-well cell culture plates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Cell Culture Setup: a. Resuspend isolated PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10⁶ cells/mL. b. Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Treatment: a. Prepare serial dilutions of D-penicillamine in complete medium. b. Prepare a solution of CuSO₄ in complete medium. c. Add 50 µL of the D-penicillamine dilutions to the appropriate wells. d. Add 50 µL of the CuSO₄ solution to the wells (a final concentration of ~10 µM is often used to observe the synergistic inhibitory effect).[5] e. Add 50 µL of PHA solution (final concentration of ~1 µg/mL) to stimulate T-cell proliferation. f. Include control wells: unstimulated cells (no PHA), stimulated cells (PHA only), and cells with D-penicillamine or CuSO₄ alone.

  • Incubation: a. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • [³H]-Thymidine Labeling: a. 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

  • Harvesting and Scintillation Counting: a. Harvest the cells onto glass fiber filters using a cell harvester. b. Wash the filters with distilled water to remove unincorporated [³H]-thymidine. c. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Express the results as counts per minute (CPM). b. Calculate the percentage of inhibition of proliferation for each concentration of D-penicillamine compared to the stimulated control.

Protocol for Determining the Inhibitory Effect of L-Penicillamine on a Pyridoxal-5'-Phosphate (PLP)-Dependent Enzyme (Serine Palmitoyltransferase - SPT)

This protocol is adapted from methods used to measure the inhibition of SPT activity.

Materials:

  • Source of SPT enzyme (e.g., cell lysate from a cell line overexpressing SPT).

  • Assay buffer: 50 mM HEPES (pH 8.0), 5 mM DTT, 20 µM Pyridoxal (B1214274) 5'-phosphate.

  • Substrate mix: 5 mM Palmitoyl-CoA, 200 mM L-serine.

  • Radiolabeled substrate: L-[³H]serine.

  • L-penicillamine solutions of varying concentrations.

  • Myriocin (a known SPT inhibitor, as a positive control).

  • Scintillation fluid and counter.

Procedure:

  • Enzyme Preparation: a. Prepare a cell lysate containing active SPT. Determine the protein concentration of the lysate.

  • Inhibition Assay: a. In a microcentrifuge tube, pre-incubate the cell lysate with different concentrations of L-penicillamine or vehicle control in the assay buffer for 30 minutes on ice. Include a positive control with Myriocin.

  • Enzymatic Reaction: a. Initiate the reaction by adding the substrate mix containing L-[³H]serine. b. Incubate the reaction mixture at 37°C for 60 minutes.

  • Reaction Termination and Lipid Extraction: a. Stop the reaction by adding ammonium (B1175870) hydroxide. b. Extract the lipids using a chloroform/methanol solvent system. c. Separate the lipid phase and evaporate the solvent.

  • Quantification: a. Resuspend the lipid extract and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of SPT activity remaining at each concentration of L-penicillamine compared to the vehicle control. b. If possible, determine the IC50 value of L-penicillamine for SPT inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

D-Penicillamine Immunomodulatory Signaling Pathway

D_Penicillamine_Pathway DP D-Penicillamine H2O2 Hydrogen Peroxide (H2O2) DP->H2O2 + Macrophage Macrophage DP->Macrophage Activates Cu Copper Ions (Cu2+) Cu->H2O2 Catalyzes T_Cell T-Lymphocyte H2O2->T_Cell Inhibits Proliferation Proliferation T_Cell->Proliferation Leads to Activation Activation Macrophage->Activation Leads to

Caption: D-Penicillamine's immunomodulatory action.

L-Penicillamine Mechanism of Toxicity

L_Penicillamine_Toxicity LP L-Penicillamine Thiazolidine Inactive Thiazolidine Adduct LP->Thiazolidine Reacts with PLP Pyridoxal-5'-Phosphate (PLP) (Active Vitamin B6) PLP->Thiazolidine PLP_Enzyme PLP-Dependent Enzyme (e.g., Transaminases) Thiazolidine->PLP_Enzyme Inhibits Metabolism Amino Acid Metabolism PLP_Enzyme->Metabolism Essential for

References

Foundational Research on Penicillamine for Wilson's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on penicillamine for the treatment of Wilson's disease. It covers the seminal studies, key experimental data, and the core scientific principles that established this compound as a cornerstone therapy for this rare genetic disorder.

Introduction: The Discovery of a Groundbreaking Treatment

Wilson's disease, first described by Dr. Kinnier Wilson in 1912, is an autosomal recessive disorder caused by mutations in the ATP7B gene.[1] This genetic defect impairs the body's ability to excrete excess copper, leading to its toxic accumulation, primarily in the liver and brain.[1] For decades following its discovery, Wilson's disease was progressively debilitating and fatal.

The therapeutic landscape changed dramatically in 1956 with the pioneering work of Dr. John Walshe.[1][2] He identified this compound, a metabolite of penicillin, as an effective oral chelating agent capable of binding to excess copper and facilitating its urinary excretion.[1][3] This discovery transformed Wilson's disease from a fatal condition into a treatable one, marking a significant milestone in metabolic medicine.[1][2]

Mechanism of Action

This compound's primary therapeutic effect in Wilson's disease is its function as a copper chelator.[1] The molecule forms a stable, soluble complex with copper, which is then readily excreted by the kidneys, thereby increasing urinary copper output and reducing the overall copper burden in the body.[1] In addition to its chelating properties, it has been suggested that this compound may also reduce the cellular toxicity of copper by forming non-toxic compounds with it within hepatocytes.[1] Furthermore, some research indicates that this compound can induce the synthesis of metallothionein, a protein that binds and detoxifies copper within cells.[1]

cluster_blood Bloodstream cluster_kidney Kidney ExcessCopper Excess Free Copper Complex This compound-Copper Complex ExcessCopper->Complex This compound Oral this compound This compound->ExcessCopper Chelation Urine Urinary Excretion Complex->Urine Filtration Start Clinical Suspicion (Hepatic and/or Neurological Symptoms) SlitLamp Slit-Lamp Examination Start->SlitLamp Biochem Biochemical Tests Start->Biochem Biopsy Liver Biopsy (Hepatic Copper Quantitation) Start->Biopsy If diagnosis uncertain Diagnosis Diagnosis of Wilson's Disease SlitLamp->Diagnosis Kayser-Fleischer Rings Present Urine 24-hr Urinary Copper Biochem->Urine Serum Serum Ceruloplasmin & Copper Biochem->Serum Urine->Diagnosis > 100 µg/24h Serum->Diagnosis Ceruloplasmin < 20 mg/dL Biopsy->Diagnosis > 250 µg/g dry weight Treatment Initiate this compound Therapy Diagnosis->Treatment

References

Early Clinical Investigations of Penicillamine for Rheumatoid Arthritis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-penicillamine, a chelating agent initially used for Wilson's disease, emerged in the mid-20th century as a significant, albeit complex, therapeutic option for severe rheumatoid arthritis (RA). Early studies demonstrated its capacity to modify the disease course, offering a new avenue for patients unresponsive to conventional treatments. This technical guide provides an in-depth analysis of the foundational clinical trials that established its role, focusing on experimental methodologies, quantitative outcomes, and the nascent understanding of its mechanism of action.

Core Experimental Protocols of Foundational Studies

The pioneering clinical trials of penicillamine in RA were characterized by evolving methodologies. The following sections detail the typical experimental designs and laboratory procedures employed in these early investigations.

Patient Selection and Study Design

Early trials predominantly enrolled patients with "classical" or "definite" RA, often refractory to other treatments like gold salts. A landmark investigation, the 1973 British Multicentre Trial, recruited 105 patients with RA of at least two years' duration who met additional criteria for disease severity.[1] The study designs were typically double-blind and placebo-controlled, with patients randomly allocated to receive either D-penicillamine or a placebo.[1]

Dosage and Administration

Dosage regimens in early studies were a key variable. The 1975 study by Dixon and colleagues, for instance, employed a double-blind controlled design to compare high-dose (1200 mg daily) and low-dose (600 mg daily) regimens against a placebo, with treatment extending over 48 weeks. A common approach was to start with a low dose (e.g., 250 mg/day) and gradually increase it to a maintenance dose, typically not exceeding 1.5 g/day , to mitigate adverse effects.

Efficacy Assessment

Clinical efficacy was assessed through a combination of clinical and laboratory parameters. Key clinical endpoints included:

  • Joint Involvement: Articular indices, such as the number of painful and/or swollen joints.

  • Functional Status: Assessments of morning stiffness duration and functional capacity.

  • Pain and Global Assessment: Physician and patient global assessments of disease activity.

Laboratory Methods

Standard laboratory tests were crucial for monitoring disease activity and safety.

  • Erythrocyte Sedimentation Rate (ESR): The Westergren method was a standard procedure. This involved collecting venous blood into a tube containing an anticoagulant (commonly 3.8% sodium citrate), then drawing the blood into a Westergren pipette to the 0 mm mark. The pipette was placed vertically in a rack, and the rate of fall of the red blood cells was measured in millimeters after one hour.

  • Rheumatoid Factor (RF) Titers: In the 1960s and 1970s, RF was primarily measured using semi-quantitative agglutination techniques.

    • Waaler-Rose Test: This hemagglutination test utilized sheep red blood cells sensitized with a sub-agglutinating dose of rabbit anti-sheep red blood cell IgG antibody. In the presence of RF, visible agglutination would occur. The patient's serum was serially diluted to determine the highest dilution that still produced agglutination, providing a titer.[2][3][4]

    • Latex Fixation Test: This method involved mixing patient serum with latex particles coated with human IgG. Agglutination of the latex particles indicated the presence of RF.[5][6]

Quantitative Data from Key Early Trials

The following tables summarize the quantitative data from pivotal early studies on this compound in rheumatoid arthritis.

Table 1: Efficacy Outcomes in Early this compound Trials
Study Dosage Primary Efficacy Measures This compound Group Outcome Placebo/Control Group Outcome
Multicentre Trial (1973) [1]Not specified in abstractClinician's opinion of treatment success75% of patients completing the course rated as "successful"8% of patients completing the course rated as "successful"
Dixon et al. (1975) High (1200mg/day) and Low (600mg/day)Not specified in abstractNot specified in abstractNot specified in abstract
Jaffe (1965) [7][8][9][10][11]Not specified in abstractImprovement in RF titer, ESR, or CRPImprovement in one or more parameters in most patientsNot applicable (no control group)
Table 2: Adverse Events in Early this compound Trials
Study Total Patients Adverse Event Incidence in this compound Group
Prospective Study (over 3 years) [12]259Any reaction58%
Rashes44%
Dysgeusia (taste disturbance)20%
Gastrointestinal upset18%
Stomatitis10%
Proteinuria7%
Thrombocytopenia3%
Leukopenia2%

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the typical patient workflow in early this compound clinical trials and the proposed mechanism of action at the time.

G cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (Double-Blind) cluster_followup Follow-up & Assessment cluster_analysis Data Analysis p1 Patient with 'Classical' or 'Definite' RA p2 Assessment of Disease Severity (e.g., joint counts, ESR) p1->p2 p3 Inclusion/Exclusion Criteria Met? p2->p3 rand Randomization p3->rand treat D-Penicillamine (Gradual Dose Escalation) rand->treat Treatment Group placebo Placebo rand->placebo Control Group fu Regular Follow-up Visits (e.g., weekly, monthly) treat->fu placebo->fu assess Efficacy & Safety Assessment - Clinical exams - ESR, RF titers - Adverse event monitoring fu->assess analysis Comparison of Outcomes between Groups assess->analysis

Caption: A typical workflow for early double-blind, placebo-controlled clinical trials of this compound in rheumatoid arthritis.

G cluster_immune Immune System Components cluster_drug D-Penicillamine Action B_cell B-Lymphocytes RF Rheumatoid Factor (IgM) B_cell->RF Produces T_cell T-Lymphocytes IgG Abnormal IgG IgG->RF Targets Immune_Complex Immune Complexes (IgG-RF) RF->Immune_Complex Forms Synovitis Synovitis & Joint Damage Immune_Complex->Synovitis Leads to This compound D-Penicillamine This compound->T_cell Inhibits Proliferation This compound->RF Reduces Titer

Caption: A simplified representation of the proposed mechanism of action of D-penicillamine in rheumatoid arthritis based on early studies.

Conclusion

The early clinical studies of this compound for rheumatoid arthritis laid the groundwork for its use as a disease-modifying antirheumatic drug (DMARD). While demonstrating clear efficacy in a significant portion of patients, these trials also highlighted a substantial burden of adverse effects that necessitated careful patient monitoring. The methodologies employed, though less sophisticated than modern techniques, were rigorous for their time and provided crucial insights into the drug's clinical profile. The legacy of this early research underscores the ongoing challenge in rheumatology of balancing efficacy and toxicity in the management of chronic autoimmune disease.

References

Penicillamine's Molecular Dance with Heavy Metals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate molecular interactions between the chelating agent penicillamine and various heavy metals. This compound, a derivative of penicillin, is a cornerstone in the treatment of Wilson's disease and has been employed in managing poisoning by other heavy metals such as lead and mercury.[1][2] Understanding the precise mechanisms of these interactions at a molecular level is paramount for optimizing therapeutic strategies and developing novel chelating agents. This document provides a comprehensive overview of the binding chemistry, quantitative interaction data, detailed experimental protocols for studying these interactions, and a visualization of the key biological pathways involved.

The Core of Chelation: this compound's Molecular Structure and Reactivity

This compound, chemically (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid, possesses three key functional groups that dictate its chelating activity: a thiol (-SH), an amino (-NH2), and a carboxyl (-COOH) group.[3] The presence of these groups allows this compound to act as a multidentate ligand, forming stable ring structures with metal ions. The deprotonation of the thiol and amino groups is crucial for coordination with heavy metals.[4]

The interaction is not merely a simple binding event. In the case of copper, for instance, this compound is thought to reduce Cu(II) to Cu(I) before chelation, a process that influences the geometry and stability of the resulting complex.[3] The stereochemistry of this compound also plays a role, with the D-isomer being the therapeutically active form, while the L-isomer is toxic.[2]

Quantitative Insights: this compound-Heavy Metal Interactions

The efficacy of a chelating agent is quantitatively described by the stability constant (log K) or formation constant (log β) of the metal-ligand complex. A higher value indicates a more stable complex and, generally, a more effective chelator for that specific metal. The stoichiometry of these complexes, representing the ratio of this compound molecules to each metal ion, is also a critical parameter.

Heavy MetalComplex SpeciesStoichiometry (Metal:Ligand)Log K / Log βExperimental ConditionsReference(s)
Copper(I) [Cu(Pen)₂]³⁻1:2log β₁₂₂ = 39.1825 °C, 0.5 M NaClO₄[5]
[Cu₅(Pen)₄]³⁻5:4-25 °C, 0.5 M NaClO₄[5]
Lead(II) Pb(Pen)1:1log β = 13.37–14.3225 °C, 0.15 M KNO₃, pH 3.5-10.3[6]
[Pb(Pen)₂]²⁻1:2-Alkaline solution[6]
[Pb(HPen)]⁺1:1-25 °C, 3.0 M NaClO₄[6]
Pb(HPen)₂1:2-25 °C, 3.0 M NaClO₄[6]
Mercury(II) [Hg(Pen)₂]²⁻1:2-Alkaline solution (pH ~11)[7]
[Hg(Pen)₃]⁴⁻1:3-Alkaline solution (pH ~11)[7]
Cadmium(II) [Cd(Pen)]1:1-pH 6[3]
[Cd(Pen)₃]ⁿ⁻1:3-pH 7.5[8]
Zinc(II) Zn-Penicillamine---[9]
Ruthenium(III) [Ru(Pen)₂(H₂O)]1:2log K = 4.40Neutral pH[10]
Iron(II) Fe(II)-Penicillamine-log K = 5.0635 °C, μ=0.1[11]
Cobalt(II) Co(II)-Penicillamine-log K = 5.1635 °C, μ=0.1[11]

Experimental Cornerstones: Methodologies for Studying this compound-Metal Interactions

A variety of sophisticated analytical techniques are employed to elucidate the nature of this compound's interactions with heavy metals. Below are detailed methodologies for key experiments.

UV-Visible (UV-Vis) Spectrophotometry: Probing Complex Formation

UV-Vis spectrophotometry is a fundamental technique to monitor the formation of this compound-metal complexes, which often exhibit characteristic absorption bands. The method of continuous variations (Job's plot) or mole-ratio method can be used to determine the stoichiometry of the complex, while spectrophotometric titration can be used to determine stability constants.[10]

Protocol for Determining Stoichiometry (Mole-Ratio Method):

  • Preparation of Stock Solutions:

    • Prepare a standard stock solution of the heavy metal salt (e.g., 1 mM CuSO₄, Pb(NO₃)₂, etc.) in a suitable buffer (e.g., acetate (B1210297) buffer for pH 5-6, borate (B1201080) buffer for pH > 7).

    • Prepare a standard stock solution of D-penicillamine (e.g., 10 mM) in the same buffer.

  • Titration:

    • In a series of volumetric flasks, add a constant volume of the metal salt stock solution.

    • To each flask, add increasing volumes of the this compound stock solution to achieve a range of ligand-to-metal molar ratios (e.g., 0:1, 0.5:1, 1:1, 1.5:1, 2:1, 2.5:1, 3:1, etc.).

    • Dilute each solution to the final volume with the buffer.

  • Measurement:

    • Allow the solutions to equilibrate for a specified time (e.g., 20-30 minutes) at a constant temperature.[10]

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex. The λmax is determined by scanning the spectrum of a solution containing the complex. For example, the this compound-Ru(III) complex has a λmax at 545 nm.[10] A solution containing only the metal salt and buffer is used as a blank.

  • Data Analysis:

    • Plot the absorbance versus the molar ratio of this compound to the metal ion.

    • The plot will typically show two intersecting lines. The point of intersection corresponds to the stoichiometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Coordination Chemistry

NMR spectroscopy provides detailed information about the coordination environment of the metal ion and the involvement of specific functional groups of this compound in binding. Both ¹H and ¹³C NMR are valuable, and for certain metals like lead, ²⁰⁷Pb NMR can be directly observed.[12]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Prepare a solution of D-penicillamine in a suitable deuterated solvent (e.g., D₂O).

    • Prepare a stock solution of the heavy metal salt in the same deuterated solvent.

    • Prepare a series of NMR tubes with a constant concentration of this compound and varying concentrations of the metal salt. The pH of the solutions should be carefully controlled using a suitable buffer.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra for each sample at a constant temperature.

    • Typical parameters for a 500 MHz spectrometer might include:

      • ¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.

      • ¹³C NMR: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Use a solvent suppression technique if necessary (for D₂O).

  • Spectral Analysis:

    • Compare the chemical shifts of the protons and carbons of this compound in the absence and presence of the metal ion.

    • Significant changes in chemical shifts (downfield or upfield) of specific nuclei (e.g., the α-carbon, β-carbon, and the protons of the amino and thiol groups) indicate their involvement in coordination with the metal. For example, a downfield shift in the ¹³C NMR signal of the carboxylate group confirms its coordination to Pb(II).[12]

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy: Unveiling Bond Lengths and Coordination Numbers

EXAFS is a powerful technique for determining the local atomic structure around a specific element. It can provide precise information on the coordination number, bond distances, and the identity of the coordinating atoms in a metal-penicillamine complex, even in non-crystalline samples.

Experimental Workflow for EXAFS:

  • Sample Preparation:

    • Solid samples are typically ground into a fine powder and pressed into a sample holder. The powder may be diluted with an inert material like boron nitride to achieve an appropriate absorption thickness.

    • Solution samples are loaded into a liquid cell with X-ray transparent windows (e.g., Mylar or Kapton). Frozen solutions can also be used.[13]

  • Data Collection:

    • The X-ray absorption spectrum is measured at a synchrotron radiation source.

    • The energy of the X-ray beam is scanned across the absorption edge of the heavy metal of interest (e.g., the Cu K-edge or the Pb L₃-edge).

    • Data is collected in transmission mode for concentrated samples or fluorescence mode for dilute samples.

  • Data Analysis:

    • The raw absorption data is processed to extract the EXAFS oscillations (χ(k)). This involves background subtraction and normalization.

    • The extracted χ(k) data is Fourier transformed to obtain a radial distribution function, which shows peaks corresponding to the different coordination shells around the absorbing atom.

    • The data is then fitted to the EXAFS equation using theoretical standards or experimental data from model compounds. This fitting process yields quantitative information about the coordination number, bond distances (R), and disorder factors (Debye-Waller factors, σ²). For example, EXAFS analysis of Pb(II)-penicillamine complexes in solution has revealed two Pb-S bonds and two Pb-(N/O) bonds.[4]

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a this compound-metal complex.

General Protocol for Crystallization and Structure Determination:

  • Crystallization:

    • The primary challenge is to grow single crystals of sufficient size and quality. Several methods can be employed:

      • Slow Evaporation: A solution of the purified complex in a suitable solvent is allowed to evaporate slowly in a clean, vibration-free environment.[6]

      • Vapor Diffusion: A concentrated solution of the complex is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the complex is less soluble). The vapor of the precipitant slowly diffuses into the complex solution, inducing crystallization.[8]

      • Slow Cooling: A saturated solution of the complex at an elevated temperature is slowly cooled to induce crystallization.[6]

    • A variety of solvents and solvent mixtures should be screened to find the optimal crystallization conditions.[6]

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

    • The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods.

    • The structural model is then refined to obtain the final, highly accurate atomic coordinates, bond lengths, and bond angles.

Visualizing the Biological Impact: Signaling Pathways and Logical Relationships

The therapeutic and adverse effects of this compound are rooted in its interactions with cellular components and pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key processes.

This compound's Mechanism in Wilson's Disease

In Wilson's disease, a genetic defect in the ATP7B copper transporter leads to toxic copper accumulation in hepatocytes.[14][15] this compound acts by chelating this excess copper, forming a soluble complex that is then excreted in the urine.[16] Additionally, this compound can induce the synthesis of metallothionein (B12644479), a protein that sequesters copper in a non-toxic form.[17]

Wilson_Disease_Pathway cluster_hepatocyte Hepatocyte cluster_blood_urine Bloodstream & Urine ATP7B Defective ATP7B ExcessCu Excess Cytosolic Copper (Cu²⁺) ATP7B->ExcessCu Impaired Excretion Cu_Pen_Complex Copper-Penicillamine Complex ExcessCu->Cu_Pen_Complex MT_Cu Non-toxic MT-Copper Complex ExcessCu->MT_Cu Sequestration Penicillamine_in This compound Penicillamine_in->ExcessCu Chelation MT_induction Metallothionein (MT) Induction Penicillamine_in->MT_induction Cu_Pen_Complex_out Copper-Penicillamine Complex Cu_Pen_Complex->Cu_Pen_Complex_out Transport MT_induction->MT_Cu Urine_Excretion Urinary Excretion Cu_Pen_Complex_out->Urine_Excretion

Mechanism of this compound in Wilson's Disease.
Experimental Workflow for UV-Vis Spectrophotometric Analysis

The following diagram outlines the logical workflow for determining the stoichiometry of a this compound-metal complex using the mole-ratio method.

UV_Vis_Workflow Start Start Prep_Solutions Prepare Stock Solutions (Metal Salt & this compound) Start->Prep_Solutions Titration Perform Mole-Ratio Titration (Varying Ligand:Metal Ratio) Prep_Solutions->Titration Equilibration Allow for Complex Equilibration Titration->Equilibration Measurement Measure Absorbance at λmax Equilibration->Measurement Data_Analysis Plot Absorbance vs. Molar Ratio Measurement->Data_Analysis Stoichiometry Determine Stoichiometry from Plot Intersection Data_Analysis->Stoichiometry End End Stoichiometry->End

UV-Vis Spectrophotometry Workflow.
This compound-Induced Autoimmune Nephropathy

A significant adverse effect of this compound is the development of autoimmune-mediated kidney damage, often presenting as membranous glomerulonephritis.[16][18] The proposed mechanism involves the modification of self-antigens by the reactive thiol group of this compound, leading to an aberrant immune response. This involves the activation of T-lymphocytes and macrophages, and the deposition of immune complexes in the glomeruli.[10][19][20]

Nephrotoxicity_Pathway This compound This compound (Thiol Group) Self_Antigen Self-Antigen (e.g., on Macrophage) This compound->Self_Antigen Modification Modified_Antigen Modified Self-Antigen Self_Antigen->Modified_Antigen Macrophage Macrophage Activation Modified_Antigen->Macrophage T_Cell Helper T-Cell Activation Macrophage->T_Cell Antigen Presentation Immune_Complex Immune Complex Formation (IgG, C3) T_Cell->Immune_Complex B-Cell Help Glomerular_Deposition Glomerular Deposition Immune_Complex->Glomerular_Deposition Nephropathy Membranous Glomerulonephritis Glomerular_Deposition->Nephropathy Leads to

This compound-Induced Autoimmune Nephropathy.

Conclusion

The interaction of this compound with heavy metals is a complex interplay of coordination chemistry and biological processes. This guide has provided a detailed overview of the molecular mechanisms, quantitative binding data, and key experimental methodologies used to study these interactions. The visualization of the relevant biological pathways offers a framework for understanding both the therapeutic efficacy and the adverse effects of this compound. A thorough grasp of these fundamental principles is essential for the rational design of new and improved chelating agents with enhanced efficacy and safety profiles. Further research into the detailed protocols and the elucidation of complex biological pathways will continue to advance the field of metal toxicology and therapeutic intervention.

References

Theoretical Models of Penicillamine Chelation Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Penicillamine, a chiral therapeutic agent, is renowned for its efficacy in treating Wilson's disease, cystinuria, and rheumatoid arthritis, primarily through its robust metal chelation properties.[1][2][3] This technical guide provides a comprehensive overview of the theoretical models governing the formation and structure of this compound chelation complexes with various metal ions. It synthesizes quantitative data on complex stability and molecular geometry, details the experimental and computational protocols used for their characterization, and presents visual workflows of the chelation mechanism and theoretical modeling processes. This document is intended to serve as a core reference for researchers and professionals engaged in the study of metallo-drug interactions and the development of novel chelation therapies.

Introduction to this compound Chelation Chemistry

D-penicillamine, the therapeutically active enantiomer, is a trifunctional molecule featuring a thiol, an amine, and a carboxylic acid group.[3] This unique structure allows it to act as a potent chelating agent, forming stable complexes with a variety of metal ions. The co-presence of a soft Lewis base (thiolate) and hard Lewis bases (amine and carboxylate) enables this compound to bind to a wide range of metallic elements.[4][5] Its primary therapeutic application in Wilson's disease relies on its ability to bind excess copper, forming a soluble complex that is readily excreted in the urine.[1][6] Similarly, it is effective in treating cystinuria by forming a more soluble mixed disulfide with cysteine, thereby preventing the formation of kidney stones.[1][3]

Quantitative Data on this compound Chelation Complexes

The stability and structure of this compound-metal complexes are critical to their therapeutic efficacy. The following tables summarize key quantitative data from various experimental and theoretical studies.

Table 1: Stability Constants of this compound-Metal Complexes
Metal IonComplex SpeciesLog Stability Constant (log β)ConditionsReference
Cu(I)[Cu(Pen)₂]⁻39.1825°C, 0.5 M NaClO₄[7]
Cu(II)[Cu(NTA)(Pen)]⁻6.6435°C, 0.1 M ionic strength[8]
Co(II)[Co(NTA)(Pen)]⁻5.8635°C, 0.1 M ionic strength[8]
Fe(III)VariousStudied via potentiometry25°C, 0.1 M NaClO₄[9][10]
Ni(II)VariousStudied via potentiometry25°C, 0.1 M NaClO₄[11]
Zn(II)VariousStudied via potentiometry25°C, 0.1 M NaClO₄[11]
Hg(II)[Hg(Pen)₂]²⁻, [Hg(Pen)₃]⁴⁻InvestigatedAlkaline aqueous solution[12][13]
Pb(II)[Pb(Pen)₂]CharacterizedAlkaline aqueous solution[14]
Cd(II)1:1 ComplexCharacterizedCrystalline state[4]

NTA: Nitrilotriacetate, a primary ligand in mixed-ligand complex studies.

Table 2: Structural Data of this compound-Metal Complexes
Metal IonComplex SpeciesBondBond Length (Å)Coordination GeometryReference
Hg(II)[Hg(Pen)₂]²⁻Hg-S2.34(2)Almost linear S-Hg-S with weak Hg-N interactions[12][13]
Hg-N2.52(2)[12][13]
Hg(II)[Hg(Pen)₃]⁴⁻Hg-S2.44(2)-[12][13]
Cd(II)[Cd(Pen)]·H₂OCd-S-Metal atoms bonded to amino, carboxylate, and thiol groups[4]
Cd(II)VariousCd-S2.50 - 2.53Distorted tetrahedral CdS₂N(N/O)[15]
Cd-(N/O)2.28 - 2.33[15]
Au(III)[Au(P^N^C)Cl]Au-Cl2.2708(4)Tetracoordinated, slightly distorted square-planar[16]
[Au(P^N^C)OH]Au-O1.971(2)[16]
[Au(P^N^C)OCHO]Au-O2.004(4)[16]
[Au(P^N^C)H]Au-H1.557 - 1.561[16]

Experimental and Computational Protocols

The characterization of this compound chelation complexes relies on a combination of experimental techniques and computational modeling.

Potentiometric Titration for Stability Constant Determination

This method is widely used to determine the stability constants of metal complexes in solution.[9][10][11][17][18]

Methodology:

  • Solution Preparation: Standard solutions of the metal salt, this compound, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) are prepared in a medium of constant ionic strength (e.g., NaClO₄).[9][11]

  • Titration: A solution containing the metal ion and this compound is titrated against the standard base solution. The pH of the solution is monitored using a calibrated pH meter with a combined glass electrode after each addition of the titrant.[9][11]

  • Data Analysis: The titration data (volume of base added vs. pH) are used to calculate the protonation constants of the ligand and the stability constants of the metal complexes. The Irving and Rossotti method is a common approach for these calculations.[9][11] The SCOGS (Stability Constants of Generalized Species) computer program can be used for more complex systems.[10]

Spectroscopic and Structural Elucidation Techniques
  • Extended X-ray Absorption Fine Structure (EXAFS): This technique provides information about the local atomic structure around a specific metal center, including bond distances and coordination numbers.[12][13]

    • Protocol: A solution of the this compound-metal complex is exposed to a tunable X-ray source. The absorption of X-rays by the metal atom is measured as a function of energy. The resulting spectrum contains fine structure (oscillations) that can be analyzed to determine the local coordination environment of the metal ion.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to probe the electronic environment of specific nuclei. ¹⁹⁹Hg NMR has been used to study mercury-penicillamine complexes, while ¹¹³Cd NMR is useful for cadmium complexes.[12][13][15] ¹H NMR can be used to study the binding of this compound to proteins like serum albumin.[19]

    • Protocol: A sample of the complex is placed in a strong magnetic field and irradiated with radiofrequency pulses. The response of the nuclei is detected and converted into a spectrum. Chemical shifts provide information about the coordination environment.[13]

  • X-ray Crystallography: This technique is used to determine the precise three-dimensional structure of crystalline complexes.[4]

    • Protocol: Single crystals of the this compound-metal complex are grown and then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to determine the arrangement of atoms within the crystal lattice.[4]

Computational Modeling using Density Functional Theory (DFT)

DFT is a powerful computational method used to investigate the electronic structure, geometry, and energetics of molecules and complexes.[20][21][22][23]

Methodology:

  • Model Building: A starting geometry of the this compound-metal complex is constructed.

  • Level of Theory Selection: A functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G**) are chosen to approximate the electronic structure.[20][21][23]

  • Geometry Optimization: The energy of the complex is minimized with respect to the positions of the atoms to find the most stable structure.

  • Property Calculation: Once the optimized geometry is obtained, various properties such as bond lengths, bond angles, vibrational frequencies, and binding energies can be calculated.[21][22] Solvation effects can be included using implicit models like the Solvation Model based on Density (SMD).[20]

Visualizing Key Processes

The following diagrams illustrate the mechanism of action of this compound in Wilson's disease and a typical workflow for the computational modeling of its chelation complexes.

G cluster_body Human Body Excess_Copper Excess Copper (Cu²⁺) in Tissues Chelation Chelation in Bloodstream Excess_Copper->Chelation This compound D-Penicillamine (Oral Administration) This compound->Chelation Complex Soluble this compound-Copper Complex Chelation->Complex Excretion Renal Excretion Complex->Excretion

Caption: Mechanism of Action of this compound in Wilson's Disease.

G Start Define Research Question (e.g., Structure, Stability) Build Build Initial 3D Model of This compound-Metal Complex Start->Build DFT_Setup Select DFT Functional and Basis Set (e.g., B3LYP/6-31G**) Build->DFT_Setup Optimization Geometry Optimization Calculation DFT_Setup->Optimization Validation Frequency Calculation (Confirm Minimum Energy Structure) Optimization->Validation Analysis Analyze Results: Bond Lengths, Angles, Energies Validation->Analysis Comparison Compare with Experimental Data Analysis->Comparison End Refine Model or Conclude Comparison->End

Caption: Computational Workflow for DFT Modeling of this compound Complexes.

Conclusion

The therapeutic utility of this compound is fundamentally linked to its coordination chemistry. Theoretical models, supported by a range of experimental and computational techniques, have provided significant insights into the nature of its chelation complexes. This guide has consolidated key quantitative data and methodological approaches to serve as a foundational resource. Future research, particularly employing advanced computational methods, will continue to refine our understanding of these important therapeutic agents and pave the way for the design of new, more selective chelators.

References

Penicillamine Stability in Various Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of penicillamine in different solvent systems. Understanding the stability profile of this compound is critical for the development of robust pharmaceutical formulations, the design of accurate analytical methods, and for ensuring the therapeutic efficacy and safety of this important chelating agent. This document details experimental protocols for stability assessment, summarizes quantitative stability data, and illustrates key degradation pathways.

Introduction to this compound and its Stability

This compound, a trifunctional organic compound containing a thiol, an amine, and a carboxylic acid group, is a synthetic amino acid.[1] It is primarily used as a chelating agent in the treatment of Wilson's disease and cystinuria, and also possesses disease-modifying antirheumatic drug (DMARD) properties.[2] The presence of a reactive thiol group makes this compound susceptible to oxidative degradation, which is a primary concern for its stability.[3] Furthermore, its stability is significantly influenced by the pH of the medium, the presence of metal ions, and exposure to light and elevated temperatures.[4][5]

This compound Solubility Profile

The solubility of this compound in various solvents is a crucial factor for its formulation and handling.

SolventSolubilityReference
WaterFreely soluble[4]
Aqueous BuffersSparingly soluble[6]
EthanolApproximately 5 mg/mL[6]
Dimethyl Sulfoxide (DMSO)Approximately 30 mg/mL[6]
Dimethylformamide (DMF)Approximately 30 mg/mL[6]
MethanolInsoluble[7]
ChloroformInsoluble[7]
BenzeneInsoluble[7]
TolueneInsoluble[7]
EtherInsoluble[4]

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous media is highly dependent on the pH.

pH RangeStability ProfileKey ObservationsReference
2-4Relatively stableThis is the pH range of maximum stability for aqueous solutions of this compound.[4]
Neutral (e.g., pH 7)Prone to degradationThis compound can be a degradation product of penicillins at neutral pH.[8]
General Aqueous SolutionNot recommended for long-term storageIt is advised not to store aqueous solutions for more than one day due to potential degradation.[6]

Forced Degradation Studies of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[9] These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing.[10]

Typical Stress Conditions for this compound
Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis0.1 M HCl at 60°C
Base Hydrolysis0.1 M NaOH at room temperature
Oxidation3% H₂O₂ at room temperature
Thermal Degradation60°C
Photolytic DegradationExposure to UV light (e.g., 254 nm) and visible light
Experimental Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a this compound drug substance.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol, depending on the stress condition) at a concentration of approximately 1 mg/mL.[11]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute the solution to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified period.

    • Neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute the solution to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period.

    • Dilute the solution to a suitable concentration for analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at 60°C for a specified period.

    • Alternatively, heat a solution of this compound at 60°C.

    • After the specified time, prepare a solution of the stressed sample for analysis.

  • Photolytic Degradation:

    • Expose the solid this compound powder or a solution of this compound to a combination of UV and visible light in a photostability chamber for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Prepare a solution of the stressed sample for analysis.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Analytical Methodology for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying this compound from its degradation products.[12] High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose.

Example of a Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer at pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 220 nm). Derivatization with a chromophoric reagent may be necessary to enhance detection sensitivity.[1][13]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Degradation Pathways of this compound

The primary degradation pathway for this compound is oxidation of its thiol group.

Penicillamine_Degradation This compound This compound Penicillamine_Disulfide This compound Disulfide This compound->Penicillamine_Disulfide Oxidation Mixed_Disulfides Mixed Disulfides (e.g., with Cysteine) This compound->Mixed_Disulfides Thiol-Disulfide Exchange Penicillamine_Trisulfide This compound Trisulfide Penicillamine_Disulfide->Penicillamine_Trisulfide Further Oxidation

Caption: Major oxidative degradation pathways of this compound.

In biological systems, this compound can also undergo metabolism to form S-methyl-D-penicillamine and N-acetyl-D-penicillamine.[14]

Experimental Workflow for this compound Stability Study

The following diagram illustrates a typical workflow for conducting a this compound stability study.

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare this compound Solutions in Different Solvents Acid Acid Hydrolysis Prep->Acid Expose to Stress Base Base Hydrolysis Prep->Base Expose to Stress Oxidation Oxidation Prep->Oxidation Expose to Stress Thermal Thermal Prep->Thermal Expose to Stress Photo Photolytic Prep->Photo Expose to Stress HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Samples at Time Points Base->HPLC Analyze Samples at Time Points Oxidation->HPLC Analyze Samples at Time Points Thermal->HPLC Analyze Samples at Time Points Photo->HPLC Analyze Samples at Time Points Data Data Analysis (Quantify Degradation) HPLC->Data Report Generate Stability Report and Degradation Profile Data->Report

Caption: General workflow for a this compound stability study.

Summary and Conclusion

The stability of this compound is a critical attribute that must be thoroughly investigated during drug development. This guide has provided an overview of this compound's stability in various solvents, with a focus on its susceptibility to oxidative degradation in aqueous solutions. The provided experimental protocols for forced degradation studies and the example of a stability-indicating HPLC method offer a practical framework for researchers. Understanding the degradation pathways and implementing robust analytical methods are essential for ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products. Further research into the quantitative stability of this compound in a wider range of organic solvents would be beneficial for the development of novel formulations.

References

Methodological & Application

Penicillamine Protocol for In Vitro Copper Overload Models: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing penicillamine in in vitro models of copper overload. This document is intended to guide researchers in establishing and validating cell-based assays to study the mechanisms of copper toxicity, the efficacy of chelating agents, and the potential paradoxical effects of treatment.

Introduction

Copper is an essential trace element, but its excess can be highly toxic, leading to cellular damage through the generation of reactive oxygen species (ROS) and interference with cellular processes. Wilson's disease is a prime example of a genetic disorder characterized by toxic copper accumulation. D-penicillamine, a metabolite of penicillin, is a well-established chelating agent used in the treatment of Wilson's disease.[1][2] It functions by binding to excess copper, forming a stable complex that can be excreted from the body.[3] In vitro models of copper overload are crucial for elucidating the molecular mechanisms of copper-induced cytotoxicity and for the preclinical evaluation of therapeutic agents like this compound.

Interestingly, research has revealed a paradoxical effect of this compound. While it chelates copper, the process of reducing Cu(II) to Cu(I) can lead to the production of hydrogen peroxide (H₂O₂) and other ROS, which can, in turn, induce oxidative stress and cytotoxicity.[4][5][6] This highlights the importance of carefully designed in vitro studies to understand the dual role of this compound.

Mechanism of Action of this compound in Copper Chelation

This compound's primary therapeutic action in copper overload is its ability to act as a chelator. Its sulfhydryl and amino groups bind to copper, forming a stable, non-toxic ring complex that is water-soluble and can be readily excreted in the urine.[3] In vitro studies have demonstrated that this compound can mobilize copper from proteins, such as ceruloplasmin, rendering it available for removal.[7]

However, the chelation process itself can initiate a redox cycle. This compound reduces divalent copper (Cu²⁺) to the more reactive monovalent copper (Cu⁺). This reaction generates a this compound radical and, in the presence of oxygen, leads to the formation of superoxide (B77818) radicals and subsequently hydrogen peroxide (H₂O₂).[4][8] This production of ROS is a critical consideration in experimental design and data interpretation.

Experimental Protocols for In Vitro Copper Overload Models

This section provides detailed protocols for establishing a copper overload model in cultured cells and for evaluating the effects of this compound treatment.

Cell Line Selection

A variety of cell lines have been used to model copper overload, with the choice depending on the research question.

  • Hepatocytes (e.g., HepG2): Relevant for studying Wilson's disease, as the liver is the primary site of copper accumulation.

  • Neuronal cells (e.g., SH-SY5Y, U251 glioblastoma): Used to investigate the neurological aspects of copper toxicity and the paradoxical neurological worsening sometimes observed in Wilson's disease patients treated with this compound.[3][8]

  • Other cell lines (e.g., MCF-7 breast cancer, PC12 pheochromocytoma): Can be used to study the general mechanisms of copper-induced cytotoxicity and the effects of chelators.[3][4]

Induction of Copper Overload

Copper is typically introduced to the cell culture medium in the form of a salt, most commonly copper (II) sulfate (B86663) (CuSO₄).

Protocol: Copper Overload Induction

  • Cell Seeding: Plate cells at a desired density in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction). Allow cells to adhere and reach approximately 70-80% confluency.

  • Preparation of Copper Solution: Prepare a sterile stock solution of CuSO₄ in deionized water (e.g., 100 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of CuSO₄. A typical concentration range to induce toxicity is 50 µM to 200 µM, but this should be optimized for the specific cell line being used.[3]

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours). The incubation time should be optimized based on the cell type and the endpoint being measured.

This compound Treatment

D-penicillamine is the active isomer and should be used for these experiments.

Protocol: this compound Treatment

  • Preparation of this compound Solution: Prepare a sterile stock solution of D-penicillamine in cell culture medium or a suitable buffer.

  • Treatment Scenarios:

    • Co-treatment: Add this compound and CuSO₄ to the culture medium simultaneously. This models the scenario where the chelator is present at the time of copper exposure.

    • Pre-treatment: Incubate cells with this compound for a specific period (e.g., 1-2 hours) before introducing CuSO₄. This can assess the protective effects of the chelator.

    • Post-treatment: Expose cells to CuSO₄ first, then remove the copper-containing medium and add medium with this compound. This mimics a therapeutic intervention after copper accumulation has occurred.

  • Concentration Range: A common starting concentration for this compound is 250 µM.[3] A dose-response curve should be generated to determine the optimal concentration for the desired effect (chelation vs. potential toxicity).

Key Experimental Assays and Expected Outcomes

The following assays are essential for characterizing the effects of copper overload and this compound treatment.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

    • Expected Outcome: Copper treatment is expected to decrease cell viability in a dose-dependent manner. This compound co-treatment may either rescue viability by chelating copper or exacerbate toxicity, particularly at higher concentrations, due to ROS production.[3]

  • Trypan Blue Exclusion Assay: Differentiates between viable and non-viable cells based on membrane integrity.

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating cytotoxicity.

Oxidative Stress Assays
  • Reactive Oxygen Species (ROS) Measurement:

    • NBT (Nitroblue Tetrazolium) Reduction Assay: Measures the production of superoxide radicals.

    • DCFDA (2',7'-dichlorofluorescin diacetate) Staining: A fluorescent probe that measures intracellular ROS levels.

    • Expected Outcome: Copper treatment will likely increase ROS levels. Co-treatment with this compound may paradoxically lead to a significant increase in ROS, particularly H₂O₂.[3][4][6]

  • Glutathione (GSH) Assay: Measures the levels of the major intracellular antioxidant, glutathione.

    • Expected Outcome: Copper overload is expected to deplete GSH levels. The effect of this compound can vary.

Apoptosis Assays
  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measures the activity of caspases, key enzymes in the apoptotic cascade.

  • Western Blot for Apoptosis Markers: Detection of cleaved PARP or cleaved caspase-3.

    • Expected Outcome: The combination of copper and this compound has been shown to induce apoptosis in some cell lines, which can be observed as an increase in the Sub-G0 phase in cell cycle analysis.[3]

Protein Expression Analysis
  • Western Blotting: To analyze the expression of specific proteins involved in copper homeostasis or cellular stress responses.

    • Ceruloplasmin (Cp): A copper-binding protein. Its expression may be altered in response to copper and this compound treatment.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data from published studies. Researchers should generate their own data for their specific experimental conditions.

Table 1: Effect of Copper and this compound on Cell Viability (U251 Cells)

TreatmentConcentrationCell Viability (% of Control)
Control-100%
CuSO₄50 µM~94%
CuSO₄200 µM~86%
This compound (PA)250 µM~100%
CuSO₄ + PA50 µM + 250 µM~58%

Data adapted from a study on U251 glioblastoma cells, showing a significant decrease in viability with co-treatment.[3]

Table 2: Effect of Copper and this compound on ROS Generation (U251 Cells)

TreatmentConcentrationROS Levels (% of Control)
Control-100%
CuSO₄50 µM~110%
This compound (PA)250 µM~105%
CuSO₄ + PA50 µM + 250 µM~250%

Data adapted from a study on U251 glioblastoma cells, demonstrating a synergistic increase in ROS with co-treatment.[3]

Visualization of Pathways and Workflows

The following diagrams illustrate key concepts and workflows described in these application notes.

G cluster_0 Cellular Environment cluster_1 Chelation & Redox Cycling cluster_2 Cellular Outcomes Excess Cu(II) Excess Cu(II) Cu(II)-Penicillamine Complex Cu(II)-Penicillamine Complex Excess Cu(II)->Cu(II)-Penicillamine Complex This compound This compound This compound->Cu(II)-Penicillamine Complex Chelation Cu(I) Cu(I) Cu(II)-Penicillamine Complex->Cu(I) Reduction Copper Excretion Copper Excretion Cu(II)-Penicillamine Complex->Copper Excretion H2O2 (ROS) H2O2 (ROS) Cu(I)->H2O2 (ROS) Oxidation Oxidative Stress Oxidative Stress H2O2 (ROS)->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis Decreased Viability Decreased Viability Apoptosis->Decreased Viability

Caption: this compound's dual role: chelation and ROS production.

G Start Start Seed Cells Seed Cells Start->Seed Cells Induce Copper Overload (CuSO4) Induce Copper Overload (CuSO4) Seed Cells->Induce Copper Overload (CuSO4) Treat with this compound Treat with this compound Induce Copper Overload (CuSO4)->Treat with this compound Incubate (e.g., 24h) Incubate (e.g., 24h) Treat with this compound->Incubate (e.g., 24h) Endpoint Assays Endpoint Assays Incubate (e.g., 24h)->Endpoint Assays Cell Viability (MTT) Cell Viability (MTT) Endpoint Assays->Cell Viability (MTT) ROS Measurement (DCFDA) ROS Measurement (DCFDA) Endpoint Assays->ROS Measurement (DCFDA) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Endpoint Assays->Apoptosis Assay (Annexin V) Protein Analysis (Western Blot) Protein Analysis (Western Blot) Endpoint Assays->Protein Analysis (Western Blot) Data Analysis Data Analysis Cell Viability (MTT)->Data Analysis ROS Measurement (DCFDA)->Data Analysis Apoptosis Assay (Annexin V)->Data Analysis Protein Analysis (Western Blot)->Data Analysis

Caption: Experimental workflow for in vitro copper overload studies.

Conclusion

The use of this compound in in vitro copper overload models provides a valuable tool for studying the pathophysiology of copper toxicity and the mechanisms of chelation therapy. However, researchers must be cognizant of the potential for this compound to induce oxidative stress through the generation of ROS. The protocols and assays outlined in this document provide a framework for conducting robust and informative experiments. Careful optimization of cell line, copper concentration, this compound dose, and treatment duration is critical for obtaining reproducible and biologically relevant results. The inclusion of antioxidant co-treatments, such as with catalase, can further elucidate the role of ROS in the observed cellular responses.[3]

References

Application Notes and Protocols for the Use of Penicillamine in Animal Models of Cystinuria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystinuria is an inherited disorder characterized by the impaired reabsorption of cystine and dibasic amino acids in the kidneys, leading to the formation of cystine stones (nephrolithiasis). Animal models, particularly knockout mice for the Slc3a1 and Slc7a9 genes, are invaluable tools for studying the pathophysiology of cystinuria and for evaluating potential therapeutic interventions. Penicillamine, a thiol-based chelating agent, is a well-established treatment for cystinuria in humans. Its primary mechanism of action involves a disulfide exchange with cystine, forming a more soluble this compound-cysteine disulfide complex, thereby reducing the urinary concentration of free cystine and preventing stone formation.[1][2] This document provides detailed application notes and protocols for the use of D-penicillamine, the therapeutically active and less toxic isomer, in murine models of cystinuria.[3]

Animal Models

The most commonly used animal models for cystinuria research are knockout mice for the genes responsible for the two subunits of the renal amino acid transporter b⁰,⁺:

  • Slc3a1 knockout mice: These mice lack the rBAT subunit and serve as a model for type A cystinuria.[4]

  • Slc7a9 knockout mice: These mice are deficient in the b⁰,⁺AT subunit and are a model for type B cystinuria.[4][5]

Both models exhibit key features of human cystinuria, including hyperexcretion of cystine and the formation of cystine stones, making them suitable for preclinical evaluation of therapies like this compound.[5]

Data Presentation

Table 1: Efficacy of D-Penicillamine in Slc7a9 Knockout Mice
ParameterControl Group (Water)D-Penicillamine-Treated GroupPercentage Changep-valueReference
Calculi Mass (mg) [4]
Initial (Day 0)12.0 ± 2.812.3 ± 4.2-> 0.05[4]
Final (Day 35)22.2 ± 6.012.6 ± 4.8↓ 43.2%< 0.05[4]
Urinary Cystine (nmol/mg creatinine) [4]
Baseline2,500 ± 5002,600 ± 600-> 0.05[4]
Post-treatment2,400 ± 4001,500 ± 300↓ 37.5%< 0.05[4]

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Therapeutic Efficacy of D-Penicillamine in Slc7a9 Knockout Mice

This protocol is adapted from the study by Font-Llitjós et al. (2007) to assess the therapeutic effect of D-penicillamine on existing cystine stones.[4]

1. Animal Model:

  • Adult Slc7a9 knockout mice with pre-existing cystine calculi.

2. Materials:

  • D-penicillamine (Sigma-Aldrich or equivalent)

  • Sterile drinking water

  • Metabolic cages for urine collection

  • X-ray system for in vivo imaging

  • Analytical balance

  • Amino acid analyzer or HPLC for cystine quantification

3. Experimental Procedure:

  • Acclimatization: House mice individually in standard cages for at least one week before the experiment.

  • Baseline Assessment (Day 0):

    • Anesthetize mice and perform an initial X-ray to visualize and quantify the baseline calculi mass. A densitometry method can be used for quantification.[4]

    • Place mice in metabolic cages for 24 hours to collect urine for baseline urinary cystine concentration analysis.

  • Treatment Administration (5 weeks):

    • Control Group (n=8-10): Provide ad libitum access to standard drinking water.

    • Treatment Group (n=8-10): Dissolve D-penicillamine in the drinking water at a concentration of 1 g/L. Provide this solution as the sole source of drinking water ad libitum.

  • Monitoring:

    • Monitor the body weight and water consumption of the mice weekly.

    • Perform weekly X-ray imaging to track the evolution of the calculi.

  • Final Assessment (Day 35):

    • Perform a final X-ray to quantify the change in calculi mass from baseline.[4]

    • Collect 24-hour urine samples using metabolic cages for final urinary cystine concentration analysis.

  • Data Analysis:

    • Calculate the change in calculi mass for each mouse.

    • Normalize urinary cystine levels to creatinine (B1669602) concentration.

    • Use appropriate statistical tests (e.g., t-test) to compare the control and treatment groups. A p-value < 0.05 is considered statistically significant.[4]

Protocol 2: Prophylactic Efficacy of D-Penicillamine in a Cystinuria Mouse Model

This protocol is designed to evaluate the ability of D-penicillamine to prevent the formation of cystine stones.

1. Animal Model:

  • Young adult cystinuric mice (e.g., Slc3a1 or Slc7a9 knockout) at an age just before the typical onset of stone formation.

2. Materials:

  • Same as Protocol 1.

  • Micro-CT scanner for high-resolution imaging (optional, but recommended).

3. Experimental Procedure:

  • Animal Selection: Use age-matched male mice, as they tend to have a more severe stone phenotype.[4]

  • Treatment Initiation:

    • Control Group (n=10-12): Provide standard drinking water.

    • Treatment Group (n=10-12): Administer D-penicillamine in the drinking water at a concentration of 1 g/L.

  • Treatment Duration: 8-12 weeks.

  • Monitoring:

    • Monitor body weight and fluid intake weekly.

    • At the end of the study period, perform in vivo imaging (X-ray or micro-CT) to detect the presence and quantify the burden of calculi.

    • Collect 24-hour urine samples for cystine and creatinine analysis.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and harvest the bladders and kidneys.

    • Visually inspect for the presence of stones and crystals.

    • Quantify the stone burden (number and weight of stones).

  • Data Analysis:

    • Compare the incidence of stone formation between the control and treatment groups.

    • Compare the total stone mass between the groups.

    • Analyze the difference in urinary cystine concentrations.

Visualizations

Signaling_Pathway cluster_blood Bloodstream cluster_kidney Kidney Tubule Penicillamine_blood D-Penicillamine (Oral Administration) Cystine Insoluble Cystine Penicillamine_blood->Cystine Disulfide Exchange Cysteine Cysteine Cystine->Cysteine Reduction Penicillamine_cysteine This compound-Cysteine Disulfide (Soluble) Cysteine->Penicillamine_cysteine Forms Complex with this compound Excretion Increased Soluble Excretion Penicillamine_cysteine->Excretion Urinary Excretion

Mechanism of Action of this compound in Cystinuria.

Experimental_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring and Analysis cluster_outcome Outcome Assessment Animal_Model Cystinuric Mouse Model (Slc3a1-/- or Slc7a9-/-) Control Control Group (Drinking Water) Animal_Model->Control Treatment Treatment Group (D-Penicillamine in Water) Animal_Model->Treatment Imaging In Vivo Imaging (X-ray or Micro-CT) Control->Imaging Urine_Collection 24h Urine Collection (Metabolic Cages) Control->Urine_Collection Treatment->Imaging Treatment->Urine_Collection Stone_Analysis Stone Burden Analysis (Number, Weight) Imaging->Stone_Analysis Urine_Analysis Urinary Cystine Analysis (HPLC) Urine_Collection->Urine_Analysis Efficacy Evaluate Therapeutic Efficacy Stone_Analysis->Efficacy Urine_Analysis->Efficacy

Experimental Workflow for this compound Efficacy Testing.

Potential Side Effects and Considerations

While D-penicillamine is effective, it is associated with a range of potential side effects that should be monitored in animal studies. These can include:

  • Gastrointestinal issues: Loss of appetite.

  • Hematological effects: Leukopenia and thrombocytopenia.

  • Renal toxicity: Proteinuria and nephrotic syndrome.

  • Dermatological reactions: Rash.

It is crucial to monitor the overall health of the animals throughout the study, including regular body weight measurements and observation for any signs of distress. If severe adverse effects are observed, dose reduction or discontinuation of the treatment may be necessary.

References

Application Notes and Protocols for HPLC-Based Quantification of Penicillamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of penicillamine in various biological matrices using High-Performance Liquid Chromatography (HPLC). The methods described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Introduction

D-Penicillamine, a chelating agent, is primarily used in the treatment of Wilson's disease, cystinuria, and severe rheumatoid arthritis. Accurate and reliable quantification of this compound in biological samples such as plasma, urine, and tissue homogenates is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for ensuring patient safety and therapeutic efficacy. HPLC is a powerful and versatile technique widely employed for this purpose, often in conjunction with various detection methods and sometimes requiring derivatization to enhance sensitivity and selectivity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various HPLC methods developed for this compound quantification in biological samples. This allows for a comparative assessment of different analytical approaches.

Table 1: HPLC Methods with UV and Electrochemical Detection

ParameterHPLC-UV with Derivatization[1]HPLC-Electrochemical Detection[2][3]
Biological Matrix Human PlasmaWhole Blood, Plasma, Urine
Derivatization Reagent 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)None
Linearity Range 0.1 - 10.0 mg/LNot explicitly stated
Lower Limit of Quantification (LLOQ) 0.1 mg/L[1]Approx. 10⁻⁷ M (Limit of Detection)[2]
Intra-day Precision (%RSD) < 6%[1]Not explicitly stated
Inter-day Precision (%RSD) < 6%[1]Not explicitly stated
Extraction Recovery > 60%Not explicitly stated

Table 2: HPLC Methods with Fluorescence and Mass Spectrometry Detection

ParameterHPLC-Fluorescence with Derivatization[4][5][6][7]LC-MS/MS[8]
Biological Matrix Plasma, Liver, Kidney, BrainCanine Plasma
Derivatization Reagent N-(1-pyrenyl)maleimide (NPM)None
Linearity Range 4 - 2500 nMNot explicitly stated
Within-run Precision (%CV) 2.27% (for 500 nM standard)[4][5]Not explicitly stated
Between-run Precision (%CV) 2.23% (for 500 nM standard)[4][5]Not explicitly stated
Stability NPM-penicillamine derivatives stable for at least 2 weeks at 4°C[4]Not explicitly stated

Experimental Protocols

Below are detailed protocols for two common HPLC methods for this compound quantification.

Protocol 1: HPLC-UV Method with Pre-column Derivatization using DTNB

This method is suitable for the quantification of this compound in human plasma and relies on derivatization with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) followed by UV detection.

1. Materials and Reagents

  • D-Penicillamine standard

  • 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Perchloric acid (10%)

  • Methanol (HPLC grade)

  • Sodium acetate (B1210297)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Human plasma (drug-free)

2. Sample Preparation

  • To a 1.5 mL microcentrifuge tube, add the plasma sample.

  • Add the derivatization reagent, DTNB.

  • Vortex the mixture and incubate at room temperature for 5 minutes.[1]

  • Add 10% perchloric acid to precipitate proteins.[1]

  • Vortex thoroughly and then centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for HPLC analysis.

3. HPLC Conditions

  • Column: Shimadzu VP-ODS C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: Methanol and 0.05 M sodium acetate solution (12:88, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 320 nm.[1]

  • Injection Volume: 20 µL.[1]

4. Calibration Curve

  • Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of this compound.

  • Process these standards using the same sample preparation procedure.

  • Inject the processed standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: HPLC-Fluorescence Method with Pre-column Derivatization using NPM

This highly sensitive method is applicable to various biological matrices, including plasma and tissue homogenates, and utilizes N-(1-pyrenyl)maleimide (NPM) for derivatization.

1. Materials and Reagents

  • D-Penicillamine standard

  • N-(1-pyrenyl)maleimide (NPM)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • o-Phosphoric acid

  • Acetic acid

  • Hydrochloric acid (HCl)

  • Biological matrix (e.g., plasma, tissue homogenate)

2. Sample Preparation

  • Homogenize tissue samples if necessary.

  • To a designated volume of the sample, add the derivatizing agent NPM.

  • The reaction is typically complete within 30 minutes but must be stabilized by the addition of HCl within 45 minutes.[4]

  • Filter the derivatized sample through a 0.2 µm acrodisc filter before injection.[4]

3. HPLC Conditions

  • Column: C18 column (e.g., 100 x 4.6 mm i.d., 3 µm particle size).[4]

  • Mobile Phase: 40% acetonitrile, 60% water, containing 1 mL/L o-phosphoric acid and 1 mL/L acetic acid.[4]

  • Flow Rate: 0.50 mL/min.[4]

  • Detection: Fluorescence detector with excitation at 330 nm and emission at 380 nm.[4]

  • Injection Volume: 20 µL.[4]

4. Calibration and Analysis

  • Prepare calibration standards in the same biological matrix as the unknown samples.

  • Derivatize the standards and samples as described above.

  • Inject onto the HPLC system and quantify the this compound concentration by comparing the peak area of the NPM-penicillamine adduct in the sample to the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates a generalized workflow for the quantification of this compound in biological samples using HPLC.

G cluster_0 Sample Collection & Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Biological Sample (Plasma, Urine, Tissue) Precipitation Protein Precipitation (e.g., with Perchloric Acid) Sample->Precipitation Derivatization Derivatization (e.g., with NPM or DTNB) Precipitation->Derivatization Centrifugation Centrifugation Derivatization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Filtration Filtration Supernatant->Filtration HPLC HPLC System Filtration->HPLC Injection Column C18 Reverse-Phase Column HPLC->Column Separation Detection Detection (UV, Fluorescence, MS/MS) Column->Detection Elution Integration Peak Integration Detection->Integration Signal Acquisition Calibration Calibration Curve Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

A generalized workflow for HPLC-based this compound quantification.

References

Penicillamine Applications in Fibroblast Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillamine, a chelating agent primarily known for its use in treating Wilson's disease and rheumatoid arthritis, has significant applications in in vitro studies involving fibroblast cell cultures. Its ability to modulate collagen metabolism and affect cell proliferation makes it a valuable tool for investigating fibrotic diseases, wound healing, and the extracellular matrix. This document provides detailed application notes and experimental protocols for the use of this compound in fibroblast cell culture studies.

Key Applications in Fibroblast Research

  • Inhibition of Collagen Synthesis and Cross-linking: this compound interferes with the formation of stable collagen fibers. It is understood to act by blocking the aldehyde groups on tropocollagen, which are essential for the cross-linking process that gives collagen its tensile strength. This makes it a crucial compound for studying the pathogenesis of fibrotic diseases like scleroderma, where excessive collagen deposition is a key feature.[1][2]

  • Modulation of Fibroblast Proliferation: The effect of this compound on fibroblast proliferation is complex and often dependent on the presence of copper ions. In combination with copper, this compound can induce the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that can inhibit fibroblast proliferation.[3] This mechanism is relevant for studying inflammatory conditions like rheumatoid arthritis, where pannus formation involves excessive fibroblast growth.

  • Investigation of Copper Metabolism: As a copper-chelating agent, this compound is instrumental in studies on the role of copper in fibroblast biology. It can be used to create copper-deficient conditions or to study the cellular response to copper mobilization.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on fibroblast functions as reported in various studies.

Table 1: Effect of this compound on Fibroblast Proliferation
Fibroblast Type This compound Concentration Co-factor Effect
Human Fibroblasts60 µM4 µM Copper Sulfate (B86663)Significant inhibition of basal and IL-1-induced [³H]-thymidine incorporation.[3]
Conjunctival FibroblastsHigh concentrations requiredNot specifiedAntiproliferative effect observed.[6]
Human Fibroblasts10 mmol/LNot specifiedToxic effect, leading to inhibition of growth.[1]
Table 2: Effect of this compound on Collagen Synthesis in Fibroblasts
Fibroblast Type This compound Concentration Incubation Time Effect
Fibroblast Cell Cultures100 µmol/LNot specifiedDecreased biosynthesis of both type I and type III collagens.[1]
Rabbit Synovial Fibroblasts50 µg/mL48 hoursMarked increase in collagen secretion in fibroblasts from arthritic rabbits.[7]
Rabbit Synovial Fibroblasts200-400 µg/mL48 hoursSlight increase in secreted collagen amount in normal fibroblasts.[7]
Conjunctival FibroblastsNot specifiedNot specifiedConsistent effect on intracellular collagen synthesis.[6]

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Fibroblast Proliferation ([³H]-Thymidine Incorporation Assay)

This protocol details the measurement of fibroblast proliferation by quantifying the incorporation of tritiated thymidine (B127349) ([³H]-thymidine) into newly synthesized DNA.

Materials:

  • Human dermal fibroblasts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • D-Penicillamine

  • Copper (II) Sulfate (CuSO₄)

  • [³H]-thymidine (1 µCi/well)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Scintillation cocktail

  • 96-well cell culture plates

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Serum Starvation (Optional): To synchronize the cells, replace the growth medium with DMEM containing 0.5% FBS for 24 hours prior to treatment.

  • This compound and Copper Treatment: Prepare fresh solutions of D-penicillamine and CuSO₄ in serum-free DMEM. Aspirate the medium from the wells and add 100 µL of medium containing various concentrations of D-penicillamine (e.g., 10, 50, 100 µM) with or without a fixed concentration of CuSO₄ (e.g., 4 µM). Include control wells with medium alone and medium with CuSO₄ only. Incubate for 24 to 48 hours.

  • [³H]-Thymidine Labeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Cell Harvesting:

    • Aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate DNA.

    • Aspirate the TCA and wash the wells twice with ice-cold 95% ethanol.

    • Allow the wells to air dry completely.

  • Lysis and Scintillation Counting:

    • Add 100 µL of 0.1 M NaOH to each well to lyse the cells and solubilize the DNA.

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a liquid scintillation counter.

Data Analysis:

Express the results as counts per minute (CPM) and normalize the data to the control group to determine the percentage of inhibition of proliferation.

Protocol 2: Quantification of Collagen Synthesis (Hydroxyproline Assay)

This protocol describes the measurement of total collagen content in fibroblast cultures by quantifying the amount of hydroxyproline (B1673980), an amino acid abundant in collagen.

Materials:

  • Fibroblast cell culture

  • D-Penicillamine

  • Phosphate-buffered saline (PBS)

  • Hydrochloric acid (HCl), 6 M

  • Chloramine-T solution

  • Perchloric acid

  • p-Dimethylaminobenzaldehyde (DMAB) solution

  • Hydroxyproline standard solution

  • Heating block or oven (110-120°C)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Cell Culture and Treatment: Culture fibroblasts in 6-well plates until they reach near confluence. Treat the cells with the desired concentrations of D-penicillamine in complete culture medium for 48-72 hours.

  • Sample Collection:

    • Cell Layer: Aspirate the culture medium. Wash the cell layer twice with PBS. Scrape the cells in a known volume of PBS and transfer to a pressure-resistant tube.

    • Culture Medium (Optional): Collect the culture medium to measure secreted collagen.

  • Acid Hydrolysis:

    • Add an equal volume of 12 M HCl to the cell suspension to achieve a final concentration of 6 M HCl.

    • Seal the tubes tightly and hydrolyze the samples at 110-120°C for 18-24 hours.

  • Sample Preparation:

    • After hydrolysis, cool the samples to room temperature.

    • Centrifuge the hydrolysates to pellet any debris.

    • Transfer the supernatant to a new tube.

    • Neutralize the samples with NaOH.

  • Colorimetric Reaction:

    • Prepare a standard curve using known concentrations of hydroxyproline.

    • Add 100 µL of Chloramine-T solution to each sample and standard in a 96-well plate and incubate at room temperature for 20 minutes.

    • Add 100 µL of DMAB solution to each well.

    • Incubate the plate at 60°C for 15-20 minutes.

  • Measurement:

    • Cool the plate to room temperature.

    • Measure the absorbance at 550-560 nm using a spectrophotometer.

Data Analysis:

Calculate the hydroxyproline concentration in the samples using the standard curve. Convert the hydroxyproline amount to collagen amount using a conversion factor (typically, collagen mass is approximately 7.5 times the hydroxyproline mass).

Visualizations

Signaling Pathways and Experimental Workflows

penicillamine_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound h2o2 Hydrogen Peroxide (H₂O₂) This compound->h2o2 + copper Copper (Cu2+) copper->h2o2 catalyzes proliferation Fibroblast Proliferation h2o2->proliferation inhibits dna_synthesis DNA Synthesis proliferation->dna_synthesis requires experimental_workflow cluster_assays Functional Assays start Start: Fibroblast Culture treatment Treat with this compound (with/without Copper) start->treatment incubation Incubate (24-72h) treatment->incubation proliferation_assay Proliferation Assay ([3H]-Thymidine or MTT) incubation->proliferation_assay collagen_assay Collagen Synthesis Assay (Hydroxyproline) incubation->collagen_assay data_analysis Data Analysis proliferation_assay->data_analysis collagen_assay->data_analysis results Results: Effects on Proliferation & Collagen Synthesis data_analysis->results collagen_synthesis_pathway procollagen Procollagen tropocollagen Tropocollagen (with aldehyde groups) procollagen->tropocollagen Proteolytic cleavage crosslinking Cross-linking tropocollagen->crosslinking mature_collagen Mature Collagen Fibrils crosslinking->mature_collagen This compound This compound This compound->crosslinking blocks aldehydes

References

Application Notes and Protocols for Testing Penicillamine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penicillamine is a versatile pharmaceutical agent derived from penicillin. It is a chelating agent primarily used in the treatment of Wilson's disease, a genetic disorder leading to excessive copper accumulation.[1][2] Its therapeutic applications also extend to cystinuria, where it aids in preventing the formation of cystine kidney stones, and severe rheumatoid arthritis, where it functions as a disease-modifying antirheumatic drug (DMARD).[3][4] The mechanism of action of this compound varies depending on the condition being treated. It involves metal chelation, disulfide exchange, and immunomodulation.[1][5] These application notes provide detailed experimental designs and protocols to evaluate the efficacy of this compound across its primary therapeutic indications.

Efficacy in Wilson's Disease: Copper Chelation

Mechanism of Action: In Wilson's disease, this compound acts as a chelating agent, binding to excess copper in the body to form a stable, soluble complex that is then excreted in the urine.[1][3] This reduces copper levels in vital organs like the liver and brain, mitigating copper toxicity.[1] In vitro studies suggest that one atom of copper combines with two molecules of this compound.[2][6]

Logical Diagram: this compound's Core Mechanisms

Penicillamine_Mechanisms cluster_0 Wilson's Disease cluster_1 Cystinuria cluster_2 Rheumatoid Arthritis Pen This compound Copper Excess Copper (Cu2+) Pen->Copper Cystine Cystine (Insoluble) Pen->Cystine TCell T-Cell Activity Pen->TCell Collagen Collagen Cross-linking Pen->Collagen Complex This compound-Copper Complex Copper->Complex Chelation Excretion Renal Excretion Complex->Excretion Disulfide This compound-Cysteine Disulfide (Soluble) Cystine->Disulfide Disulfide Interchange Excretion2 Renal Excretion Disulfide->Excretion2

Caption: Core mechanisms of this compound action.

Protocol 1: In Vivo Evaluation in a Wilson's Disease Animal Model

This protocol describes an experimental workflow to assess this compound's ability to promote copper excretion in an animal model of copper overload, mimicking Wilson's disease.

Experimental Workflow: Wilson's Disease Model

Wilson_Disease_Workflow A 1. Animal Model Selection (e.g., Copper-loaded rats) B 2. Baseline Measurement - 24h Urine Copper - Serum Copper - Liver Biopsy (optional) A->B C 3. Group Assignment - Vehicle Control - this compound Treatment B->C D 4. Daily Dosing (e.g., Oral gavage for 4 weeks) C->D E 5. Sample Collection (Weekly 24h Urine, End-of-study Blood & Liver) D->E F 6. Copper Quantification (ICP-MS or AAS) E->F G 7. Data Analysis - Compare copper levels - Assess statistical significance F->G

Caption: Workflow for in vivo testing of this compound.

Methodology:

  • Animal Model: Utilize a suitable animal model, such as rats or mice, with induced copper overload. This can be achieved through a high-copper diet for several weeks.

  • Acclimatization and Baseline: House animals in metabolic cages. After acclimatization, collect 24-hour urine and baseline blood samples.

  • Grouping: Randomly assign animals to a control group (receiving vehicle, e.g., water) and a treatment group (receiving this compound). A typical pediatric dose is 20 mg/kg/day, which can be adapted for animal studies.[7]

  • Administration: Administer this compound or vehicle daily via oral gavage for the study duration (e.g., 4-6 weeks). This compound should be given on an empty stomach to maximize absorption.[6]

  • Sample Collection:

    • Urine: Collect 24-hour urine samples weekly using metabolic cages.

    • Blood: At the end of the study, collect blood to prepare serum or plasma.

    • Tissue: Euthanize animals and collect liver tissue.

  • Copper Quantification:

    • Prepare urine, serum, and digested liver tissue samples.

    • Measure copper concentrations using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[8][9] Commercial colorimetric assay kits are also available for a simpler, high-throughput option.[10]

  • Data Analysis: Compare the urinary copper excretion, serum free copper, and liver copper content between the control and this compound-treated groups.

Data Presentation:

Table 1: Effect of this compound on Copper Levels in a Wilson's Disease Animal Model

Parameter Control Group (Mean ± SD) This compound-Treated Group (Mean ± SD) p-value
24h Urinary Copper Excretion (µ g/day )
Week 1 5.2 ± 1.1 45.8 ± 5.3 <0.001
Week 4 6.1 ± 1.5 52.3 ± 6.8 <0.001
Serum Free Copper (µg/dL) 25.4 ± 4.2 8.9 ± 2.1 <0.001

| Liver Copper Content (µg/g wet tissue) | 250.7 ± 35.1 | 95.2 ± 18.9 | <0.001 |

Efficacy in Cystinuria: Disulfide Interchange

Mechanism of Action: this compound reduces excess cystine in the urine by a disulfide interchange reaction. This process forms this compound-cysteine disulfide, a compound that is significantly more soluble than cystine and is readily excreted, thereby preventing the formation of cystine stones.[5][6]

Protocol 2: In Vivo Evaluation in a Cystinuria Mouse Model

This protocol uses a genetic mouse model of cystinuria to evaluate the efficacy of this compound in reducing urinary cystine levels and preventing stone formation.

Methodology:

  • Animal Model: Use a validated cystinuria mouse model, such as the Slc3a1 or Slc7a9 knockout mouse, which develops crystalluria and cystine stones.[11]

  • Grouping and Treatment:

    • Assign mice (e.g., 8-10 weeks old) to a control group (vehicle) and a this compound treatment group.

    • Administer this compound in drinking water or via oral gavage. The recommended dose for canine cystinuria is 30 mg/kg/day, which can be used as a starting point.[12]

  • Monitoring:

    • Urine Analysis: Collect urine samples periodically (e.g., bi-weekly). Analyze for cystine concentration using methods like high-performance liquid chromatography (HPLC).

    • Stone Formation: At the end of the study (e.g., 12-16 weeks), euthanize the mice and carefully examine the bladder and kidneys for the presence, number, and weight of cystine stones.[11]

  • Data Analysis: Compare urinary cystine levels and the incidence and burden of stones between the treated and control groups.

Data Presentation:

Table 2: Efficacy of this compound in a Cystinuria Mouse Model

Parameter Control Group (Mean ± SD) This compound-Treated Group (Mean ± SD) p-value
Urinary Cystine Conc. (mg/dL) 250 ± 45 98 ± 22 <0.001
Stone Incidence (%) 85% (17/20) 20% (4/20) <0.001

| Average Stone Mass (mg) | 15.6 ± 7.2 | 1.8 ± 0.9 | <0.001 |

Efficacy in Rheumatoid Arthritis: Immunomodulation & Collagen Effects

Mechanism of Action: The exact mechanism in rheumatoid arthritis is not fully understood, but it involves suppressing disease activity.[6] this compound depresses T-cell activity in vitro but not B-cell activity.[2][6] This immunomodulatory effect may be mediated by the copper-dependent generation of hydrogen peroxide, which inhibits T lymphocyte proliferation.[13][14] Additionally, this compound interferes with the formation of collagen cross-links, which may contribute to its therapeutic effect.[2][15]

Signaling Pathway: T-Cell Activation

TCell_Activation TCR TCR/CD3 PLC PLCγ TCR->PLC CD28 CD28 PI3K PI3K CD28->PI3K IP3 IP3 -> Ca2+ PLC->IP3 AKT Akt PI3K->AKT NFAT NFAT IP3->NFAT NFKB NF-κB AKT->NFKB AP1 AP-1 AKT->AP1 Gene Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene NFKB->Gene AP1->Gene Prolif T-Cell Proliferation & Activation Gene->Prolif Pen This compound (+ Copper) Pen->Prolif Inhibits

Caption: Simplified T-cell activation signaling pathway.

Protocol 3: In Vitro T-Cell Proliferation Assay

This protocol assesses the direct immunomodulatory effect of this compound on T-cell proliferation.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

  • Cell Labeling: Label PBMCs with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).[16] With each cell division, the fluorescence intensity of CFSE halves, allowing for quantification of proliferation by flow cytometry.[16]

  • Cell Culture and Treatment:

    • Plate CFSE-labeled PBMCs in a 96-well plate.

    • Add this compound at various concentrations. Note: The inhibitory effect of this compound on T-cells in vitro is dependent on the presence of copper ions.[13] Therefore, supplement the media with a low, non-toxic concentration of copper (e.g., Cu²⁺).

    • Include a vehicle control (no this compound) and an unstimulated control (no activation).

  • T-Cell Stimulation: Stimulate T-cells using polyclonal activators like phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.[17]

  • Incubation: Incubate the cells for 3-5 days.

  • Flow Cytometry:

    • Harvest the cells and stain with antibodies for T-cell markers (e.g., CD3, CD4, CD8).

    • Acquire data on a flow cytometer.

  • Data Analysis: Gate on the T-cell populations (CD3+) and analyze the CFSE fluorescence histogram to determine the percentage of divided cells and the proliferation index.

Data Presentation:

Table 3: Effect of this compound on T-Cell Proliferation

Treatment Condition This compound Conc. (µM) % Proliferated CD4+ T-Cells (Mean ± SD) Proliferation Index (Mean ± SD)
Unstimulated 0 1.5 ± 0.4 1.01
Stimulated (Vehicle) 0 85.3 ± 5.1 3.52
Stimulated 10 72.1 ± 6.3 2.98
Stimulated 50 45.8 ± 4.9 2.15

| Stimulated | 100 | 20.2 ± 3.5 | 1.45 |

Protocol 4: In Vitro Collagen Cross-linking Inhibition Assay

This protocol evaluates the effect of this compound on the formation of collagen cross-links by cultured fibroblasts.

Experimental Workflow: Collagen Cross-linking Assay

Collagen_Workflow A 1. Cell Culture (e.g., Human Dermal Fibroblasts) B 2. Treatment - Vehicle Control - this compound (various conc.) A->B C 3. Collagen Production (Incubate for 7-14 days) B->C D 4. ECM Isolation (Harvest cell layer and extracellular matrix) C->D E 5. Sample Preparation - Acid Hydrolysis - Reduction (for immature cross-links) D->E F 6. Cross-link Quantification (LC-MS/MS) E->F G 7. Data Analysis - Normalize to total collagen - Compare cross-link levels F->G

Caption: Workflow for in vitro collagen cross-linking assay.

Methodology:

  • Cell Culture: Culture human dermal fibroblasts or other collagen-producing cells until they reach confluence.

  • Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle-treated control group.

  • Collagen Deposition: Culture the cells for an extended period (e.g., 7-14 days) to allow for the synthesis and deposition of an extracellular matrix rich in collagen.

  • Sample Preparation:

    • Harvest the cell layer and associated matrix.

    • Perform acid hydrolysis to break down the proteins into amino acids and cross-link residues.

    • For analysis of immature cross-links like dihydroxylysinonorleucine (DHLNL), a reduction step with sodium borohydride (B1222165) is required prior to hydrolysis.[18]

  • Quantification:

    • Analyze the hydrolysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify mature (e.g., pyridinoline) and immature (e.g., DHLNL) collagen cross-links.[19][20]

    • Quantify total collagen content in parallel samples (e.g., via hydroxyproline (B1673980) assay) for normalization.[18]

  • Data Analysis: Calculate the amount of each cross-link per unit of collagen and compare the results from this compound-treated groups to the control.

Data Presentation:

Table 4: Inhibition of Collagen Cross-linking by this compound in Fibroblast Cultures

This compound Conc. (µM) Pyridinoline (mol/mol of collagen) (Mean ± SD) DHLNL (mol/mol of collagen) (Mean ± SD)
0 (Control) 0.25 ± 0.03 1.5 ± 0.2
50 0.21 ± 0.02 1.1 ± 0.15
100 0.16 ± 0.02 0.8 ± 0.12

| 250 | 0.09 ± 0.01 | 0.4 ± 0.09 |

References

Spectrophotometric Determination of Penicillamine Concentration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative determination of penicillamine concentration using various spectrophotometric methods. These techniques offer simple, rapid, and cost-effective alternatives to chromatographic methods for routine analysis in quality control and research laboratories.

Introduction

This compound is a chelating agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological samples is crucial for ensuring its therapeutic efficacy and safety. Spectrophotometry, based on the principle of measuring light absorption by a colored solution, provides a robust analytical approach for this purpose. This note explores several methods, including complexation with metal ions, reactions with chromogenic agents, and kinetic assays.

Comparative Data of Spectrophotometric Methods

The selection of a suitable spectrophotometric method depends on factors such as the required sensitivity, the concentration range of the sample, and the presence of interfering substances. The following table summarizes the key analytical parameters of various methods for the spectrophotometric determination of this compound.

MethodReagent(s)Wavelength (λmax)Linear RangeLimit of Detection (LOD)Reference
Metal Complexation
Ruthenium(III) ChlorideRu(III)545 nm0.099 - 1.399 ppm-[1]
Copper(II)-BathocuproineCu(II), Bathocuproine483 nm3.0 x 10⁻⁶ - 6.0 x 10⁻⁴ M9.0 x 10⁻⁷ M[2][3][4]
Silver(I)-Bromopyrogallol RedAg(I), Bromopyrogallol Red, Phenanthroline-0.5 - 1.75 µg/mL0.057 µg/mL[5]
Chromogenic Agents
2,6-Dichloroquinone-4-chlorimide2,6-Dichloroquinone-4-chlorimide-4 - 20 µg/mL0.15 µg/mL[1]
2,6-Dichlorophenolindophenol (DCPIP)2,6-DCPIP610 nm0.005 - 0.100 ppm-[6]
4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-CL)NBD-CL468 nm1 - 15 µg/mL0.11 µg/mL[7]
1,2-Naphthoquinone-4-sulfonate (NQS)NQS452 nm10 - 30 µg/mL-[8]
Kinetic Methods
Inhibitory effect on Hg(II) catalyzed reactionHg(II), Pyrazine, Hexacyanoruthenate(II)370 nmUp to 1.0 x 10⁻⁶ M-[9]
Nanoparticle-Based Assay
Gold Nanoparticle AggregationCitrate-capped Gold Nanoparticles630 nm (aggregated)5.0 x 10⁻⁶ - 3.0 x 10⁻⁴ M3.8 x 10⁻⁶ M[10]

Experimental Protocols

Herein, we provide detailed protocols for three distinct and reliable spectrophotometric methods for the determination of this compound.

Protocol 1: Determination of this compound using Ruthenium(III) Complexation

This method is based on the formation of a stable, orange-colored complex between this compound and Ruthenium(III) chloride, with a maximum absorbance at 545 nm.[1]

1. Materials and Reagents:

  • D-Penicillamine standard

  • Ruthenium(III) chloride (RuCl₃) solution (e.g., 7.49 x 10⁻⁴ M)

  • Double distilled water

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

2. Preparation of Standard Solutions:

  • This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of D-penicillamine and dissolve it in 100 mL of double distilled water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution to cover the linear range (e.g., 0.1 to 1.4 µg/mL).

3. Experimental Procedure:

  • Into a series of 10 mL volumetric flasks, pipette aliquots of the this compound working standard solutions.

  • To each flask, add a specific volume of the Ru(III) chloride solution (the optimal volume should be determined experimentally, for example, an equimolar amount to the highest concentration of this compound).[1]

  • Allow the reaction to proceed at room temperature for approximately 20 minutes for the complex to form and stabilize.[1]

  • Dilute the solutions to the mark with double distilled water and mix well.

  • Measure the absorbance of each solution at 545 nm against a reagent blank (containing all reagents except this compound).

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance values against the corresponding this compound concentrations.

  • Determine the concentration of this compound in an unknown sample by measuring its absorbance and interpolating the concentration from the calibration curve using the linear regression equation.

experimental_workflow_ru cluster_prep Solution Preparation cluster_reaction Reaction cluster_analysis Analysis pen_stock Prepare this compound Stock Solution pen_work Prepare Working Standards pen_stock->pen_work add_pen Aliquot this compound Standards/Sample pen_work->add_pen ru_sol Prepare Ru(III) Solution add_ru Add Ru(III) Solution ru_sol->add_ru add_pen->add_ru incubate Incubate 20 min at Room Temp add_ru->incubate dilute Dilute to Volume incubate->dilute measure Measure Absorbance at 545 nm dilute->measure calibrate Construct Calibration Curve measure->calibrate determine Determine Unknown Concentration calibrate->determine reaction_pathway_nbdcl pen This compound (Thiol and Amino Groups) adduct Colored Adduct (Absorbance at 468 nm) pen->adduct Reacts with nbdcl NBD-CL (4-chloro-7-nitrobenzo-2-oxa-1,3-diazole) nbdcl->adduct Reacts with conditions Alkaline pH (10.5) Room Temperature logical_relationship_kinetic pen_conc This compound Concentration reaction_rate Rate of Formation of Cu(I)-Bathocuproine Complex pen_conc->reaction_rate is proportional to abs_change Rate of Change in Absorbance at 483 nm reaction_rate->abs_change is measured as quantification Quantification of This compound abs_change->quantification allows for

References

Unraveling the Immunomodulatory Effects of Penicillamine on T-Lymphocyte Proliferation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-penicillamine, a disease-modifying antirheumatic drug (DMARD), has long been utilized in the treatment of autoimmune diseases such as rheumatoid arthritis. Its therapeutic efficacy is attributed, in part, to its ability to modulate the immune system, particularly by affecting T-lymphocyte functions. This document provides detailed application notes and experimental protocols for studying the effects of D-penicillamine on T-lymphocyte proliferation. The primary mechanism of action involves the copper-dependent generation of hydrogen peroxide, which subsequently suppresses T-cell proliferation. This guide offers a comprehensive overview of the dose-dependent inhibitory effects of D-penicillamine, methodologies for assessing T-cell proliferation, and insights into the underlying signaling pathways.

Data Presentation: Quantitative Effects of D-Penicillamine on T-Lymphocyte Proliferation

Table 1: Dose-Dependent Inhibition of T-Lymphocyte Proliferation by D-Penicillamine

D-Penicillamine ConcentrationObservationCell TypeAssayReference
> 50 µg/mLSignificant inhibition of PHA-stimulated proliferationHuman LymphocytesNot Specified[1]
10⁻⁴ M to 10⁻³ MSignificant inhibition of mitogen-stimulated proliferationMouse and Rat Spleen Cells³H-Thymidine Incorporation[2]
> 2 x 10⁻² MStrong inhibition of mitogen-stimulated proliferationMouse, Rat, and Human Spleen Cells³H-Thymidine Incorporation[2]

Table 2: Synergistic Inhibition of T-Lymphocyte Proliferation by D-Penicillamine and Copper Sulfate (B86663)

D-Penicillamine ConcentrationCopper Sulfate (CuSO₄) Concentration% Inhibition of ProliferationCell TypeAssayReference
100 µg/mL2 µg/mLNearly abolished responsivenessHuman Peripheral Blood Mononuclear CellsImmunoglobulin-Secreting Cell (ISC) Assay[3]
VariedVariedMarked augmentation of inhibition compared to D-penicillamine aloneHuman Peripheral Blood Lymphocytes³H-Thymidine Incorporation[3]

Experimental Protocols

Protocol 1: In Vitro T-Lymphocyte Proliferation Assay using Carboxyfluorescein Succinimidyl Ester (CFSE)

This protocol details a robust method for measuring T-lymphocyte proliferation by flow cytometry, based on the dilution of the fluorescent dye CFSE.

Materials:

  • D-penicillamine

  • Copper (II) sulfate (CuSO₄)

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-lymphocytes

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

  • Carboxyfluorescein Succinimidyl Ester (CFSE)

  • Phosphate Buffered Saline (PBS)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with PBS.

    • Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.

  • CFSE Staining:

    • Add CFSE to the cell suspension at a final concentration of 1-5 µM.

    • Incubate for 10 minutes at 37°C in the dark.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium.

    • Incubate for 5 minutes on ice.

    • Wash the cells three times with complete RPMI 1640 medium to remove excess CFSE.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled cells in complete RPMI 1640 medium at 1 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension into a 96-well round-bottom plate.

    • Prepare stock solutions of D-penicillamine and CuSO₄.

    • Add the desired concentrations of D-penicillamine and/or CuSO₄ to the appropriate wells. Include vehicle controls.

    • Stimulate the T-cells by adding PHA (e.g., 5 µg/mL) or plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.

    • Include an unstimulated, stained control and a stimulated, stained control.

    • Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the wells.

    • Wash the cells with PBS containing 2% FBS.

    • Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Acquire the samples on a flow cytometer equipped with a 488 nm laser.

    • Analyze the CFSE fluorescence in the FITC channel. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.

Signaling Pathways and Experimental Workflows

Mechanism of Action of D-Penicillamine on T-Lymphocytes

D-penicillamine, in the presence of copper ions, catalyzes the production of hydrogen peroxide (H₂O₂). This reactive oxygen species (ROS) is a key mediator of the immunosuppressive effects of penicillamine on T-lymphocytes, leading to the inhibition of their proliferation.

cluster_0 Extracellular cluster_1 Cellular Response Pen D-Penicillamine H2O2 Hydrogen Peroxide (H₂O₂) Pen->H2O2 Cu Copper Ions (Cu²⁺) Cu->H2O2 TCell T-Lymphocyte H2O2->TCell Induces Oxidative Stress Proliferation Inhibition of Proliferation TCell->Proliferation

Caption: D-Penicillamine and copper ions generate hydrogen peroxide, inhibiting T-cell proliferation.

Experimental Workflow for Assessing this compound's Effect on T-Cell Proliferation

The following diagram outlines the key steps in the experimental procedure to evaluate the impact of D-penicillamine on T-lymphocyte proliferation using the CFSE assay.

A Isolate T-Lymphocytes (from PBMCs) B Label cells with CFSE A->B C Culture cells with mitogens (e.g., anti-CD3/CD28) B->C D Treat with D-Penicillamine +/- Copper Sulfate C->D E Incubate for 3-5 days D->E F Analyze CFSE dilution by Flow Cytometry E->F G Quantify Proliferation Inhibition F->G

Caption: Workflow for CFSE-based T-cell proliferation assay with this compound treatment.

Putative Downstream Signaling Pathway of Hydrogen Peroxide in T-Cells

Hydrogen peroxide-induced oxidative stress can modulate various intracellular signaling pathways that are critical for T-cell activation and proliferation. This includes the potential inhibition of phosphatases and modulation of transcription factors like NF-κB and MAPK pathways, ultimately leading to cell cycle arrest.

H2O2 Hydrogen Peroxide (H₂O₂) Phosphatases Inhibition of Phosphatases (e.g., PTPs) H2O2->Phosphatases MAPK MAPK Pathway (e.g., JNK, p38) H2O2->MAPK NFkB NF-κB Pathway H2O2->NFkB Transcription Altered Transcription Factor Activity Phosphatases->Transcription MAPK->Transcription NFkB->Transcription CellCycle Cell Cycle Arrest Transcription->CellCycle Proliferation Inhibition of Proliferation CellCycle->Proliferation

Caption: H₂O₂-mediated signaling cascade leading to the inhibition of T-cell proliferation.

References

Techniques for Synthesizing Long-Acting Penicillamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of long-acting penicillamine derivatives. The techniques described focus on two primary strategies: the creation of lipophilic prodrugs to enhance tissue retention and the incorporation of this compound into polymer-based systems for controlled release. These methods aim to extend the therapeutic window of this compound, a crucial drug for the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis, thereby improving patient compliance and therapeutic outcomes.

Synthesis of Lipophilic this compound Ester Prodrugs

A key strategy to prolong the action of this compound is to increase its lipophilicity. By converting the hydrophilic parent drug into a more lipophilic ester prodrug, its ability to be retained in tissues and slowly release the active this compound is enhanced. This section details the synthesis of various this compound esters.

Data Presentation: Lipophilicity of this compound Derivatives
DerivativeCalculated Log PRelative Lipophilicity
D-Penicillamine-1.8Low
D-Penicillamine Methyl Ester0.1Moderate
D-Penicillamine Ethyl Ester(Not available)Expected to be higher than methyl ester
D-Penicillamine Hexyl Ester(Not available)High[1]
D-Penicillamine Benzyl (B1604629) Ester(Not available)High
Experimental Protocol: Synthesis of D-Penicillamine Hexyl Ester Hydrochloride

This protocol describes the synthesis of D-penicillamine hexyl ester hydrochloride, a lipophilic prodrug, through esterification using thionyl chloride.[1]

Materials:

  • D-Penicillamine

  • Hexyl alcohol (Hexanol)

  • Thionyl chloride (SOCl₂)

  • 4M Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Esterification: In a round-bottom flask, suspend D-penicillamine in hexyl alcohol.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled suspension under an inert atmosphere (e.g., argon or nitrogen). Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC).

  • Extraction and Purification:

    • Extract the product with 4M HCl (repeat 5 times).

    • Discard the organic layer.

    • Neutralize the aqueous phase with sodium bicarbonate.

    • Extract the neutralized aqueous phase with ethyl acetate (repeat 5 times).

    • Pool the ethyl acetate extracts and wash with water (repeat 3 times).

    • Dry the ethyl acetate solution over anhydrous sodium sulfate.

  • Isolation:

    • Remove the solvent (ethyl acetate) under reduced pressure (in vacuo) to obtain a residue.

    • Triturate the residue with petroleum ether to yield a waxy off-white solid, which is the D-penicillamine hexyl ester hydrochloride.

  • Characterization: Confirm the structure and purity of the product using techniques such as NMR and Mass Spectrometry. The presence of the disulfide form, an oxidation product, can be minimized by carrying out the reaction under a strictly inert atmosphere.

Visualization: Synthetic Workflow for this compound Esterification

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product D-Penicillamine D-Penicillamine Esterification Esterification D-Penicillamine->Esterification Alcohol (e.g., Hexanol) Alcohol (e.g., Hexanol) Alcohol (e.g., Hexanol)->Esterification Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Esterification Extraction_HCl Acidic Extraction (4M HCl) Esterification->Extraction_HCl Neutralization Neutralization (NaHCO3) Extraction_HCl->Neutralization Extraction_EtOAc Organic Extraction (Ethyl Acetate) Neutralization->Extraction_EtOAc Drying Drying (Na2SO4) Extraction_EtOAc->Drying Isolation Solvent Removal & Trituration Drying->Isolation Penicillamine_Ester_HCl This compound Ester Hydrochloride Isolation->Penicillamine_Ester_HCl

Caption: Synthetic workflow for the esterification of D-penicillamine.

Polymer-Based Long-Acting Formulations

Incorporating this compound into polymer matrices or conjugating it to polymer backbones are effective strategies for achieving sustained release and prolonging its therapeutic effect.

Encapsulation in Polymer Hydrogel Membranes

This section describes the preparation of interpenetrating polymer network (IPN) hydrogel membranes of sodium alginate (SA) and polylactic acid (PLA) for the controlled release of this compound.

Data Presentation: this compound Release from SA/PLA Membranes

The release of this compound from SA/PLA hydrogel membranes is influenced by the polymer composition and the initial drug loading. The following table is a representative summary based on findings that show increased release with higher sodium alginate content and higher initial drug loading. The release kinetics often follow a non-Fickian diffusion mechanism.

Membrane Composition (SA:PLA)Drug Load (mg)Cumulative Release at 8h (%) (Illustrative)Release Mechanism
90:10100~60Non-Fickian Diffusion
80:20100~50Non-Fickian Diffusion
90:10200~75Non-Fickian Diffusion
80:20200~65Non-Fickian Diffusion
Experimental Protocol: Preparation of this compound-Loaded SA/PLA Hydrogel Membranes

This protocol details the solution casting method for preparing SA/PLA blend membranes for the controlled release of this compound.[2]

Materials:

Procedure:

  • Polymer Solution Preparation:

    • Prepare separate aqueous solutions of sodium alginate and polylactic acid of desired concentrations.

    • Mix the SA and PLA solutions in the desired ratio (e.g., 90:10).

  • Drug Loading:

    • Dissolve a specific amount of D-penicillamine in the polymer blend solution with continuous stirring until a homogenous mixture is obtained.

  • Membrane Casting:

    • Pour the drug-loaded polymer solution into a petri dish.

    • Allow the solvent to evaporate at room temperature to form a thin membrane.

  • Cross-linking:

    • Immerse the dried membrane in a solution of glutaraldehyde for a specific time to induce cross-linking.

  • Washing and Drying:

    • Wash the cross-linked membrane thoroughly with distilled water to remove any unreacted glutaraldehyde.

    • Dry the membrane at room temperature.

  • In Vitro Release Study:

    • Place a known weight of the drug-loaded membrane in a dissolution apparatus containing phosphate buffer (pH 7.4) at 37°C.

    • Withdraw aliquots of the dissolution medium at predetermined time intervals.

    • Analyze the concentration of this compound in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).

Visualization: Workflow for this compound Encapsulation in Hydrogel

G cluster_prep Preparation cluster_process Processing cluster_product Final Product SA_sol Sodium Alginate Solution Mixing Mixing SA_sol->Mixing PLA_sol PLA Solution PLA_sol->Mixing This compound This compound This compound->Mixing Casting Solution Casting Mixing->Casting Evaporation Evaporation Casting->Evaporation Crosslinking Cross-linking (Glutaraldehyde) Evaporation->Crosslinking Washing_Drying Washing & Drying Crosslinking->Washing_Drying Loaded_Membrane This compound-Loaded Hydrogel Membrane Washing_Drying->Loaded_Membrane

Caption: Workflow for encapsulating this compound in an SA/PLA hydrogel membrane.

Covalent Conjugation to Polyethylene (B3416737) Glycol (PEG)

Covalent attachment of this compound to a polymer like polyethylene glycol (PEG) can improve its pharmacokinetic profile, including increasing its half-life and reducing immunogenicity. This can be achieved by reacting a functional group on this compound (amine or thiol) with a reactive PEG derivative.

Experimental Protocol: Covalent Conjugation of this compound to Amine-Reactive PEG

This protocol is an adapted method for the conjugation of a small molecule containing a primary amine to an amine-reactive PEG derivative, such as PEG-NHS ester.[3]

Materials:

  • D-Penicillamine

  • Amine-reactive PEG (e.g., mPEG-Succinimidyl Carboxymethyl Ester, mPEG-SCM)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-buffered saline, PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Reagent Preparation:

    • Dissolve D-penicillamine in the Reaction Buffer to a desired concentration.

    • Immediately before use, dissolve the amine-reactive PEG in anhydrous DMF or DMSO to create a stock solution.

  • Conjugation Reaction:

    • Add the freshly prepared PEG solution to the this compound solution. The molar ratio of PEG to this compound should be optimized, but a starting point of 1.5:1 can be used.

    • Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted PEG-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the reaction mixture using Size-Exclusion Chromatography (SEC) to separate the this compound-PEG conjugate from unreacted this compound and PEG.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using techniques such as HPLC, Mass Spectrometry, and NMR.

Visualization: this compound-PEG Conjugation Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification & Analysis cluster_product Product Penicillamine_sol This compound in Buffer Conjugation Conjugation Penicillamine_sol->Conjugation PEG_NHS Amine-Reactive PEG (e.g., PEG-NHS) PEG_NHS->Conjugation Quenching Quenching Conjugation->Quenching SEC Size-Exclusion Chromatography Quenching->SEC Characterization Characterization (HPLC, MS) SEC->Characterization Pen_PEG This compound-PEG Conjugate Characterization->Pen_PEG

Caption: Workflow for the covalent conjugation of this compound to an amine-reactive PEG.

Mechanisms of Action

Understanding the mechanisms of action of this compound is crucial for the rational design of its long-acting derivatives.

Inhibition of Collagen Cross-Linking

This compound interferes with the formation of stable collagen cross-links, a process that is excessive in certain fibrotic conditions. It does not directly inhibit the enzyme lysyl oxidase but rather reacts with the aldehyde precursors of the cross-links.[4]

Visualization: Inhibition of Collagen Cross-Linking by this compound

G cluster_collagen Collagen Maturation cluster_inhibition Inhibition by this compound Lysine_residues Lysine/Hydroxylysine Residues on Collagen Lysyl_oxidase Lysyl Oxidase Lysine_residues->Lysyl_oxidase Oxidative Deamination Aldehyde_precursors Aldehyde Precursors Lysyl_oxidase->Aldehyde_precursors Cross_links Stable Collagen Cross-links Aldehyde_precursors->Cross_links Spontaneous Condensation Thiazolidine_ring Thiazolidine Ring Formation Aldehyde_precursors->Thiazolidine_ring This compound This compound This compound->Thiazolidine_ring Inhibition_node Inhibition of Cross-link Formation Thiazolidine_ring->Inhibition_node

Caption: Mechanism of this compound's inhibition of collagen cross-linking.

Chelation of Copper

This compound is a potent chelating agent for copper, forming a stable complex that is readily excreted in the urine. This is the primary mechanism for its use in Wilson's disease. The chelation process involves the formation of a mixed-valence polymeric complex.[5]

Visualization: Copper Chelation by this compound

G cluster_body In Vivo cluster_chelation Chelation Process cluster_excretion Excretion Excess_Copper Excess Cu(II) Ions Complex_formation Formation of This compound-Copper Complex Excess_Copper->Complex_formation Penicillamine_molecule This compound Penicillamine_molecule->Complex_formation Urinary_excretion Renal Excretion of Complex Complex_formation->Urinary_excretion

Caption: The process of copper chelation by this compound and subsequent excretion.

References

Application Notes and Protocols: Assessing Penicillamine's Impact on Cell Cycle Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-penicillamine, a metabolite of penicillin, is a chelating agent primarily used in the treatment of Wilson's disease and rheumatoid arthritis.[1] Its mechanism of action involves the chelation of heavy metals, particularly copper, and modulation of the immune system.[1][2] Emerging research has indicated that penicillamine can also influence cell proliferation by inducing cell cycle arrest, an effect that appears to be cell-type specific.[3][4] This has significant implications for its potential application in oncology and other fields where cell cycle regulation is a key therapeutic target.

These application notes provide a comprehensive guide to the methodologies required to assess the impact of this compound on cell cycle kinetics. The protocols detailed below will enable researchers to quantify changes in cell cycle distribution and analyze the expression of key regulatory proteins.

Data Presentation

The following tables are designed to summarize quantitative data obtained from the experimental protocols outlined below.

Table 1: Effect of this compound on Cell Cycle Distribution in Rabbit Articular Chondrocytes

TreatmentConcentration (M)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control0Data to be filledData to be filledData to be filled
D-penicillamine5 x 10⁻⁴Data to be filledData to be filledData to be filled
D-penicillamine1 x 10⁻³Data to be filledData to be filledData to be filled
D-penicillamine5 x 10⁻³Data to be filledData to be filledData to be filled

Note: Studies have shown that D-penicillamine induces a dose-dependent accumulation of rabbit articular chondrocytes in the G0/G1 phase of the cell cycle.[3][4]

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa and L929 Cells

Cell LineTreatmentConcentration (M)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
HeLa Control0Data to be filledData to be filledData to be filled
D-penicillamine5 x 10⁻⁴Data to be filledData to be filledData to be filled
D-penicillamine1 x 10⁻³Data to be filledData to be filledData to be filled
L929 Control0Data to be filledData to be filledData to be filled
D-penicillamine5 x 10⁻⁴Data to be filledData to be filledData to be filled
D-penicillamine1 x 10⁻³Data to be filledData to be filledData to be filled

Note: In contrast to its effect on chondrocytes, D-penicillamine has been shown to cause an arrest in the G2/M phase of the cell cycle in transformed cell lines such as HeLa and L929.[4]

Table 3: Relative Expression of Cell Cycle Regulatory Proteins Following this compound Treatment

Target ProteinTreatmentConcentration (M)Fold Change in Protein Expression (Normalized to Control)
Cyclin D1 Control01.0
D-penicillamineSpecifyData to be filled
CDK4 Control01.0
D-penicillamineSpecifyData to be filled

Note: The expression of key cell cycle proteins such as Cyclin D1 and CDK4, which regulate the G1/S transition, should be quantified by Western blot analysis to elucidate the molecular mechanism of this compound-induced cell cycle arrest.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line (e.g., rabbit articular chondrocytes, HeLa, L929) in appropriate culture vessels at a density that allows for logarithmic growth during the experiment.

  • Adherence: Allow cells to adhere and resume proliferation for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment: Prepare a stock solution of D-penicillamine in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 5 x 10⁻⁴ M to 7.5 x 10⁻³ M).[4]

  • Incubation: Replace the existing medium with the this compound-containing medium or a vehicle control. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining

This protocol is adapted from standard procedures for cell cycle analysis.

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • For suspension cells, collect by centrifugation.

    • Wash the cells once with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 0.5 mL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes or store at -20°C for later analysis.

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis of Cyclin D1 and CDK4

This protocol provides a general framework for the analysis of cell cycle regulatory proteins.

  • Protein Extraction:

    • Wash this compound-treated and control cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Cyclin D1 and CDK4 (diluted according to the manufacturer's recommendations) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

G Experimental Workflow for Assessing this compound's Impact on Cell Cycle Kinetics cluster_cell_prep Cell Preparation and Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture (e.g., HeLa, Chondrocytes) penicillamine_treatment This compound Treatment (Varying Concentrations and Durations) cell_culture->penicillamine_treatment control Vehicle Control cell_culture->control flow_cytometry Cell Cycle Analysis (Flow Cytometry with PI Staining) penicillamine_treatment->flow_cytometry western_blot Protein Analysis (Western Blot for Cyclin D1, CDK4) penicillamine_treatment->western_blot control->flow_cytometry control->western_blot cell_cycle_quantification Quantification of Cell Cycle Phases (% G0/G1, S, G2/M) flow_cytometry->cell_cycle_quantification protein_quantification Quantification of Protein Expression western_blot->protein_quantification table_1 Table 1 & 2 cell_cycle_quantification->table_1 Populate Data Tables table_2 Table 3 protein_quantification->table_2 Populate Data Tables

Caption: Experimental Workflow Diagram.

G Proposed Signaling Pathway of this compound-Induced Cell Cycle Arrest This compound This compound copper Intracellular Copper (Cu2+) This compound->copper Chelates ros Reactive Oxygen Species (ROS) (e.g., H2O2) copper->ros Catalyzes Generation of oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage cell_cycle_checkpoints Activation of Cell Cycle Checkpoints dna_damage->cell_cycle_checkpoints g2_m_arrest G2/M Arrest (e.g., in HeLa cells) cell_cycle_checkpoints->g2_m_arrest cyclin_cdk_inhibition Inhibition of Cyclin/CDK Complexes (e.g., Cyclin D1/CDK4) cell_cycle_checkpoints->cyclin_cdk_inhibition g1_s_arrest G1/S Arrest (e.g., in Chondrocytes) cyclin_cdk_inhibition->g1_s_arrest

Caption: this compound Signaling Pathway.

References

Application of Penicillamine in Studying Metal-Induced Oxidative Stress: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillamine, a chelating agent primarily used in the treatment of Wilson's disease and heavy metal poisoning, serves as a valuable tool for investigating the mechanisms of metal-induced oxidative stress.[1][2] Its ability to bind divalent metal ions such as copper, lead, mercury, and cadmium allows researchers to modulate metal-ion concentrations and study their impact on cellular redox homeostasis.[1][3] Interestingly, the interaction between this compound and certain metals, particularly copper, can also lead to the generation of reactive oxygen species (ROS), providing a model to study pro-oxidant effects and their downstream consequences.[4][5]

These application notes provide a comprehensive overview of the use of this compound in this research context, including its mechanism of action, quantitative data from relevant studies, detailed experimental protocols for assessing oxidative stress, and visualizations of key pathways and workflows.

Mechanism of Action in the Context of Oxidative Stress

This compound's primary mechanism is the chelation of metal ions through its sulfhydryl and amino groups, forming stable complexes that can be excreted from the body.[2][6] In the context of copper-induced oxidative stress, this chelation process can have a dual effect. By sequestering excess free copper ions, this compound can mitigate the catalytic role of copper in Fenton-like reactions, which generate highly reactive hydroxyl radicals.

However, the chelation of Cu(II) by this compound can also involve the reduction of Cu(II) to Cu(I). This reduced form of copper can then react with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻), which can further dismutate to form hydrogen peroxide (H₂O₂).[5] This pro-oxidant activity makes this compound a useful tool for studying the specific effects of H₂O₂-mediated oxidative stress in the presence of copper.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound to investigate metal-induced oxidative stress.

Table 1: In Vitro Studies on this compound and Copper-Induced Oxidative Stress

Cell LineThis compound ConcentrationCopper (Cu²⁺) ConcentrationDuration of TreatmentKey FindingsReference
Human Breast Cancer (MCF-7, BT474), Human Leukemia (HL-60)100 µM - 500 µM15 µMNot specifiedIncreased intracellular ROS, cytotoxicity dependent on copper.[5]
Human Hepatoma (HepG2) ATP7B KnockoutNot specified20 µM30 minIncreased oxidative stress (measured by H₂DCFDA).[7]
Human SpermatozoaNot specifiedNot applicable (H₂O₂ induced)Not specifiedDecreased ROS levels induced by H₂O₂.[8]

Table 2: Animal Studies on this compound and Metal-Induced Oxidative Stress

Animal ModelMetalThis compound (PA) AdministrationDuration of TreatmentTissue(s) AnalyzedKey Oxidative Stress MarkersKey FindingsReference
Toxic Milk (tx) Mice (Wilson's Disease model)Copper (endogenous accumulation)Not specified3, 10, and 14 daysCortex and Basal GangliaMDA, GSH/GSSG ratioIncreased MDA, decreased GSH/GSSG ratio, suggesting enhanced oxidative stress.[3]
Drosophila melanogasterCopper (Cu²⁺)50 µM in diet7 daysWhole bodyTotal thiols, GSH, H₂O₂Ameliorated Cu²⁺-induced lethality and restored total thiol levels.[4]

Experimental Protocols

Induction of Metal-Induced Oxidative Stress in Cell Culture

This protocol describes a general method for inducing oxidative stress in adherent cell lines using a combination of a metal ion (e.g., copper) and this compound.

Materials:

  • Adherent cell line of interest (e.g., HepG2, SH-SY5Y)

  • Complete cell culture medium

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 10 mM in sterile water)

  • D-Penicillamine stock solution (e.g., 100 mM in sterile water or PBS, filter-sterilized)

  • Phosphate-buffered saline (PBS)

  • 24-well or 96-well cell culture plates

Procedure:

  • Seed cells in the desired plate format at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).

  • Prepare fresh treatment media by diluting the stock solutions of CuSO₄ and D-Penicillamine into the complete cell culture medium to achieve the desired final concentrations (refer to Table 1 for examples). Include appropriate controls: untreated cells, cells treated with metal alone, and cells treated with this compound alone.

  • Remove the existing medium from the cells and wash once with sterile PBS.

  • Add the prepared treatment media to the respective wells.

  • Incubate the cells for the desired duration (e.g., 24 hours).

  • Following incubation, proceed with assays to measure oxidative stress markers.

Measurement of Malondialdehyde (MDA) as an Indicator of Lipid Peroxidation

This protocol is based on the thiobarbituric acid reactive substances (TBARS) assay.

Materials:

  • Treated and control cells (from Protocol 1) or tissue homogenates

  • RIPA buffer or other suitable lysis buffer

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v in 50% acetic acid)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • MDA standard solution

  • Microplate reader capable of measuring absorbance at 532 nm

Procedure:

  • Sample Preparation (Cells):

    • Wash the treated cells with ice-cold PBS.

    • Lyse the cells in an appropriate volume of lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Sample Preparation (Tissues):

    • Homogenize the tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate and collect the supernatant.

  • TBARS Reaction:

    • To a microcentrifuge tube, add a specific volume of the cell lysate or tissue homogenate supernatant (e.g., 100 µL).

    • Add an equal volume of TCA solution to precipitate proteins.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

    • Add TBA solution to the supernatant (e.g., 200 µL).

    • Incubate the mixture at 95°C for 60 minutes.

    • Cool the tubes on ice to stop the reaction.

  • Measurement:

    • Transfer the reaction mixture to a 96-well plate.

    • Measure the absorbance at 532 nm using a microplate reader.

  • Quantification:

    • Prepare a standard curve using known concentrations of MDA.

    • Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve. Normalize the results to the protein concentration of the lysate/homogenate.

Measurement of Reduced Glutathione (B108866) (GSH) Levels

This protocol is based on the DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) recycling assay.

Materials:

  • Treated and control cells or tissue homogenates

  • Metaphosphoric acid (MPA) or perchloric acid (PCA) for deproteinization

  • DTNB solution

  • Glutathione reductase

  • NADPH

  • GSH standard solution

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in a deproteinizing agent like MPA or PCA.

    • Centrifuge to remove precipitated proteins.

    • Collect the supernatant.

  • Assay Reaction:

    • In a 96-well plate, add the sample supernatant.

    • Add the reaction mixture containing DTNB, glutathione reductase, and NADPH.

  • Measurement:

    • Immediately measure the rate of color change (formation of TNB) at 412 nm over a period of time using a microplate reader in kinetic mode.

  • Quantification:

    • Prepare a standard curve with known concentrations of GSH.

    • Calculate the GSH concentration in the samples based on the rate of reaction compared to the standard curve. Normalize to protein concentration.

Detection of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS.

Materials:

  • Treated and control cells (from Protocol 1)

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Serum-free cell culture medium

  • Fluorescence microscope or microplate reader with appropriate filters (excitation ~485 nm, emission ~530 nm)

Procedure:

  • Following the treatment period (as in Protocol 1), remove the treatment medium.

  • Wash the cells twice with warm, serum-free medium.

  • Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium. Protect from light.

  • Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add PBS or a suitable buffer to the wells.

  • Measurement:

    • Fluorescence Microscopy: Capture images of the cells using a fluorescence microscope with a FITC filter set.

    • Microplate Reader: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Analysis:

    • Quantify the fluorescence intensity from the images or the plate reader readings.

    • Normalize the fluorescence intensity to cell number or protein concentration if necessary.

Visualization of Signaling Pathways and Workflows

Metal_Induced_Oxidative_Stress Metal Excess Metal Ions (e.g., Cu²⁺) Chelation Chelation & Reduction (Cu²⁺ → Cu⁺) Metal->Chelation interacts with ROS Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂) Metal->ROS catalyzes (Fenton Reaction) This compound This compound This compound->Chelation Chelation->ROS generates OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->CellularDamage leads to AntioxidantDefense Antioxidant Defense (GSH, SOD, CAT) OxidativeStress->AntioxidantDefense activates

Caption: this compound's interaction with metal ions and its impact on oxidative stress.

Experimental_Workflow CellCulture 1. Cell Culture Seeding Treatment 2. Treatment with Metal +/- this compound CellCulture->Treatment Incubation 3. Incubation Treatment->Incubation Harvesting 4. Cell/Tissue Harvesting and Lysate Preparation Incubation->Harvesting Assays 5. Oxidative Stress Assays Harvesting->Assays MDA MDA Assay (Lipid Peroxidation) Assays->MDA GSH GSH Assay (Antioxidant Capacity) Assays->GSH ROS ROS Detection (e.g., DCFH-DA) Assays->ROS DataAnalysis 6. Data Analysis and Interpretation MDA->DataAnalysis GSH->DataAnalysis ROS->DataAnalysis

Caption: General workflow for studying this compound's effect on metal-induced oxidative stress.

Nrf2_Pathway OxidativeStress Metal-Induced Oxidative Stress (via this compound-Cu complex or Metal alone) Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 induces conformational change in Keap1 Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to GeneExpression Increased Expression of Antioxidant Genes (e.g., GCL, HO-1) ARE->GeneExpression activates CellularProtection Cellular Protection GeneExpression->CellularProtection leads to

Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.

References

Application Notes and Protocols for the Electrochemical Detection of Penicillamine in Research Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillamine is a thiol-containing drug employed in the treatment of various conditions, including Wilson's disease and rheumatoid arthritis.[1][2] Accurate and sensitive quantification of this compound in research samples, such as biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Electrochemical methods offer a rapid, cost-effective, and sensitive alternative to traditional analytical techniques like high-performance liquid chromatography (HPLC).[2][3] These methods are based on the electrochemical oxidation of the thiol group in the this compound molecule at the surface of a modified electrode. This document provides detailed application notes and protocols for the electrochemical detection of this compound using various modified electrodes.

Principle of Electrochemical Detection

The electrochemical detection of this compound relies on its oxidation at an electrode surface. The thiol group (-SH) in this compound can be electrochemically oxidized, typically to a disulfide (-S-S-). By applying a potential to a working electrode and measuring the resulting current, the concentration of this compound in the sample can be determined. The use of chemically modified electrodes significantly enhances the sensitivity and selectivity of this detection by catalyzing the oxidation reaction, increasing the surface area for the reaction, and reducing the overpotential required for oxidation.

Featured Electrochemical Sensors and Performance Data

A variety of modified electrodes have been developed for the sensitive detection of this compound. The choice of electrode and modification depends on the specific application, required sensitivity, and the sample matrix. Below is a summary of the performance of several recently developed electrochemical sensors.

Electrode Modifier/TypeWorking ElectrodeTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Sample MatrixReference
Multi-walled Carbon Nanotubes (MWCNTs) & Methyldopa (B1676449) (mediator)Carbon Paste ElectrodeSquare Wave Voltammetry (SWV)0.2 - 2500.1Drug, Urine[1]
MWCNT-Co3O4 Nanocomposite, Benzoyl-ferrocene & Ionic LiquidCarbon Paste ElectrodeDifferential Pulse Voltammetry (DPV)0.05 - 1000.015Pharmaceutical Capsules, Urine[2][4]
Polydiphenylamine & Electrochemically Reduced Graphene OxideGlassy Carbon ElectrodeAmperometry1.4 - 5410.10Human Blood Serum[5][6]
Boron-Doped Diamond (BDD)Thin Film ElectrodeFlow Injection Analysis with Amperometry0.5 - 500.01Pharmaceutical Dosage Form[7]
D-penicillamine functionalized Graphene OxideGlassy Carbon ElectrodeSquare-wave Anodic Stripping Voltammetry (SW-ASV)0.001 - 0.10.00031Water Samples (for Cu(II) detection)[8]

Experimental Protocols

Detailed methodologies for the preparation and use of two selected electrochemical sensors are provided below.

Protocol 1: this compound Detection using a Multi-walled Carbon Nanotube Modified Carbon Paste Electrode (MWCNT/CPE)

This protocol is based on the work of Safari et al. and describes the use of a carbon paste electrode modified with multi-walled carbon nanotubes in the presence of methyldopa as a homogeneous mediator for the electrocatalytic oxidation of this compound.[1]

1. Materials and Reagents:

  • Graphite (B72142) powder

  • High viscosity paraffin (B1166041) oil

  • Multi-walled carbon nanotubes (MWCNTs)

  • D-Penicillamine

  • Methyldopa

  • Britton-Robinson buffer (0.04 M)

  • Phosphoric acid, boric acid, acetic acid, sodium hydroxide (B78521) (for buffer preparation)

  • Deionized water

2. Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode cell

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Modified carbon paste working electrode

3. Preparation of the Modified Carbon Paste Electrode (MWCNT/CPE):

  • Mix graphite powder and MWCNTs at a desired ratio (e.g., 90:10 w/w).
  • Add paraffin oil to the mixture (approximately 70:30 solid to liquid ratio) and mix thoroughly in a mortar and pestle until a uniform, dense paste is obtained.
  • Pack the paste firmly into the cavity of a piston-driven carbon paste electrode holder.
  • Smooth the electrode surface by gently rubbing it on a clean piece of paper.

4. Electrochemical Measurement Procedure:

  • Prepare a stock solution of D-penicillamine and a separate stock solution of methyldopa in deionized water.
  • Prepare the Britton-Robinson buffer solution and adjust the pH to 5.0 using NaOH.[1]
  • In the electrochemical cell, add a specific volume of the pH 5.0 buffer solution and a concentration of methyldopa (e.g., 500 µM).[1]
  • Immerse the MWCNT/CPE (working electrode), Ag/AgCl (reference electrode), and platinum wire (counter electrode) in the solution.
  • Record the background voltammogram using Square Wave Voltammetry (SWV) over a potential range of -0.2 V to +0.70 V.[1]
  • Add a known concentration of this compound to the cell and record the SWV. The oxidation peak current will be proportional to the this compound concentration.
  • For quantitative analysis, create a calibration curve by plotting the peak current versus this compound concentration.

5. Sample Preparation (Urine):

  • Centrifuge the urine sample to remove any precipitates.
  • Take the supernatant and filter it using a 0.45 µm filter.
  • Dilute the filtered urine with the Britton-Robinson buffer (pH 5.0) before analysis.[1]
  • The standard addition method is recommended for accurate quantification in real samples.[1]

Protocol 2: this compound Detection using a Polydiphenylamine@Electrochemically Reduced Graphene Oxide Modified Glassy Carbon Electrode (p-DPA@ERGO/GCE)

This protocol is adapted from the work by A. A. G. Domfeh et al. and describes a highly sensitive amperometric sensor for this compound.[5][6]

1. Materials and Reagents:

  • Glassy carbon electrode (GCE)

  • Graphene oxide (GO)

  • Diphenylamine (DPA)

  • D-Penicillamine

  • Phosphate buffer solution (PBS, 0.1 M)

  • Human blood serum (for real sample analysis)

  • Deionized water

2. Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode cell

  • Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Modified GCE as the working electrode

3. Preparation of the Modified Electrode (p-DPA@ERGO/GCE):

  • GCE Pre-treatment: Polish the bare GCE with alumina (B75360) slurry, then sonicate in deionized water and ethanol (B145695) to clean the surface.
  • Electrochemical Reduction of Graphene Oxide (ERGO): Disperse GO in a suitable solvent and drop-cast a small volume onto the GCE surface. Allow it to dry. Then, electrochemically reduce the GO layer by applying a negative potential in a buffer solution.
  • Electropolymerization of Diphenylamine (DPA): Immerse the ERGO/GCE in an acidic solution containing DPA. Electropolymerize DPA onto the ERGO surface by cycling the potential in a specific range to form the p-DPA@ERGO/GCE.

4. Electrochemical Measurement Procedure (Amperometry):

  • Prepare a stock solution of D-penicillamine.
  • Prepare the 0.1 M PBS and adjust the pH to 7.2.[6]
  • In the electrochemical cell, add a known volume of the PBS.
  • Immerse the p-DPA@ERGO/GCE (working electrode), reference electrode, and counter electrode in the solution.
  • Apply a constant potential of +0.62 V.[6][9]
  • After the background current stabilizes, make successive additions of the this compound stock solution into the cell while stirring.
  • Record the steady-state current after each addition. The current increase is proportional to the this compound concentration.
  • Construct a calibration plot of current versus this compound concentration for quantification.

5. Sample Preparation (Human Blood Serum):

  • Dilute the human blood serum sample (e.g., 5% dilution) with the PBS (pH 7.2).[10]
  • Spike the diluted serum with known concentrations of this compound.
  • Use the standard addition method for accurate determination.[10]

Visualizations

Experimental Workflow for this compound Detection

G cluster_prep Electrode Preparation cluster_analysis Electrochemical Analysis start Start: Select Electrode Type (e.g., CPE, GCE) polish Polish and Clean Base Electrode start->polish modify Surface Modification (e.g., add MWCNTs, GO) polish->modify activate Electrochemical Activation/ Polymerization modify->activate end_prep Modified Electrode Ready activate->end_prep sample_prep Prepare Sample and Supporting Electrolyte (Buffer) end_prep->sample_prep setup Assemble Three-Electrode Cell sample_prep->setup measurement Perform Electrochemical Measurement (e.g., SWV, DPV, Amperometry) setup->measurement data_acq Record Current Response measurement->data_acq end_analysis Data Analysis and Concentration Determination data_acq->end_analysis

Caption: General workflow for the electrochemical detection of this compound.

Signaling Pathway: Electrocatalytic Oxidation of this compound

G Electrocatalytic mechanism for this compound detection using a redox mediator. cluster_electrode Modified Electrode Surface Mediator_ox Mediator (Oxidized) Electrode Electrode Surface PA_ox This compound Disulfide (-S-S-) Mediator_red Mediator (Reduced) Mediator_red->Mediator_ox e⁻ PA This compound (-SH) PA->Mediator_ox Chemical Reaction

Caption: Electrocatalytic mechanism of this compound detection.

References

Application Notes and Protocols for Preparing Penicillamine Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Penicillamine, a chelating agent and a metabolite of penicillin, is a compound of significant interest in biomedical research and drug development. Primarily known for its clinical use in Wilson's disease and rheumatoid arthritis, its mechanism of action, involving copper chelation and immunomodulation, makes it a valuable tool for in vitro studies.[1][2] These application notes provide detailed protocols for the preparation of penicillamine solutions for cell culture experiments, summarize quantitative data on its cellular effects, and visualize its proposed signaling pathways and experimental workflows.

Data Presentation

The cellular effects of D-penicillamine are concentration and cell-type dependent. The following table summarizes the effective concentrations of D-penicillamine in various cell lines as reported in the literature.

Cell LineConcentration RangeObserved Effect
Raji, U9370.03 - 0.97 mmol/LNo negative influence on proliferation and viability.[3]
H9, NC37, HL600.12 - 0.49 mmol/LImpaired proliferation and viability.[3]
Jurkat, NC37, U937Not specifiedRepressing effect on cell number and viability.[3]
Rabbit Articular Chondrocytes5 x 10⁻⁴ M - 5 x 10⁻³ MInhibition of growth.[4]
Human Bone Marrow Cells1 mg/mLInhibition of DNA and protein synthesis.
Fibroblast Cell Cultures100 µmol/LDecreased biosynthesis of type I and type III collagens.[4]
Fibroblast Cell Cultures10 mmol/LInhibition of growth and non-specific increase in protein synthesis.[4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM D-Penicillamine Stock Solution in DMSO

Materials:

  • D-Penicillamine powder (MW: 149.21 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Biosafety cabinet

Procedure:

  • Weighing D-Penicillamine: In a sterile environment, such as a biosafety cabinet, accurately weigh 14.92 mg of D-Penicillamine powder.

  • Dissolving in DMSO: Transfer the weighed powder into a sterile amber vial. Add 1 mL of anhydrous DMSO to the vial.

  • Solubilization: Tightly cap the vial and vortex the solution until the D-Penicillamine is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization: The high concentration of DMSO in the stock solution is typically self-sterilizing. Filtration is generally not required.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for longer-term storage.

Protocol 2: Preparation of Working Solutions and Cell Treatment

Materials:

  • 100 mM D-Penicillamine stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

  • Calibrated pipettes

  • Cell culture plates with seeded cells

  • Vehicle control (DMSO)

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 100 mM D-Penicillamine stock solution at room temperature.

  • Serial Dilution (if necessary): For achieving very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile cell culture medium or phosphate-buffered saline (PBS).

  • Final Dilution: Directly add the required volume of the D-Penicillamine stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final D-penicillamine concentration of 100 µM, add 1 µL of the 100 mM stock solution.

  • Solvent Control: It is crucial to include a vehicle control in your experiments. Prepare a control medium containing the same final concentration of DMSO as the highest concentration of D-penicillamine used. The final DMSO concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the prepared medium containing the desired concentration of D-penicillamine or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Aqueous Solution Stability: It is recommended to prepare fresh dilutions of this compound in aqueous solutions for each experiment and not to store them for more than one day.[5]

Mandatory Visualization

Signaling Pathways

The primary mechanisms of action of D-penicillamine are copper chelation and immunomodulation. The following diagrams illustrate the proposed signaling pathways.

penicillamine_copper_chelation cluster_0 Copper Chelation Pathway cluster_1 ROS Generation & Cuproptosis Inhibition This compound D-Penicillamine complex This compound-Copper Complex This compound->complex Chelation ros Reactive Oxygen Species (ROS) This compound->ros In the presence of Copper cuproptosis FDX1-mediated Cuproptosis This compound->cuproptosis Suppression copper Excess Intracellular Copper (Cu2+) copper->complex copper->cuproptosis excretion Urinary Excretion complex->excretion cytotoxicity Cytotoxicity in Cancer Cells ros->cytotoxicity cell_death Cell Death cuproptosis->cell_death

Caption: D-Penicillamine's copper chelation pathway and its downstream effects.

penicillamine_immunomodulation cluster_macrophage Macrophage Activation cluster_tcell T-Cell Modulation This compound D-Penicillamine macrophage Macrophage This compound->macrophage t_cell T-Lymphocyte This compound->t_cell cell_surface Direct modification of cell surface molecules This compound->cell_surface activation Activation macrophage->activation t_cell_response Altered T-Cell Response t_cell->t_cell_response cytokine_production Cytokine Production activation->cytokine_production tnf TNF-α cytokine_production->tnf il6 IL-6 cytokine_production->il6 il23 IL-23 cytokine_production->il23

Caption: Immunomodulatory effects of D-Penicillamine on macrophages and T-lymphocytes.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of D-penicillamine in cell culture.

experimental_workflow start Start prep_stock Prepare 100 mM D-Penicillamine Stock in DMSO start->prep_stock prep_working Prepare Working Solutions of D-Penicillamine prep_stock->prep_working cell_seeding Seed Cells in Culture Plates treatment Treat Cells with D-Penicillamine & Vehicle Control cell_seeding->treatment prep_working->treatment incubation Incubate for Desired Time treatment->incubation analysis Perform Downstream Assays incubation->analysis viability Cell Viability Assay (e.g., MTT, Trypan Blue) analysis->viability molecular Molecular Analysis (e.g., Western Blot, qPCR) analysis->molecular functional Functional Assays (e.g., Cytokine ELISA) analysis->functional end End viability->end molecular->end functional->end

Caption: General experimental workflow for in vitro studies with D-Penicillamine.

References

Application Notes and Protocols for the Analytical Separation of Penicillamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillamine, a chelating agent and a metabolite of penicillin, exists as two enantiomers: D-penicillamine and L-penicillamine. The therapeutic efficacy of this compound is primarily attributed to the D-enantiomer, which is used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. Conversely, the L-enantiomer is associated with significant toxicity, making the separation and quantification of these enantiomers a critical aspect of drug development, quality control, and clinical monitoring. This document provides detailed application notes and protocols for the analytical separation of this compound enantiomers using various techniques.

Overview of Analytical Techniques

The separation of this compound enantiomers can be achieved through several analytical techniques, primarily centered around chromatography and electrophoresis. These methods exploit the differential interaction of the enantiomers with a chiral environment to achieve separation. The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique that can be employed in two modes:

    • Indirect Method: Involves derivatization of the this compound enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral stationary phase.

    • Direct Method: Utilizes a chiral stationary phase (CSP) that directly interacts with the enantiomers, leading to their separation. Chiral ligand-exchange chromatography is a prominent direct method for amino acids like this compound.

  • Capillary Electrophoresis (CE): This high-efficiency separation technique uses a chiral selector added to the background electrolyte to create a pseudo-stationary phase, enabling the separation of enantiomers based on their differential mobility in an electric field.

  • Gas Chromatography (GC): This technique requires the derivatization of the non-volatile this compound enantiomers to make them amenable to analysis in the gas phase. Separation is then achieved on a chiral stationary phase.

Quantitative Data Summary

The following table summarizes the quantitative performance data for various analytical techniques used for the separation of this compound enantiomers.

TechniqueMethodChiral Selector/ReagentResolution (Rs)Limit of Detection (LOD)Limit of Quantitation (LOQ)Linear Range
HPLC Indirect (Derivatization)Marfey's Reagent> 10.00.01 µg/mL0.03 µg/mL0.03 - 0.30 µg/mL
HPLC Direct (Ligand Exchange)D-penicillamine (on CSP)Not specified for this compoundNot specifiedNot specifiedNot specified
CE Directβ-cyclodextrinBaseline Separation1.41 - 2.58 µg/mLNot specified8.56 - 1710 µg/mL
GC Indirect (Derivatization)Trifluoroacetic anhydride (B1165640) / Isopropanol> 1.11 (for similar amines)Not specifiedNot specifiedNot specified

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) - Indirect Method

This protocol describes the separation of this compound enantiomers after derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

Methodology:

  • Derivatization:

    • Dissolve this compound sample in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).

    • Add a solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture and neutralize with a suitable acid (e.g., 2 M HCl).

    • Dilute the sample with the mobile phase to the desired concentration.

  • Chromatographic Conditions:

    • Column: Poroshell HPH C18 (or equivalent reverse-phase column)

    • Mobile Phase A: 0.5% Orthophosphoric acid in water

    • Mobile Phase B: Acetonitrile (B52724)

    • Gradient: A suitable gradient to elute the diastereomers. A starting point could be 80% A and 20% B, with a linear gradient to 50% B over 15 minutes.

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 340 nm

Expected Results:

This method provides excellent resolution (>10.0) between the L-penicillamine and D-penicillamine diastereomers, allowing for accurate quantification of the toxic L-enantiomer in D-penicillamine drug substances.[1]

HPLC_Indirect_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample This compound Sample Derivatization Derivatization with Marfey's Reagent Sample->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers HPLC Reverse-Phase HPLC Diastereomers->HPLC Separation Separation of Diastereomers HPLC->Separation Detection UV Detection (340 nm) Separation->Detection Data Chromatogram Detection->Data Data Acquisition

Workflow for the indirect HPLC analysis of this compound enantiomers.
High-Performance Liquid Chromatography (HPLC) - Direct Method (Ligand Exchange)

This protocol outlines the direct separation of this compound enantiomers using a chiral ligand-exchange stationary phase.

Methodology:

  • Sample Preparation:

    • Dissolve the this compound sample directly in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chirex 3126 (D-penicillamine based) or a similar chiral ligand-exchange column.[2]

    • Mobile Phase: Aqueous solution of a metal salt, typically 1-2 mM copper (II) sulfate. Small amounts of organic modifiers like methanol (B129727) or acetonitrile can be added to adjust retention times.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 254 nm

Expected Results:

This method allows for the direct separation of underivatized this compound enantiomers. The D-penicillamine on the stationary phase forms diastereomeric complexes with the enantiomers in the mobile phase, leading to differential retention.[2][3]

HPLC_Direct_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample This compound Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution HPLC Chiral Ligand- Exchange HPLC Dissolution->HPLC Separation Direct Separation of Enantiomers HPLC->Separation Detection UV Detection (254 nm) Separation->Detection Data Chromatogram Detection->Data Data Acquisition

Workflow for the direct HPLC analysis of this compound enantiomers.
Capillary Electrophoresis (CE)

This protocol details a capillary electrophoresis method for the separation of this compound enantiomers using a chiral selector.

Methodology:

  • Sample Preparation and Derivatization (for enhanced detection):

    • A labeling technique can be used to introduce a chromophore for sensitive detection.[4]

    • Alternatively, for simpler analysis, dissolve the this compound sample in the background electrolyte.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30 cm effective length).

    • Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) or formate (B1220265) buffer) at a desired pH (e.g., 4.5, 7.4, or 9.7) containing a chiral selector.[4]

    • Chiral Selector: β-cyclodextrin (e.g., 10-30 mM).

    • Voltage: 15-25 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at a suitable wavelength (e.g., 214 nm, or a higher wavelength if a chromophore is introduced).

Expected Results:

Baseline separation of D- and L-penicillamine can be achieved across a wide pH range. The method is suitable for quantifying the active enantiomer and trace impurities in pharmaceutical tablets.[4] The recovery is typically in the range of 93.1% to 105%.[4]

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis Sample This compound Sample Dissolution Dissolution in BGE (Optional Derivatization) Sample->Dissolution CE Capillary Electrophoresis with Chiral Selector Dissolution->CE Separation Separation of Enantiomers CE->Separation Detection UV Detection Separation->Detection Data Electropherogram Detection->Data Data Acquisition

Workflow for the capillary electrophoresis analysis of this compound enantiomers.
Gas Chromatography (GC)

This protocol provides a general framework for the separation of this compound enantiomers by gas chromatography after derivatization.

Methodology:

  • Derivatization:

    • This compound must be derivatized to increase its volatility. A two-step process is common for amino acids:

      • Esterification: React the carboxyl group with an alcohol (e.g., isopropanol) in the presence of an acid catalyst (e.g., HCl) to form the isopropyl ester.

      • Acylation: React the amino and thiol groups with an acylating agent (e.g., trifluoroacetic anhydride - TFAA) to form the N,S-trifluoroacetyl derivative.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column, such as Chirasil-Val.[5]

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 180°C) at a controlled rate (e.g., 5°C/min).

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Detector Temperature: 250°C.

Expected Results:

The derivatized this compound enantiomers will be separated on the chiral column. The elution order will depend on the specific enantiomeric form of the chiral stationary phase (e.g., Chirasil-L-Val or Chirasil-D-Val).[5] This method is suitable for determining the optical purity of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample This compound Sample Derivatization Esterification & Acylation Sample->Derivatization Volatile_Derivatives Volatile Derivatives Derivatization->Volatile_Derivatives GC Gas Chromatography on Chiral Column Volatile_Derivatives->GC Separation Separation of Derivatized Enantiomers GC->Separation Detection FID or MS Detection Separation->Detection Data Chromatogram Detection->Data Data Acquisition

Workflow for the gas chromatography analysis of this compound enantiomers.

Conclusion

The choice of analytical technique for the separation of this compound enantiomers depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC, particularly the indirect method with derivatization, offers high resolution and sensitivity. Capillary electrophoresis provides high efficiency and can be operated over a wide pH range. Gas chromatography, although requiring derivatization, is a powerful tool for determining enantiomeric purity. The protocols provided herein offer a starting point for the development and validation of robust analytical methods for the chiral separation of this compound.

References

Penicillamine as a Positive Control in Chelation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillamine is a well-established chelating agent used therapeutically to treat conditions such as Wilson's disease, a genetic disorder leading to copper accumulation.[1][2] Its ability to bind to metal ions, particularly copper, makes it an excellent positive control for in vitro chelation assays.[3][4] These assays are crucial in the screening and characterization of novel chelating agents for various therapeutic applications. This document provides detailed application notes and protocols for using this compound as a positive control in copper, iron, and zinc chelation assays.

Mechanism of Action: this compound is a trifunctional amino acid containing a sulfhydryl (-SH), an amino (-NH2), and a carboxyl (-COOH) group. These functional groups can coordinate with metal ions, forming stable chelate complexes that can be excreted from the body.[4][5] The primary mechanism involves the formation of a 2:1 this compound to copper complex.[4] In the case of copper, this compound can also reduce Cu(II) to Cu(I).[6]

Data Presentation

The following table summarizes the quantitative data for this compound's chelating activity against various metal ions.

Metal IonAssay MethodIndicatorWavelength (nm)Quantitative DataReference
Copper (Cu²⁺) Bathocuproine Disulfonic Acid (BCS) AssayBathocuproine Disulfonic Acid483Effective chelation observed. The method has a linear calibration range of 3.0 × 10⁻⁶–6.0 × 10⁻⁴ mol L⁻¹ for this compound.[3]
Iron (Fe²⁺) Ferrozine (B1204870) AssayFerrozine562This compound has been shown to chelate iron.[7][8][9][10]
Zinc (Zn²⁺) Zincon AssayZincon620This compound is known to interact with zinc.[11][12][13]

Experimental Protocols

Copper Chelation Assay using Bathocuproine Disulfonic Acid (BCS)

This protocol is adapted from a kinetic spectrophotometric method for the determination of this compound.[3]

Principle: This assay is based on the reduction of Cu(II) to Cu(I) by the tested compound and the subsequent chelation of Cu(I) by bathocuproine disulfonic acid (BCS), which forms a colored complex with a maximum absorbance at 483 nm. A decrease in the absorbance of the Cu(I)-BCS complex in the presence of a competing chelator indicates the copper chelation potential of the test compound. This compound is used as a positive control to demonstrate the assay's ability to detect copper chelation.

Materials:

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.

    • Prepare a stock solution of CuSO₄ (e.g., 1 mM) in deionized water.

    • Prepare a stock solution of BCS (e.g., 5 mM) in deionized water.

    • Prepare working solutions of this compound and test compounds at various concentrations in acetate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of acetate buffer.

    • Add 50 µL of the test compound or this compound solution at different concentrations. For the blank, add 50 µL of acetate buffer.

    • Add 50 µL of CuSO₄ solution to all wells.

    • Mix gently and incubate for 10 minutes at room temperature.

    • Add 50 µL of BCS solution to all wells.

    • Mix gently and incubate for 5 minutes at room temperature.

    • Measure the absorbance at 483 nm using a microplate reader.

  • Calculation of Copper Chelating Activity: The percentage of copper chelation is calculated using the following formula:

    Where:

    • A_control = Absorbance of the control (containing all reagents except the test compound/penicillamine)

    • A_sample = Absorbance in the presence of the test compound or this compound

Iron Chelation Assay using Ferrozine

This protocol is based on the principle of the ferrozine assay for iron.[9][10]

Principle: The ferrozine assay is a colorimetric method used to determine the concentration of ferrous iron (Fe²⁺). Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance. This compound is used as a positive control to demonstrate the assay's effectiveness in detecting iron chelation.

Materials:

  • This compound (Positive Control)

  • Ferrous sulfate (FeSO₄) or Ferrous chloride (FeCl₂)

  • Ferrozine

  • HEPES buffer (or other suitable buffer, pH 7.4)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.

    • Prepare a fresh stock solution of FeSO₄ (e.g., 2 mM) in deionized water.

    • Prepare a stock solution of Ferrozine (e.g., 5 mM) in deionized water.

    • Prepare working solutions of this compound and test compounds at various concentrations in the buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of buffer.

    • Add 50 µL of the test compound or this compound solution at different concentrations. For the blank, add 50 µL of buffer.

    • Add 50 µL of FeSO₄ solution to all wells except the blank.

    • Mix gently and incubate for 10 minutes at room temperature.

    • Add 50 µL of Ferrozine solution to all wells.

    • Mix gently and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 562 nm using a microplate reader.

  • Calculation of Iron Chelating Activity: The percentage of iron chelation is calculated using the following formula:

    Where:

    • A_control = Absorbance of the control (containing all reagents except the test compound/penicillamine)

    • A_sample = Absorbance in the presence of the test compound or this compound

Zinc Chelation Assay using Zincon

This protocol is based on the general principles of the Zincon assay for zinc determination.[13]

Principle: Zincon is a colorimetric indicator that forms a blue-colored complex with zinc ions in an alkaline solution, with an absorbance maximum around 620 nm. The presence of a chelating agent will disrupt the formation of the zinc-Zincon complex, resulting in a decrease in absorbance. This compound can be used as a positive control to validate the assay's response to a known zinc chelator.

Materials:

  • This compound (Positive Control)

  • Zinc sulfate (ZnSO₄) or Zinc chloride (ZnCl₂)

  • Zincon

  • Tris-HCl buffer (or other suitable buffer, pH 7.4-9.0)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.

    • Prepare a stock solution of ZnSO₄ (e.g., 1 mM) in deionized water.

    • Prepare a stock solution of Zincon (e.g., 1 mM) in a small amount of 0.1 M NaOH and dilute with deionized water.

    • Prepare working solutions of this compound and test compounds at various concentrations in the buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of buffer.

    • Add 50 µL of the test compound or this compound solution at different concentrations. For the blank, add 50 µL of buffer.

    • Add 50 µL of ZnSO₄ solution to all wells.

    • Mix gently and incubate for 10 minutes at room temperature.

    • Add 25 µL of Zincon solution to all wells.

    • Mix gently and incubate for 5 minutes at room temperature.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Calculation of Zinc Chelating Activity: The percentage of zinc chelation is calculated using the following formula:

    Where:

    • A_control = Absorbance of the control (containing all reagents except the test compound/penicillamine)

    • A_sample = Absorbance in the presence of the test compound or this compound

Visualizations

Chelation_Mechanism cluster_this compound This compound cluster_Metal Metal Ion cluster_Complex Chelation Complex Pen This compound (HS-C(CH3)2-CH(NH2)-COOH) Complex Stable Chelate Complex Pen->Complex Binds via -SH, -NH2, -COOH groups Metal Metal Ion (e.g., Cu²⁺, Fe²⁺, Zn²⁺) Metal->Complex Chelates Experimental_Workflow A Prepare Reagents (Buffer, Metal Ion, Indicator, this compound, Test Compound) B Add Reagents to Microplate (Buffer, Test Compound/Penicillamine) A->B C Add Metal Ion Solution B->C D Incubate C->D E Add Indicator Solution D->E F Incubate E->F G Measure Absorbance F->G H Calculate % Chelation G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing D-Penicillamine Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of D-penicillamine in cell viability assays.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of D-penicillamine in cell viability assays?

A1: D-penicillamine (DPA) is a chelating agent, and its primary mechanism in affecting cell viability is linked to its interaction with metal ions, particularly copper.[1][2] In the presence of copper, D-penicillamine can lead to the generation of hydrogen peroxide (H₂O₂), which induces oxidative stress and can trigger apoptosis (programmed cell death) in susceptible cells.[1][3][4][5] This effect has been noted to be more pronounced in cancer cells compared to normal cells, potentially due to higher basal levels of copper and labile iron pools in tumor cells.[3][6]

Q2: What is a typical starting concentration range for D-penicillamine in cell viability experiments?

A2: The effective concentration of D-penicillamine can vary significantly depending on the cell line and experimental conditions. Based on published studies, a broad starting range to consider for a dose-response experiment would be from 100 µM to 10 mM.[3][7] For instance, some studies have shown effects in the 100 µM to 500 µM range when combined with copper, while others have used concentrations up to 10 mM to observe significant cytotoxicity.[3][7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q3: My cells show increased viability at low concentrations of D-penicillamine. Is this expected?

A3: While less common, a biphasic or hormetic effect is possible. At low concentrations, some compounds can have stimulatory or protective effects before showing toxicity at higher concentrations. D-penicillamine has antioxidant properties that could potentially be protective at very low doses.[2] However, it is also important to rule out experimental artifacts or assay interference.

Q4: Can D-penicillamine interfere with common cell viability assays (e.g., MTT, XTT, WST-1)?

A4: Yes, direct interference is a possibility. D-penicillamine is a reducing agent, and assays like MTT, XTT, and WST-1 rely on the reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.[8] A compound with reducing properties could directly reduce the assay reagent, leading to a false positive signal (i.e., an apparent increase in cell viability). To mitigate this, it is essential to run a cell-free control where D-penicillamine is added to the media with the assay reagent to measure any direct reduction.

Q5: Should I add exogenous copper to my cell culture medium when testing D-penicillamine?

A5: The cytotoxic effect of D-penicillamine is often dependent on the presence of copper.[1][3][5] Cell culture media typically contain basal levels of copper, but supplementing with additional copper (e.g., 15 µM copper sulfate) can potentiate the cytotoxic effects of D-penicillamine.[3] It is recommended to test D-penicillamine both with and without supplemental copper to understand its activity in your specific experimental system.

II. Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, inconsistent pipetting, or edge effects in the microplate.

  • Solution:

    • Ensure a single-cell suspension before seeding and mix gently between plating.

    • Use calibrated pipettes and consistent technique.

    • To avoid edge effects, consider not using the outer wells of the plate for experimental data or fill them with sterile PBS or media.

Issue 2: No significant decrease in cell viability even at high concentrations of D-penicillamine.

  • Possible Cause: The cell line may be resistant to D-penicillamine-induced cytotoxicity. The incubation time may be too short. Insufficient copper levels in the medium.

  • Solution:

    • Increase the incubation time (e.g., from 24 to 48 or 72 hours).

    • Test a higher concentration range.

    • Include a positive control known to induce cell death in your cell line to ensure the assay is working correctly.

    • Perform the experiment with and without the addition of a copper salt (e.g., copper sulfate) to the medium.[3]

Issue 3: Discrepancy between viability assay results and cell morphology. (e.g., MTT assay shows high viability, but microscopy shows stressed or dead cells).

  • Possible Cause: Assay interference, as described in FAQ Q4. The compound may be causing a cytostatic (inhibition of proliferation) rather than a cytotoxic (cell death) effect.

  • Solution:

    • Run a cell-free control to check for direct reduction of the assay reagent by D-penicillamine.

    • Use an alternative viability assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo®) which is less prone to interference from reducing compounds.[9]

    • Complement the viability assay with a direct measure of cell death, such as trypan blue exclusion or a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH).[10]

III. Data Presentation: D-Penicillamine Concentrations in Cell Culture Studies

Cell LineD-Penicillamine ConcentrationCo-treatmentObserved EffectReference
Murine J558L PlasmacytomaNot specified, used in combinationCopper sulfate (B86663)Antiproliferative effect[1]
Human Acute Myelogenous Leukemia CellsNot specified, used in combinationCopper sulfateSensitive to treatment[1]
MB231 Breast Cancer100 µM - 500 µM15 µM Copper SulfateIncreased H₂O₂ levels, clonogenic cell killing[3]
H1299 Lung Cancer100 µM15 µM Copper SulfateIncreased H₂O₂ levels[6]
Human A375 Metastatic Melanoma10 mMNoneInduced caspase-dependent cell death[7]
Primary Epidermal Melanocytes10 mMNoneNo significant impairment of viability[7]
H9, NC37, HL60 Human Cell Lines0.12 - 0.49 mmol/l (120 - 490 µM)NoneImpaired proliferation[11]
Raji, U937 Human Cell Lines0.03 - 0.97 mmol/l (30 - 970 µM)NoneNot negatively influenced[11]
Rabbit Articular Chondrocytes1 mM100 µM Copper SulfateMarked increase in growth inhibition[5]
U251 Human Glioblastoma250 µMIC50 of Copper SulfateDecrease in viability, increased ROS[12]

IV. Experimental Protocols

Protocol 1: Range-Finding Experiment for D-Penicillamine using MTT Assay

This protocol outlines a preliminary experiment to determine the effective concentration range of D-penicillamine.

  • Cell Seeding: Seed your cells in a 96-well plate at a density optimized for your cell line and allow them to adhere overnight.

  • Compound Preparation: Prepare a high-concentration stock of D-penicillamine in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions to create a broad range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM).

  • Treatment: Treat the cells with the different concentrations of D-penicillamine. Include a vehicle control (solvent only) and an untreated control. If investigating the role of copper, have a parallel set of treatments with a fixed concentration of copper sulfate (e.g., 15 µM).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well.

    • Mix gently to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the D-penicillamine concentration to identify the range where a dose-dependent effect is observed. This will inform the concentration range for a more detailed IC50 determination experiment.

Protocol 2: Cell-Free Assay Interference Check

This protocol is crucial to rule out false positives.

  • Plate Setup: In a 96-well plate, add the same volume of cell culture medium as used in your cell-based assay to several wells.

  • Compound Addition: Add the same concentrations of D-penicillamine used in your experiment to the wells. Include a medium-only control.

  • Reagent Addition: Add the MTT (or other tetrazolium-based) reagent to all wells.

  • Incubation and Measurement: Follow the same incubation and measurement steps as your cell-based assay protocol.

  • Analysis: If there is a significant increase in absorbance in the wells containing D-penicillamine compared to the medium-only control, it indicates direct reduction of the reagent and potential assay interference.

V. Visualizations

DPA_Optimization_Workflow Workflow for Optimizing D-Penicillamine Concentration cluster_prep Preparation cluster_exp Experimentation cluster_control Controls cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate dpa_prep Prepare serial dilutions of D-Penicillamine range_finding Range-finding experiment (e.g., 0.1 µM to 10 mM) dpa_prep->range_finding viability_assay Perform cell viability assay (e.g., MTT, XTT) range_finding->viability_assay cell_free Cell-free interference check range_finding->cell_free ic50_determination IC50 determination with narrower concentration range ic50_determination->viability_assay Refined Assay data_analysis Analyze dose-response curve viability_assay->data_analysis alternative_assay Confirm with alternative assay (e.g., ATP-based) cell_free->alternative_assay alternative_assay->data_analysis Compare results data_analysis->ic50_determination conclusion Determine optimal concentration data_analysis->conclusion

Caption: Experimental workflow for optimizing D-penicillamine concentration.

DPA_Signaling_Pathway D-Penicillamine Induced Cytotoxicity Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DPA D-Penicillamine H2O2 Hydrogen Peroxide (H₂O₂) DPA->H2O2 + Copper Copper (Cu²⁺) Copper->H2O2 catalyzes OxidativeStress Oxidative Stress H2O2->OxidativeStress Mitochondria Mitochondrial Pathway OxidativeStress->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

References

Technical Support Center: Troubleshooting Penicillamine Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of penicillamine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned cloudy/precipitated. What is the likely cause?

A1: Cloudiness or precipitation in a this compound solution is often due to its degradation, primarily through oxidation. The main degradation product, this compound disulfide, has lower solubility in aqueous solutions compared to this compound, leading to precipitation, especially at higher concentrations. Another possibility is that the solubility limit of this compound itself has been exceeded, which can be influenced by the pH and temperature of the solution.[1]

Q2: I've observed a change in the color of my this compound solution. What could be the reason?

A2: A color change in a this compound solution can be an indicator of degradation. The presence of trace metal ions, such as copper (Cu²⁺), can catalyze the oxidation of this compound.[2] The formation of colored complexes with these metal ions or the generation of certain degradation byproducts could lead to a visible color change.

Q3: My experimental results are inconsistent when using this compound solutions prepared at different times. Why might this be happening?

A3: Inconsistent results are a strong indication of solution instability. This compound in aqueous solution is susceptible to degradation over time. It is not recommended to store aqueous solutions of this compound for more than one day.[1] For reproducible results, it is crucial to use freshly prepared solutions for each experiment.

Q4: What are the primary degradation pathways for this compound in an aqueous solution?

A4: The primary degradation pathway for this compound in aqueous solutions is oxidation. The thiol (-SH) group of this compound is readily oxidized to form a disulfide bond, resulting in the formation of this compound disulfide. Mixed disulfides with other thiol-containing molecules can also be formed. Further oxidation can lead to the formation of other species like this compound trisulfide.[3]

Q5: How does pH affect the stability of this compound in an aqueous solution?

A5: The pH of the solution is a critical factor in determining the stability of this compound. This compound is generally more stable in acidic conditions. As the pH increases, the thiol group becomes more susceptible to oxidation.

Q6: What is the impact of temperature on the stability of this compound solutions?

A6: Elevated temperatures accelerate the degradation of this compound in aqueous solutions. Therefore, it is advisable to prepare and store this compound solutions at low temperatures (e.g., 2-8°C) if they are not for immediate use, although fresh preparation is always recommended.

Q7: How can I minimize the degradation of this compound in my aqueous solutions?

A7: To minimize degradation, consider the following:

  • Use freshly prepared solutions: This is the most critical step to ensure the integrity of your this compound solution.

  • Control the pH: Maintain the pH of the solution in the acidic range (pH 2-4 is reported to be more stable) where this compound is more stable.

  • Work at low temperatures: Prepare and handle the solutions at reduced temperatures.

  • Use deoxygenated water: Removing dissolved oxygen from the water by sparging with an inert gas like nitrogen or argon can slow down the oxidation process.

  • Consider chelating agents: If trace metal ion contamination is suspected, the addition of a chelating agent like EDTA can help by sequestering the metal ions that catalyze oxidation.

Quantitative Data Summary

Table 1: Factors Influencing this compound Degradation in Aqueous Solution

ParameterEffect on StabilityRecommendations for Minimizing Degradation
pH Less stable at neutral and alkaline pH due to increased susceptibility of the thiol group to oxidation.Maintain pH in the acidic range (e.g., pH 2-4).
Temperature Higher temperatures accelerate the rate of degradation.Prepare and store solutions at low temperatures (2-8°C) if not for immediate use.
Oxygen The presence of dissolved oxygen promotes oxidation of the thiol group.Use deoxygenated solvents (e.g., sparged with nitrogen or argon).
Metal Ions (e.g., Cu²⁺) Catalyze the oxidation of this compound.[2]Use high-purity water and reagents. Consider adding a chelating agent like EDTA if metal ion contamination is a concern.
Light Exposure to light, particularly UV, may contribute to degradation.Protect solutions from light by using amber vials or covering the container with aluminum foil.
Storage Time Degradation increases with storage time.Always use freshly prepared solutions. It is not recommended to store aqueous solutions for more than one day.[1]

Experimental Protocols

Protocol for Preparation of a Standard this compound Aqueous Solution

This protocol outlines the steps for preparing a this compound solution for experimental use, with considerations for minimizing degradation.

Materials:

  • D-Penicillamine powder

  • High-purity, deoxygenated water (e.g., HPLC-grade, sparged with nitrogen for 15-20 minutes)

  • Calibrated pH meter

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Weighing: Accurately weigh the required amount of D-penicillamine powder using an analytical balance.

  • Dissolution: Transfer the powder to a volumetric flask. Add a portion of the deoxygenated water and swirl or stir gently to dissolve the powder.

  • pH Adjustment (if necessary): If a specific pH is required, monitor the pH of the solution using a calibrated pH meter. Adjust the pH dropwise using an appropriate acid or base solution to reach the target pH.

  • Final Volume: Once the desired pH is achieved and the powder is fully dissolved, add deoxygenated water to the mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Use: Use the solution immediately after preparation for the best results.

Protocol for a Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a reversed-phase HPLC method to assess the stability of this compound and quantify its major degradation product, this compound disulfide. Method optimization and validation are crucial for specific applications.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase A.

    • Prepare a stock solution of this compound disulfide reference standard in the mobile phase A.

    • Prepare working standards by diluting the stock solutions to appropriate concentrations.

  • Sample Preparation: Dilute the this compound solution under investigation with mobile phase A to a concentration within the calibration range of the assay.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify and quantify this compound and this compound disulfide in the samples by comparing their peak areas to those of the corresponding reference standards. The percentage of degradation can be calculated based on the decrease in the this compound peak area and the increase in the this compound disulfide peak area.

Visualizations

Penicillamine_Degradation_Pathway This compound This compound (R-SH) Oxidation Oxidation (O2, Metal Ions) This compound->Oxidation Penicillamine_Disulfide This compound Disulfide (R-S-S-R) Oxidation->Penicillamine_Disulfide Further_Oxidation Further Oxidation Penicillamine_Disulfide->Further_Oxidation Other_Products Other Degradation Products Further_Oxidation->Other_Products

Caption: Primary degradation pathway of this compound in aqueous solution.

Stability_Testing_Workflow cluster_prep Solution Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_results Results & Interpretation Prep Prepare this compound Solution (Aqueous Buffer) Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidative Stress (e.g., H2O2) Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photolytic Photolytic Stress Prep->Photolytic HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Characterization Identify Degradation Products (e.g., MS) HPLC->Characterization Quantify Quantify this compound & Degradants Characterization->Quantify Pathway Elucidate Degradation Pathway Quantify->Pathway Stability Determine Stability Profile Pathway->Stability

Caption: Experimental workflow for a forced degradation study of this compound.

Troubleshooting_Decision_Tree Start Problem: This compound Solution Instability Q1 Is the solution cloudy or has a precipitate formed? Start->Q1 A1_1 Likely oxidation to This compound disulfide. Q1->A1_1 Yes A1_2 Check solution concentration and solubility limits. Q1->A1_2 Yes Q2 Is there a color change in the solution? Q1->Q2 No Solution Solution: Implement preventative measures A1_1->Solution A1_2->Solution A2 Potential metal ion contamination and complex formation. Q2->A2 Yes Q3 Are experimental results inconsistent? Q2->Q3 No A2->Solution A3 Solution is likely degrading over time. Q3->A3 Yes Q3->Solution No A3->Solution P1 Use freshly prepared solutions. Solution->P1 P2 Control pH to acidic range. Solution->P2 P3 Use deoxygenated water. Solution->P3 P4 Work at low temperatures. Solution->P4 P5 Protect from light. Solution->P5

Caption: Troubleshooting decision tree for this compound solution instability.

References

Technical Support Center: Overcoming Poor Solubility of Penicillamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of penicillamine and its derivatives during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my D-penicillamine crash out of solution when I add it to my aqueous buffer?

A1: D-penicillamine is a zwitterionic molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. Its solubility in aqueous solutions is highly dependent on the pH. At its isoelectric point (pI), the net charge of the molecule is zero, leading to minimal hydration and lowest solubility. The pKa values for the carboxyl, amino, and thiol groups are approximately 1.8, 7.9, and 10.5, respectively.[1][2] Therefore, at a pH around the pI, D-penicillamine is least soluble. It is described as "sparingly soluble in aqueous buffers" but "freely soluble in water".[1][3] This suggests that dissolving it in pure water first, where the pH is neutral, allows for better dissolution before adjusting the pH with buffer components.

Q2: What is the best solvent to prepare a stock solution of D-penicillamine?

A2: For high-concentration stock solutions, organic solvents are recommended. D-penicillamine is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) at approximately 30 mg/mL, and in ethanol (B145695) at about 5 mg/mL.[3] For in vitro assays, it is common practice to dissolve the compound in a small amount of a water-miscible organic solvent like DMSO first and then dilute it into the aqueous buffer.[3][4]

Q3: Are there any derivatives of this compound that have better aqueous solubility?

A3: Yes, salt forms and ester derivatives can offer improved solubility characteristics.

  • This compound Hydrochloride: The hydrochloride salt of D-penicillamine is reported to be freely soluble in water.[1] This is because the amino group is protonated, increasing the overall polarity and interaction with water.

  • This compound Esters: Esterification of the carboxylic acid group can produce derivatives that, when in their hydrochloride salt form, are acidic and soluble in water.[5]

Q4: Can I heat or sonicate my this compound solution to improve solubility?

A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the dissolution of this compound and its derivatives.[4] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation. Always check the stability of your specific derivative under the conditions used.

Troubleshooting Guide

Issue 1: Precipitation of D-Penicillamine in Neutral or Near-Neutral Buffers (e.g., PBS pH 7.4)
  • Observation: A white precipitate forms immediately or over time after adding D-penicillamine to the buffer.

  • Root Cause: The pH of the buffer is close to the isoelectric point (pI) of D-penicillamine, where its solubility is minimal.

  • Solutions:

    • pH Adjustment: Prepare the D-penicillamine solution at a pH away from its pI. Since it has a basic amino group, lowering the pH will protonate this group and increase solubility. Conversely, at a sufficiently high pH, the carboxylic acid and thiol groups will be deprotonated, also increasing solubility.

    • Co-Solvent Approach: First, dissolve the D-penicillamine in a minimal amount of a water-miscible organic solvent like DMSO. Then, add this stock solution dropwise to the vortexing buffer to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.[3][4]

    • Use a More Soluble Salt Form: Consider using D-penicillamine hydrochloride, which has higher aqueous solubility.[1]

Issue 2: My this compound Derivative Solution is Unstable and Forms a Precipitate Over Time
  • Observation: A clear solution of a this compound derivative becomes cloudy or forms a precipitate upon storage.

  • Root Cause: This could be due to several factors including temperature changes affecting solubility, slow degradation to a less soluble product, or interaction with buffer components. Aqueous solutions of D-penicillamine are most stable at pH 2-4.[1]

  • Solutions:

    • Fresh Preparation: Prepare solutions fresh before each experiment. It is not recommended to store aqueous solutions of D-penicillamine for more than one day.[3]

    • Storage Conditions: If short-term storage is necessary, store the solution at a constant temperature. Avoid freeze-thaw cycles.

    • Check for Contaminants: Ensure all glassware is clean and that there are no contaminants in the buffer that could react with the thiol group of this compound.

Quantitative Solubility Data

The solubility of this compound and its derivatives is highly dependent on the specific conditions. The following table summarizes available quantitative data.

CompoundSolvent/MediumTemperature (°C)Solubility
D-PenicillamineWater2011.1 g/100 mL[6]
D-PenicillamineWaterNot Specified100 mg/mL
D-PenicillamineEthanolNot Specified~5 mg/mL[3]
D-PenicillamineDMSONot Specified~30 mg/mL[3]
D-PenicillamineDMFNot Specified~30 mg/mL[3]
D-Penicillamine1:7 DMSO:PBS (pH 7.2)Not Specified~0.12 mg/mL[3]
D-Penicillamine HClWaterNot SpecifiedFreely Soluble[1]
Methyl-dl-penicillamine HClWaterNot SpecifiedSoluble

Experimental Protocols

Protocol 1: Preparation of D-Penicillamine Solution for In Vitro Assays

This protocol provides a general method for preparing a working solution of D-penicillamine in a physiological buffer, such as PBS, for cell-based assays.

Materials:

  • D-Penicillamine powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Weigh out the required amount of D-penicillamine powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 30 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication may be used if necessary.[4]

  • Prepare the Working Solution in PBS:

    • Dispense the required volume of sterile PBS into a sterile tube.

    • While vortexing the PBS, add the required volume of the D-penicillamine stock solution dropwise to achieve the final desired concentration. This rapid mixing is crucial to prevent precipitation.

    • Important: The final concentration of DMSO in the working solution should be kept low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (PBS with the same final concentration of DMSO) in your experiments.

  • Final Check and Use:

    • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

    • Use the freshly prepared solution immediately for the best results.[3]

Visualizations

This compound's Mechanism of Action: Copper Chelation and ROS Generation

D-penicillamine's primary mechanism of action in conditions like Wilson's disease is the chelation of excess copper. This process involves the reduction of Cu(II) to Cu(I) by the thiol group of this compound, which in turn gets oxidized, primarily to this compound disulfide. This reaction can lead to the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can have downstream cytotoxic effects.[7][8][9]

penicillamine_ros_generation cluster_chelation Chelation Process cluster_ros ROS Generation D-Penicillamine D-Penicillamine This compound-Cu_Complex This compound-Copper Complex D-Penicillamine->this compound-Cu_Complex Binds to Cu(II) Cu(II) Cu(II)->this compound-Cu_Complex Reduced to Cu(I) within complex O2 O₂ This compound-Cu_Complex->O2 Catalyzes reduction of Urinary_Excretion Urinary Excretion of Copper This compound-Cu_Complex->Urinary_Excretion Leads to H2O2 H₂O₂ (Hydrogen Peroxide) O2->H2O2 Cellular_Damage Cellular Damage (e.g., in cancer cells) H2O2->Cellular_Damage Induces

Caption: D-penicillamine chelates copper, leading to its excretion and the generation of ROS.

General Workflow for Formulation Development of Poorly Soluble Drugs

The development of a suitable formulation for a poorly soluble drug like a this compound derivative follows a structured workflow. The goal is to enhance solubility and dissolution to improve bioavailability for oral administration.

formulation_workflow Start Start: Poorly Soluble This compound Derivative Preformulation Preformulation Studies (Solubility, pKa, Stability) Start->Preformulation Solubility_Enhancement Select Solubility Enhancement Technique Preformulation->Solubility_Enhancement Formulation_Dev Formulation Development Solubility_Enhancement->Formulation_Dev e.g., Solid Dispersion, Nanosuspension, Salt Formation Characterization In Vitro Characterization (Dissolution, Stability) Formulation_Dev->Characterization Characterization->Formulation_Dev Optimization Required In_Vivo In Vivo Studies (Animal Models) Characterization->In_Vivo Successful Dissolution In_Vivo->Formulation_Dev Optimization Required Final_Dosage_Form Final Oral Dosage Form In_Vivo->Final_Dosage_Form Favorable Pharmacokinetics

Caption: A general workflow for developing an oral dosage form for a poorly soluble drug.

References

improving the detection sensitivity of penicillamine in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Penicillamine Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for .

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in detecting this compound in biological samples?

A1: The primary challenges in detecting this compound in complex matrices such as plasma, urine, or tissue homogenates include:

  • Low endogenous concentrations: Therapeutic levels of this compound can be low, requiring highly sensitive analytical methods.

  • Matrix effects: Biological matrices contain numerous endogenous compounds (salts, proteins, phospholipids) that can interfere with the analysis, leading to signal suppression or enhancement, particularly in LC-MS methods.[1][2]

  • Redox instability: this compound, a thiol, readily oxidizes to form disulfides (e.g., this compound disulfide) or mixed disulfides with other thiols like cysteine. It can also bind to proteins via disulfide bonds.[3][4] This necessitates methods that can either measure the free thiol form, the total this compound after a reduction step, or both.

  • Poor chromatographic retention: this compound is a polar compound, which can lead to poor retention on traditional reversed-phase HPLC columns.

  • Lack of a strong chromophore: this compound does not possess a strong chromophore, making direct UV-Vis detection less sensitive.

Q2: How can I improve the sensitivity of my HPLC method for this compound?

A2: To enhance the sensitivity of your HPLC method, consider the following approaches:

  • Derivatization: This is a highly effective strategy. Derivatizing the thiol group of this compound with a reagent that introduces a fluorescent or UV-active moiety can significantly improve detection limits.[5][6][7] Common derivatizing agents include N-(1-pyrenyl)maleimide (NPM)[5][7] and Marfey's reagent.[6]

  • Electrochemical Detection (ECD): ECD is inherently sensitive and selective for electroactive compounds like thiols.[8][9] An amperometric detector set at an appropriate oxidation potential can provide excellent sensitivity for this compound.[8][10]

  • Mass Spectrometry (MS) Detection: LC-MS/MS offers high selectivity and sensitivity. However, it is crucial to manage and mitigate matrix effects.[1][4]

  • Sample Pre-concentration: Employing solid-phase extraction (SPE) can help concentrate the analyte and remove interfering matrix components before injection.[10]

Q3: Should I measure free this compound or total this compound?

A3: The choice depends on your research question.

  • Free this compound represents the pharmacologically active form. To measure this, immediate sample processing with a protein precipitating agent that also stabilizes the thiol group is necessary.

  • Total this compound includes the free form, the disulfide form, and the protein-bound form. To measure total this compound, a reduction step is required to break the disulfide bonds before analysis.[10][11] Dithioerythritol (B556865) (DTE)[10] or tributylphosphine (B147548) are effective reducing agents. In many pharmacokinetic studies, measuring total this compound provides a more complete picture of the drug's disposition.[4]

Q4: What are matrix effects and how can I minimize them in my LC-MS/MS analysis?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to signal suppression or enhancement.[1][2] To minimize them:

  • Improve chromatographic separation: Optimize your gradient and column chemistry to separate this compound from interfering matrix components, especially phospholipids.

  • Use a stable isotope-labeled internal standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable way to correct for signal variations.

  • Effective sample preparation: Techniques like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly clean up the sample.

  • Matrix-matched calibration curves: Prepare your calibration standards in a blank matrix that is identical to your samples to compensate for consistent matrix effects.[12]

Troubleshooting Guides

Issue 1: Low or No Signal/Peak for this compound
Possible Cause Troubleshooting Step
Degradation/Oxidation of this compound Ensure samples are processed promptly after collection. Use anticoagulants like EDTA and immediately acidify the sample (e.g., with metaphosphoric acid) to stabilize the thiol group. Store samples at -80°C.[11]
Incomplete Derivatization Optimize the derivatization reaction conditions: pH, temperature, reaction time, and concentration of the derivatizing agent. Ensure the derivatizing agent is fresh. For example, when using N-(1-pyrenyl)maleimide (NPM), the reaction is typically fast at a neutral to slightly alkaline pH.[7]
Incorrect ECD Potential If using electrochemical detection, ensure the potential is set correctly for the oxidation of this compound. A potential of +0.9 V to +0.95 V vs. Ag/AgCl has been used effectively.[8][10]
Poor Extraction Recovery Validate your sample preparation procedure. For SPE, ensure the correct sorbent, conditioning, loading, washing, and elution steps are used. Perform recovery experiments by spiking a known amount of standard into a blank matrix.[10]
MS Source Contamination/Suboptimal Settings Clean the MS source. Optimize MS parameters such as spray voltage, gas flows, and temperature for this compound or its derivative.
Issue 2: Poor Peak Shape or Shifting Retention Times
Possible Cause Troubleshooting Step
Matrix Effects in LC-MS Matrix components can sometimes alter the retention time (Rt) of an analyte.[1] Improve sample cleanup (see Q4 above). Diluting the sample may also mitigate this effect if sensitivity allows.
Column Overloading Inject a smaller sample volume or dilute the sample.
Secondary Interactions on the Column The amino group of this compound can interact with residual silanols on the HPLC column. Add a competing base like triethylamine (B128534) to the mobile phase in small concentrations or use a modern, end-capped column.
Inadequate Mobile Phase Buffering Ensure the mobile phase pH is stable and appropriate for the analyte and column. The pH should be at least 2 units away from the pKa of this compound to ensure a consistent ionization state.
Column Degradation Flush the column or replace it if it has reached the end of its lifetime. Use a guard column to protect the analytical column.
Issue 3: High Background Noise or Interfering Peaks
Possible Cause Troubleshooting Step
Contaminated Mobile Phase or System Use high-purity solvents and additives (e.g., HPLC or LC-MS grade). Filter all mobile phases. Flush the HPLC/LC-MS system thoroughly.
Co-eluting Endogenous Thiols If using a non-selective detection method like ECD or thiol-reactive derivatization, other endogenous thiols (e.g., cysteine, glutathione) may interfere. Optimize chromatography to resolve these peaks from this compound.[9]
Carryover Implement a robust needle wash protocol between injections, using a strong organic solvent. Inject a blank solvent after a high-concentration sample to check for carryover.
Sample Matrix Interference Enhance the selectivity of your sample preparation. For example, use a more specific SPE sorbent or a multi-step extraction procedure.[10]

Quantitative Data Summary

Table 1: Performance Characteristics of Various this compound Detection Methods
Analytical MethodMatrixDerivatization AgentDetection Limit (LOD)Linear RangeReference
HPLC-ECDRat Serum, Liver, KidneyNone20 pg (on-column)0.1 - 500 ng[8]
HPLC with Flow Injection AnalysisPharmaceutical CapsulesNone10 nM0.5 - 50 µM[13]
Electrochemical SensorHuman Blood SerumNone0.10 µM1.4 - 541 µM[14]
HPLC-ECDSkinNoneNot specifiedNot specified[10]
HPLC-FluorescenceRat Liver, Kidney, Brain, PlasmaN-(1-pyrenyl)maleimide (NPM)4 nM4 - 2500 nM[5][7]
HPLC-UVThis compound APIMarfey's Reagent0.01 µg/mL0.03 - 0.30 µg/mL[6]
Electrochemical SensorUrine, CapsulesNone0.015 µM0.05 - 100.0 µM[15]
Dual-Mode Optical ProbeN/ANone0.085 µM0.25 - 1.5 µM[16]

Experimental Protocols

Protocol 1: Determination of Total this compound in Skin Samples via HPLC-ECD

This protocol is based on the methodology for analyzing total this compound in skin tissue, which involves a reduction step to cleave disulfide bonds.[10]

1. Sample Homogenization:

  • Homogenize skin specimens in a suitable buffer.

2. Reduction of Disulfide Bonds:

  • To an aliquot of the homogenate, add dithioerythritol (DTE) to reduce the D-penicillamine-protein disulfide bonds.
  • The reduction can be accelerated using microwave irradiation.

3. Sample Clean-up:

  • Perform a solid-phase extraction (SPE) on C18 cartridges.
  • Condition the cartridge with methanol (B129727) followed by water.
  • Load the sample.
  • Wash the cartridge to remove interferences.
  • Elute the this compound with an appropriate solvent.

4. HPLC-ECD Analysis:

  • Column: C18 reversed-phase column.
  • Mobile Phase: A mixture of an acid phosphate (B84403) buffer and methanol.
  • Flow Rate: As per column specifications (e.g., 1.0 mL/min).
  • Detection: Amperometric detector with a working electrode potential of +0.95 V versus an Ag/AgCl reference electrode.
  • Quantification: Use a calibration curve prepared with this compound standards.

Protocol 2: Derivatization of this compound with N-(1-pyrenyl)maleimide (NPM) for HPLC-Fluorescence Detection

This protocol is adapted from a method for analyzing this compound in various biological samples.[5][7]

1. Sample Preparation:

  • For plasma or serum, perform protein precipitation by adding an acid (e.g., trichloroacetic acid or metaphosphoric acid).
  • Centrifuge to pellet the precipitated proteins.
  • Collect the supernatant.
  • For tissue samples, homogenize in a buffer and then proceed with protein precipitation.

2. Derivatization Reaction:

  • Adjust the pH of the supernatant to ~7.0-8.0 with a buffer (e.g., phosphate or borate (B1201080) buffer).
  • Add a solution of NPM in a suitable organic solvent (e.g., acetonitrile).
  • Allow the reaction to proceed at room temperature for a specified time (e.g., 10-30 minutes). The reaction is typically rapid.

3. HPLC-Fluorescence Analysis:

  • Column: C18 reversed-phase column (e.g., 3 µm particle size).[7]
  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase and an organic solvent like acetonitrile (B52724) or methanol.
  • Flow Rate: As per column specifications.
  • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the NPM-penicillamine adduct (e.g., Excitation: ~330 nm, Emission: ~380 nm).
  • Quantification: Generate a calibration curve by derivatizing known concentrations of this compound standards.

Visualizations

Experimental_Workflow_Total_this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis Skin_Sample Skin Sample Homogenate Homogenization Skin_Sample->Homogenate Reduction Reduction (DTE + Microwaves) Homogenate->Reduction Cleave Disulfides SPE Solid-Phase Extraction (C18) Reduction->SPE Clean-up & Concentrate Eluate Final Eluate SPE->Eluate HPLC HPLC Separation (C18 Column) Eluate->HPLC Inject ECD Electrochemical Detection (+0.95V) HPLC->ECD Data Data Acquisition & Quantification ECD->Data

Caption: Workflow for Total this compound Analysis in Skin.

Derivatization_Workflow start Biological Sample (e.g., Plasma) protein_precip Protein Precipitation (Acid) start->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant ph_adjust Adjust pH to 7.0-8.0 supernatant->ph_adjust add_npm Add NPM Reagent ph_adjust->add_npm reaction Derivatization Reaction add_npm->reaction analysis Inject into HPLC-Fluorescence System reaction->analysis

Caption: this compound Derivatization with NPM for HPLC Analysis.

Troubleshooting_Logic_Low_Signal start Low or No this compound Signal check_sample Check Sample Stability & Prep start->check_sample check_method Check Analytical Method Parameters start->check_method sample_ok Sample Prep OK? check_sample->sample_ok method_ok Method Params OK? check_method->method_ok sample_ok->method_ok Yes fix_sample Improve Sample Handling: - Immediate Processing - Acidification - Optimize Extraction sample_ok->fix_sample No fix_method Optimize Method: - Derivatization Conditions - ECD Potential - MS Settings method_ok->fix_method No success Signal Improved method_ok->success Yes, issue may be complex fix_sample->success fix_method->success

Caption: Troubleshooting Logic for Low this compound Signal.

References

Technical Support Center: Penicillamine Chelation Efficiency Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with penicillamine chelation efficiency assays.

Troubleshooting Guide

This guide addresses common issues encountered during this compound chelation experiments in a question-and-answer format.

Question Possible Causes Troubleshooting Steps
Why am I seeing inconsistent or low chelation efficiency in my assay? 1. Incorrect pH: this compound's chelation ability is pH-dependent.[1] 2. Oxidation of this compound: this compound can be oxidized, reducing its effectiveness.[2][3] 3. Interference from other ions: The presence of other metal ions can interfere with copper chelation.[4][5] 4. Inaccurate Reagent Concentrations: Errors in the preparation of copper or this compound solutions.1. Optimize and buffer pH: Ensure the assay buffer is at the optimal pH for this compound-copper interaction, typically ranging from 4.5 to 7.5.[1] 2. Use fresh solutions: Prepare this compound solutions fresh for each experiment. Consider conducting experiments under anaerobic conditions to minimize oxidation.[3] 3. Use high-purity water: Utilize deionized or distilled water to prepare all reagents to avoid contaminating ions. 4. Verify concentrations: Double-check all calculations and use calibrated equipment for solution preparation.
My blank/control wells show unexpected absorbance changes. What could be the cause? 1. Contamination of reagents or labware: Trace amounts of copper or other chelating agents can cause background signal. 2. Generation of Hydrogen Peroxide: The reaction of this compound with copper can generate hydrogen peroxide (H₂O₂), which may interfere with certain colorimetric assays.[2][3][6]1. Use dedicated labware: Use acid-washed, dedicated glassware or new disposable plasticware for all copper-related experiments. 2. Test for H₂O₂ interference: Run a control with catalase to see if it quenches the unexpected signal.[6] If so, consider an alternative assay method or a modified protocol that accounts for H₂O₂ production.
The color development in my spectrophotometric assay is unstable. 1. Kinetics of the chelation reaction: The complex formation between this compound and copper may not be instantaneous. 2. Photodegradation of reagents: Some indicator dyes are light-sensitive.1. Optimize incubation time: Perform a time-course experiment to determine the optimal incubation time for stable color development. 2. Protect from light: Keep assay plates or cuvettes protected from direct light during incubation and measurement.
Why is the solubility of the this compound-copper complex an issue? The this compound-Cu(I) complex can have poor water solubility, leading to precipitation and inaccurate measurements.[2]1. Adjust pH: The solubility of the complex is pH-dependent. Experiment with different pH values within the optimal range. 2. Use a suitable solvent: Depending on the assay, a co-solvent might be necessary to maintain the solubility of the complex.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound as a copper chelator?

A1: D-penicillamine is a potent copper chelating agent. It has the ability to reduce Cu(II) to Cu(I) and then chelate both copper species.[2][4] This dual action contributes to its effectiveness in sequestering copper ions.

Q2: What are the optimal conditions for a this compound chelation assay?

A2: The optimal conditions can vary depending on the specific assay. However, key parameters to consider are pH (typically between 4.5 and 7.5), temperature, and incubation time.[1][3] It is crucial to optimize these for your specific experimental setup.

Q3: How does pH affect this compound's chelation efficiency?

A3: The chelation potency of this compound is pH-dependent. Its efficiency generally decreases as the pH decreases.[1] Therefore, maintaining a stable and optimal pH with a suitable buffer is critical for reproducible results.

Q4: Can this compound chelate other metals besides copper?

A4: Yes, this compound can also chelate other heavy metals such as lead, mercury, and arsenic, although it is most effective for copper.[4] The presence of these other metals could potentially interfere with copper chelation assays.

Q5: Why is it important to use the D-enantiomer of this compound?

A5: The L-enantiomer of this compound is associated with increased toxicity, including interference with pyridoxine (B80251) (vitamin B6) metabolism.[4][7] For this reason, only the D-enantiomer (D-penicillamine) is used clinically and recommended for experimental studies.[7]

Q6: What are some common in vitro assays to measure this compound's chelation efficiency?

A6: Spectrophotometric methods are commonly used. One such method is the bathocuproinedisulfonic acid (BCS) assay, which is suitable for a range of pH values and can assess the chelation of both cuprous (Cu+) and cupric (Cu2+) ions.[1] Another method involves using indicator dyes like Pyrocatechol Violet.

Data Presentation

Table 1: Factors Influencing this compound-Copper Chelation

FactorEffect on ChelationReference
pH Potency is pH-dependent, decreasing with lower pH.[1]
Temperature Reaction kinetics are temperature-dependent.[3]
Oxygen The presence of oxygen can lead to the oxidation of this compound and the generation of hydrogen peroxide.[2][3]
Presence of other chelators (e.g., EDTA) Can inhibit this compound oxidation and interfere with the assay.[2][3]
Presence of other metal ions (e.g., iron) Can compete with copper for chelation.[5]

Table 2: Comparison of Relative Copper Affinity of Different Chelators

ChelatorRelative Affinity for CopperReference
D-Penicillamine Lower affinity[1]
Trientine Higher affinity than D-penicillamine[1]
8-Hydroxyquinolines Higher affinity than D-penicillamine[1]
EDTA Forms very stable complexes[1]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Cupric Ion (Cu²⁺) Chelation using Pyrocatechol Violet

This protocol is adapted from a standard cupric ion chelating (CIC) assay.

Materials:

  • D-penicillamine

  • Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Pyrocatechol Violet (PV)

  • EDTA (as a reference chelator)

  • Assay Buffer (e.g., HEPES or Acetate buffer, pH adjusted to desired value)

  • 96-well microplate

  • Spectrophotometer plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CuSO₄ in distilled water.

    • Prepare a stock solution of Pyrocatechol Violet in a suitable solvent (e.g., ethanol).

    • Prepare a stock solution of D-penicillamine in the assay buffer. Prepare fresh.

    • Prepare a series of standard dilutions of EDTA in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add your D-penicillamine samples and EDTA standards to triplicate wells.

    • Include wells for a negative control (assay buffer only) and a maximum signal control (assay buffer with CuSO₄ and PV).

  • Reaction:

    • Add the CuSO₄ solution to all wells except the negative control.

    • Incubate for a short period (e.g., 5 minutes) at room temperature.

    • Add the Pyrocatechol Violet solution to all wells to start the colorimetric reaction.

  • Measurement:

    • Read the absorbance of the plate at the appropriate wavelength for Pyrocatechol Violet (typically around 632 nm).

  • Calculation:

    • Calculate the percentage of cupric ion chelation for each sample and standard using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the well with only CuSO₄ and PV, and Abs_sample is the absorbance of the well with the chelator.

    • Create a standard curve using the EDTA standards and determine the chelation efficiency of your D-penicillamine samples in terms of EDTA equivalents.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (this compound, Copper, Buffer) Plating Plate Samples & Standards Reagents->Plating Standards Prepare Standards (e.g., EDTA) Standards->Plating Incubation Incubate with Copper Plating->Incubation Color_Dev Add Indicator Dye & Develop Color Incubation->Color_Dev Measurement Measure Absorbance Color_Dev->Measurement Calculation Calculate Chelation % Measurement->Calculation Results Report Results Calculation->Results

Caption: Workflow for a typical spectrophotometric chelation assay.

Troubleshooting_Logic Start Inconsistent Results? Check_pH Is pH optimal and buffered? Start->Check_pH Yes Check_Reagents Are reagents fresh and pure? Check_pH->Check_Reagents Yes Adjust_pH Adjust and buffer pH Check_pH->Adjust_pH No Check_H2O2 Is H₂O₂ interference possible? Check_Reagents->Check_H2O2 Yes Prepare_Fresh Use fresh solutions and high-purity water Check_Reagents->Prepare_Fresh No Test_Catalase Run control with catalase Check_H2O2->Test_Catalase Yes Resolved Problem Resolved Check_H2O2->Resolved No Adjust_pH->Resolved Prepare_Fresh->Resolved Test_Catalase->Resolved

Caption: A logical approach to troubleshooting inconsistent assay results.

Penicillamine_Mechanism This compound D-Penicillamine Cu_I Cuprous Ion (Cu⁺) This compound->Cu_I Reduces Chelated_Complex Stable Chelated Complex This compound->Chelated_Complex Chelates Cu_II Cupric Ion (Cu²⁺) Cu_II->Cu_I Cu_II->Chelated_Complex H2O2 Hydrogen Peroxide (H₂O₂) Cu_II->H2O2 Generates Cu_I->Chelated_Complex

Caption: The dual mechanism of D-penicillamine in copper chelation.

References

strategies to minimize penicillamine oxidation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing penicillamine oxidation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound oxidation and why is it a concern in experiments?

A1: this compound is a thiol-containing compound that is susceptible to oxidation. The primary concern is the oxidation of its sulfhydryl (-SH) group, which leads to the formation of this compound disulfide and other oxidized species. This process can be accelerated by factors such as the presence of transition metal ions (e.g., copper), alkaline pH, and exposure to air (oxygen). Oxidation is a critical issue in experimental settings because it can alter the chemical properties and biological activity of this compound, leading to inaccurate and irreproducible results. For instance, the oxidized form may have a reduced therapeutic or experimental efficacy.

Q2: What are the main factors that promote this compound oxidation?

A2: The primary factors that promote the oxidation of this compound in experimental settings are:

  • Presence of Transition Metal Ions: Trace amounts of metal ions, particularly copper (Cu²⁺), can catalyze the oxidation of this compound.[1][2][3]

  • pH of the Solution: this compound is more stable in acidic to neutral solutions. Alkaline conditions promote the deprotonation of the sulfhydryl group, making it more susceptible to oxidation.

  • Exposure to Oxygen: As an oxidation process, the presence of dissolved oxygen in the solution is a key reactant.

  • Temperature: While the effect of temperature is not as pronounced as other factors, higher temperatures can increase the rate of chemical reactions, including oxidation.

  • Presence of Proteins: In biological samples like plasma, this compound can be rapidly transformed into disulfides and protein conjugates, a process dependent on the albumin concentration.[2]

Q3: What are the primary products of this compound oxidation?

A3: The main oxidation product of this compound is This compound disulfide . In the presence of copper ions, the oxidation process can also lead to the generation of hydrogen peroxide (H₂O₂) and superoxide (B77818) radicals.[3]

Q4: Can this compound itself act as an antioxidant or a pro-oxidant?

A4: Yes, this compound can exhibit both antioxidant and pro-oxidant properties depending on the experimental conditions. It can act as a radical scavenger.[4] However, in the presence of transition metals like iron, it can also facilitate the formation of reactive oxygen species, thereby acting as a pro-oxidant.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results with this compound. This compound oxidation leading to variable concentrations of the active compound.Prepare fresh solutions for each experiment. Implement strategies to minimize oxidation as outlined in the experimental protocols below. Quantify this compound concentration before use.
Precipitate formation in this compound solution. Formation of insoluble this compound-metal complexes or oxidation products.Use deionized, deoxygenated water. Add a chelating agent like EDTA to the buffer. Ensure the pH of the solution is in the optimal range (acidic to neutral).
Loss of this compound activity over a short period. Rapid oxidation in the prepared solution.Store stock solutions at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, prepare them immediately before use and keep them on ice. Purge solutions with an inert gas (e.g., nitrogen or argon).
Interference in assays measuring redox-sensitive parameters. Generation of hydrogen peroxide from this compound oxidation.Include controls to measure the baseline level of hydrogen peroxide generated by your this compound solution under experimental conditions. Consider adding catalase to your system if hydrogen peroxide is a known interferent, but be aware of its potential interaction with this compound.[5]

Data Summary

Table 1: Factors Influencing this compound Stability in Solution

FactorConditionEffect on StabilityReference(s)
pH AlkalineDecreases stability (promotes oxidation)General chemical principles
Acidic to NeutralIncreases stabilityGeneral chemical principles
Metal Ions Presence of Cu²⁺Significantly decreases stability (catalyzes oxidation)[1][2][3]
Chelating Agents Presence of EDTAIncreases stability (inhibits metal-catalyzed oxidation)[3]
Proteins High albumin concentrationDecreases stability in plasma (promotes disulfide formation)[2]
Oxygen Presence of dissolved O₂Decreases stability (reactant in oxidation)General chemical principles
Inert atmosphere (N₂, Ar)Increases stability[6]
Storage Temperature Room TemperatureLower stability[7]
Refrigerated (2-8°C)Moderate stability[7]
Frozen (-20°C to -80°C)High stability (for stock solutions)[6]

Experimental Protocols

Protocol for Preparing a Stabilized Aqueous Solution of this compound

This protocol outlines the steps to prepare an aqueous solution of this compound with minimized risk of oxidation.

Materials:

  • D-Penicillamine powder

  • High-purity, deionized water

  • Buffer of choice (e.g., phosphate, citrate)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Inert gas (Nitrogen or Argon)

  • Sterile, sealed vials

Procedure:

  • Deoxygenate the Solvent:

    • Take the required volume of high-purity, deionized water or your chosen buffer in a flask.

    • Purge the solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen. This can be done by bubbling the gas through the liquid using a sparging tube.

  • Prepare the Buffer with Chelator:

    • If using a buffer, prepare it with the deoxygenated water.

    • Add EDTA to the buffer to a final concentration of 0.1-1 mM. EDTA will chelate trace metal ions that catalyze this compound oxidation.

  • Weigh this compound:

    • Accurately weigh the required amount of D-penicillamine powder in a clean, dry container. Perform this step quickly to minimize exposure to air.

  • Dissolve this compound:

    • Add the weighed this compound to the deoxygenated, EDTA-containing buffer.

    • Gently swirl the container to dissolve the powder completely. Avoid vigorous shaking or vortexing, which can reintroduce oxygen into the solution.

  • Final Steps and Storage:

    • Once dissolved, immediately aliquot the solution into sterile, sealed vials.

    • Before sealing, flush the headspace of each vial with the inert gas.

    • For short-term storage (a few hours), keep the vials on ice and protected from light.

    • For long-term storage, freeze the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Method for Quantifying this compound and its Oxidation Products

High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a sensitive and specific method for the simultaneous determination of this compound and its disulfide form.[6][8]

Visualizations

Penicillamine_Oxidation_Pathway This compound This compound (-SH) Thiolate This compound Thiolate (-S⁻) This compound->Thiolate Deprotonation (Alkaline pH) Disulfide This compound Disulfide (S-S) Thiolate->Disulfide Oxidation Cu1 Cu⁺ Thiolate->Cu1 Reduces H2O2 Hydrogen Peroxide (H₂O₂) O2 Oxygen (O₂) O2->H2O2 Reduction Cu2 Cu²⁺ Cu2->Cu1 Reduction Cu1->H2O2 Leads to Cu1->O2 Catalyzes

Caption: Catalytic oxidation pathway of this compound.

Minimizing_Oxidation_Workflow Start Start: Prepare this compound Solution Deoxygenate 1. Deoxygenate Solvent (Purge with N₂ or Ar) Start->Deoxygenate AddChelator 2. Add Chelating Agent (e.g., EDTA) Deoxygenate->AddChelator Dissolve 3. Dissolve this compound (Minimize air exposure) AddChelator->Dissolve Store 4. Store Properly (Aliquots, -80°C, inert headspace) Dissolve->Store Use 5. Use in Experiment (Prepare fresh, keep on ice) Store->Use End End: Minimized Oxidation Use->End

Caption: Workflow to minimize this compound oxidation.

References

refining HPLC protocols for enhanced penicillamine peak resolution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-Penicillamine HPLC Analysis

Welcome to the technical support center for D-penicillamine HPLC analysis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their chromatographic methods for enhanced peak resolution and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: Why is my D-penicillamine peak signal weak or non-existent with UV detection?

A1: D-penicillamine lacks a strong native chromophore, making it difficult to detect at low concentrations using standard UV-Vis detectors. To enhance sensitivity, a pre-column derivatization step is typically required.[1][2] This process involves reacting the penicillamine with a labeling agent to create a derivative that absorbs strongly in the UV-Vis or fluorescent range.

Q2: What are the most common derivatization agents for D-penicillamine analysis?

A2: Several reagents are effective for derivatizing the thiol group of this compound. Commonly used agents include:

  • 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB): Reacts with thiols to form a derivative detectable around 320 nm.[3]

  • N-(1-pyrenyl)maleimide (NPM): Forms highly fluorescent adducts with thiol-containing compounds, offering excellent sensitivity.[4][5][6]

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): Used for chiral separations to distinguish between D- and L-penicillamine enantiomers, with detection typically at 340 nm.[4][7]

  • o-Phthalaldehyde (OPA): A common reagent for derivatizing primary amines in the presence of a thiol, useful for amino acid analysis.[1][2]

  • 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): Reacts with this compound in an alkaline medium to form a colored adduct detectable at approximately 468 nm.[8]

Q3: How can I improve the resolution between my D-penicillamine peak and other components?

A3: Improving resolution involves optimizing selectivity, efficiency, or retention factor.[9][10]

  • Adjust Mobile Phase: Modifying the mobile phase is often the most effective strategy. Try altering the organic solvent (e.g., acetonitrile (B52724) vs. methanol), changing the percentage of the organic modifier, or adjusting the pH of the aqueous buffer.[9][10]

  • Change the Column: If mobile phase adjustments are insufficient, switch to a column with a different stationary phase (e.g., C8 instead of C18), a longer length, or a smaller particle size to increase efficiency.[9][11]

  • Optimize Flow Rate: In most cases, lowering the flow rate can improve resolution, although it will increase the run time.[12]

  • Adjust Temperature: Lowering the column temperature can increase retention and may improve peak resolution.[12]

Q4: What causes peak tailing for D-penicillamine and how can I fix it?

A4: Peak tailing for this compound, an amino acid with a basic amine group, is often caused by secondary interactions between the analyte and acidic, ionized silanol (B1196071) groups on the surface of the silica-based stationary phase.[13][14] To mitigate this:

  • Operate at Low pH: Adjust the mobile phase pH to be 2-3 units below the pKa of the silanol groups (typically pH < 3). This protonates the silanols, minimizing unwanted ionic interactions.[13]

  • Use a Buffer: Adding a buffer salt (e.g., ammonium (B1175870) formate (B1220265) with formic acid) can help shield the silanol interactions.[14]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are designed to provide better peak shape for basic compounds.[13][15]

  • Reduce Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample or reducing the injection volume.[16]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your analysis.

Problem Possible Cause Recommended Solution
Poor Peak Resolution / Co-elution 1. Inappropriate mobile phase strength or pH.[11]1a. Decrease the percentage of organic modifier (in reversed-phase) to increase retention. 1b. Adjust the mobile phase pH to alter the ionization state and selectivity of this compound and interfering compounds.[9]
2. Unsuitable stationary phase.[11]2. Switch to a column with different selectivity (e.g., Phenyl or Cyano) or higher efficiency (smaller particle size).[9]
3. Column degradation.[17]3. Replace the column. Consider using a guard column to extend the analytical column's lifetime.[15]
Peak Tailing 1. Secondary interaction with residual silanols.[13]1a. Lower the mobile phase pH (e.g., to pH 2.5-3.0) using an acid like formic or phosphoric acid. 1b. Use a high-purity, base-deactivated, or end-capped column.[13]
2. Column overload (mass or volume).[16]2. Dilute the sample or reduce the injection volume.
3. Column frit blockage or bed deformation.[13]3. Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may need replacement.[13]
Peak Fronting 1. Sample solvent is much stronger than the mobile phase.1. Dissolve the sample in the mobile phase or a weaker solvent.
2. Sample (mass) overload.[16]2. Dilute the sample and re-inject.
Shifting Retention Times 1. Inadequate column equilibration.[17]1. Ensure the column is equilibrated with the mobile phase for a sufficient time (10-20 column volumes) before injection.
2. Mobile phase composition changing over time.2. Prepare fresh mobile phase daily. If using a gradient, ensure the pump is mixing accurately.
3. Column temperature fluctuations.[12]3. Use a column oven to maintain a stable temperature.
High Backpressure 1. Blockage in the system (guard column, column frit, tubing).[18]1a. Replace the guard column.[16] 1b. Disconnect the column and flush the system to identify the location of the blockage. 1c. Reverse-flush the column at a low flow rate.
2. Mobile phase precipitation.2. Ensure buffer components are fully dissolved and miscible with the organic solvent. Filter the mobile phase before use.

Quantitative Data and Experimental Protocols

The following tables summarize parameters from established HPLC methods for D-penicillamine analysis.

Table 1: HPLC Method Parameters
ParameterMethod 1 (DTNB Derivatization)[3]Method 2 (Marfey's Reagent)[4][7]Method 3 (Impurity Analysis)[19]
Column Shimadzu VP-ODS C18 (150 x 4.6 mm, 5 µm)Poroshell HPH C18Unison UK-C8 (250 x 4.6 mm, 3 µm)
Mobile Phase A 0.05 M Sodium Acetate0.5% Orthophosphoric Acid (aq)N/A (Gradient)
Mobile Phase B MethanolAcetonitrileN/A (Gradient)
Composition 88:12 (A:B)Gradient ElutionGradient Elution
Flow Rate 1.0 mL/min0.8 mL/minN/A
Temperature 25°C25°CN/A
Detection (UV) 320 nm340 nm210 nm
Injection Volume 20 µLN/AN/A
Protocol 1: Pre-Column Derivatization with DTNB[3]

This protocol is adapted for the analysis of D-penicillamine in plasma samples.

  • Sample Preparation: To a plasma sample, add the derivatization reagent 5,5′-dithiobis(2-nitrobenzoic acid).

  • Reaction: Vortex the mixture and incubate at room temperature for 5 minutes.

  • Protein Precipitation: Add 10% perchloric acid to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Injection: Collect the supernatant and inject 20 µL into the HPLC system.

  • Analysis: Run the analysis using the chromatographic conditions outlined in Table 1, Method 1.

Protocol 2: Enantiomeric Separation with Marfey's Reagent[4][7]

This method is designed to separate D- and L-penicillamine enantiomers.

  • Derivatization: React the this compound sample with Marfey's reagent.

  • Injection: Inject the derivatized sample into the HPLC system.

  • Analysis: Perform the separation using a gradient elution with the conditions specified in Table 1, Method 2. The resolution between the L-penicillamine derivative and the D-penicillamine derivative should be greater than 10.0.[4][7]

Visualized Workflows and Logic

General HPLC Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common HPLC issues, starting from the initial observation of a problem.

G Problem Problem Observed (e.g., Poor Resolution, Tailing) CheckSystem Check System Basics (Pressure, Leaks, Mobile Phase) Problem->CheckSystem IsolateProblem Isolate the Problem (All Peaks or Specific Peaks?) CheckSystem->IsolateProblem AllPeaks Problem Affects All Peaks IsolateProblem->AllPeaks All SpecificPeaks Problem Affects Specific Peaks (e.g., this compound) IsolateProblem->SpecificPeaks Specific SystemIssue Suspect System/Column Issue (Blockage, Temp, Flow Rate) AllPeaks->SystemIssue ChemistryIssue Suspect Chemical Interaction (pH, Silanol Effects, Sample) SpecificPeaks->ChemistryIssue SolutionSystem Action: Replace Guard Column, Flush System, Check Pump SystemIssue->SolutionSystem SolutionChemistry Action: Adjust Mobile Phase pH, Change Column Type, Dilute Sample ChemistryIssue->SolutionChemistry

Caption: A logical flowchart for HPLC troubleshooting.

This compound Derivatization & Analysis Workflow

This diagram outlines the typical experimental sequence for analyzing D-penicillamine using pre-column derivatization.

G Sample 1. Prepare Sample (e.g., Plasma, Drug Substance) Derivatize 2. Add Derivatization Reagent (e.g., DTNB, NPM) Sample->Derivatize Incubate 3. Incubate (Allow Reaction to Complete) Derivatize->Incubate Cleanup 4. Sample Cleanup (Optional) (e.g., Protein Precipitation) Incubate->Cleanup Inject 5. Inject into HPLC Cleanup->Inject Analyze 6. Chromatographic Separation & Data Acquisition Inject->Analyze Quantify 7. Peak Integration & Quantification Analyze->Quantify

Caption: Workflow for this compound analysis via derivatization.

Decision Tree for Improving Peak Resolution

This diagram provides a step-by-step decision-making process for enhancing the separation between chromatographic peaks.

G Start Start: Poor Peak Resolution AdjustMP Adjust Mobile Phase (Organic %, pH) Start->AdjustMP CheckFlow Decrease Flow Rate AdjustMP->CheckFlow Not Resolved Success Resolution Acceptable AdjustMP->Success Resolved ChangeColumn Change Column (Longer, Smaller Particles, New Chemistry) CheckFlow->ChangeColumn Not Resolved CheckFlow->Success Resolved ChangeColumn->Success Resolved

Caption: Decision tree for enhancing HPLC peak resolution.

References

Technical Support Center: Troubleshooting Unexpected Side Effects of Penicillamine in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected side effects of penicillamine in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is D-penicillamine and what is its primary mechanism of action?

A1: D-penicillamine is a chelating agent, a breakdown product of penicillin, but it does not have antibiotic properties.[1][2] Its primary mechanism of action is the binding of excess metals, particularly copper, to form water-soluble complexes that are then excreted in the urine.[1] It is also used to chelate other heavy metals like lead and mercury.[1] Additionally, this compound has been shown to have immunomodulatory and antifibrotic properties.[2]

Q2: What are the most commonly observed side effects of this compound in animal studies?

A2: The most frequently reported side effects in animals, particularly in dogs, are gastrointestinal issues such as nausea, vomiting, and anorexia.[3] Dermatological reactions, including rashes and skin fragility, are also observed.[4][5] Effects on collagen metabolism, leading to changes in skin tensile strength, are a known consequence of this compound's mechanism of action.[6]

Q3: Are there species-specific differences in the side effect profile of this compound?

A3: Yes, while gastrointestinal upset is common across species, the incidence and presentation of other side effects can vary. For example, much of the detailed literature on dermatological and renal side effects comes from studies in dogs and observations in humans.[3][4] Rodent models are frequently used for toxicological and mechanistic studies, but spontaneous reporting of certain clinical signs may be less apparent than in larger animals.[6][7]

Q4: Can this compound administration be altered to mitigate side effects?

A4: Yes, several strategies can be employed. Administering this compound with a small amount of food can help reduce nausea and vomiting, although this may slightly decrease its absorption.[8] Dose reduction or splitting the daily dose into smaller, more frequent administrations can also be effective.[8] For dermatological or more severe systemic side effects, a temporary or permanent discontinuation of the drug may be necessary.[5]

Q5: What are the key monitoring parameters to track during a this compound study?

A5: Regular monitoring is crucial. Key parameters include:

  • General Health: Daily observation for changes in behavior, appetite, and activity levels.

  • Gastrointestinal: Monitoring for vomiting, diarrhea, and changes in food and water intake.

  • Dermatological: Regular skin examinations for rashes, lesions, or changes in skin fragility.

  • Renal Function: Periodic urinalysis for proteinuria and monitoring of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).[9]

  • Hematology: Complete blood counts (CBC) to monitor for signs of bone marrow suppression, such as leukopenia or thrombocytopenia.[10]

Troubleshooting Guides

Gastrointestinal Distress

Q: My animals are experiencing vomiting and loss of appetite after this compound administration. What should I do?

A: Gastrointestinal upset is a common side effect.[3] Here are some steps to manage it:

  • Administer with Food: Try giving the dose with a small meal. This can help buffer the stomach and reduce nausea. Be aware that this may slightly reduce the oral bioavailability of the drug.[8]

  • Dose Adjustment:

    • Reduce the Dose: A temporary reduction in the dose can alleviate symptoms. The dose can then be gradually increased back to the target level as tolerated.

    • Split Dosing: Divide the total daily dose into two or more smaller administrations throughout the day.

  • Route of Administration: If oral administration continues to be problematic, consider alternative routes if feasible for your study design, though oral is the standard route. Intraperitoneal injection has been used in some rat studies to bypass gastrointestinal complications.[6]

  • Supportive Care: Ensure animals have easy access to fresh water to prevent dehydration, especially if vomiting or diarrhea is present. Monitor body weight daily.

Dermatological Reactions

Q: I've observed skin rashes and increased skin fragility in my study animals. How should I address this?

A: Dermatological reactions can range from mild rashes to more severe conditions like elastosis perforans serpiginosa.[4][11]

  • Initial Assessment: Document the nature, extent, and severity of the skin lesions. Note if the skin appears thinner or is more easily torn.

  • Dose Reduction: As with GI issues, the first step is often to reduce the dose of this compound to see if the skin condition improves.[5]

  • Topical Treatments: For localized rashes or irritation, consult with a veterinarian about the potential use of topical soothing agents. However, be cautious not to introduce confounding factors into your study.

  • Environmental Modifications: For animals with fragile skin, ensure their housing is free from sharp objects or rough surfaces that could cause injury.

  • Histopathological Analysis: If the study allows for it, a skin biopsy can provide valuable information on the underlying changes in collagen and elastin (B1584352) fibers.[4]

  • Discontinuation: In cases of severe, progressive, or vesiculobullous lesions, discontinuation of this compound may be necessary.[4]

Nephrotoxicity

Q: I am concerned about potential kidney damage in my long-term this compound study. How can I monitor for and manage this?

A: this compound can induce nephrotoxicity, often presenting as proteinuria.[9][12]

  • Baseline and Regular Monitoring:

    • Urinalysis: Collect urine samples at baseline and at regular intervals (e.g., weekly or bi-weekly). The key parameter to measure is the urine protein to creatinine ratio (UPC). A significant increase in the UPC is an early indicator of kidney damage.[1]

    • Serum Chemistry: Monitor serum creatinine and blood urea nitrogen (BUN) levels. Elevations in these markers indicate a decline in glomerular filtration rate.

  • Dose-Response: Nephrotoxicity is often dose-dependent. If early signs of renal dysfunction are detected, a dose reduction is warranted.

  • Hydration: Ensure animals have ad libitum access to water to maintain good renal perfusion.

  • Histopathology: At the end of the study, or if an animal is euthanized due to declining health, kidney tissue should be collected for histopathological examination to assess for glomerular and tubular damage.[9]

Hematological Abnormalities

Q: What are the potential hematological side effects of this compound and how should I monitor for them?

A: this compound can cause bone marrow suppression, leading to leukopenia (low white blood cell count) and thrombocytopenia (low platelet count).[10]

  • Regular Blood Monitoring: Perform complete blood counts (CBCs) with differentials at baseline and at regular intervals throughout the study. The frequency of monitoring should be higher in the initial phase of dosing (e.g., every two weeks for the first two months) and can be extended during longer-term maintenance phases.

  • Intervention Thresholds: Establish clear thresholds for intervention. For example, a significant drop in neutrophil or platelet counts should trigger a dose reduction or temporary cessation of treatment.

  • Clinical Signs: Be vigilant for clinical signs associated with hematological abnormalities, such as petechiae or bruising (suggesting low platelets) or an increased incidence of infections (suggesting low white blood cells).

  • Recovery: If this compound is discontinued (B1498344) due to hematological toxicity, monitor blood counts to ensure they return to baseline levels.

Effects on Collagen and Connective Tissue

Q: My study involves assessing tissue integrity. How does this compound affect collagen and how can I measure these changes?

A: this compound inhibits the cross-linking of collagen, which can lead to increased solubility of collagen and reduced tensile strength of tissues like skin.[13]

  • Mechanism: this compound blocks the aldehyde groups on collagen molecules, preventing the formation of stable intermolecular cross-links. At high doses, it can also inhibit the enzyme lysyl oxidase by chelating its copper cofactor.[13]

  • Measurement of Collagen Content:

    • Hydroxyproline (B1673980) Assay: This is a colorimetric assay that quantifies the total amount of collagen in a tissue sample by measuring the concentration of the amino acid hydroxyproline, which is abundant in collagen.[14][15]

    • SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to separate and visualize different types of collagen and their subunits, providing qualitative information about changes in collagen composition.[16]

  • Biomechanical Testing: To assess the functional consequences of altered collagen cross-linking, biomechanical tests such as tensile strength testing can be performed on tissues like skin or tendons.[6]

Quantitative Data on Side Effects

Table 1: Incidence of Common Side Effects of this compound in Human Studies

Side EffectReported IncidenceReference
Gastrointestinal Disturbances10-30%[12]
Rashes27-44%[17][18]
Loss or Change in Taste5-30%[12]
Proteinuria7-20%[12][17]
Thrombocytopenia3-15%[12][17]
Leukopenia2-15%[12][17]

Table 2: Dose-Response Relationship for Side Effects in Humans

Side EffectNotes on Dose-ResponseReference
ProteinuriaMore common at higher doses (approx. 600 mg/day)[17]
ThrombocytopeniaMore common at higher doses (approx. 600 mg/day)[17]
LeukopeniaMore common at higher doses (approx. 600 mg/day)[17]
General ReactionsMore common at daily doses above 250 mg[17]

Experimental Protocols

Protocol 1: Hydroxyproline Assay for Collagen Quantification in Rodent Tissue

Objective: To determine the total collagen content in a tissue sample.

Materials:

  • Tissue sample (e.g., skin, liver)

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Pressure-tight vials with PTFE-lined caps

  • Heating block or oven at 120°C

  • Activated charcoal

  • Chloramine-T solution

  • DMAB (4-(Dimethylamino)benzaldehyde) reagent

  • Hydroxyproline standard

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Homogenize 10 mg of tissue in 100 µL of sterile water.

    • Transfer the homogenate to a pressure-tight vial.

  • Hydrolysis:

    • Add 100 µL of concentrated HCl to the vial.

    • Tightly cap the vial and hydrolyze at 120°C for 3 hours.

  • Clarification:

    • Cool the hydrolysate to room temperature.

    • Add 5 mg of activated charcoal, vortex, and centrifuge at 13,000 x g for 2 minutes.

    • Transfer the supernatant to a new tube.

  • Evaporation:

    • Transfer a known volume (e.g., 10-50 µL) of the supernatant and standards to a 96-well plate.

    • Evaporate to dryness under vacuum or in a 60°C oven.

  • Oxidation:

    • Add 100 µL of Chloramine-T/Oxidation Buffer mixture to each well.

    • Incubate at room temperature for 5 minutes.

  • Color Development:

    • Add 100 µL of DMAB reagent to each well.

    • Incubate at 60°C for 90 minutes.

  • Measurement:

    • Cool the plate and measure the absorbance at 560 nm.

  • Calculation:

    • Generate a standard curve using the hydroxyproline standards.

    • Calculate the hydroxyproline concentration in the samples and convert to collagen content (hydroxyproline is approximately 13.5% of collagen by weight).

Protocol 2: SDS-PAGE for Collagen Analysis in Rodent Skin

Objective: To qualitatively assess changes in collagen types and subunits.

Materials:

  • Skin tissue sample

  • 0.05 M Acetic Acid

  • Pepsin

  • Tris-HCl buffer

  • NaCl

  • SDS-PAGE running buffer

  • Acrylamide/Bis-acrylamide solution

  • Urea

  • Sample loading buffer with 2-mercaptoethanol

  • Coomassie Brilliant Blue stain

Procedure:

  • Collagen Extraction:

    • Mince the skin tissue and soak in 0.05 M acetic acid.

    • Homogenize the tissue.

    • Add pepsin (0.1 mg/mL) and incubate overnight at 4°C to digest non-collagenous proteins.

    • Centrifuge to collect the supernatant containing solubilized collagen.

  • Salt Precipitation (to separate collagen types):

    • Gradually add NaCl to the supernatant to selectively precipitate different collagen types at varying salt concentrations (e.g., type III precipitates at lower NaCl concentrations than type I).

    • Collect the precipitates by centrifugation.

  • Sample Preparation for SDS-PAGE:

    • Dissolve the collagen precipitates in 0.05 M acetic acid.

    • Mix an aliquot of the sample with SDS-PAGE sample loading buffer containing a reducing agent (2-mercaptoethanol).

    • Boil the samples for 5 minutes to denature the proteins.

  • Electrophoresis:

    • Prepare a 5% polyacrylamide gel containing 4 M urea (the urea helps to separate the alpha chains of type I and type III collagen).

    • Load the prepared samples and a molecular weight marker.

    • Run the gel according to standard SDS-PAGE protocols.

  • Staining:

    • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

    • Destain the gel to reduce background staining.

  • Analysis:

    • Analyze the banding pattern to identify the alpha and beta chains of different collagen types based on their molecular weights.

Protocol 3: Monitoring for Nephrotoxicity in Rodents

Objective: To detect early signs of this compound-induced kidney damage.

Materials:

  • Metabolic cages for urine collection

  • Urine test strips (for initial screening)

  • Kits for quantitative measurement of urine protein and creatinine

Procedure:

  • Urine Collection:

    • House animals individually in metabolic cages for a defined period (e.g., 16-24 hours) to collect urine.

    • Measure the total urine volume.

    • Centrifuge the urine to remove any debris and collect the supernatant.

  • Initial Screening (Optional):

    • Use urine test strips to semi-quantitatively assess for proteinuria.

  • Quantitative Analysis:

    • Use a commercial kit to accurately measure the concentration of total protein and creatinine in the urine samples. Common methods include the Bradford assay or sulfosalicylic acid method for protein, and the Jaffe or enzymatic methods for creatinine.[19][20]

  • Calculation of Urine Protein to Creatinine (UPC) Ratio:

    • Calculate the UPC ratio by dividing the urine protein concentration (in mg/dL) by the urine creatinine concentration (in mg/dL).

  • Interpretation:

    • Compare the UPC ratios of treated animals to those of control animals. A statistically significant increase in the UPC ratio in the this compound-treated group is indicative of renal proteinuria and potential kidney damage.

Protocol 4: Complete Blood Count (CBC) in Mice

Objective: To monitor for hematological abnormalities.

Materials:

  • EDTA-coated micro-collection tubes

  • Automated hematology analyzer calibrated for mouse blood

Procedure:

  • Blood Collection:

    • Collect a small volume of whole blood (typically 50-100 µL) via an appropriate method (e.g., submandibular or saphenous vein puncture).

    • Immediately transfer the blood into an EDTA-coated tube to prevent clotting.

  • Sample Handling:

    • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

    • Analyze the sample within a few hours of collection. If there is a delay, store the sample at 4°C for up to 8 hours.

  • Analysis:

    • Run the sample on an automated hematology analyzer to obtain values for:

      • White blood cell (WBC) count and differential

      • Red blood cell (RBC) count

      • Hemoglobin

      • Hematocrit

      • Platelet count

  • Blood Smear:

    • Prepare a blood smear for manual review, especially if the automated results are flagged or abnormal. This allows for morphological assessment of blood cells.

  • Interpretation:

    • Compare the results to baseline values and to the control group. Pay close attention to significant decreases in WBC and platelet counts.

Signaling Pathways and Mechanisms of Action

Chelation of Copper

This compound's primary therapeutic action in conditions like Wilson's disease is the chelation of excess copper. Its sulfhydryl group binds to copper ions, forming a stable, water-soluble complex that is readily excreted by the kidneys.

Chelation This compound This compound (with -SH group) Complex This compound-Copper Complex (soluble) This compound->Complex Chelation Copper Excess Copper (Cu2+) in Tissues Copper->Complex Kidney Kidney Complex->Kidney Transport in Bloodstream Urine Urine (Excretion) Kidney->Urine Filtration

This compound's copper chelation mechanism.
Inhibition of Collagen Cross-Linking

This compound interferes with the formation of stable cross-links in collagen, which is the basis for some of its therapeutic effects in conditions like scleroderma, but also a cause of adverse effects on connective tissue.

Collagen_Crosslinking cluster_collagen Collagen Synthesis & Maturation cluster_this compound Interference by this compound Tropocollagen Tropocollagen Lysyl_Oxidase Lysyl Oxidase (Copper-dependent) Tropocollagen->Lysyl_Oxidase acts on Aldehyde_Groups Aldehyde Groups on Collagen Lysyl_Oxidase->Aldehyde_Groups creates Cross_linked_Collagen Mature, Cross-linked Collagen Fibrils Aldehyde_Groups->Cross_linked_Collagen form cross-links This compound This compound This compound->Lysyl_Oxidase inhibits (high dose) This compound->Aldehyde_Groups blocks

This compound's effect on collagen cross-linking.

References

Technical Support Center: Optimizing Penicillamine Incubation Times in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for penicillamine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of D-penicillamine in cell-based assays?

A1: D-penicillamine's primary mechanism of action in vitro is complex and multifactorial. It is a chelating agent for heavy metals, particularly copper.[1] In the presence of copper ions, D-penicillamine can generate hydrogen peroxide (H₂O₂), which can induce oxidative stress and apoptosis in cells.[1][2][3] Additionally, it has immunomodulatory properties, such as the ability to inhibit T-helper cell function, and can interfere with collagen cross-linking.[3][4]

Q2: Why is optimizing the incubation time for this compound treatment crucial?

A2: Optimizing the incubation time is critical for obtaining accurate and reproducible results.[5] An insufficient incubation period may lead to an underestimation of this compound's potency (a higher IC50 value), while an excessively long incubation might cause secondary effects like cytotoxicity or the activation of compensatory signaling pathways, which can confound the results.[5] The optimal time depends on the biological endpoint being measured.[5]

Q3: What is a good starting point for a time-course experiment with this compound?

A3: The starting point for a time-course experiment depends on the assay. For signaling pathway studies, such as phosphorylation events, shorter incubation times of 1, 2, 4, 8, and 24 hours are recommended.[5] For cellular endpoint assays like cell viability (e.g., MTT) or apoptosis, longer incubation times of 24, 48, and 72 hours are typically required.[5][6]

Q4: How does the presence of copper in the culture medium affect this compound's activity?

A4: The presence of copper can significantly enhance the cytotoxic effects of this compound.[1][2] The interaction between this compound and copper generates reactive oxygen species (ROS), such as hydrogen peroxide, which can lead to increased cell death.[1][2][3] It is crucial to consider the basal copper concentration in your cell culture medium and serum.

Q5: What is the stability of this compound in cell culture media?

A5: The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of other components in the media.[7][8] It is recommended to prepare fresh working solutions for each experiment.[5] For long-term experiments (beyond 48 hours), consider replenishing the medium with a fresh this compound solution to maintain a stable concentration.[5][7]

Troubleshooting Guides

Problem Potential Cause Suggested Solution
High variability between replicate wells 1. Inconsistent cell seeding. 2. This compound solution not mixed properly. 3. Edge effects in the microplate. 4. Instability of this compound in media during long incubations.1. Ensure a homogenous cell suspension before seeding. 2. Vortex the this compound stock solution and dilutions thoroughly. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. 4. For incubations longer than 48 hours, consider a medium change with fresh this compound.[5]
No dose-dependent effect observed 1. Incubation time is too short. 2. This compound concentration range is not appropriate. 3. The cell line is resistant to this compound. 4. This compound has degraded.1. Increase the incubation time (e.g., from 24h to 48h or 72h).[9] 2. Test a wider range of concentrations. 3. Research the sensitivity of your cell line to this compound or test a different cell line. 4. Prepare fresh this compound solutions for each experiment.[5]
Higher than expected cytotoxicity at all concentrations 1. Incubation time is too long. 2. The presence of high levels of copper in the media is potentiating the effect. 3. The L-isomer of this compound, which is more toxic, may be present as a contaminant.[10]1. Reduce the incubation time (e.g., from 72h to 48h or 24h).[5] 2. Analyze the copper content of your media and serum. Consider using a copper-chelating agent as a control. 3. Ensure you are using the D-enantiomer of this compound.[10]
Inconsistent IC50 values across experiments 1. Variation in cell passage number. 2. Differences in cell confluency at the time of treatment. 3. Inconsistent incubation times.1. Use cells within a consistent and low passage number range. 2. Seed cells to reach a consistent confluency (e.g., 70-80%) at the start of the treatment. 3. Strictly adhere to the optimized incubation time for all experiments.

Data Presentation

Table 1: Effect of Incubation Time on the Apparent IC50 of D-Penicillamine in a Hypothetical Cell Viability Assay

Incubation Time (Hours)Apparent IC50 (mM)Notes
24> 10Little to no effect on cell viability observed.
485.2A clear dose-dependent inhibition of cell viability is seen.
722.8Increased potency is observed with longer incubation.

Note: These are representative data based on the principle that the effect of many drugs is time-dependent. Actual values will vary depending on the cell line and experimental conditions.[11]

Table 2: Concentration-dependent effects of D-penicillamine on cell viability at a 48-hour incubation period.

D-Penicillamine Concentration (mM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
185 ± 5.1
2.568 ± 6.2
551 ± 5.8
7.535 ± 4.9
1022 ± 3.7

Experimental Protocols

Protocol 1: Optimizing this compound Incubation Time using an MTT Assay

This protocol describes a method to determine the optimal incubation time for this compound's effect on cell viability.

Materials:

  • D-Penicillamine

  • Cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into three 96-well plates at a density that will not lead to over-confluency at the longest time point. Incubate overnight to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of D-penicillamine in complete culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours, respectively.[6]

  • MTT Addition: At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-only controls for each time point to calculate the percent viability. Plot the percent viability against the log of the this compound concentration for each incubation time to determine the IC50 value at each time point.[5]

Protocol 2: this compound Stability Test in Cell Culture Medium

This protocol provides a method to assess the stability of this compound in your specific cell culture medium.

Materials:

  • D-Penicillamine

  • Your specific cell culture medium (with serum and any other additives)

  • Sterile microcentrifuge tubes

  • Humidified incubator (37°C, 5% CO₂)

  • Analytical method for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

  • Preparation: Prepare a solution of D-penicillamine in your complete cell culture medium at the highest concentration you plan to use in your experiments.

  • Incubation: Aliquot the solution into sterile microcentrifuge tubes, one for each time point. Place them in a 37°C, 5% CO₂ incubator.[7]

  • Time Points: Collect samples at various time points (e.g., 0, 8, 24, 48, and 72 hours). The t=0 sample should be collected immediately after preparation.

  • Sample Storage: Immediately store the collected samples at -80°C to prevent further degradation until analysis.

  • Quantification: Analyze the concentration of this compound in each sample using a validated analytical method.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile in your culture conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis start Start seed_cells Seed cells in 96-well plates start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prep_this compound Prepare serial dilutions of this compound overnight_incubation->prep_this compound add_this compound Add this compound to cells prep_this compound->add_this compound incubate_24h Incubate 24h add_this compound->incubate_24h incubate_48h Incubate 48h add_this compound->incubate_48h incubate_72h Incubate 72h add_this compound->incubate_72h mtt_assay Perform MTT assay incubate_24h->mtt_assay incubate_48h->mtt_assay incubate_72h->mtt_assay read_absorbance Read absorbance mtt_assay->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for optimizing this compound incubation time.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound D-Penicillamine ros Reactive Oxygen Species (H₂O₂) This compound->ros t_cell T-Helper Cell This compound->t_cell copper Copper (Cu2+) copper->ros mitochondria Mitochondrial Stress ros->mitochondria apoptosis Apoptosis mitochondria->apoptosis inhibition Inhibition of function t_cell->inhibition

Caption: Simplified signaling pathways affected by D-penicillamine.

References

dealing with interference in electrochemical detection of penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly interference, during the electrochemical detection of penicillamine.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering step-by-step solutions to diagnose and resolve them.

Issue 1: Unstable or Drifting Baseline

  • Symptom: The baseline current is not steady and drifts over time, making it difficult to obtain reproducible measurements.

  • Possible Causes & Solutions:

    • Inadequate Electrode Conditioning: The working electrode surface may not be properly prepared.

      • Solution: Ensure a thorough cleaning and polishing of the electrode before each experiment. For solid electrodes like glassy carbon, polish with alumina (B75360) slurry on a polishing pad, followed by sonication in deionized water and ethanol.

    • Reference Electrode Instability: The reference electrode may be malfunctioning or have a clogged frit.

      • Solution: Check the filling solution of the reference electrode and ensure it is free of air bubbles. If necessary, replace the filling solution and clean the frit by soaking it in a suitable solvent.

    • Contaminated Supporting Electrolyte: The buffer or supporting electrolyte may be contaminated.

      • Solution: Prepare fresh electrolyte solutions using high-purity reagents and deionized water. Deaerating the solution by purging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before the experiment can also help by removing dissolved oxygen, which can interfere with the measurement.

Issue 2: Poor Sensitivity or No Signal for this compound

  • Symptom: The expected electrochemical signal (e.g., oxidation peak) for this compound is weak or absent.

  • Possible Causes & Solutions:

    • Incorrect Potential Window: The applied potential range may not be appropriate for the oxidation of this compound.

      • Solution: Consult the literature for the appropriate potential window for this compound oxidation on your specific electrode material. A typical starting point for oxidation is around +0.2V to +0.8V vs. Ag/AgCl.

    • Suboptimal pH of the Supporting Electrolyte: The pH of the medium significantly affects the electrochemical behavior of this compound.

      • Solution: The optimal pH for this compound detection is often in the acidic to neutral range. For instance, some studies have found optimal performance at pH 5.0 or 7.0[1][2]. Experiment with a range of pH values to find the optimum for your system.

    • Electrode Surface Fouling: The electrode surface can become fouled by oxidation products or other species in the sample, leading to a decrease in sensitivity.[3]

      • Solution: After each measurement, clean the electrode surface as described in "Issue 1". In some cases, applying a negative potential for a short period can help to desorb interfering species.

Issue 3: Overlapping Peaks from Interfering Species

  • Symptom: The voltammetric signal for this compound is obscured by signals from other electroactive species in the sample, such as ascorbic acid (AA) and uric acid (UA).

  • Possible Causes & Solutions:

    • Similar Oxidation Potentials: Ascorbic acid and uric acid are common interferents in biological samples as they oxidize at potentials close to that of this compound.

      • Solution 1: Electrode Modification: Modify the surface of the working electrode to selectively enhance the signal for this compound or shift the oxidation potentials of the interferents. Materials like multi-walled carbon nanotubes (MWCNTs), graphene, and various polymers have been successfully used for this purpose.[4][5][6] For example, a this compound self-assembled gold electrode has been shown to separate the oxidation potentials of uric acid and ascorbic acid.[7]

      • Solution 2: pH Optimization: The oxidation potentials of this compound, ascorbic acid, and uric acid are pH-dependent. By carefully adjusting the pH of the supporting electrolyte, it may be possible to achieve better separation of their voltammetric peaks.

      • Solution 3: Use of Selective Techniques: Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) offer better resolution and sensitivity compared to Cyclic Voltammetry (CV) and can help in resolving overlapping peaks.[6][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering substances in the electrochemical detection of this compound in biological samples?

A1: The most common interfering species are ascorbic acid (AA) and uric acid (UA).[7][9] Both are electroactive and often present in biological fluids like urine and serum at concentrations that can be significantly higher than that of this compound. Their oxidation potentials can overlap with that of this compound, leading to inaccurate measurements. Other potential interferents can include other thiol-containing compounds and certain metal ions.

Q2: How can I confirm that the signal I am observing is from this compound and not an interferent?

A2: The standard addition method is a reliable way to confirm the identity of the analyte peak.[1][5] This involves adding known amounts of a standard this compound solution to your sample and observing the corresponding increase in the peak current. A linear relationship between the added concentration and the peak current confirms that the signal is due to this compound.

Q3: What is the purpose of using a modified electrode for this compound detection?

A3: Modified electrodes are used to improve the sensitivity, selectivity, and stability of the electrochemical sensor.[5] The modifying material can:

  • Increase the electroactive surface area , leading to higher currents.

  • Catalyze the electrochemical reaction of this compound, lowering the overpotential and improving the signal.

  • Selectively bind to this compound, enhancing its signal relative to interfering species.

  • Prevent electrode fouling by creating a protective layer.

Q4: Can I use the same electrode for multiple measurements?

A4: Yes, but it is crucial to properly clean and recondition the electrode surface between each measurement to ensure reproducibility. This typically involves polishing and washing the electrode as described in the troubleshooting guide. Failure to do so can lead to electrode fouling and a progressive decrease in sensitivity.[3]

Q5: What are the advantages of using Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) over Cyclic Voltammetry (CV)?

A5: DPV and SWV are generally more sensitive than CV for quantitative analysis. They are particularly advantageous when dealing with interference because they can provide better resolution of closely spaced peaks.[6][8] This is because they employ pulse techniques that effectively discriminate against the charging (capacitive) current, which is a major component of the background noise in CV.

Quantitative Data on Interference

The following table summarizes the effect of common interferents on the electrochemical signal of this compound from a study using a polydiphenylamine@electrochemically reduced graphene oxide modified glassy carbon electrode.

Interfering SpeciesConcentration Ratio (Interferent:this compound)Signal Change (%)Reference
Ascorbic Acid100:1< 5%[6]
Uric Acid100:1< 5%[6]
Glucose100:1< 5%[6]
Dopamine100:1< 5%[6]
Cysteine100:1< 5%[6]
Methionine100:1< 5%[6]
Na⁺, K⁺, Cl⁻, SO₄²⁻100:1< 5%[6]

Note: The low signal change indicates high selectivity of the modified electrode.

Experimental Protocols

Protocol 1: Preparation of a Multi-Walled Carbon Nanotube (MWCNT) Modified Carbon Paste Electrode (CPE)

  • Purification of MWCNTs: Reflux raw MWCNTs in 2.0 M nitric acid for 18 hours to remove any metal oxide catalysts. Wash the purified MWCNTs twice with distilled water and dry at room temperature.[5]

  • Preparation of the Paste: Manually mix 0.9 g of graphite (B72142) powder with 0.1 g of the purified MWCNTs using a mortar and pestle. Add a few drops of paraffin (B1166041) oil and continue mixing for at least 50 minutes until a uniform, well-wetted paste is obtained.[5]

  • Electrode Fabrication: Pack the resulting paste firmly into the cavity of a glass tube or a commercially available electrode holder. Smooth the surface by polishing it on a clean piece of paper.[5]

Protocol 2: Voltammetric Determination of this compound using DPV

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1.0 x 10⁻³ M) by dissolving the required amount in deionized water. Store this solution at 4°C in the dark. Prepare working standards by serial dilution.[4]

    • Prepare the supporting electrolyte, for example, a 0.1 M phosphate (B84403) buffer solution (PBS) at a specific pH (e.g., pH 7.0).[2]

  • Electrochemical Cell Setup:

    • Place a known volume of the supporting electrolyte into the electrochemical cell.

    • Immerse the working electrode (e.g., the prepared MWCNT-CPE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire) into the solution.

  • Deaeration: Purge the solution with high-purity nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen. Maintain a gentle stream of the gas over the solution during the experiment.

  • DPV Measurement:

    • Set the DPV parameters: for example, a potential range of +0.2 V to +0.8 V, a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 20 mV/s.

    • Record the blank voltammogram of the supporting electrolyte.

    • Add a known concentration of the this compound standard solution to the cell and record the DPV.

    • For sample analysis, add the sample solution to the cell and record the DPV. Quantify the concentration using a calibration curve or the standard addition method.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis reagents Prepare Reagents (this compound, Buffer) cell_setup Assemble Electrochemical Cell reagents->cell_setup electrode_prep Prepare/Clean Working Electrode electrode_prep->cell_setup deaeration Deaerate Solution (N2/Ar Purge) cell_setup->deaeration measurement Perform Voltammetric Measurement (e.g., DPV) deaeration->measurement data_acq Record Voltammogram measurement->data_acq quantification Quantify Concentration (Calibration/Standard Addition) data_acq->quantification

Caption: Experimental workflow for the electrochemical detection of this compound.

Interference_Mitigation cluster_solutions Mitigation Strategies Interference Interference Issue: Overlapping Peaks (e.g., AA, UA) Mod_Electrode Electrode Modification (e.g., MWCNTs, Graphene) Interference->Mod_Electrode pH_Opt pH Optimization Interference->pH_Opt Adv_Tech Advanced Techniques (DPV, SWV) Interference->Adv_Tech Result Improved Selectivity and Accurate Quantification Mod_Electrode->Result pH_Opt->Result Adv_Tech->Result

Caption: Strategies to mitigate interference in this compound electrochemical detection.

References

methods to prevent penicillamine degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of penicillamine in stock solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound stock solutions.

Problem Probable Cause(s) Recommended Solution(s)
Loss of compound activity or inconsistent experimental results. Oxidative Degradation: this compound's thiol group is highly susceptible to oxidation, forming this compound disulfide and other degradation products. This process is catalyzed by trace amounts of transition metal ions (e.g., Cu²⁺) present in buffers and reagents.[1][2][3]Prepare fresh solutions: Due to its inherent instability in aqueous solutions, it is highly recommended to prepare this compound solutions immediately before each experiment.[4] • Use a chelating agent: Add 0.1-0.5 mM Ethylenediaminetetraacetic acid (EDTA) to your aqueous buffer to sequester metal ions that catalyze oxidation.[3][5] • Deoxygenate solvents: Before dissolving this compound, purge your solvent (water, buffer, or organic solvent) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[4]
Precipitate forms in the aqueous working solution. Low Aqueous Solubility: this compound has limited solubility in aqueous buffers, especially at neutral pH.[4]Use a co-solvent: First, dissolve the this compound powder in a small amount of an organic solvent like DMSO. Then, slowly add this concentrated stock to your aqueous buffer with vortexing to the final desired concentration.[4] • Adjust pH: While this compound stability is complex, degradation has been observed at neutral pH.[6] Ensure the pH of your final solution is compatible with your experimental system and consider if slight acidification is permissible for your application.
Discoloration of the stock solution (e.g., slight yellowing). Oxidation and Degradation: The formation of colored degradation products can occur upon oxidation.Discard the solution: A visible color change is a clear indicator of degradation. Do not use the solution. • Review preparation and storage protocol: Ensure all preventative measures (use of high-purity solvents, addition of EDTA, deoxygenation, protection from light, and low-temperature storage for non-aqueous stocks) are strictly followed.
Variability between experimental replicates. Inconsistent Handling: Differences in the timing of solution preparation and addition to the experiment can lead to varying degrees of degradation between samples.Standardize your workflow: Ensure that the time between dissolving this compound and adding it to your assay is consistent across all replicates and experiments. • Add this compound last: Add the freshly prepared this compound solution to your experimental setup at the very last moment before starting your measurements.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in stock solutions?

A1: The primary degradation pathway for this compound in solution is the oxidation of its thiol (-SH) group. This process is readily catalyzed by trace amounts of transition metal ions, particularly copper (Cu²⁺), which may be present as contaminants in laboratory water or buffer reagents. This oxidation leads to the formation of this compound disulfide and generates reactive oxygen species like hydrogen peroxide, which can further degrade the compound or interfere with experiments.[1][2][3]

Q2: How should I prepare and store this compound stock solutions to maximize stability?

A2: Due to its instability, aqueous solutions of this compound should be prepared fresh for each experiment and are not recommended for storage for more than one day.[4] For higher concentration stocks or short-term storage, use a high-purity, anhydrous organic solvent like DMSO or ethanol.[4] When preparing any solution, it is best practice to use deoxygenated solvents by purging with an inert gas.[4]

Q3: What are the optimal storage conditions for this compound solutions?

A3: The optimal storage conditions depend on the solvent.

  • Aqueous Solutions: Not recommended for storage. Prepare fresh immediately before use.[4]

  • Organic Stock Solutions (e.g., in DMSO, Ethanol): For short-term storage, aliquot into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and headspace oxygen. Store at -20°C or -80°C, protected from light.

  • Solid Compound: The crystalline solid is stable for years when stored at -20°C, protected from moisture.[4]

Q4: Can I add a stabilizer to my this compound stock solution?

A4: Yes. For aqueous working solutions, the addition of a chelating agent is highly effective. Adding 0.1-0.5 mM EDTA to your buffer can inhibit metal-catalyzed oxidation.[3] EDTA sequesters the metal ions, preventing them from participating in the degradation reactions.

Q5: What is the recommended procedure for preparing an aqueous working solution of this compound?

A5: To maximize solubility and stability, follow this two-step procedure:

  • Prepare a concentrated primary stock solution by dissolving this compound powder in 100% DMSO.

  • Create your final working solution by diluting the DMSO stock into an ice-cold aqueous buffer that has been deoxygenated (purged with nitrogen or argon) and supplemented with 0.1-0.5 mM EDTA. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous this compound Solution

This protocol describes the preparation of a this compound working solution with enhanced stability for immediate use in experiments like cell culture.

Materials:

  • D-Penicillamine powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • High-purity (e.g., 18 MΩ·cm) water

  • Buffer salts (e.g., for PBS or HEPES)

  • Ethylenediaminetetraacetic acid (EDTA), disodium (B8443419) salt

  • Inert gas (Nitrogen or Argon) with a sparging tube

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare Stabilized Buffer:

    • Prepare your desired aqueous buffer (e.g., PBS, pH 7.2) using high-purity water.

    • Add EDTA to a final concentration of 0.5 mM.

    • Place the buffer in an appropriate container (e.g., a glass bottle) and deoxygenate by bubbling inert gas through the solution for at least 15-20 minutes on ice. Seal the container tightly.

  • Prepare Concentrated DMSO Stock:

    • In a chemical fume hood, accurately weigh the desired amount of D-Penicillamine powder.

    • Dissolve the powder in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing. This organic stock is more stable than aqueous solutions and can be stored at -20°C for short periods.

  • Prepare Final Working Solution:

    • Immediately before your experiment, perform a serial dilution of the DMSO stock into the cold, deoxygenated, EDTA-containing buffer to achieve your final desired concentration.

    • Keep the working solution on ice and use it as quickly as possible. Do not store the final aqueous solution.

Protocol 2: HPLC Method for Stability Analysis

This protocol provides a general method for monitoring the stability of this compound in a stock solution by quantifying the parent compound and its primary disulfide degradant.

Materials and Equipment:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Diluent: 0.5 mM EDTA in high-purity water

  • This compound and this compound Disulfide reference standards

Procedure:

  • Prepare Standards and Samples:

    • Prepare a stock solution of the this compound reference standard in the Diluent.

    • Prepare a stock solution of the this compound disulfide reference standard in the Diluent.

    • Dilute your experimental this compound solution (the one you are testing for stability) with the Diluent to fall within the concentration range of your calibration curve.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      10.0 50 50
      12.0 95 5

      | 15.0 | 95 | 5 |

  • Analysis:

    • Inject the standards to determine their retention times and to generate a calibration curve.

    • Inject the experimental sample.

    • Quantify the peak area for this compound and this compound disulfide in your sample. A decrease in the this compound peak area and a corresponding increase in the disulfide peak area over time indicates degradation.

Visualizations

cluster_degradation This compound Degradation Pathway cluster_prevention Prevention Strategy Pen This compound (-SH) Disulfide This compound Disulfide (S-S) Pen->Disulfide Oxidation ROS Reactive Oxygen Species (H₂O₂) Catalyst Trace Metals (Cu²⁺) + O₂ Catalyst->Pen EDTA EDTA (Chelator) EDTA->Catalyst Inhibits InertGas Inert Gas (N₂/Ar) InertGas->Catalyst Removes O₂

Caption: Key factors in this compound degradation and prevention.

start Start: Prepare This compound Solution dissolve Weigh this compound Powder start->dissolve buffer_prep Prepare Aqueous Buffer start->buffer_prep dmso Dissolve in Anhydrous DMSO (Primary Stock) dissolve->dmso dilute Dilute DMSO Stock into Cold, Purged Buffer (Working Solution) dmso->dilute add_edta Add 0.5 mM EDTA buffer_prep->add_edta purge Purge Buffer with N₂ or Argon add_edta->purge purge->dilute use Use Immediately dilute->use

Caption: Workflow for preparing a stabilized this compound solution.

start Problem: Inconsistent Results or Loss of Activity check_prep Was the solution prepared fresh? start->check_prep check_stabilizer Was a chelator (EDTA) used in the buffer? check_prep->check_stabilizer Yes solution Root Cause: Oxidative Degradation check_prep->solution No check_gas Was the buffer deoxygenated? check_stabilizer->check_gas Yes check_stabilizer->solution No check_gas->solution No remedy Solution: Prepare fresh solution using Protocol 1 check_gas->remedy Yes solution->remedy

References

Technical Support Center: Optimizing Penicillamine Activity In Vitro by Adjusting pH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with penicillamine in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to pH adjustment for optimal this compound activity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound in aqueous solutions?

A1: this compound exhibits its greatest stability in acidic conditions. Aqueous solutions of this compound are comparatively stable at a pH range of 2 to 4.[1] At neutral pH, some degradation of this compound can occur.[2]

Q2: How does pH affect the copper chelation activity of this compound?

A2: The formation of the copper-penicillamine complex is pH-dependent.[3] While a specific optimal pH for maximum chelation is not definitively established across all conditions, studies have shown that D-penicillamine/Cu(I) complexes have low water solubility in the pH range of 1.90 to 7.60. Spectrophotometric methods to determine this compound through copper chelation have been optimized at various pH levels, including pH 3.0 and a range of 6 to 8, suggesting that chelation occurs across this spectrum.[1][4][5]

Q3: What is the recommended pH for studying the disulfide exchange reaction between this compound and cystine?

A3: For in vitro studies mimicking the therapeutic action in cystinuria, an alkaline pH is recommended. In clinical practice, it is advised to maintain a urinary pH of 7.5 to 8 for patients undergoing this compound treatment for cystinuria. This suggests that the disulfide interchange between this compound and cystine, which results in a more soluble complex, is favored in slightly alkaline conditions.

Q4: Can pH fluctuations in my cell culture medium affect my experiments with this compound?

A4: Yes, significant pH fluctuations can impact your results. Cellular metabolism naturally tends to acidify the culture medium, which could alter the stability and activity of this compound. It is crucial to use a robust buffering system to maintain a stable physiological pH throughout your experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results with this compound. This compound degradation due to improper pH of the stock solution.Prepare fresh this compound solutions in a slightly acidic buffer (pH ~4-5) for storage and dilute into the experimental medium just before use.
Fluctuation of pH in the experimental medium during incubation.Use a culture medium with a strong buffering capacity, such as one supplemented with HEPES, in addition to the standard bicarbonate buffering system, especially for long-term experiments. Regularly monitor the pH of your medium.
Precipitate formation upon adding this compound to a solution containing copper. Formation of poorly soluble D-penicillamine/Cu(I) complexes.Be aware that these complexes have low solubility between pH 1.90 and 7.60. If precipitation is an issue, consider adjusting the concentrations of this compound and copper or modifying the buffer composition.
Low efficiency of the this compound-cystine disulfide exchange reaction. Suboptimal pH of the reaction buffer.Adjust the pH of your in vitro system to the slightly alkaline range of 7.5 to 8.0 to facilitate the disulfide exchange.
Difficulty in maintaining a stable, non-physiological pH for specific assays. Inadequate buffering capacity at the desired pH.Select a buffer system with a pKa close to your target pH. For acidic conditions, citrate (B86180) or acetate (B1210297) buffers can be effective. For alkaline conditions, borate (B1201080) or carbonate-bicarbonate buffers are suitable choices.

Quantitative Data Summary

The optimal pH for this compound activity is highly dependent on the specific application. The following table summarizes key pH-related quantitative data from in vitro studies.

Parameter pH Range/Value Context Reference
This compound Stability 2.0 - 4.0Aqueous solution stability.[1]
D-penicillamine/Cu(I) Complex Solubility 1.90 - 7.60Poorly water-soluble.
Spectrophotometric Determination (Copper Chelation) 3.0Kinetic determination of this compound with copper(II)-neocuproine complex.[5]
6.0 - 8.0Determination of this compound via ligand exchange with a silver(I) ternary complex.[1][4]
8.0Determination of this compound by ligand exchange with a copper(II)-oxine chelate.[1][4]
This compound-Cystine Disulfide Exchange 7.5 - 8.0Recommended urinary pH for cystinuria treatment, suggesting optimal exchange.
Spectrophotometric Determination (Derivatization) 10.5Reaction of this compound with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-CL).

Key Experimental Protocols

Protocol 1: Spectrophotometric Determination of this compound via Copper Chelation (Kinetic Method)

This protocol is adapted from a kinetic spectrophotometric method for the determination of this compound.

Objective: To quantify this compound concentration based on its reaction with a copper(II)-neocuproine complex.

Materials:

  • This compound standard solution

  • Britton-Robinson buffer (pH 3.0)

  • Copper(II) solution

  • Neocuproine solution

  • Deionized water

  • UV-Vis spectrophotometer with a flow cell

Methodology:

  • Prepare a reaction mixture in a thermostated vessel containing 6 mL of Britton-Robinson buffer (pH 3.0), 2.5 mL of copper(II)-neocuproine complex solution, and 15.5 mL of deionized water.

  • Maintain a constant temperature (e.g., 25 °C) using a water bath.

  • Initiate the reaction by adding 1.0 mL of the this compound-containing sample to the reaction mixture.

  • Continuously measure the absorbance of the formed Cu(I)-neocuproine complex at 458 nm using the spectrophotometer with a flow cell.

  • Record the kinetic data and analyze the reaction rate to determine the concentration of this compound against a standard curve.

Protocol 2: In Vitro this compound Stability Assessment at Different pH Values

Objective: To evaluate the stability of this compound in aqueous solutions at various pH levels.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., pH 2, 4, 7, 9)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or electrochemical)

  • Incubator or water bath

Methodology:

  • Prepare stock solutions of this compound in each of the different pH buffers.

  • At time zero, take an aliquot from each solution and analyze the this compound concentration using a validated HPLC method.

  • Incubate the remaining solutions at a controlled temperature (e.g., 25 °C or 37 °C).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

  • Analyze the this compound concentration in each aliquot by HPLC.

  • Plot the concentration of this compound as a function of time for each pH to determine the degradation rate and stability profile.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis pen_sol Prepare this compound Stock Solution mix Mix this compound with Experimental System pen_sol->mix ph_buffer Prepare Buffers at Desired pH Values ph_buffer->mix incubate Incubate at Controlled Temperature mix->incubate measure Measure Activity/ Stability incubate->measure data_analysis Data Analysis measure->data_analysis

Caption: A generalized workflow for in vitro experiments involving this compound and pH adjustment.

troubleshooting_logic start Inconsistent Results? check_ph Check pH of Stock and Working Solutions start->check_ph ph_ok pH Stable? check_ph->ph_ok adjust_buffer Adjust/Change Buffering System ph_ok->adjust_buffer No check_precipitate Precipitate Observed? ph_ok->check_precipitate Yes adjust_buffer->check_ph adjust_conc Adjust Reactant Concentrations check_precipitate->adjust_conc Yes other_factors Investigate Other Experimental Factors check_precipitate->other_factors No end Consistent Results adjust_conc->end other_factors->end

Caption: A troubleshooting flowchart for addressing inconsistent results in this compound experiments.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for penicillamine-related experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of inconsistent results in my this compound experiments?

A1: Inconsistent results in this compound experiments can stem from several factors:

  • This compound Stability: this compound can be unstable in solution, particularly at neutral to alkaline pH. Its thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other degradation products. This degradation can alter its biological activity and lead to variability between experiments.

  • Chelation Efficiency: The efficiency of metal chelation by this compound is influenced by pH, the presence of other metals, and the specific metal being chelated. For instance, its affinity for copper is pH-dependent and decreases with lower pH.[1]

  • Interaction with Media Components: this compound can interact with components in cell culture media, such as metals and amino acids, potentially altering its effective concentration and activity.

  • Biological Variability: The effects of this compound can vary between different cell lines and animal models.[2] Factors such as the expression levels of metal transporters and the metabolic state of the cells can influence the experimental outcome.

  • Experimental Technique: Variations in experimental protocols, such as incubation times, reagent concentrations, and handling of solutions, can introduce significant variability.

Q2: How can I ensure the stability of my this compound solutions?

A2: To maintain the stability of this compound solutions, consider the following:

  • pH: this compound is more stable in acidic conditions. For experiments requiring physiological pH, it is crucial to prepare fresh solutions immediately before use.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C and protect them from light. Avoid repeated freeze-thaw cycles.

  • Degassed Buffers: For sensitive experiments, using deoxygenated buffers can help minimize the oxidation of the thiol group.

  • Chelating Agents: If metal-catalyzed oxidation is a concern, consider the addition of a strong chelating agent like EDTA to your buffers, provided it does not interfere with your assay.

Q3: My cell viability assay (e.g., MTT, XTT) gives inconsistent results with this compound treatment. What could be the issue?

A3: this compound can interfere with tetrazolium-based cell viability assays. The thiol group in this compound can directly reduce the tetrazolium dye, leading to a false positive signal that suggests increased cell viability, even when cells are dying.

Troubleshooting Steps:

  • Run a cell-free control: Incubate this compound with your assay reagent in cell-free media to see if a color change occurs.

  • Use an alternative assay: Consider using a cytotoxicity assay that is not based on metabolic activity, such as the lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity, or a trypan blue exclusion assay.

Troubleshooting Guides

Inconsistent Chelation Assay Results

Problem: High variability in the amount of metal chelated by this compound between experimental replicates.

Possible Cause Troubleshooting Steps
pH Fluctuation Ensure the pH of your assay buffer is stable and consistent across all samples. The chelation efficiency of this compound is pH-dependent.[1]
Competition with Other Metals If your sample contains multiple metal ions, they may compete for binding to this compound. Consider pre-treating your sample to remove interfering metals if possible.
Incorrect this compound Concentration Verify the concentration of your this compound stock solution. Due to its potential instability, it is advisable to prepare fresh solutions.
Inaccurate Measurement of Chelated Metal Ensure your analytical method for quantifying the metal-penicillamine complex is validated and free from interference from other components in the sample matrix.
Variable Effects in Collagen Cross-Linking Assays

Problem: The inhibitory effect of this compound on collagen cross-linking is not reproducible.

Possible Cause Troubleshooting Steps
Inconsistent Collagen Fibrillogenesis The formation of collagen fibrils in vitro can be sensitive to temperature, pH, and ionic strength. Standardize these conditions meticulously.[3]
Variable Lysyl Oxidase Activity If using an in vitro assay with purified lysyl oxidase, ensure the enzyme activity is consistent between experiments. This compound can inhibit lysyl oxidase at high concentrations by chelating its copper cofactor.[4]
Degradation of this compound Prepare fresh this compound solutions for each experiment to ensure a consistent concentration of the active compound.
Type of Collagen This compound is more effective at inhibiting the cross-linking of soft tissue collagens (types I and III) compared to bone collagen (type I), which has a different cross-linking mechanism.[4] Ensure you are using the appropriate collagen type for your experimental question.

Experimental Protocols

Protocol 1: In Vitro Copper Chelation Assay using Bathocuproinedisulfonic Acid (BCS)

This protocol is adapted from a method for screening copper chelators and can be used to assess the relative copper-chelating ability of this compound.[1]

Materials:

  • D-Penicillamine

  • Copper (II) sulfate (B86663) (CuSO₄) solution (e.g., 1 mM)

  • Bathocuproinedisulfonic acid disodium (B8443419) salt (BCS) solution (e.g., 1 mM)

  • Assay buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of D-penicillamine in the assay buffer.

  • In a 96-well plate, add a fixed amount of CuSO₄ solution to each well.

  • Add the different concentrations of the D-penicillamine solutions to the wells containing CuSO₄. Include a control with no this compound.

  • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for chelation to occur.

  • Add the BCS solution to each well. BCS forms a colored complex with free (unchelated) Cu²⁺ ions.

  • Measure the absorbance at the appropriate wavelength for the Cu-BCS complex (typically around 483 nm).

  • A decrease in absorbance compared to the control indicates that this compound has chelated the copper, making it unavailable to bind with BCS.

  • Calculate the percentage of copper chelation for each this compound concentration.

Protocol 2: In Vitro Collagen Fibrillogenesis Inhibition Assay

This protocol provides a general framework to assess the effect of this compound on the in vitro formation of collagen fibrils.

Materials:

  • Acid-solubilized Type I collagen (e.g., from rat tail)

  • D-Penicillamine

  • Fibrillogenesis buffer (e.g., PBS, pH 7.4)

  • Temperature-controlled spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of collagen in a cold, acidic solution (e.g., 0.01 M HCl) to prevent premature fibril formation. Keep on ice.

  • Prepare a working solution of this compound in the fibrillogenesis buffer.

  • In a pre-chilled 96-well plate or cuvette, mix the collagen solution with the fibrillogenesis buffer and different concentrations of this compound. Include a control without this compound.

  • Initiate fibrillogenesis by raising the temperature to 37°C.

  • Monitor the increase in turbidity (absorbance) over time at a wavelength of 340 nm. The increase in turbidity corresponds to the formation of collagen fibrils.

  • Plot the absorbance values against time to generate fibrillogenesis curves. A delay in the lag phase or a decrease in the final turbidity in the presence of this compound indicates inhibition of collagen cross-linking.

Quantitative Data Summary

Table 1: Effect of D-Penicillamine on Urinary Copper Excretion

Study Population This compound Dosage Baseline Urinary Copper Excretion (µ g/24h ) Post-Penicillamine Urinary Copper Excretion (µ g/24h ) Fold Increase
Children with Wilson's DiseaseNot specifiedSignificantly higher than controls>25 µmol/24h in 15 of 17 patients-
High-copper supplemented sheep28 mg/kg (single oral dose)Not specifiedMean of 280 pmol/min per kg body weight (peak)~10-fold[5]
Control sheep28 mg/kg (single oral dose)Not specifiedMean of 145 pmol/min per kg body weight (peak)~10-fold[5]

Note: Direct comparison is challenging due to different units and study populations.

Signaling Pathways and Experimental Workflows

This compound's Effect on Macrophage Activation and Cytokine Signaling

This compound has been shown to activate macrophages, leading to the production of various cytokines. This can be a source of its therapeutic effects in conditions like rheumatoid arthritis, but also a contributor to its autoimmune side effects.[6]

Penicillamine_Macrophage_Activation This compound This compound Aldehyde_Groups Aldehyde Groups on Macrophage Surface This compound->Aldehyde_Groups Binds to Macrophage Macrophage Macrophage->Aldehyde_Groups Macrophage_Activation Macrophage Activation Aldehyde_Groups->Macrophage_Activation Leads to Cytokine_Production Cytokine Production (TNF-α, IL-6, IL-23) Macrophage_Activation->Cytokine_Production Induces Cell_Viability_Workflow Start Start: Inconsistent Cell Viability Results Check_Assay_Principle Is the assay based on metabolic reduction (e.g., MTT)? Start->Check_Assay_Principle Cell_Free_Control Run Cell-Free Control: This compound + Assay Reagent Check_Assay_Principle->Cell_Free_Control Yes No_Interference Conclusion: No direct interference. Investigate other factors (e.g., cell health). Check_Assay_Principle->No_Interference No Color_Change Does color change occur? Cell_Free_Control->Color_Change Interference_Confirmed Conclusion: this compound interferes with the assay. Color_Change->Interference_Confirmed Yes Color_Change->No_Interference No Alternative_Assay Use Alternative Assay: LDH, Trypan Blue, etc. Interference_Confirmed->Alternative_Assay End End: Reliable Viability Data Alternative_Assay->End No_Interference->End Collagen_Inhibition_Pathway Procollagen Procollagen Tropocollagen Tropocollagen Procollagen->Tropocollagen Aldehyde_Formation Formation of Aldehyde Groups on Collagen Tropocollagen->Aldehyde_Formation Catalyzed by Lysyl_Oxidase Lysyl Oxidase Lysyl_Oxidase->Aldehyde_Formation Cross_Linking Collagen Cross-Linking Aldehyde_Formation->Cross_Linking Stable_Collagen Stable Collagen Matrix Cross_Linking->Stable_Collagen This compound This compound This compound->Aldehyde_Formation Binds to and blocks

References

Validation & Comparative

A Comparative Analysis of Penicillamine and Trientine in Copper Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the copper chelating agents penicillamine and trientine, focusing on their performance, supporting experimental data, and methodologies. This analysis is intended to inform research and drug development efforts in the context of copper overload disorders, such as Wilson's disease.

Executive Summary

This compound and trientine are both effective oral chelating agents used in the management of copper overload. Historically, this compound has been the first-line therapy, with trientine often reserved for patients intolerant to this compound.[1] However, recent clinical evidence suggests that trientine is non-inferior to this compound in maintaining stable copper levels in patients with Wilson's disease.[1] The primary mechanism for both drugs is the formation of a stable complex with copper, which is then excreted in the urine.[2][3] A key difference in their mechanism is that trientine also appears to inhibit the intestinal absorption of copper, a modest effect observed with this compound.[4][5] This dual action of trientine may explain its comparable efficacy despite inducing lower urinary copper excretion than this compound.[4][5]

Data Presentation: Clinical Efficacy and Safety

The following tables summarize quantitative data from a randomized, open-label, non-inferiority, phase 3 clinical trial (CHELATE) comparing this compound and trientine tetrahydrochloride (TETA4) in patients with stable Wilson's disease.[1]

Table 1: Efficacy Outcomes - Change in Copper Levels [1]

ParameterTimepointThis compound GroupTrientine (TETA4) GroupMean Difference (99% CI)
Serum Non-Ceruloplasmin-Bound Copper (NCC) by Speciation Assay (µg/L) 24 Weeks---9.1 (-24.2 to 6.1)
48 Weeks---15.5 (-34.5 to 3.6)
24-Hour Urinary Copper Excretion (µ g/24h ) 24 Weeks--237.5 (115.6 to 359.4)
48 Weeks--124.8 (-37.6 to 287.1)
Mean Change in Serum Total Copper from Baseline (µg/L) 24 Weeks17.6 (-9.5 to 44.7)-6.3 (-34.7 to 22.1)-

Table 2: Safety Outcomes - Adverse Events [1]

Adverse EventThis compound Group (n=27)Trientine (TETA4) Group (n=26)
Serious Adverse Events 3 (Leukopenia, Cholangiocarcinoma, Hepatocellular cancer)0
Most Common Treatment-Emergent Adverse Events Headache (19%)Abdominal pain (15%)
Other Notable Adverse Events -Rash (resolved on discontinuation)

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

Measurement of Non-Ceruloplasmin-Bound Copper (NCC) by Speciation Assay

This method provides a more accurate measure of the toxic, unbound copper in the serum.

  • Sample Preparation: Serum samples are collected from patients.

  • Chromatographic Separation: Serum proteins are separated using anion exchange high-performance liquid chromatography (HPLC). This technique separates proteins based on their net surface charge.

  • Copper Detection: The copper content in each separated protein fraction is measured by inductively coupled plasma mass spectrometry (ICP-MS). ICP-MS is a highly sensitive analytical technique that can detect metals at very low concentrations.

  • Calculation: The NCC is calculated by subtracting the copper bound to ceruloplasmin from the total serum copper.

24-Hour Urinary Copper Excretion

This is a standard test to assess the body's copper load and the efficacy of chelation therapy.

  • Collection: The patient collects all urine produced over a 24-hour period in a special container provided by the laboratory. It is critical that all urine is collected to ensure an accurate measurement.

  • Sample Preparation: The total volume of the 24-hour urine collection is measured. A well-mixed aliquot is taken for analysis.

  • Analysis: The copper concentration in the urine aliquot is measured using atomic absorption spectrometry or ICP-MS.

  • Calculation: The total 24-hour urinary copper excretion is calculated by multiplying the copper concentration by the total urine volume.

Animal Model for Copper Chelation Studies: Long-Evans Cinnamon (LEC) Rat

The LEC rat is a well-established animal model for Wilson's disease, as it has a spontaneous mutation that leads to hepatic copper accumulation and liver injury.

  • Animal Model: Male or female LEC rats are used.

  • Treatment Groups: Animals are divided into control (vehicle), this compound-treated, and trientine-treated groups.

  • Dosing: Drugs are typically administered orally, mixed with food or via gavage, for a specified period. Dosages are determined based on previous studies and are often scaled from human therapeutic doses.

  • Sample Collection: At the end of the treatment period, animals are euthanized, and blood, urine, and tissue samples (liver, kidney, brain) are collected.

  • Copper Analysis: Copper levels in serum, urine, and tissues are determined using atomic absorption spectrometry or ICP-MS.

  • Histopathology: Liver tissue is often examined for histological changes, such as inflammation, necrosis, and fibrosis, to assess the extent of liver damage and the protective effects of the chelating agents.

Mandatory Visualizations

Mechanism of Action: this compound

Penicillamine_Mechanism cluster_body Body cluster_excretion Excretion Pathway Excess Copper (Cu2+) Excess Copper (Cu2+) This compound-Copper Complex This compound-Copper Complex Excess Copper (Cu2+)->this compound-Copper Complex Chelation This compound This compound This compound->this compound-Copper Complex Kidney Kidney This compound-Copper Complex->Kidney Transport via Bloodstream Urine Urine Kidney->Urine Excretion

Caption: this compound chelates excess copper, forming a complex that is excreted via the kidneys.

Mechanism of Action: Trientine

Trientine_Mechanism cluster_body Body cluster_excretion Excretion Pathway Excess Copper (Cu2+) Excess Copper (Cu2+) Trientine-Copper Complex Trientine-Copper Complex Excess Copper (Cu2+)->Trientine-Copper Complex Chelation Trientine Trientine Trientine->Trientine-Copper Complex Intestine Intestine Trientine->Intestine Inhibition of Absorption Kidney Kidney Trientine-Copper Complex->Kidney Transport via Bloodstream Dietary Copper Dietary Copper Dietary Copper->Intestine Urine Urine Kidney->Urine Excretion

Caption: Trientine chelates copper for renal excretion and also inhibits intestinal copper absorption.

Experimental Workflow: Comparative Chelation Study

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Arms cluster_monitoring Monitoring and Analysis Patient Recruitment Patient Recruitment Baseline Assessment Baseline Assessment Patient Recruitment->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization This compound Group This compound Group Randomization->this compound Group Trientine Group Trientine Group Randomization->Trientine Group Regular Follow-up Regular Follow-up This compound Group->Regular Follow-up Trientine Group->Regular Follow-up Sample Collection Sample Collection Regular Follow-up->Sample Collection Biochemical Analysis Biochemical Analysis Sample Collection->Biochemical Analysis Data Analysis Data Analysis Biochemical Analysis->Data Analysis

Caption: A typical workflow for a comparative clinical trial of copper chelating agents.

References

A Comparative Guide to the Efficacy of Novel Penicillamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel penicillamine derivatives against the parent compound and other established alternatives for the treatment of copper overload disorders, primarily Wilson's disease. The information presented herein is intended to support research and development efforts in the field of chelation therapy.

Introduction

D-penicillamine (DPA) has long been a cornerstone in the management of Wilson's disease, a genetic disorder characterized by toxic copper accumulation. Its primary mechanism of action is the chelation of excess copper, facilitating its urinary excretion.[1][2] However, the therapeutic use of D-penicillamine is often limited by a significant incidence of adverse effects.[3] This has spurred the development of novel derivatives and alternative chelators with the aim of improving efficacy and safety profiles. This guide compares the performance of these next-generation compounds with D-penicillamine and other alternatives, supported by available experimental data.

Comparative Efficacy of Copper Chelating Agents

The following tables summarize the quantitative data from preclinical and clinical studies, comparing novel this compound derivatives and established alternatives to D-penicillamine.

Table 1: Preclinical Efficacy of TDMQ20 vs. D-Penicillamine (DPA) and Trientine (TETA) in a Wilson's Disease Mouse Model

CompoundDose (mg/kg)Mean Hepatic Copper (µg/g)% Reduction in Hepatic CopperMean Urinary Copper Excretion (µ g/24h )
Vehicle (WD mice) -250-~2
TDMQ20 50~150~40%~12
D-Penicillamine 200~175~30%~15
Trientine 200Not specifiedNot specified~8

Data adapted from a study in toxic milk (TX) mice, an animal model for Wilson's disease.

Table 2: Clinical Efficacy of D-Penicillamine vs. Trientine in Wilson's Disease (Maintenance Therapy)

ParameterD-PenicillamineTrientine Tetrahydrochloride (TETA4)Mean Difference (99% CI)Outcome
Non-Ceruloplasmin Copper (NCC) at 24 weeks BaselineBaseline-9.1 µg/LTETA4 is non-inferior to this compound[4]
24h Urinary Copper Excretion at 24 weeks HigherLower237.5 µ g/24h (115.6 to 359.4)This compound shows higher cupriuresis[4]

Table 3: Clinical Improvement Rates for D-Penicillamine vs. Zinc Salts in Symptomatic Wilson's Disease

Patient PopulationTreatmentPooled Improved Rate (95% CI)
Symptomatic Hepatic WD D-PenicillamineNot specified (RR: 0.98 vs. Zinc)
Zinc SaltsNot specified
Neurological WD D-Penicillamine56.3% (37.5%–75.1%)
Zinc Salts80.2% (67.2%–93.2%)

Data from a meta-analysis of sixteen studies.

It is important to note that while lipophilic derivatives of D-penicillamine, such as the hexyl ester, have been synthesized with the aim of creating long-acting agents, specific in vivo efficacy data on their copper chelation capabilities were not available in the reviewed literature. Similarly, tripodal derivatives of D-penicillamine have been shown to be promising Cu(I) chelators in vitro, but comparative in vivo data is needed.[5]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of novel compounds. Below are representative protocols for in vitro and in vivo evaluation of copper chelating agents.

In Vitro Copper Chelation Assay using Bathocuproinedisulfonic Acid (BCS)

This spectrophotometric assay is a rapid and precise method for assessing the ability of a compound to chelate both cuprous (Cu+) and cupric (Cu2+) ions.

Materials:

  • Bathocuproinedisulfonic acid disodium (B8443419) salt (BCS) solution

  • Cupric sulfate (B86663) (CuSO₄) solution

  • Hydroxylamine (B1172632) hydrochloride (to reduce Cu2+ to Cu+ for cuprous chelation assay)

  • Test compound solution at various concentrations

  • Buffers for pH control (e.g., for pH 4.5, 5.5, 6.8, 7.5)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare solutions of the test compound and control chelators (e.g., D-penicillamine, trientine) at a range of concentrations in the desired buffer.

  • For cupric chelation: a. In a 96-well plate, add the test compound solution to the wells. b. Add the CuSO₄ solution to the wells and incubate for a specified time (e.g., 5 minutes) to allow for complex formation. c. Add the BCS solution. BCS forms a colored complex with any remaining free copper ions.

  • For cuprous chelation: a. In a 96-well plate, add the test compound solution to the wells. b. Add hydroxylamine hydrochloride to reduce Cu²⁺ to Cu⁺. c. Add the CuSO₄ solution and incubate. d. Add the BCS solution.

  • Measure the absorbance at the wavelength corresponding to the Cu-BCS complex (typically around 483 nm).

  • A decrease in absorbance compared to the control (no chelator) indicates that the test compound has chelated the copper, making it unavailable to react with BCS.

  • Calculate the percentage of copper chelated at each concentration of the test compound.

In Vivo Efficacy Study in a Wilson's Disease Animal Model (Atp7b-/- Mouse)

This protocol outlines a general procedure for evaluating the efficacy of a novel chelator in reducing copper levels in an established animal model of Wilson's disease.

Animal Model:

  • Atp7b-/- knockout mice, which mimic the genetic defect in Wilson's disease and exhibit copper accumulation, particularly in the liver.[6]

Materials:

  • Novel this compound derivative

  • Control compounds (D-penicillamine, vehicle)

  • Metabolic cages for urine and feces collection

  • Analytical equipment for measuring copper concentrations in tissues and excreta (e.g., atomic absorption spectroscopy)

  • Radioisotope ⁶⁴CuCl₂ for tracer studies (optional)

Procedure:

  • Acclimatization: House the Atp7b-/- mice in a controlled environment for at least one week before the experiment.

  • Baseline Measurements: Prior to treatment, collect 24-hour urine and feces samples from each mouse using metabolic cages to determine baseline copper excretion levels.

  • Treatment Groups: Randomly assign mice to different treatment groups:

    • Group 1: Vehicle control

    • Group 2: D-penicillamine (positive control)

    • Group 3: Novel this compound derivative (test compound)

  • Drug Administration: Administer the compounds orally (e.g., by gavage) daily for a predetermined period (e.g., 4 weeks).

  • Monitoring:

    • Throughout the study, monitor the animals for any signs of toxicity.

    • At regular intervals (e.g., weekly), place the mice in metabolic cages for 24-hour urine and feces collection to measure copper excretion.

  • Tracer Study (Optional): Towards the end of the treatment period, administer ⁶⁴CuCl₂ orally or intravenously. Use PET/CT imaging to non-invasively track the biodistribution and clearance of copper.[7]

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals.

    • Collect organs, particularly the liver and kidneys.

    • Measure the copper concentration in the collected tissues using atomic absorption spectroscopy.

  • Data Analysis: Compare the tissue copper levels and urinary/fecal copper excretion between the treatment groups and the vehicle control group to determine the efficacy of the novel derivative.

Visualizing Mechanisms and Workflows

The following diagrams, created using Graphviz, illustrate key concepts related to the action and evaluation of this compound and its derivatives.

cluster_body Body Compartments Excess Copper (Cu2+) Excess Copper (Cu2+) Cu-Penicillamine Complex Cu-Penicillamine Complex Excess Copper (Cu2+)->Cu-Penicillamine Complex This compound This compound This compound->Excess Copper (Cu2+) Chelation This compound->Cu-Penicillamine Complex Kidney Kidney Urine Urine Kidney->Urine Excretion Cu-Penicillamine Complex->Kidney Transport via Bloodstream

Caption: Mechanism of D-Penicillamine in Wilson's Disease.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis Chelation Assays Chelation Assays Compound Synthesis->Chelation Assays BCS, CIC Assays Cytotoxicity Cytotoxicity Chelation Assays->Cytotoxicity Selectivity Animal Model Animal Model Cytotoxicity->Animal Model Lead Candidate Selection Efficacy Study Efficacy Study Animal Model->Efficacy Study e.g., Atp7b-/- mouse Toxicology Toxicology Efficacy Study->Toxicology Copper levels Clinical Trials Clinical Trials Toxicology->Clinical Trials IND-Enabling

Caption: Experimental Workflow for Novel Chelator Evaluation.

cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Helper Cell Antigen Antigen MHC II MHC II Antigen->MHC II Processing TCR TCR MHC II->TCR Antigen Presentation Signaling Cascade Signaling Cascade TCR->Signaling Cascade CD4 CD4 CD4->Signaling Cascade Cytokine Production Cytokine Production Signaling Cascade->Cytokine Production e.g., IL-17 Penicillamine_Cu This compound-Cu Complex Penicillamine_Cu->Signaling Cascade Inhibition? Penicillamine_Cu->Cytokine Production Modulation?

Caption: Proposed Immunomodulatory Action of this compound.

References

A Comparative Guide to Chelating Agents for Heavy Metal Removal: Penicillamine vs. Other Key Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision in the therapeutic management of heavy metal toxicity. This guide provides an objective comparison of D-penicillamine with other prominent chelating agents—namely dimercaptosuccinic acid (DMSA), dimercapto-1-propanesulfonic acid (DMPS), and ethylenediaminetetraacetic acid (EDTA)—for the removal of lead, mercury, copper, and arsenic. The comparative analysis is supported by available experimental data on efficacy and safety.

Executive Summary

Chelation therapy is the cornerstone of treating heavy metal poisoning, involving the administration of a ligand that forms a stable, excretable complex with the toxic metal ion. D-penicillamine, a metabolite of penicillin, is a well-established oral chelator, primarily indicated for Wilson's disease (copper overload) but also used for other heavy metal toxicities.[1][2] However, its use is often limited by a significant adverse effect profile.[3] Alternative agents such as DMSA, DMPS, and EDTA offer different efficacy, safety, and pharmacokinetic profiles, making the choice of chelator dependent on the specific metal, the severity of intoxication, and patient-specific factors. DMSA is an orally administered, FDA-approved drug for lead poisoning, particularly in children, and is also effective for mercury and arsenic.[[“]][5] DMPS, another dithiol chelator, is widely used for mercury poisoning, though it is not FDA-approved in the United States.[[“]][5] EDTA is a potent intravenous chelating agent for lead and cadmium but is ineffective for mercury.[[“]][6]

Comparative Efficacy of Chelating Agents

The efficacy of a chelating agent is primarily assessed by its ability to increase the urinary excretion of the target heavy metal, thereby reducing the total body burden. The following tables summarize the available quantitative data for the comparative efficacy of penicillamine and other selected chelating agents.

Lead (Pb) Chelation
Chelating AgentAdministrationDosageEfficacy (Urinary Lead Excretion)Key Findings & Citations
D-Penicillamine Oral1 g/day Increased urinary lead excretion, peaking at 5.1 mg/day in one case study.[7] Considered satisfactory in most cases of lead poisoning.[2]Intravenous this compound is more effective than oral administration.[2] Efficacy is considered less than intravenous EDTA.[8][9]
DMSA (Succimer) Oral30 mg/kg/day5- to 20-fold increase in mean daily urinary lead excretion over baseline.[10]FDA-approved for lead poisoning, especially in children.[[“]]
EDTA (CaNa₂EDTA) IntravenousVariesPromotes the greatest urinary lead output compared to oral and intravenous this compound.[2][8]Considered highly effective for severe lead poisoning.[6] Requires intravenous administration.[6]
Mercury (Hg) Chelation
Chelating AgentAdministrationDosageEfficacy (Reduction in Body Burden)Key Findings & Citations
D-Penicillamine OralN/AReduces the half-life of methylmercury (B97897) in blood to 24-26 days (from a normal of 60-65 days).[11]Generally considered less effective and more toxic than DMSA for mercury poisoning.[12]
DMSA (Succimer) OralN/AConsidered superior to this compound due to fewer adverse effects and good efficacy.[12]The chelator of choice for chronic or mild mercury toxicity.[12]
DMPS (Unithiol) Intravenous / OralN/AReduces the half-life of methylmercury in blood to 10 days.[11] More potent than DMSA in reducing renal mercury content in rats.[5]Widely used internationally for mercury poisoning.[[“]]
EDTA IntravenousN/ANot effective for mercury removal.[6]
Copper (Cu) Chelation
Chelating AgentAdministrationDosageEfficacy (Urinary Copper Excretion)Key Findings & Citations
D-Penicillamine Oral500 mg (test dose)Basal urinary copper excretion in Wilson's disease patients (208-466 µ g/24h ) significantly increases post-administration.[13] After 1-2 years of treatment, both basal and post-penicillamine excretion rates decrease, indicating a reduction in body copper load.[13]First-line treatment for Wilson's disease.[[“]][6]
Trientine OralN/AEqually effective as this compound in maintaining copper balance in Wilson's disease, despite causing lower urinary copper excretion.[14][15] This is attributed to its additional mechanism of inhibiting intestinal copper absorption.[14][15]An alternative to this compound, often with better tolerance.[6]
DMPS (Unithiol) IntravenousN/ALevels of 24-hour urinary copper tended to be higher after short-term intravenous DMPS than with oral this compound in a study on Wilson's disease.[[“]]Further direct comparative studies are needed.
EDTA IntravenousN/AAlthough EDTA has a high affinity for copper, it is thought to be less effective than this compound for Wilson's disease due to its inability to reductively chelate copper.[17]
Arsenic (As) Chelation
Chelating AgentAdministrationDosageEfficacyKey Findings & Citations
D-Penicillamine Oral25 mg/kg/dose (4 daily doses)Has been used in the treatment of acute arsenic poisoning, with documented effectiveness in increasing urinary arsenic excretion in case reports.[1][18]Experimental studies in mice have shown this compound to be ineffective in protecting against the lethal effects of arsenic and in reducing tissue arsenic content, in contrast to DMSA and DMPS.[10] Its use in arsenic poisoning is now considered questionable.[10]
DMSA (Succimer) Oral / Intraperitoneal100 mg/kg (in mice)Markedly increases urinary arsenic excretion, particularly in the first 12 hours after administration. Afforded almost complete protection against the lethal effects of arsenic in mice when administered shortly after exposure.[10]Preferred over this compound for arsenic poisoning.[5]
DMPS (Unithiol) Oral / Intraperitoneal100 mg/kg (in mice)Increases both urinary and fecal arsenic excretion, suggesting biliary excretion. Effectively reverses the biochemical effects of arsenic in vitro.[10]Considered a first-line treatment for arsenic poisoning.[5]
EDTA IntravenousN/ANot a primary chelator for arsenic.

Safety and Adverse Effect Profiles

The clinical utility of a chelating agent is significantly influenced by its safety profile. This compound is notorious for a high incidence of adverse effects, leading to discontinuation in a substantial proportion of patients.

Chelating AgentCommon Adverse EffectsSerious Adverse EffectsApproximate Frequency of Adverse EffectsKey Findings & Citations
D-Penicillamine Gastrointestinal upset, altered taste, skin rash, pruritus, oral ulceration.Bone marrow suppression (leukopenia, thrombocytopenia, agranulocytosis), nephrotoxicity (proteinuria, nephrotic syndrome), autoimmune disorders (lupus-like syndrome, myasthenia gravis, pemphigus), hepatotoxicity, Goodpasture's syndrome.[5][9]Up to 30% of patients may discontinue treatment due to adverse effects. Allergic reactions may occur in approximately 33% of patients.Requires close monitoring of blood counts, urinalysis, and renal and hepatic function.
DMSA (Succimer) Gastrointestinal upset (nausea, vomiting, diarrhea), skin rash.[11]Transient elevation of liver enzymes, mild neutropenia.[1][10]Skin reactions occur in ~6% of patients.[10] Transient modest rise in transaminases in up to 60% of patients, but not clinically significant.[1]Generally well-tolerated, especially in children.[3] May increase urinary excretion of essential minerals like zinc and copper, though often not to a clinically significant extent.[1]
DMPS (Unithiol) Gastrointestinal discomfort, skin reactions.[6]Mild neutropenia, elevated liver enzymes, hypersensitivity reactions (especially in those with asthma).[6]Skin reactions in 5-10% of individuals.Generally has a good safety profile with rare severe reactions.[6]
EDTA (CaNa₂EDTA) Pain at injection site, nausea, vomiting, headache, fatigue, hypotension.[[“]]Nephrotoxicity, hypocalcemia (can be fatal), cardiac arrhythmias, bone marrow suppression.[13]Side effects are common but often mild and transient. Serious risks are associated with high doses or rapid infusion.[13]Requires careful monitoring of renal function and electrolytes.

Experimental Protocols

Urinary Heavy Metal Provocation (Challenge) Test

This test is used to estimate the total body burden of a heavy metal, which may not be accurately reflected by baseline blood or urine levels.

Objective: To assess the excretion of a specific heavy metal in urine following the administration of a chelating agent.

Protocol (Example using oral DMSA):

  • Pre-test Preparation:

    • The patient should discontinue all non-essential medications and mineral supplements for at least 24-48 hours prior to the test.[18]

    • The patient should avoid consuming fish and seafood for one week prior to the test to minimize baseline urinary arsenic and mercury levels.[18]

  • Baseline Urine Collection (Pre-provocation):

    • On the morning of the test, the patient collects a first-morning void urine sample. This serves as the baseline measurement.[18]

  • Chelating Agent Administration:

    • After emptying the bladder, the patient ingests a single oral dose of DMSA. A common provocation dose is 10-30 mg/kg body weight (not to exceed 2 grams).[18]

  • Timed Urine Collection (Post-provocation):

    • All urine is collected for a specified period, typically 6 hours, following DMSA administration.[18] The patient should be encouraged to drink purified water to ensure adequate urine output.[18]

  • Sample Processing and Analysis:

    • The total volume of the 6-hour urine collection is measured and recorded.

    • An aliquot of the well-mixed urine is sent to a laboratory for heavy metal analysis.

  • Data Interpretation:

    • The concentration of the heavy metal in the post-provocation urine sample is compared to the baseline sample and to established reference ranges for provoked urine. A significant increase in metal excretion post-chelation suggests an elevated body burden.

Analysis of Heavy Metals in Biological Samples (Urine/Blood)

Principle: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for the quantitative analysis of trace and ultra-trace elements in biological matrices due to its high sensitivity, specificity, and multi-element capability.[1]

Methodology:

  • Sample Collection:

    • Urine or whole blood is collected in metal-free containers to avoid contamination.

  • Sample Preparation:

    • Urine: Samples are typically diluted with a dilute acid (e.g., 2% nitric acid) to stabilize the metals and reduce matrix effects.

    • Whole Blood: A simple dilution with a suitable diluent (containing reagents like EDTA, Triton X-100, and an internal standard) is often sufficient. For some applications, microwave digestion with strong acids may be used to break down the organic matrix.

  • Instrumental Analysis (ICP-MS):

    • The prepared sample is introduced into the ICP-MS system.

    • The sample is nebulized and transported into a high-temperature argon plasma (~10,000 °C), where it is desolvated, atomized, and ionized.[13]

    • The resulting ions are extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio.

    • A detector quantifies the ions of each specific mass, providing a measure of the concentration of each metal.

  • Quality Control:

    • Calibration standards of known metal concentrations are used to create a calibration curve for quantification.

    • Internal standards are added to all samples, blanks, and standards to correct for instrumental drift and matrix effects.

    • Certified reference materials with known metal concentrations are analyzed to ensure the accuracy and precision of the method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a generalized workflow for the evaluation of chelating agents.

cluster_0 Mechanism of this compound Chelation HeavyMetal Heavy Metal Ion (e.g., Cu²⁺, Pb²⁺) Chelate Stable, Water-Soluble This compound-Metal Complex HeavyMetal->Chelate Binds to This compound D-Penicillamine (with -SH, -NH₂, -COOH groups) This compound->Chelate Forms Excretion Renal Excretion (Urine) Chelate->Excretion Leads to cluster_1 Experimental Workflow for Evaluating Chelating Agents InVitro In Vitro Studies (e.g., binding affinity, cell culture toxicity) AnimalModels Animal Models of Metal Toxicity (e.g., rodents, primates) InVitro->AnimalModels Promising candidates advance to EfficacyTesting Efficacy Testing (urinary excretion, tissue metal levels) AnimalModels->EfficacyTesting Assess ToxicityStudies Toxicity and Safety Pharmacology (adverse effects, essential mineral depletion) AnimalModels->ToxicityStudies Evaluate ClinicalTrials Human Clinical Trials (Phase I, II, III) EfficacyTesting->ClinicalTrials Data supports progression to ToxicityStudies->ClinicalTrials Data supports progression to Regulatory Regulatory Approval ClinicalTrials->Regulatory Successful trials lead to

References

A Comparative Guide to Analytical Methods for the Quantification of Penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of D-penicillamine, a critical chelating agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis, is paramount for ensuring pharmaceutical quality and therapeutic efficacy. A variety of analytical methods have been developed and validated for the determination of penicillamine in bulk drug substances, pharmaceutical formulations, and biological samples. This guide provides a comprehensive cross-validation of prevalent analytical techniques, including spectrophotometry, high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE), supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification is often dictated by factors such as sensitivity, selectivity, cost, and the nature of the sample matrix. Below is a comparative summary of key performance parameters for spectrophotometric, HPLC, and CE methods based on published validation data.

Table 1: Performance Characteristics of Spectrophotometric Methods for this compound Analysis
Method/ReagentLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)Wavelength (λmax) (nm)Reference
NBD-Cl1-150.11-468[1]
Ru(III) Complex0.099-1.399-2.1 x 10⁴545[2]
2,6-DCPIP0.005-0.100 ppm-1.97 x 10³610[3]
NQS10-303.12-425
Cu(II)-bathocuproine3.0 x 10⁻⁶–6.0 x 10⁻⁴ mol L⁻¹9.0 x 10⁻⁷ mol L⁻¹-483[4]
Inhibitory Kinetic (Hg²⁺)1.0 x 10⁻⁵–1.0 x 10⁻⁴ M1.0 x 10⁻⁶ M-370[5]

NBD-Cl: 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole, Ru(III): Ruthenium(III), 2,6-DCPIP: 2,6-dichlorophenolindophenol, NQS: sodium 1,2-naphthoquinone-4-sulfonate

Table 2: Performance Characteristics of Chromatographic and Electrophoretic Methods for this compound Analysis
MethodLinearity RangeLimit of Detection (LOD)Precision (%RSD or %CV)ApplicationReference
HPLC
Derivatization with NPM4-2500 nM-Within-run: 2.27%, Between-run: 2.23%Biological Samples[6]
Derivatization with Marfey's Reagent0.03–0.30 µg/mL0.01 µg/mL-Enantiomeric Impurity[7]
Capillary Electrophoresis
Underivatized CZE-1.5 µM (with specific reagent)-Quality Control
Chiral CE (β-cyclodextrin)8.56-856 µg/mL (pH 4.5), 8.56-1710 µg/mL (pH 7.4, 9.7)1.41-2.58 µg/mL-Enantiomeric Separation[8]

NPM: N-(1-pyrenyl)maleimide, CZE: Capillary Zone Electrophoresis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the key techniques discussed.

Spectrophotometric Method using NBD-Cl

This method is based on the reaction of this compound with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in an alkaline medium to form a colored adduct.[1]

  • Instrumentation: A UV-Vis spectrophotometer with 1 cm quartz cells is used.

  • Reagents:

    • D-Penicillamine stock solution (100 µg/mL) prepared in distilled water.

    • NBD-Cl solution (0.3% w/v) freshly prepared in methanol.

    • Borate (B1201080) buffer (pH 10.5) prepared by mixing 0.025 mol L⁻¹ borax (B76245) and 0.1 mol L⁻¹ NaOH.

  • Procedure:

    • To a 10 mL volumetric flask, add an aliquot of the standard or sample solution.

    • Add 1.0 mL of the borate buffer.

    • Add 1.5 mL of the 0.3% NBD-Cl solution.

    • Dilute to the mark with distilled water and mix well.

    • Allow the reaction to proceed for 30 minutes.

    • Measure the absorbance at 468 nm against a reagent blank prepared in the same manner.

  • Sample Preparation (Capsules):

    • The contents of ten capsules are weighed and powdered.

    • An amount of powder equivalent to 41.7 mg of D-penicillamine is dissolved in a 50 mL volumetric flask with distilled water to obtain a concentration of 1000 µg/mL.

    • This solution is then diluted to a working concentration of 100 µg/mL.[1]

High-Performance Liquid Chromatography (HPLC) with NPM Derivatization

This HPLC method utilizes pre-column derivatization with N-(1-pyrenyl)maleimide (NPM) to form a fluorescent adduct with the sulfhydryl group of this compound, enabling sensitive detection.[6][9]

  • Instrumentation: A reverse-phase HPLC system with a C18 column and a fluorescence detector.

  • Reagents:

    • N-(1-pyrenyl)maleimide (NPM) derivatizing agent.

    • Hydrochloric acid (1/6 M) to stop the reaction.

  • Derivatization Procedure:

    • The sample containing this compound is mixed with the NPM solution.

    • The mixture is vortexed and incubated at room temperature for 30 minutes.

    • The reaction is stopped by adding 5 µL of 1/6 M HCl. The reaction is noted to be complete at 30 minutes but must be stabilized with HCl within 45 minutes.

    • The solution is filtered through a 0.2 µm filter before injection into the HPLC system.[6]

  • Chromatographic Conditions:

    • The specific mobile phase composition and gradient are optimized to achieve separation of the NPM-penicillamine adduct from other components.

Capillary Electrophoresis (CE) for Enantiomeric Separation

This method is designed for the chiral separation of D- and L-penicillamine, which is crucial as the L-enantiomer is toxic.[8]

  • Instrumentation: A capillary electrophoresis system.

  • Reagents:

    • Running buffer (e.g., 50 mM phosphate (B84403) buffer at pH 2.5 for underivatized analysis).

    • Chiral selector (e.g., β-cyclodextrin) is added to the running buffer for enantioseparation.[8]

    • For enhanced sensitivity, a labeling agent can be used to introduce a chromophore.[8]

  • Procedure:

    • The capillary is conditioned and filled with the appropriate running buffer.

    • The sample is injected into the capillary.

    • A high voltage is applied to effect the separation.

    • Detection is typically performed using a UV detector.

  • Validation: The method has been validated for the quantification of the L-penicillamine impurity down to 0.2% at pH 9.7.[8]

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis BulkDrug Bulk Drug Substance Spectro Spectrophotometry BulkDrug->Spectro HPLC HPLC BulkDrug->HPLC CE Capillary Electrophoresis BulkDrug->CE Formulation Pharmaceutical Formulation Formulation->Spectro Formulation->HPLC Formulation->CE BioSample Biological Sample BioSample->HPLC BioSample->CE Linearity Linearity Spectro->Linearity Accuracy Accuracy Spectro->Accuracy Precision Precision Spectro->Precision LOD_LOQ LOD/LOQ Spectro->LOD_LOQ Selectivity Selectivity Spectro->Selectivity HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->LOD_LOQ HPLC->Selectivity CE->Linearity CE->Accuracy CE->Precision CE->LOD_LOQ CE->Selectivity DataAnalysis Statistical Analysis (e.g., t-test, ANOVA) Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Selectivity->DataAnalysis MethodSelection Optimal Method Selection DataAnalysis->MethodSelection

References

Penicillamine: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Penicillamine, a derivative of penicillin, is a disease-modifying antirheumatic drug (DMARD) and a chelating agent with a long history of use in various clinical applications, including Wilson's disease, cystinuria, and rheumatoid arthritis. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.

In Vitro Efficacy of this compound

The in vitro effects of this compound are primarily attributed to its immunomodulatory and chelating properties. It has been shown to influence various immune cells and molecular pathways.

Immunomodulatory Effects

This compound exhibits a range of immunomodulatory effects in vitro, primarily targeting T-lymphocytes and macrophages.

  • Inhibition of T-Lymphocyte Proliferation: this compound has been demonstrated to inhibit the proliferation of T-lymphocytes in response to mitogens. This effect is often dependent on the presence of copper ions, with which this compound can form complexes that generate reactive oxygen species, leading to suppressed T-cell activity.[1][2][3]

  • Modulation of Cytokine Production: this compound can influence the production of key inflammatory cytokines. Studies have shown that it can inhibit the production of Interleukin-1 (IL-1), a critical mediator in the inflammatory process of rheumatoid arthritis.[3][4][5]

  • Effects on Macrophage Function: The impact of this compound on macrophage function is complex. Some studies suggest it can inhibit certain macrophage activities, while others indicate it may lead to macrophage activation.[6][7][8][9] This dual role may depend on the specific experimental conditions and the presence of other factors.

Other In Vitro Effects
  • Inhibition of Collagen Cross-linking: this compound can interfere with the formation of collagen cross-links, a process crucial for the stability of connective tissue.[4][10] This property is thought to be relevant to its use in conditions like scleroderma.

  • Cytotoxicity: The cytotoxic effects of this compound have been observed in various cell lines, often at higher concentrations. The IC50 values, the concentration at which 50% of cell growth is inhibited, vary depending on the cell type and the assay used.[11][12][13]

Quantitative In Vitro Data

ParameterCell TypeConcentration/IC50EffectReference
T-Cell Proliferation Human Peripheral Blood Mononuclear Cells (PBMCs)100 µg/mL (with 2 µg/mL CuSO4)Nearly abolished mitogen-induced proliferation[3]
Human T-lymphocytes1 mMInhibited concanavalin (B7782731) A- and phytohaemagglutinin-induced transformation[2]
Cytokine Production Phytohaemagglutinin-stimulated mononuclear cellsNot specifiedReduced production of collagen-inhibiting factors (associated with IL-1 inhibition)[5]
Murine Macrophage Cell Line (RAW264.7)Not specifiedIncreased production of TNF-alpha, IL-6, and IL-23[8]
Cytotoxicity H9, NC37, HL60 cell lines0.12 - 0.49 mmol/LImpaired cell proliferation and viability[11]
Rabbit Articular Chondrocytes10⁻³ M (with 10⁻⁴ M CuSO₄)Marked increase in growth inhibition[12]

In Vivo Efficacy of this compound

In living organisms, the efficacy of this compound is most prominently observed in its ability to chelate heavy metals, particularly copper, and in its disease-modifying effects in autoimmune conditions.

Copper Chelation in Wilson's Disease

This compound is a first-line treatment for Wilson's disease, a genetic disorder characterized by toxic copper accumulation. It acts by forming a stable, soluble complex with copper, which is then excreted in the urine.[14]

Disease-Modifying Effects in Rheumatoid Arthritis

Although less commonly used now with the advent of newer biologic agents, this compound has demonstrated efficacy in reducing disease activity in rheumatoid arthritis. Its mechanism in this context is thought to be related to its immunomodulatory effects observed in vitro, such as the reduction of T-lymphocyte activity.

Quantitative In Vivo Data

Animal Model/Study PopulationConditionTreatment RegimenKey FindingsReference
Healthy Human Volunteers Copper Metabolism7 days of this compoundModest effects on intestinal copper absorption.[15][16][17]
Healthy Human Volunteers Copper Metabolism7 days of trientineStrong inhibition of intestinal copper absorption.[15][16][17]
Patients with Wilson's Disease Wilson's DiseaseMaintenance therapyTrientine was non-inferior to this compound in controlling non-ceruloplasmin-bound copper. Urinary copper excretion was lower with trientine initially.[18]
Collagen-Induced Arthritis (Rat Model) Rheumatoid Arthritis100 and 200 mg/kg/day for 21 daysNo significant effect on hind paw inflammation, but significant improvement in joint lesions observed by X-ray.[6]

Experimental Protocols

In Vitro: Lymphocyte Proliferation Assay (CFSE-based)

This protocol outlines a method to assess the effect of this compound on lymphocyte proliferation using carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • CFSE Staining: Resuspend PBMCs at 1 x 10⁷ cells/mL in pre-warmed phosphate-buffered saline (PBS). Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

  • Staining Quench: Stop the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium and incubate on ice for 5 minutes.

  • Cell Wash: Wash the cells twice with complete RPMI 1640 medium.

  • Cell Seeding: Resuspend the cells at 1 x 10⁶ cells/mL and seed into a 96-well plate.

  • Treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the this compound dilutions to the respective wells. Include a vehicle control and a no-drug control.

  • Stimulation: Add a mitogen, such as phytohemagglutinin (PHA) at a final concentration of 5 µg/mL, to stimulate proliferation.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

In Vivo: Collagen-Induced Arthritis (CIA) in a Mouse Model

This protocol describes the induction and assessment of arthritis in a mouse model to evaluate the in vivo efficacy of this compound.

  • Induction of Arthritis:

    • Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).

    • Administer an intradermal injection of the emulsion at the base of the tail of susceptible mouse strains (e.g., DBA/1J).

    • Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.

  • Treatment:

    • Begin oral administration of this compound or a vehicle control daily, starting from a predetermined time point (e.g., at the onset of clinical signs).

  • Assessment of Arthritis:

    • Clinical Scoring: Visually score the paws daily for signs of inflammation (redness and swelling) on a scale of 0-4 per paw.

    • Paw Swelling Measurement: Measure the paw thickness or volume using a digital caliper or a plethysmometer at regular intervals.[18][19]

    • Histological Analysis: At the end of the study, collect the joints for histological examination to assess inflammation, pannus formation, and cartilage/bone erosion.

Signaling Pathway and Mechanism of Action Visualizations

The following diagrams illustrate the key pathways and mechanisms associated with this compound's action.

Penicillamine_Copper_Chelation cluster_blood Bloodstream cluster_kidney Kidney This compound This compound Pen_Cu_Complex This compound-Copper Complex This compound->Pen_Cu_Complex Chelation FreeCopper Excess Free Copper (Cu²⁺) FreeCopper->Pen_Cu_Complex Urine Urine Excretion Pen_Cu_Complex->Urine Elimination

Figure 1: this compound's Copper Chelation and Excretion Pathway.

Penicillamine_TCell_Modulation TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Antigen APC Antigen Presenting Cell (APC) Antigen->APC APC->TCR CD28 CD28 B7 B7 B7->CD28 ZAP70 ZAP70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ IP3->Ca_ion PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca_ion->Calcineurin NFAT NFAT Calcineurin->NFAT IL2 IL-2 Gene Transcription NFAT->IL2 NFkB NF-κB PKC->NFkB NFkB->IL2 Proliferation T-Cell Proliferation IL2->Proliferation Pen_Cu This compound-Copper Complex ROS Reactive Oxygen Species (ROS) Pen_Cu->ROS Generation ROS->ZAP70 Inhibition ROS->PLCg1 Inhibition

Figure 2: Proposed Mechanism of this compound-Mediated Inhibition of T-Cell Proliferation.

Conclusion

This compound demonstrates a multifaceted mechanism of action with both in vitro and in vivo efficacy. Its well-established role as a copper chelator is the cornerstone of its use in Wilson's disease. The immunomodulatory effects, particularly on T-lymphocytes, provide the rationale for its application in rheumatoid arthritis, although its use has declined in favor of newer agents with more favorable side-effect profiles. The provided data and protocols offer a foundation for further research into the nuanced mechanisms of this compound and the development of novel therapeutics with similar modes of action. The discrepancy between in vitro and in vivo findings in some instances highlights the complexity of translating laboratory results to clinical efficacy and underscores the importance of comprehensive preclinical and clinical evaluation.

References

Penicillamine's Mechanism of Action: A Comparative Validation in Key Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Penicillamine's performance against alternative therapies in Wilson's disease, cystinuria, and rheumatoid arthritis. We delve into the experimental data that validates its mechanism of action in specific disease models, offering detailed methodologies for key experiments and summarizing quantitative data in structured tables for ease of comparison.

Wilson's Disease: Copper Chelation

This compound is a cornerstone in the management of Wilson's disease, a genetic disorder characterized by excessive copper accumulation. Its primary mechanism of action is the chelation of copper, forming a stable, soluble complex that is readily excreted in the urine.[1][2][3][4][5] This therapeutic effect has been validated in both preclinical and clinical settings.

An alternative chelating agent is Trientine, often used in patients who do not tolerate this compound.[1] Zinc salts represent another therapeutic strategy, working primarily by blocking the intestinal absorption of copper. Comparative studies have evaluated the efficacy and safety of these agents.

Comparative Efficacy of this compound and Alternatives in Wilson's Disease
Therapeutic AgentMechanism of ActionKey Efficacy EndpointsNotable Side Effects
This compound Copper ChelatorIncreased urinary copper excretion, reduction in hepatic copper levels.[1][6]Hypersensitivity reactions, bone marrow suppression, proteinuria, neurological worsening.[1]
Trientine Copper ChelatorIncreased urinary copper excretion.[1]Generally better tolerated than this compound, but can cause nausea and skin rashes.[1]
Zinc Salts Blocks intestinal copper absorptionNormalization of free copper levels in plasma.Gastric irritation.
Experimental Validation of Copper Chelation

Animal Model: The Long-Evans Cinnamon (LEC) rat, which has a spontaneous mutation in the Atp7b gene, is a well-established animal model for Wilson's disease. Studies in these rats have demonstrated that administration of this compound leads to a significant reduction in hepatic copper concentrations.

In Vitro Studies: In vitro experiments have shown that this compound effectively binds to copper ions in solution. The formation of the this compound-copper complex can be quantified using techniques such as atomic absorption spectroscopy.

Signaling Pathway and Experimental Workflow

G cluster_0 This compound's Mechanism in Wilson's Disease Excess Copper Excess Copper This compound This compound Excess Copper->this compound Chelation This compound-Copper Complex This compound-Copper Complex This compound->this compound-Copper Complex Forms Urinary Excretion Urinary Excretion This compound-Copper Complex->Urinary Excretion Facilitates

Caption: this compound chelates excess copper, facilitating its urinary excretion.

G cluster_1 Experimental Workflow: Urinary Copper Measurement Patient Sample (24h Urine) Patient Sample (24h Urine) Sample Preparation Sample Preparation Patient Sample (24h Urine)->Sample Preparation Atomic Absorption Spectroscopy Atomic Absorption Spectroscopy Sample Preparation->Atomic Absorption Spectroscopy Quantification of Copper Quantification of Copper Atomic Absorption Spectroscopy->Quantification of Copper

Caption: Workflow for quantifying urinary copper excretion.

Cystinuria: Disulfide Interchange

In cystinuria, an inherited disorder of amino acid transport, the excessive excretion of cystine leads to the formation of kidney stones. This compound's efficacy in this condition stems from a thiol-disulfide exchange reaction. It cleaves the disulfide bond in cystine, forming a more soluble mixed disulfide of this compound and cysteine, which is then readily excreted.[1][2][3][5][7]

Tiopronin is another thiol drug that functions through a similar mechanism and is often compared to this compound.[1][8]

Comparative Efficacy of this compound and Tiopronin in Cystinuria
Therapeutic AgentMechanism of ActionKey Efficacy EndpointsNotable Side Effects
This compound Thiol-disulfide exchangeReduction in urinary cystine concentration, prevention of stone formation.[7][9]Rash, fever, arthralgia, proteinuria.[10]
Tiopronin Thiol-disulfide exchangeReduction in urinary cystine concentration, prevention of stone formation.[8]Generally fewer and less severe side effects compared to this compound.[8]
Experimental Validation of Disulfide Interchange

In Vitro Solubility Studies: Experiments have demonstrated that the addition of this compound to a solution containing cystine crystals leads to the dissolution of these crystals and the formation of the more soluble this compound-cysteine disulfide.

Animal Models: Mouse models of cystinuria, such as the Slc3a1 and Slc7a9 knockout mice, have been instrumental in validating the in vivo efficacy of this compound.[4] Treatment of these mice with this compound results in a significant decrease in urinary cystine levels and a reduction in stone formation.

Signaling Pathway and Experimental Workflow

G cluster_2 This compound's Mechanism in Cystinuria Insoluble Cystine Insoluble Cystine This compound This compound Insoluble Cystine->this compound Disulfide Interchange This compound-Cysteine Disulfide (Soluble) This compound-Cysteine Disulfide (Soluble) This compound->this compound-Cysteine Disulfide (Soluble) Forms Urinary Excretion Urinary Excretion This compound-Cysteine Disulfide (Soluble)->Urinary Excretion Increased

Caption: this compound increases cystine solubility via disulfide exchange.

G cluster_3 Workflow: Urinary Cystine Concentration Measurement Patient Sample (24h Urine) Patient Sample (24h Urine) Sample Preparation Sample Preparation Patient Sample (24h Urine)->Sample Preparation High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) Sample Preparation->High-Performance Liquid Chromatography (HPLC) Quantification of Cystine Quantification of Cystine High-Performance Liquid Chromatography (HPLC)->Quantification of Cystine

Caption: Workflow for quantifying urinary cystine concentration.

Rheumatoid Arthritis: Immunomodulation

The mechanism of action of this compound in rheumatoid arthritis is not as clearly defined as in Wilson's disease or cystinuria. However, evidence suggests it acts as a disease-modifying antirheumatic drug (DMARD) through immunomodulatory effects.[2][3][4] These effects are thought to include the depression of T-cell activity and the dissociation of IgM rheumatoid factor macroglobulins.[2][11]

This compound is compared with other DMARDs like Methotrexate and Auranofin.

Comparative Efficacy of this compound and Other DMARDs in Rheumatoid Arthritis
Therapeutic AgentMechanism of ActionKey Efficacy EndpointsNotable Side Effects
This compound Immunomodulation (T-cell depression, dissociation of rheumatoid factor)Reduction in tender and swollen joint counts, decrease in inflammatory markers.[12]High incidence of adverse effects, including rash, taste disturbance, and proteinuria.[13]
Methotrexate Folic acid antagonist with anti-inflammatory and immunosuppressive effectsImprovement in clinical and radiographic outcomes.[14]Nausea, mucosal ulcers, hepatotoxicity.[14]
Auranofin Oral gold compound with immunomodulatory propertiesReduction in disease activity.[11]Diarrhea, rash, stomatitis.[11]
Experimental Validation of Immunomodulatory Effects

In Vitro Lymphocyte Proliferation Assays: Studies have shown that this compound can inhibit the proliferation of T-lymphocytes in vitro, providing evidence for its immunosuppressive activity.[15] This is often measured by assessing the incorporation of radioactive thymidine (B127349) into the DNA of stimulated lymphocytes.

Animal Models: The collagen-induced arthritis (CIA) model in rats and mice is a widely used preclinical model for rheumatoid arthritis.[16] While the use of this compound in these models is less documented than newer agents, some studies have shown a reduction in the severity of arthritis.

Signaling Pathway and Experimental Workflow

G cluster_4 This compound's Proposed Mechanism in Rheumatoid Arthritis Activated T-cells Activated T-cells Reduced Inflammation Reduced Inflammation Activated T-cells->Reduced Inflammation This compound This compound This compound->Activated T-cells Depresses Activity Rheumatoid Factor (IgM) Rheumatoid Factor (IgM) This compound->Rheumatoid Factor (IgM) Dissociates Rheumatoid Factor (IgM)->Reduced Inflammation

Caption: this compound's immunomodulatory effects in rheumatoid arthritis.

G cluster_5 Workflow: In Vitro Lymphocyte Proliferation Assay Isolate Peripheral Blood Mononuclear Cells (PBMCs) Isolate Peripheral Blood Mononuclear Cells (PBMCs) Culture with Mitogen +/- this compound Culture with Mitogen +/- this compound Isolate Peripheral Blood Mononuclear Cells (PBMCs)->Culture with Mitogen +/- this compound Add Radiolabeled Thymidine Add Radiolabeled Thymidine Culture with Mitogen +/- this compound->Add Radiolabeled Thymidine Measure Thymidine Incorporation Measure Thymidine Incorporation Add Radiolabeled Thymidine->Measure Thymidine Incorporation

Caption: Workflow for assessing T-cell proliferation in vitro.

Detailed Experimental Protocols

Measurement of Urinary Copper by Atomic Absorption Spectroscopy
  • Sample Collection: Collect a 24-hour urine sample in a copper-free container.

  • Sample Preparation: Acidify an aliquot of the urine sample with nitric acid.

  • Instrumentation: Use a flame atomic absorption spectrometer calibrated with copper standards of known concentrations.

  • Analysis: Aspirate the prepared urine sample into the spectrometer and measure the absorbance at the copper-specific wavelength (324.7 nm).

  • Quantification: Determine the copper concentration in the sample by comparing its absorbance to the standard curve.

Quantification of Urinary Cystine by High-Performance Liquid Chromatography (HPLC)
  • Sample Collection: Collect a 24-hour urine sample.

  • Sample Preparation: Centrifuge the urine to remove any sediment. The supernatant may require derivatization to allow for UV or fluorescence detection.

  • Instrumentation: Use a reverse-phase HPLC system with a suitable column (e.g., C18) and a UV or fluorescence detector.

  • Analysis: Inject the prepared sample onto the HPLC column. The mobile phase composition is optimized to separate cystine from other urinary components.

  • Quantification: Identify and quantify the cystine peak based on its retention time and peak area compared to known standards.

In Vitro Lymphocyte Proliferation Assay
  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: Plate the PBMCs in a 96-well plate and culture them in a suitable medium.

  • Stimulation: Add a mitogen (e.g., phytohemagglutinin) to stimulate lymphocyte proliferation, in the presence or absence of varying concentrations of this compound.

  • Radiolabeling: After a set incubation period (e.g., 72 hours), add [3H]-thymidine to the cultures. Proliferating cells will incorporate the radiolabeled thymidine into their DNA.

  • Measurement: Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter. A decrease in radioactivity in the presence of this compound indicates inhibition of proliferation.

References

A Comparative Analysis of D-Penicillamine and L-Penicillamine Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicity profiles of D-penicillamine and its L-isomer. While D-penicillamine is a clinically utilized chelating agent and immunomodulator, its therapeutic use is tempered by a significant risk of adverse effects. In contrast, L-penicillamine is considered overtly toxic and is not used therapeutically.[1][2][3] This document synthesizes available data to elucidate the differential toxicity of these stereoisomers, offering insights into their mechanisms of action and providing a framework for understanding their risk profiles.

Executive Summary

The core difference in the toxicity of penicillamine isomers lies in their interaction with pyridoxine (B80251) (vitamin B6). L-penicillamine is a potent antagonist of this essential vitamin, leading to significant toxicity.[2][4] D-penicillamine, the therapeutic enantiomer, does not share this property to the same extent but is associated with a wide array of adverse effects, primarily driven by its immunomodulatory activity and its reactive thiol group.[1][5] These effects can range from mild cutaneous reactions to severe, life-threatening conditions such as bone marrow suppression and autoimmune syndromes.[6][7]

Quantitative Toxicity Data

Table 1: Comparative Toxicity Profile of D- and L-Penicillamine

FeatureD-PenicillamineL-Penicillamine
Primary Mechanism of Toxicity Immunomodulation, chelation of essential metals, interference with collagen synthesis.[4]Antagonism of pyridoxine (Vitamin B6).[2][4]
Clinical Use Used in the treatment of Wilson's disease, cystinuria, and severe rheumatoid arthritis.[2]Not used clinically due to high toxicity.[2][3]
Common Adverse Effects Rash, pruritus, gastrointestinal intolerance (nausea, vomiting, altered taste), proteinuria.Neurological disturbances, seizures, growth inhibition (based on animal studies).
Serious Adverse Effects Bone marrow suppression (thrombocytopenia, leukopenia, aplastic anemia), nephrotoxicity (membranous glomerulonephritis), hepatotoxicity, autoimmune diseases (myasthenia gravis, lupus erythematosus), pemphigus, Goodpasture's syndrome.[6][7]Severe neurological damage, potential for fatality due to pyridoxine deficiency.

Table 2: Common Adverse Effects of D-Penicillamine in Clinical Use

System Organ ClassAdverse EffectApproximate Incidence
Dermatologic Rash, pruritus5-20%
Gastrointestinal Nausea, vomiting, anorexia, dysgeusia10-30%
Renal Proteinuria5-15%
Hematologic Thrombocytopenia, leukopenia4-5%
Musculoskeletal Arthralgia5-10%
General Fever2-5%

Mechanisms of Toxicity

L-Penicillamine: Pyridoxine Antagonism

The primary mechanism of L-penicillamine's toxicity is its interference with the metabolism of pyridoxine (vitamin B6).[2][4] Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is a crucial cofactor for a vast number of enzymes involved in amino acid metabolism, neurotransmitter synthesis, and other vital biochemical pathways. L-penicillamine is thought to form a stable thiazolidine (B150603) ring with PLP, effectively sequestering it and rendering it unavailable for its enzymatic functions. This leads to a state of functional vitamin B6 deficiency, manifesting in severe neurological symptoms.

L_Penicillamine_Toxicity L_Pen L-Penicillamine Thiazolidine Stable Thiazolidine Complex L_Pen->Thiazolidine Forms complex with PLP Pyridoxal-5'-Phosphate (PLP) (Active Vitamin B6) PLP->Thiazolidine Enzymes PLP-Dependent Enzymes Thiazolidine->Enzymes Inhibits function of Neurotoxicity Neurotoxicity and other systemic effects Enzymes->Neurotoxicity Leads to

Figure 1: Mechanism of L-Penicillamine Toxicity.

D-Penicillamine: A Multifactorial Toxicity Profile

The toxicity of D-penicillamine is more complex and is not primarily related to pyridoxine antagonism. Its adverse effects are thought to arise from several mechanisms:

  • Immunomodulation and Autoimmunity: D-penicillamine can induce a variety of autoimmune syndromes, including myasthenia gravis, systemic lupus erythematosus, and pemphigus.[6][7] The proposed mechanism involves the alteration of self-antigens by its reactive thiol group, leading to a loss of immune tolerance. It may also interfere with the function of T-lymphocytes and macrophages.[1][4]

  • Haptenization and Hypersensitivity: D-penicillamine or its metabolites can act as haptens, binding to endogenous proteins to form immunogenic complexes. This can trigger hypersensitivity reactions, which are common in patients receiving the drug.

  • Interference with Collagen Synthesis: The thiol group of D-penicillamine can cleave disulfide bonds in collagen, inhibiting its cross-linking and leading to skin and connective tissue abnormalities.

  • Chelation of Essential Metals: While its chelating properties are therapeutic in conditions of metal overload, D-penicillamine can also chelate essential trace metals, potentially leading to deficiencies.

D_Penicillamine_Toxicity_Pathways cluster_mechanisms Mechanisms of D-Penicillamine Toxicity cluster_outcomes Adverse Outcomes D_Pen D-Penicillamine Immuno Immunomodulation D_Pen->Immuno Hapten Haptenization D_Pen->Hapten Collagen Collagen Synthesis Interference D_Pen->Collagen Renal Renal Toxicity (Proteinuria, Nephrotic Syndrome) D_Pen->Renal Direct/Immune-mediated Autoimmunity Autoimmune Syndromes (Myasthenia Gravis, Lupus) Immuno->Autoimmunity Heme Hematologic Toxicity (Thrombocytopenia, Aplastic Anemia) Immuno->Heme Hypersensitivity Hypersensitivity Reactions (Rash, Fever) Hapten->Hypersensitivity Dermatologic Dermatologic Effects (Pemphigus, Elastosis Perforans Serpiginosa) Collagen->Dermatologic

Figure 2: Signaling Pathways in D-Penicillamine Toxicity.

Experimental Protocols

Objective: To determine and compare the acute and sub-chronic toxicity of D-penicillamine and L-penicillamine following oral administration in rats.

1. Acute Oral Toxicity Study (Modified OECD 423)

  • Test Animals: Young adult female Sprague-Dawley rats (8-12 weeks old).

  • Housing: Housed in standard conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water.

  • Dosage: A starting dose of each isomer (e.g., 300 mg/kg) is administered to a group of three animals. The dose is escalated or de-escalated in subsequent groups based on the observed toxicity and mortality.

  • Administration: The test substance is administered by oral gavage.

  • Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for 14 days. Body weight is recorded weekly.

  • Endpoint: Estimation of the acute toxic class and LD50 value for each isomer.

2. Sub-chronic Oral Toxicity Study (90-Day, Modified OECD 408)

  • Test Animals: Male and female Sprague-Dawley rats.

  • Groups:

    • Control group (vehicle only)

    • Three dose levels of D-penicillamine (low, mid, high)

    • Three dose levels of L-penicillamine (low, mid, high)

  • Administration: Daily oral gavage for 90 days.

  • Observations:

    • Clinical: Daily observation for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly.

    • Hematology and Clinical Chemistry: Blood samples collected at baseline, mid-study, and termination for analysis of red and white blood cell parameters, platelets, liver enzymes, kidney function markers, etc.

    • Urinalysis: Conducted at similar intervals.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.

    • Histopathology: A comprehensive set of tissues from the control and high-dose groups are examined microscopically. Target organs identified in the high-dose groups are also examined in the lower-dose groups.

  • Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL) and characterization of the target organ toxicity for each isomer.

Experimental_Workflow cluster_acute Acute Toxicity (14 Days) cluster_subchronic Sub-chronic Toxicity (90 Days) Acute_Dose Single Oral Dose (D- or L-Penicillamine) Acute_Observe Observe for Toxicity and Mortality Acute_Dose->Acute_Observe Acute_Endpoint Determine Acute Toxic Class and Estimate LD50 Acute_Observe->Acute_Endpoint Sub_Dose Daily Oral Dosing (D- or L-Penicillamine) Sub_Observe In-life Observations (Clinical Signs, Body Weight) Sub_Dose->Sub_Observe Sub_Analysis Hematology, Clinical Chemistry, Urinalysis Sub_Observe->Sub_Analysis Sub_Path Necropsy and Histopathology Sub_Analysis->Sub_Path Sub_Endpoint Determine NOAEL and Target Organ Toxicity Sub_Path->Sub_Endpoint

Figure 3: Experimental Workflow for Toxicity Assessment.

Conclusion

The toxicity profiles of D- and L-penicillamine are distinctly different. L-penicillamine's potent antagonism of vitamin B6 renders it highly toxic and unsuitable for clinical use. D-penicillamine, while a valuable therapeutic agent for specific conditions, carries a significant risk of adverse effects, primarily of an immunological and dermatological nature. A thorough understanding of these differing toxicological profiles and their underlying mechanisms is crucial for drug development professionals and researchers working with this class of compounds. Further research to quantify the toxic potential of L-penicillamine and to fully elucidate the pathways of D-penicillamine-induced autoimmunity would be of significant value.

References

Assessing the Reproducibility of Penicillamine-Based Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Penicillamine, a derivative of penicillin, has been a long-standing therapeutic agent for various conditions, primarily due to its dual functions as a copper-chelating agent and an immunomodulator. It is historically significant in the treatment of Wilson's disease, a genetic disorder leading to copper accumulation, and has also been used as a disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis. Additionally, its ability to form a soluble complex with cystine makes it a treatment option for cystinuria, a condition characterized by the formation of kidney stones.[1] However, the clinical and experimental findings related to this compound have been marked by a notable degree of variability and a significant incidence of adverse effects, raising questions about the reproducibility of its therapeutic outcomes and experimental results.

This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data, to aid researchers in assessing the reproducibility of findings related to this complex drug. We delve into its mechanisms of action, detail relevant experimental protocols, and present comparative data in a structured format.

Understanding the Mechanisms and a Key Source of Variability

This compound's therapeutic actions stem from two primary mechanisms:

  • Chelation: As a chelating agent, this compound binds to divalent heavy metals, most notably copper, to form stable, soluble complexes that are then excreted in the urine.[1] This is the cornerstone of its use in Wilson's disease.

  • Immunomodulation: In rheumatoid arthritis, the precise mechanism of action is less clear, which contributes to the variability in patient response. It is known to reduce the numbers of T-lymphocytes, inhibit macrophage function, and decrease levels of interleukin-1 (IL-1) and rheumatoid factor.[1] However, the exact signaling pathways through which it exerts these effects are not fully elucidated, leading to challenges in predicting and reproducing its immunomodulatory outcomes.

The unpredictable nature of its immunomodulatory effects, coupled with a high incidence of adverse reactions, has led to a decline in its use for rheumatoid arthritis in favor of newer agents like TNF inhibitors.[1]

Comparative Analysis of this compound and Its Alternatives

The quest for more reliable and safer alternatives to this compound has led to the development and widespread use of other drugs for its primary indications.

For Wilson's Disease: Trientine and Zinc Salts

Trientine and zinc salts are now often considered first-line or alternative therapies for Wilson's disease, largely due to their improved safety profiles compared to this compound.

DrugMechanism of ActionEfficacy (Copper Excretion)Common Adverse Effects
This compound Chelates copper, promoting urinary excretion.[1]HighRash, fever, leukopenia, thrombocytopenia, lupus-like syndrome, potential for neurological worsening.
Trientine Chelates copper, promoting urinary excretion.Effective, may be slightly less potent than this compound in some studies.Generally better tolerated than this compound; can cause nausea, heartburn, and iron deficiency anemia.
Zinc Salts Blocks the intestinal absorption of copper.Does not directly promote copper excretion but prevents its accumulation.Gastric irritation is the most common side effect.
For Rheumatoid Arthritis: Other DMARDs and Biologics

The landscape of rheumatoid arthritis treatment has evolved significantly, with several alternatives to this compound demonstrating more consistent efficacy and better tolerability.

Drug/Drug ClassMechanism of ActionEfficacy (ACR Score Improvement)Common Adverse Effects
This compound Unclear; immunomodulatory effects on T-cells and macrophages.[1]Modest and variable.High incidence of rash, gastrointestinal issues, and autoimmune-related side effects.
Methotrexate Inhibits dihydrofolate reductase, leading to immunosuppressive and anti-inflammatory effects.Generally considered the "anchor drug" in RA treatment due to consistent efficacy.Nausea, hair loss, liver toxicity, myelosuppression.
TNF Inhibitors (e.g., Adalimumab, Etanercept) Monoclonal antibodies or fusion proteins that block the action of Tumor Necrosis Factor (TNF), a key pro-inflammatory cytokine.High efficacy in many patients, often leading to significant improvement in symptoms and slowing of disease progression.Increased risk of infections, injection site reactions, potential for demyelinating diseases.
JAK Inhibitors (e.g., Tofacitinib) Inhibit Janus kinases, intracellular enzymes that mediate signaling for several cytokines involved in RA pathogenesis.Effective in reducing inflammation and joint damage.Increased risk of infections, hyperlipidemia, and thrombosis.

Experimental Protocols for Assessing this compound's Effects

Reproducibility in research is contingent on well-defined and consistently applied experimental protocols. Below are methodologies commonly employed to evaluate the biological effects of this compound.

In Vitro Lymphocyte Proliferation Assay

This assay is crucial for assessing the immunomodulatory effects of this compound on T-cell activation.

Objective: To determine the effect of this compound on the proliferation of lymphocytes in response to a mitogen.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the PBMCs in a 96-well plate in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Add varying concentrations of this compound to the cell cultures. Include a vehicle control.

  • Stimulation: Stimulate the lymphocytes to proliferate by adding a mitogen, such as phytohemagglutinin (PHA) or concanavalin (B7782731) A (ConA).

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Measurement: Assess cell proliferation using a method such as:

    • [3H]-thymidine incorporation: Add radiolabeled thymidine (B127349) to the cultures for the final 18-24 hours of incubation. Proliferating cells will incorporate the thymidine into their DNA. Measure the amount of incorporated radioactivity using a scintillation counter.

    • BrdU assay: This is a non-radioactive alternative where bromodeoxyuridine (BrdU) is added to the culture and its incorporation into DNA is detected using an anti-BrdU antibody in an ELISA-based assay.

  • Data Analysis: Compare the proliferation rates in the this compound-treated groups to the control group to determine the inhibitory or stimulatory effects.

In Vivo Collagen-Induced Arthritis (CIA) Model in Rats

The CIA model is a widely used animal model for rheumatoid arthritis to evaluate the efficacy of potential therapeutic agents.

Objective: To assess the effect of this compound on the development and severity of arthritis in a rat model.

Methodology:

  • Animal Model: Use a susceptible strain of rats, such as the Lewis rat.

  • Induction of Arthritis: Immunize the rats with an emulsion of type II collagen and complete Freund's adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection may be given after a certain period (e.g., 7 days).

  • Treatment: Begin oral administration of this compound or a vehicle control at a predetermined time point, either before or after the onset of clinical signs of arthritis.

  • Clinical Assessment: Monitor the rats regularly for the development and severity of arthritis. This is typically done by assigning a clinical score based on the degree of erythema and swelling in the paws. Paw thickness can also be measured using a caliper.

  • Histopathological Analysis: At the end of the study, sacrifice the animals and collect the joints for histopathological examination. Assess the degree of inflammation, synovial hyperplasia, cartilage erosion, and bone resorption.

  • Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies.

  • Data Analysis: Compare the clinical scores, histopathological findings, and biomarker levels between the this compound-treated and control groups.

Visualizing the Complexity: Signaling Pathways and Experimental Workflows

To better understand the intricate mechanisms and experimental processes involved in this compound research, the following diagrams are provided.

Penicillamine_Copper_Chelation cluster_body Body cluster_bloodstream Bloodstream cluster_excretion Excretion Excess_Copper Excess Copper (Cu2+) in Tissues Penicillamine_Blood This compound Excess_Copper->Penicillamine_Blood Mobilization Penicillamine_Admin Oral this compound Administration Penicillamine_Admin->Penicillamine_Blood Absorption Copper_Complex This compound-Copper Complex Penicillamine_Blood->Copper_Complex Chelation Kidney Kidney Copper_Complex->Kidney Transport Urine Urine Kidney->Urine Excretion

Caption: Mechanism of this compound in Copper Chelation.

Penicillamine_RA_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (T-Cell) Antigen Antigen TCR T-Cell Receptor (TCR) Antigen->TCR T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation This compound This compound This compound->T_Cell_Activation Inhibition (Uncertain Mechanism) Macrophage_Activation Macrophage Activation This compound->Macrophage_Activation Inhibition Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-1, TNF-α) T_Cell_Activation->Cytokine_Production Cytokine_Production->Macrophage_Activation Joint_Inflammation Joint Inflammation and Damage Macrophage_Activation->Joint_Inflammation

Caption: Postulated Immunomodulatory Action of this compound in Rheumatoid Arthritis.

Experimental_Workflow_CIA Start Start: Select Rat Strain (e.g., Lewis) Immunization Immunization with Type II Collagen & CFA Start->Immunization Treatment_Groups Randomize into Treatment Groups: - this compound - Vehicle Control Immunization->Treatment_Groups Treatment_Admin Daily Oral Administration Treatment_Groups->Treatment_Admin Monitoring Regular Monitoring: - Clinical Scoring - Paw Measurement Treatment_Admin->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Analysis: - Histopathology of Joints - Biomarker Analysis (Cytokines, Antibodies) Endpoint->Analysis

Caption: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.

Conclusion: Navigating the Challenges of this compound Research

The reproducibility of experimental findings with this compound is influenced by several factors, most notably its complex and not fully understood mechanism of action in immunoinflammatory conditions. The significant inter-individual variability observed in clinical practice is also reflected in preclinical models, underscoring the importance of rigorously controlled experimental designs and the careful selection of animal strains and outcome measures.

For researchers and drug development professionals, a thorough understanding of the historical context of this compound, its known mechanisms, and the nuances of the experimental systems used to study it is paramount. By utilizing standardized protocols and being cognizant of the inherent variability associated with this compound, the scientific community can work towards generating more reproducible and reliable data. This guide serves as a foundational resource to aid in this endeavor, providing a comparative framework and detailed methodologies to inform future research and development.

References

Penicillamine vs. Zinc Salts: A Comparative Guide for Managing Copper Levels in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating copper metabolism and related disorders, the choice of agent to manage copper levels in preclinical models is critical. This guide provides an objective comparison of two commonly used drugs, penicillamine and zinc salts, supported by experimental data, detailed methodologies, and visual representations of their mechanisms.

Mechanism of Action: Chelation vs. Absorption Blockade

The fundamental difference between this compound and zinc salts lies in their mechanisms for reducing copper burden.

This compound is a chelating agent.[1][2] It forms a stable, water-soluble complex with copper that has already been absorbed and deposited in tissues. This this compound-copper complex is then readily excreted through the urine, leading to a net reduction in the body's copper load.[1][2]

Zinc salts (such as zinc acetate (B1210297) or zinc sulfate) work indirectly by blocking the intestinal absorption of dietary copper.[2][3] Oral zinc administration induces the synthesis of metallothionein, a cysteine-rich protein in the enterocytes of the gastrointestinal tract.[2][3] Metallothionein has a high binding affinity for copper. It sequesters dietary copper within the intestinal cells, preventing its transfer into the bloodstream. This copper-metallothionein complex is then eliminated from the body through the natural shedding of intestinal cells in the feces.[2]

Signaling Pathways and Mechanisms

The following diagrams illustrate the distinct pathways through which this compound and zinc salts modulate copper levels.

Penicillamine_Mechanism Absorbed_Cu Absorbed Copper in Tissues & Blood Cu_Pen_Complex Copper-Penicillamine Complex Absorbed_Cu->Cu_Pen_Complex Chelation This compound This compound This compound->Cu_Pen_Complex Kidney Kidney Cu_Pen_Complex->Kidney Urine Urinary Excretion Kidney->Urine

Figure 1: Mechanism of Action of this compound.

Zinc_Salts_Mechanism Dietary_Cu Dietary Copper in GI Tract Cu_MT_Complex Copper-MT Complex Dietary_Cu->Cu_MT_Complex Binding Bloodstream Bloodstream Absorption Dietary_Cu->Bloodstream Blocked Zinc_Salts Oral Zinc Salts Enterocyte Intestinal Enterocyte Zinc_Salts->Enterocyte Stimulates Metallothionein Metallothionein (MT) Synthesis Enterocyte->Metallothionein Metallothionein->Cu_MT_Complex Feces Fecal Excretion Cu_MT_Complex->Feces Cell Sloughing

Figure 2: Mechanism of Action of Zinc Salts.

Quantitative Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies, providing a comparative overview of the performance of this compound and zinc salts.

Table 1: Efficacy in Preclinical Research Models
ParameterThis compoundZinc SaltsResearch ModelSource
Urinary Copper Excretion Significant increaseNo significant changeSprague-Dawley Rats[4]
Fecal Copper Excretion No significant changeSlight, but significant increaseSprague-Dawley Rats[4]
Liver Copper Concentration DecreasedDecreasedLong-Evans Cinnamon Rats[1][3]
Serum Copper Levels DecreasedNo significant change reportedLong-Evans Cinnamon Rats[1]
Hepatitis Prevention Completely preventedNot reported in this studyLong-Evans Cinnamon Rats[1]
Table 2: Clinical Efficacy in Wilson's Disease Patients (Meta-Analysis Data)
ParameterThis compoundZinc SaltsNotesSource
Improved Rate (Hepatic Symptoms) No significant differenceNo significant differenceRR: 0.98 (95% CI: 0.86–1.12)[5]
Improved Rate (Neurological Symptoms) 56.3% (95% CI: 37.5%–75.1%)80.2% (95% CI: 67.2%–93.2%)Pooled data from multiple studies[5]
Overall Improvement Rate No significant differenceNo significant differenceRR: 1.07 (95% CI: 0.99–1.15)[5]
Table 3: Comparative Safety and Side Effects
ParameterThis compoundZinc SaltsNotesSource
Incidence of Adverse Effects HigherLowerRR: 2.42 (95% CI: 1.20–4.88)[5]
Neurological Deterioration HigherLowerRR: 1.96 (95% CI: 1.31–2.93)[5]
Common Side Effects Fever, cutaneous eruptions, lymphadenopathy, neutropenia, thrombocytopenia, proteinuriaGastric irritation, elevations in serum alkaline phosphatase, amylase, and lipase[2]
Serious Adverse Events Nephrotoxicity, lupus-like syndrome, myasthenia gravis, Goodpasture syndromeSideroblastic anemia and leukopenia (uncommon)[2]

Experimental Protocols

While specific protocols vary between studies, the following outlines a general methodology for a comparative study of this compound and zinc salts in a rodent model of copper overload, such as the Long-Evans Cinnamon (LEC) rat, a well-established model for Wilson's disease.[6][7]

Experimental Workflow Diagram

Experimental_Workflow Start Start: Select Animal Model (e.g., LEC Rats) Acclimatization Acclimatization Period Start->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Control Control Group (Vehicle) Grouping->Control Penicillamine_Group This compound Group Grouping->Penicillamine_Group Zinc_Group Zinc Salt Group Grouping->Zinc_Group Treatment Daily Treatment Administration (e.g., Oral Gavage) Control->Treatment Penicillamine_Group->Treatment Zinc_Group->Treatment Monitoring Regular Monitoring (Weight, Clinical Signs) Treatment->Monitoring Sample_Collection Sample Collection (Urine, Feces, Blood) Monitoring->Sample_Collection Endpoint Endpoint: Euthanasia & Tissue Harvest (Liver, Kidney, Brain) Sample_Collection->Endpoint Analysis Biochemical & Histological Analysis (Copper levels, Liver enzymes, etc.) Endpoint->Analysis

Figure 3: General Experimental Workflow.
Key Methodological Steps:

  • Animal Model: The Long-Evans Cinnamon (LEC) rat is a suitable model as it has a spontaneous mutation in the Atp7b gene, homologous to the gene mutated in Wilson's disease, leading to hepatic copper accumulation.[3][6] Alternatively, copper overload can be induced in other strains like Sprague-Dawley rats through diet.

  • Grouping and Acclimatization: Animals are acclimatized to laboratory conditions and then randomly assigned to control (vehicle), this compound, and zinc salt treatment groups.

  • Dosage and Administration:

    • This compound: Administered orally (e.g., by gavage). A representative dose from a study in Sprague-Dawley rats is 0.5 mmol/kg/day.[4]

    • Zinc Acetate: Also administered orally. A dose used in a comparative rat study was 0.046 mmol/kg/day.[4]

    • Treatments are typically administered daily for a specified period (e.g., 5 days to several weeks).[4]

  • Sample Collection:

    • Urine and Feces: 24-hour urine and feces are collected using metabolic cages at baseline and at various time points during the treatment period to measure copper excretion.

    • Blood: Blood samples are collected to measure serum levels of copper, ceruloplasmin, and liver enzymes (e.g., ALT, AST).

  • Endpoint Analysis:

    • At the end of the study, animals are euthanized, and tissues (liver, kidneys, brain) are harvested.

    • Copper Content: Tissue copper levels are determined by atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

    • Histopathology: Liver tissue is examined for histological changes, such as inflammation, necrosis, and fibrosis.

  • Data Analysis: Statistical analysis is performed to compare the effects of the treatments on the measured parameters between the groups.

Conclusion

Both this compound and zinc salts are effective in reducing copper levels in research models, but they do so through distinct mechanisms with different efficacy and safety profiles.

  • This compound is a potent chelator that promotes the urinary excretion of already absorbed copper. However, it is associated with a higher incidence of adverse effects, including the potential for neurological worsening.

  • Zinc salts offer a favorable safety profile by preventing the absorption of dietary copper. They are particularly noted for a lower risk of neurological deterioration.

The choice between these agents in a research setting will depend on the specific aims of the study. For modeling the effects of a potent, systemic copper-removing agent, this compound is a relevant choice. For studies focusing on a gentler, absorption-blocking mechanism with a better safety profile, zinc salts are a suitable alternative. This guide provides the foundational data and methodological considerations to aid researchers in making an informed decision for their experimental designs.

References

A Comparative Analysis of the Antifibrotic Effects of Penicillamine and the Known Standard, Pirfenidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The development of effective antifibrotic therapies is a critical unmet need in medicine. This guide provides a comparative analysis of the antifibrotic effects of D-penicillamine against a well-established standard, pirfenidone (B1678446). This objective comparison is supported by experimental data from in vivo and in vitro studies to aid researchers in evaluating their potential therapeutic applications.

Executive Summary

This comparison guide delves into the antifibrotic properties of penicillamine and pirfenidone, examining their mechanisms of action, and presenting quantitative data from preclinical studies. Pirfenidone, an approved treatment for idiopathic pulmonary fibrosis (IPF), serves as the benchmark for this analysis. While both agents demonstrate antifibrotic effects, their primary mechanisms of action differ. Pirfenidone exerts its effects through the modulation of key signaling pathways, notably the Transforming Growth Factor-beta (TGF-β) pathway. In contrast, this compound's primary antifibrotic activity is attributed to its ability to inhibit collagen cross-linking.

Comparative Data on Antifibrotic Efficacy

The following tables summarize quantitative data from preclinical studies, primarily in bleomycin-induced lung fibrosis models, a standard model for evaluating antifibrotic agents.

DrugAnimal ModelKey Fibrotic MarkerDosageResultCitation
This compound Rat, Bleomycin-induced lung fibrosisLung Hydroxyproline (B1673980)Not specifiedSuppressed bleomycin-induced increases in lung collagen content.[1]
Hamster, Bleomycin-induced lung fibrosisInsoluble CollagenNot specifiedSignificantly reduced the accumulation of neutral salt insoluble collagen.[2]
Pirfenidone Rat, Bleomycin-induced lung fibrosisLung Hydroxyproline50 mg/kgSignificantly ameliorated the increase in hydroxyproline content at days 14 and 28.[3]
Mouse, Bleomycin-induced lung fibrosisLung Hydroxyproline200 mg/kg/dose, twice dailySignificant decrease in lung hydroxyproline levels.[4]
Rat, Bleomycin-induced lung fibrosisα-SMA expression1 mg/ml (in vitro)Significantly inhibited TGF-β1-induced expression of α-SMA.

Table 1: Comparison of the Effect of this compound and Pirfenidone on Collagen Content (Hydroxyproline). This table highlights the reduction in collagen deposition, a key indicator of fibrosis, by both drugs in animal models of lung fibrosis.

DrugAnimal Model/Cell LineKey Fibrotic MarkerTreatmentResultCitation
This compound Rat Lung Fibroblasts (in vitro)α-Smooth Muscle Actin (α-SMA)Not specifiedData on direct α-SMA expression is limited.
Pirfenidone Human Intestinal Fibroblasts (in vitro)α-Smooth Muscle Actin (α-SMA)1 mg/mlSignificantly inhibited TGF-β1-induced α-SMA expression.
Mouse, Bleomycin-induced lung fibrosisα-Smooth Muscle Actin (α-SMA)Not specifiedSignificantly reduced the number of α-SMA-positive myofibroblasts.

Table 2: Comparison of the Effect of this compound and Pirfenidone on Myofibroblast Differentiation (α-SMA expression). This table focuses on the impact of the drugs on the differentiation of fibroblasts into myofibroblasts, a critical step in the fibrotic process.

Mechanisms of Antifibrotic Action

The antifibrotic mechanisms of this compound and pirfenidone, while both targeting the fibrotic process, operate through distinct pathways.

This compound: The primary antifibrotic mechanism of D-penicillamine is its ability to inhibit the formation of collagen cross-links. It achieves this by chelating copper, a cofactor for the enzyme lysyl oxidase, which is essential for the cross-linking of collagen and elastin (B1584352) fibers. This disruption of collagen maturation leads to the formation of more soluble, less stable collagen that is more susceptible to degradation.

Pirfenidone: Pirfenidone has a multi-faceted mechanism of action that involves the downregulation of the profibrotic cytokine, TGF-β1. By inhibiting the TGF-β signaling pathway, pirfenidone reduces the production of various pro-fibrotic mediators, including connective tissue growth factor (CTGF). This, in turn, suppresses fibroblast proliferation and their differentiation into myofibroblasts, the primary cells responsible for excessive extracellular matrix deposition. Furthermore, pirfenidone has been shown to inhibit TNF-α, another pro-inflammatory and pro-fibrotic cytokine.[5][6][7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

cluster_this compound This compound's Antifibrotic Mechanism This compound D-Penicillamine LysylOxidase Lysyl Oxidase This compound->LysylOxidase inhibits CollagenCrosslinking Collagen Cross-linking LysylOxidase->CollagenCrosslinking promotes Fibrosis Fibrosis CollagenCrosslinking->Fibrosis contributes to

This compound's Mechanism of Action

cluster_pirfenidone Pirfenidone's Antifibrotic Mechanism Pirfenidone Pirfenidone TGFbeta TGF-β Signaling Pirfenidone->TGFbeta inhibits Fibroblast Fibroblast Proliferation & Myofibroblast Differentiation TGFbeta->Fibroblast ECM Extracellular Matrix Deposition Fibroblast->ECM Fibrosis Fibrosis ECM->Fibrosis

Pirfenidone's Mechanism of Action

cluster_workflow Experimental Workflow: Bleomycin-Induced Lung Fibrosis Model Animal Rodent Model (e.g., Rat, Mouse) Bleomycin Intratracheal Bleomycin Instillation Animal->Bleomycin Treatment Treatment Groups: - Vehicle Control - Bleomycin + Vehicle - Bleomycin + this compound - Bleomycin + Pirfenidone Bleomycin->Treatment Sacrifice Sacrifice at Defined Timepoints (e.g., Day 14, 21, 28) Treatment->Sacrifice Analysis Analysis of Lung Tissue: - Histology (H&E, Masson's Trichrome, Sirius Red) - Hydroxyproline Assay - Immunohistochemistry (α-SMA) - Western Blot (TGF-β, Smad proteins) Sacrifice->Analysis

Bleomycin-Induced Lung Fibrosis Model Workflow

Detailed Experimental Protocols

Hydroxyproline Assay for Collagen Quantification

This protocol is used to quantify the total collagen content in lung tissue by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

Materials:

  • Lung tissue homogenates

  • 6N HCl

  • Chloramine-T reagent

  • Perchloric acid

  • p-Dimethylaminobenzaldehyde (DMAB) reagent

  • Hydroxyproline standards

  • Spectrophotometer

Procedure:

  • Hydrolysis: Homogenize lung tissue in distilled water. Add an equal volume of 12N HCl to the homogenate. Hydrolyze the samples at 120°C for 3 hours.

  • Neutralization and Oxidation: Evaporate the acid from the hydrolyzed samples. Reconstitute the dried samples in buffer and add Chloramine-T reagent to oxidize the hydroxyproline.

  • Color Development: Add DMAB reagent and incubate at 60°C for 20 minutes to develop a colored product.

  • Measurement: Measure the absorbance of the samples and standards at 560 nm using a spectrophotometer.

  • Quantification: Calculate the hydroxyproline concentration in the samples based on the standard curve.

Masson's Trichrome Staining for Collagen Visualization

This histological staining method is used to differentiate collagen fibers from other tissue components.

Materials:

  • Paraffin-embedded lung tissue sections (5 µm)

  • Bouin's solution

  • Weigert's iron hematoxylin (B73222)

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic-phosphotungstic acid solution

  • Aniline (B41778) blue solution

  • 1% Acetic acid solution

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Mordanting: Incubate slides in pre-warmed Bouin's solution for 1 hour at 56°C.

  • Staining:

    • Stain with Weigert's iron hematoxylin for 10 minutes to stain nuclei.

    • Stain with Biebrich scarlet-acid fuchsin for 5 minutes to stain cytoplasm and muscle fibers red.

    • Differentiate in phosphomolybdic-phosphotungstic acid solution.

    • Stain with aniline blue for 5 minutes to stain collagen blue.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol, clear in xylene, and mount with a permanent mounting medium.

  • Visualization: Examine the slides under a light microscope. Collagen fibers will appear blue, nuclei will be black, and cytoplasm will be red.

Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)

This technique is used to detect the expression of α-SMA, a marker for myofibroblasts, in lung tissue sections.[8][9][10][11]

Materials:

  • Paraffin-embedded lung tissue sections (5 µm)

  • Citrate (B86180) buffer (for antigen retrieval)

  • Primary antibody: anti-α-SMA

  • Biotinylated secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) substrate

  • Hematoxylin (counterstain)

  • Microscope

Procedure:

  • Deparaffinization and Antigen Retrieval: Deparaffinize and rehydrate tissue sections. Perform heat-induced antigen retrieval using citrate buffer.

  • Blocking: Block endogenous peroxidase activity with hydrogen peroxide and block non-specific binding sites with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-α-SMA antibody overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by incubation with streptavidin-HRP.

  • Visualization: Apply DAB substrate to develop a brown-colored precipitate at the site of α-SMA expression.

  • Counterstaining and Mounting: Counterstain with hematoxylin to visualize nuclei. Dehydrate, clear, and mount the sections.

  • Analysis: Examine the slides under a microscope to assess the distribution and intensity of α-SMA staining.

Conclusion

This guide provides a comparative overview of the antifibrotic effects of this compound and the established standard, pirfenidone. The data presented indicates that while both drugs exhibit antifibrotic properties, pirfenidone has been more extensively studied and demonstrates a broader mechanism of action involving the inhibition of key fibrotic signaling pathways. This compound's primary effect on collagen cross-linking presents a different therapeutic approach. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies to validate these findings and explore the full therapeutic potential of these compounds in various fibrotic diseases. Further head-to-head studies are warranted to directly compare the efficacy of these two agents in various preclinical models of fibrosis.

References

Comparative Proteomics of Cells Treated with Penicillamine and Other Thiols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the proteomic effects of penicillamine and other thiol-containing compounds on cells. It synthesizes findings from various studies to offer insights into their mechanisms of action, supported by experimental data and detailed protocols.

The study of thiol-containing compounds is crucial in understanding cellular redox homeostasis and its role in various physiological and pathological processes. This compound, a derivative of the amino acid cysteine, and other thiols like N-acetylcysteine (NAC) and glutathione (B108866), are known to interact with cellular proteins, modulating their function through various mechanisms, including the formation of mixed disulfides. This guide delves into the comparative proteomics of cells treated with these agents, providing a valuable resource for researchers investigating their therapeutic potential.

Quantitative Proteomic Data Summary

While direct comparative proteomic studies between this compound and other thiols are limited, analysis of individual studies provides insights into their distinct and overlapping effects on the cellular proteome. The following tables summarize the key quantitative findings from proteomic analyses of cells treated with N-acetylcysteine (NAC) and in studies investigating protein S-glutathionylation, a key modification mediated by the endogenous thiol glutathione.

Table 1: Differentially Expressed Proteins in Neural Cells Treated with N-acetylcysteine (NAC) and H₂O₂

This table summarizes data from a study investigating the cytoprotective effects of NAC on neural cells exposed to oxidative stress induced by hydrogen peroxide (H₂O₂).[1][2]

Comparison GroupNumber of Differentially Expressed Proteins (DEPs)Key Rescued Proteins by NAC Pretreatment
H₂O₂ vs. Control37-
NAC + H₂O₂ vs. H₂O₂10Aspartate aminotransferase, L-lactate dehydrogenase B chain

Table 2: Proteins Identified as S-Glutathionylated Under Oxidative Stress

This table highlights proteins identified as undergoing S-glutathionylation, a post-translational modification involving the covalent attachment of glutathione to cysteine residues, in T lymphocytes subjected to oxidative stress.[3]

OxidantIdentified Glutathionylated Proteins
Diamide or H₂O₂Various proteins involved in cellular structure, metabolism, and signaling

Experimental Protocols

Understanding the methodologies employed in these proteomic studies is essential for interpreting the data and designing future experiments.

Protocol 1: Quantitative Proteomics of NAC-Treated Neural Cells[2]
  • Cell Culture and Treatment: SK-N-MC neural cells were cultured and divided into three groups: untreated control, H₂O₂-treated, and NAC-pretreated followed by H₂O₂ treatment.

  • Protein Extraction and Digestion: Proteins were extracted, quantified, and digested into peptides using trypsin.

  • LC-MS/MS Analysis: Peptides were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with data-independent acquisition (DIA).

  • Data Analysis: Skyline software was used for peptide and protein quantification, and MSstats was used for statistical analysis to identify differentially expressed proteins.

Protocol 2: Identification of Glutathionylated Proteins[3]
  • Cell Labeling and Oxidative Stress: Human T cell blasts were metabolically labeled with ³⁵S-cysteine to label intracellular glutathione. The cells were then exposed to oxidants (diamide or hydrogen peroxide).

  • Two-Dimensional Electrophoresis (2-DE): Proteins were separated by non-reducing 2-DE.

  • Detection and Identification: Radiolabeled (glutathionylated) proteins were detected by phosphorimaging. The corresponding protein spots were excised, digested, and identified by mass spectrometry fingerprinting.

Protocol 3: Redox Proteomics for Thiol-Based Modifications[4]
  • Sample Preparation: A critical step is to preserve the in vivo redox state of protein thiols. This is often achieved by quenching cellular activity with trichloroacetic acid (TCA) and blocking free thiols with alkylating agents like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM).[4][5][6]

  • Selective Reduction and Labeling: Reversibly modified thiols (e.g., S-glutathionylated) are then selectively reduced and labeled with a specific tag.

  • Enrichment and Mass Spectrometry: The tagged proteins or peptides are enriched and analyzed by mass spectrometry to identify the modified proteins and the specific cysteine residues.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in their comprehension. The following diagrams, created using the DOT language, illustrate key signaling pathways affected by thiol compounds and a general workflow for comparative proteomics.

G General Workflow for Comparative Proteomics cluster_sample Sample Preparation cluster_analysis Proteomic Analysis cluster_interpretation Data Interpretation Cell Culture Cell Culture Thiol Treatment Thiol Treatment Cell Culture->Thiol Treatment Protein Extraction Protein Extraction Thiol Treatment->Protein Extraction Protein Digestion Protein Digestion Protein Extraction->Protein Digestion Quantification LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Protein Identification Protein Identification Data Analysis->Protein Identification Quantification Quantification Data Analysis->Quantification Protein Identification->Quantification Bioinformatics Bioinformatics Quantification->Bioinformatics Quantification->Bioinformatics Pathway Analysis

Caption: A generalized workflow for a comparative proteomics experiment.

G Unfolded Protein Response (UPR) and Apoptosis Induction by D-Penicillamine cluster_upr UPR Components cluster_apoptosis Apoptosis Regulators D-Penicillamine D-Penicillamine Oxidative Stress Oxidative Stress D-Penicillamine->Oxidative Stress UPR Activation UPR Activation Oxidative Stress->UPR Activation Mitochondrial Apoptosis Mitochondrial Apoptosis UPR Activation->Mitochondrial Apoptosis via CHOP, p53, Noxa phospho-PERK phospho-PERK UPR Activation->phospho-PERK p53 p53 Mitochondrial Apoptosis->p53 phospho-eIF2α phospho-eIF2α phospho-PERK->phospho-eIF2α Grp78 Grp78 phospho-eIF2α->Grp78 CHOP CHOP phospho-eIF2α->CHOP Bcl-2 (down) Bcl-2 (down) CHOP->Bcl-2 (down) Noxa Noxa p53->Noxa Mcl-1 (down) Mcl-1 (down) Noxa->Mcl-1 (down)

Caption: D-Penicillamine induces UPR and apoptosis in metastatic melanoma cells.[7][8]

Comparative Analysis of Thiol Compounds

  • D-Penicillamine: Studies have shown that D-penicillamine can induce caspase-dependent cell death in metastatic melanoma cells, an effect not observed with other thiol antioxidants like N-acetyl-L-cysteine (NAC).[7][8] This is associated with the activation of the unfolded protein response (UPR) and the mitochondrial pathway of apoptosis.[7][8] D-penicillamine treatment leads to oxidative stress and impairs glutathione homeostasis.[7][8]

  • N-acetylcysteine (NAC): As a precursor to glutathione, NAC is a potent antioxidant.[2][9] Proteomic studies demonstrate its cytoprotective effects against oxidative stress.[1][2] For instance, in neural cells exposed to H₂O₂, NAC pretreatment rescued the expression of several proteins, including those involved in cysteine and methionine metabolism.[1][2] In contrast to D-penicillamine's pro-apoptotic effect in melanoma cells, NAC did not induce cell death.[7][8]

  • Glutathione (GSH): This is a major intracellular antioxidant and plays a key role in protecting cells from oxidative damage.[10][11][12] The reversible S-glutathionylation of proteins is a critical post-translational modification that regulates protein function in response to redox signals.[3][10][11] This modification can alter protein structure, activity, and localization.[11]

  • Captopril (B1668294): This thiol-containing drug is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[13][14][15] Proteomic studies on spontaneously hypertensive rats have shown that captopril treatment can normalize the altered expression of several serum proteins, including alpha1 macroglobulin and alpha1 antiproteinase.[16]

Conclusion

The comparative analysis of the proteomic effects of this compound and other thiols reveals both distinct and shared mechanisms of action. While all are capable of interacting with protein thiols, their downstream effects on cellular processes like apoptosis, oxidative stress response, and specific signaling pathways can differ significantly. This guide provides a foundational understanding for researchers, highlighting the importance of considering the specific thiol compound and cellular context when investigating their biological effects. The provided data and protocols serve as a valuable starting point for further research in this area, with the ultimate goal of leveraging this knowledge for therapeutic development.

References

Penicillamine's Immunosuppressive Properties: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro immunosuppressive effects of penicillamine against other established immunosuppressive agents. The information is supported by experimental data to delineate its mechanism and relative potency.

This compound, a disease-modifying antirheumatic drug (DMARD), has demonstrated immunosuppressive effects in various in vitro systems. Its primary mechanism of action involves the inhibition of T lymphocyte function, a critical component of the adaptive immune response. This guide synthesizes available in vitro data to offer a comparative perspective on its efficacy.

Comparative Analysis of Immunosuppressive Potency

Quantitative data on the in vitro immunosuppressive effects of this compound and other commonly used immunosuppressants are summarized below. It is crucial to note that a direct head-to-head comparison of potency is challenging due to variations in experimental conditions across different studies, including cell types, stimulation methods, and assay durations. The following table, therefore, serves as a reference for the approximate effective concentrations of these drugs.

DrugTarget AssayCell TypeEffective Concentration/IC50Citation(s)
D-Penicillamine Mitogen-stimulated lymphocyte proliferationHuman, mouse, and rat spleen cellsSignificant inhibition: 10⁻⁴ M to 10⁻³ MStrong inhibition: >2 x 10⁻² M[1]
Azathioprine (B366305) Mitogen-stimulated lymphocyte proliferationHuman Peripheral Blood Mononuclear Cells (PBMCs)Mean IC50: 230.4 ± 231.3 nM[2][3]
6-Mercaptopurine (B1684380) Mitogen-stimulated lymphocyte proliferationHuman PBMCsMean IC50: 149.5 ± 124.9 nM[3]
Cyclosporine A T cell proliferationHuman whole bloodIC50: 294 µg/L
Mixed lymphocyte reactionHuman lymphocytesIC50: 19 ± 4 µg/L[4]
Methotrexate Lymphocyte proliferationHuman PBMCs>50% reduction at ≥ 0.1 µM[5]
Cell proliferationVarious cell linesIC50: ~10⁻⁸ M[6]

Mechanism of Action: A Focus on T Cell Inhibition

In vitro studies have elucidated that the immunosuppressive action of this compound is critically dependent on the presence of copper ions or ceruloplasmin.[7][8][9] The synergy between this compound and copper leads to the generation of hydrogen peroxide (H₂O₂), which subsequently inhibits the proliferation of T lymphocytes.[7][8][9] This effect is particularly targeted towards helper T cells, thereby suppressing T-cell-dependent B-cell responses, such as immunoglobulin synthesis.[10]

cluster_0 Extracellular Space cluster_1 T Lymphocyte This compound This compound H2O2 Hydrogen Peroxide (H₂O₂) This compound->H2O2 Reacts with Copper Copper Ions (Cu²⁺) / Ceruloplasmin Copper->H2O2 Catalyzes Inhibition H2O2->Inhibition T_Cell T Cell Proliferation Inhibition->T_Cell

This compound's Proposed Immunosuppressive Pathway.

Experimental Protocols

The following outlines the general methodologies employed in the in vitro assessment of this compound's immunosuppressive effects.

Lymphocyte Proliferation Assay

This assay evaluates the ability of a compound to inhibit the proliferation of lymphocytes following stimulation.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Whole blood is collected in tubes containing an anticoagulant (e.g., heparin).

  • PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

  • The isolated cells are washed and resuspended in a suitable culture medium.

2. Cell Culture and Stimulation:

  • PBMCs are seeded in 96-well plates at a specific density.

  • The cells are treated with various concentrations of this compound or other immunosuppressive agents.

  • A mitogen (e.g., phytohemagglutinin (PHA) or concanavalin (B7782731) A (ConA)) is added to stimulate lymphocyte proliferation. Control wells without the mitogen are also included.

3. Proliferation Measurement:

  • The plates are incubated for a defined period (typically 48-72 hours).

  • Proliferation is assessed using one of the following methods:

    • [³H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the cultures for the final hours of incubation. Proliferating cells incorporate the thymidine into their DNA. The amount of incorporated radioactivity is measured using a scintillation counter and is proportional to the degree of cell proliferation.[11][12]

    • MTT Assay: A tetrazolium salt (MTT) is added to the wells. Metabolically active cells convert MTT into a colored formazan (B1609692) product. The absorbance of the formazan is measured, which correlates with the number of viable, proliferating cells.

    • CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) before stimulation. With each cell division, the fluorescence intensity of the daughter cells is halved. Proliferation is quantified by analyzing the fluorescence distribution using flow cytometry.[11]

4. Data Analysis:

  • The results are typically expressed as a percentage of the proliferation observed in the stimulated control group (without the drug).

  • The half-maximal inhibitory concentration (IC50), the concentration of the drug that causes 50% inhibition of proliferation, is calculated from the dose-response curve.

Blood Whole Blood Collection Isolate PBMC Isolation (Density Gradient Centrifugation) Blood->Isolate Culture Cell Culture with Mitogen & Test Compounds Isolate->Culture Incubate Incubation (48-72 hours) Culture->Incubate Measure Measure Proliferation ([³H]-Thymidine, MTT, or CFSE) Incubate->Measure Analyze Data Analysis (Calculate % Inhibition, IC50) Measure->Analyze

References

Specificity of Penicillamine's Interaction with Copper Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-penicillamine's interaction with copper ions versus other biologically relevant metal ions. The information presented is supported by experimental data to validate the specificity of this interaction, which is fundamental to its therapeutic use in conditions like Wilson's disease.

I. Comparative Analysis of Binding Affinity

Penicillamine's therapeutic efficacy as a copper chelator stems from its relatively high and specific affinity for copper ions. While it can interact with other metal ions, its selectivity for copper is a key feature.

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data on the binding affinity of this compound for copper and other metal ions. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger interaction.

Metal IonChelatorDissociation Constant (Kd)MethodReference
Cu(I) D-Penicillamine 2.38 x 10⁻¹⁶ M Competition with Cu(I)-binding proteins (Cox17) and ESI-MS[1]
Cu(I)Trientine1.74 x 10⁻¹⁶ MCompetition with Cu(I)-binding proteins (Cox17) and ESI-MS[1]
Cu(I)2,3-dimercapto-1-propanol (BAL)1.05 x 10⁻¹⁷ MCompetition with Cu(I)-binding proteins (Cox17) and ESI-MS[1]
Cu(I)meso-2,3-dimercaptosuccinate (DMS)1.10 x 10⁻¹⁷ MCompetition with Cu(I)-binding proteins (Cox17) and ESI-MS[1]
Cu(I)Tetrathiomolybdate (TTM)6.31 x 10⁻²⁰ MCompetition with Cu(I)-binding proteins (Cu10MT) and ESI-MS[1]

Note: Data for Cu(II), Zn(II), Fe(II), and Ca(II) with this compound in the form of direct Kd values from a single comparative study is limited in the reviewed literature. However, qualitative and semi-quantitative studies consistently demonstrate a preferential interaction with copper.

Qualitative and Semi-Quantitative Specificity Data

Studies have shown that while this compound can increase the urinary excretion of other metals like zinc, this effect is significantly less pronounced than its impact on copper excretion.

Metal IonEffect of this compound Administration (750 mg/day for 1 year)Reference
Copper 8-10 fold increase in urinary excretion [2]
Zinc2-fold increase in urinary excretion[2]
IronNo significant influence on excretion[2]
CalciumNo significant influence on excretion[2]
MagnesiumNo significant influence on excretion[2]

These findings suggest a higher in vivo selectivity of this compound for copper over zinc, and minimal interaction with iron and calcium at therapeutic doses.[2]

II. Experimental Protocols for Validating Specificity

The specificity of this compound for copper ions can be validated through various experimental methodologies. Below are protocols for two key assays.

Bathocuproinedisulfonic Acid (BCS) Assay for Copper Chelation

This spectrophotometric assay is used to determine the ability of a compound to chelate copper. BCS forms a colored complex specifically with Cu(I) ions.

Principle: this compound reduces Cu(II) to Cu(I) and then chelates the Cu(I). In a competitive setup, if this compound binds Cu(I), it will prevent the formation of the Cu(I)-BCS complex, leading to a decrease in absorbance at 483 nm.

Materials:

  • D-Penicillamine

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Bathocuproinedisulfonic acid disodium (B8443419) salt (BCS) solution

  • Ascorbic acid (as a reducing agent, if starting with Cu(II) and not relying on this compound's reducing ability)

  • Buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer at physiological pH)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of this compound, CuSO₄, and BCS in the chosen buffer.

  • In a microplate or cuvette, add the copper sulfate solution.

  • Add varying concentrations of the this compound solution and incubate for a specific period to allow for chelation.

  • If necessary, add ascorbic acid to ensure all copper is in the Cu(I) state.

  • Add the BCS solution to the mixture.

  • Measure the absorbance of the resulting solution at 483 nm.

  • A decrease in absorbance compared to a control without this compound indicates copper chelation by this compound. The relative affinity can be compared against other chelators.

Competitive Binding Assay using Electrospray Ionization Mass Spectrometry (ESI-MS)

This method allows for the direct observation of metal-ligand complexes and can be used to determine the relative binding affinities of different chelators for a specific metal ion.

Principle: A copper-binding protein with a known mass is incubated with a chelator. The transfer of copper from the protein to the chelator can be monitored by the change in the mass of the protein using ESI-MS. By comparing the efficacy of different chelators in removing copper from the protein, their relative binding affinities can be determined.

Materials:

  • D-Penicillamine and other chelators for comparison

  • A well-characterized copper-binding protein (e.g., Cox17, Metallothionein)

  • Ammonium acetate buffer

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Prepare a solution of the apo-protein (protein without the metal).

  • Reconstitute the protein with Cu(I) to form the copper-protein complex.

  • Incubate the copper-protein complex with varying concentrations of this compound or other chelators for a set period.

  • Analyze the samples using ESI-MS to determine the mass of the protein. A decrease in the mass of the protein corresponds to the loss of copper.

  • By plotting the remaining copper-bound protein against the chelator concentration, the concentration of chelator required to remove 50% of the copper (IC50) can be determined, which is related to its binding affinity.

III. Visualizing the Mechanism and Experimental Workflow

Mechanism of Action of this compound in Copper Chelation

The primary mechanism of this compound in treating copper overload involves chelation of excess copper in the body, forming a stable, soluble complex that is then excreted in the urine.[3] this compound is also known to induce the synthesis of metallothionein, a protein that binds and detoxifies copper.[4]

Penicillamine_Mechanism cluster_blood Bloodstream cluster_liver Liver Cell cluster_kidney Kidney This compound D-Penicillamine MT Metallothionein Induction This compound->MT Complex This compound-Copper Complex This compound->Complex Chelation FreeCopper Excess Free Copper (Cu²⁺) DetoxifiedCopper Detoxified Copper (Bound to MT) FreeCopper->DetoxifiedCopper Binding FreeCopper->Complex AlbuminCopper Albumin-Bound Copper AlbuminCopper->FreeCopper Release Excretion Urinary Excretion Complex->Excretion

Caption: Mechanism of this compound in copper chelation and detoxification.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates a typical workflow for a competitive binding assay to determine the relative affinity of this compound for a metal ion compared to a known chelator.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Metal Prepare Metal Ion Solution (e.g., Cu²⁺, Zn²⁺) Mix1 Incubate Metal Ion with Varying Concentrations of This compound Metal->Mix1 Chelator1 Prepare this compound Solution (Test Chelator) Chelator1->Mix1 Chelator2 Prepare Known Chelator Solution (e.g., BCS) Mix2 Add Known Chelator to the Mixture Chelator2->Mix2 Mix1->Mix2 Measure Measure Signal (e.g., Absorbance) Mix2->Measure Plot Plot Signal vs. This compound Concentration Measure->Plot Calculate Calculate IC₅₀ and Determine Relative Affinity Plot->Calculate

Caption: Workflow for a competitive binding assay.

IV. Conclusion

The available experimental data strongly supports the specificity of D-penicillamine for copper ions, particularly Cu(I). This selectivity is evident from both quantitative binding affinity studies and in vivo observations of metal excretion. While this compound can interact with other divalent metal ions, its significantly higher affinity for copper underlies its utility as a targeted therapy for copper overload disorders. The experimental protocols provided herein offer robust methods for further validating and comparing the specificity of this compound and other chelating agents.

References

Penicillamine's Cellular Impact: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of therapeutic compounds on different cell types is paramount. This guide provides a comparative analysis of penicillamine's effects on various cell lines, supported by experimental data and detailed methodologies.

This compound, a chelating agent primarily used in the treatment of Wilson's disease and rheumatoid arthritis, exhibits a range of effects on different cell lines, largely dictated by the cellular context and the presence of co-factors like copper. Its mechanisms of action are multifaceted, spanning from the induction of oxidative stress to the modulation of specific signaling pathways, leading to varied outcomes such as inhibition of proliferation, induction of apoptosis, and alterations in cellular metabolism.

Comparative Effects on Cell Viability and Proliferation

The cytotoxic and anti-proliferative effects of D-penicillamine, often in conjunction with copper, have been observed across a spectrum of cell lines, including cancer cells, fibroblasts, and immune cells. The effective concentrations and the magnitude of the response, however, show considerable variation.

In the presence of copper, D-penicillamine generates reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂), which is cytotoxic to human leukemia (HL-60) and breast cancer (BT474, MCF-7) cells.[1] The cytotoxicity is concentration-dependent and can be reversed by the addition of catalase, confirming the role of H₂O₂.[1] Leukemia cells appear to be more susceptible to this H₂O₂-mediated cytotoxicity than breast cancer cells.[1]

Similarly, human fibroblast proliferation is inhibited by a combination of D-penicillamine and copper sulfate (B86663).[2] This inhibition is also attributed to the production of hydrogen peroxide.[2] In contrast, high concentrations of D-penicillamine (10 mmol/l) on its own can exert a toxic effect on fibroblast cell cultures, leading to growth inhibition.[3] Lower concentrations (100 µmol/l), however, specifically decrease the biosynthesis of type I and type III collagens.[3]

The impact on immune cells is also notable. While Raji (B-cell) and U937 (premacrophage/promyelocytic) cell lines are not significantly affected by D-penicillamine concentrations up to 0.97 mmol/l, other cell lines like H9 (T-cell), NC37 (B-cell), and HL60 (promyelocytic) show clear impairment at concentrations between 0.12 and 0.49 mmol/l.[4] Furthermore, D-penicillamine has been shown to suppress the function of T-cells more markedly than B-cells in certain experimental setups.[5]

In a human hepatoma cell line (HepG2) with a knockout of the ATP7B gene (a model for Wilson's disease), D-penicillamine treatment alone had a minor effect on the viability of these knockout cells under copper-loaded conditions.[6][7] However, a combined treatment with zinc showed a highly synergistic effect in improving cell viability.[6][7]

Metastatic melanoma cells (A375, G361) are also susceptible to D-penicillamine, which induces caspase-dependent cell death without affecting the viability of normal primary epidermal melanocytes.[8]

The following table summarizes the quantitative data on the effects of D-penicillamine on various cell lines.

Cell LineCell TypeThis compound ConcentrationCo-treatmentObserved EffectReference
Human FibroblastsFibroblast60 µM4 µM CuSO₄Significant inhibition of proliferation[2]
Human FibroblastsFibroblast10 mmol/lNoneInhibition of growth[3]
Conjunctival FibroblastsFibroblastHigh (2000x Daunorubicin)NoneAntiproliferative[9]
Rabbit Articular ChondrocytesChondrocyte5 x 10⁻⁴ M to 7.5 x 10⁻³ MNoneInhibition of growth, G0/1 phase arrest[10]
H9T-cell0.12 - 0.49 mmol/lNoneImpaired proliferation and viability[4]
NC37B-cell0.12 - 0.49 mmol/lNoneImpaired proliferation and viability[4]
HL60Promyelocytic Leukemia0.12 - 0.49 mmol/lNoneImpaired proliferation and viability[4]
HL-60, HL-60/VCR, HL-60/ADRHuman Leukemia≤ 400 µM10 µM CuSO₄Concentration-dependent cytotoxicity[1]
BT474, MCF-7Human Breast Cancer≤ 400 µM10 µM CuSO₄Concentration-dependent cytotoxicity[1]
J558LMurine PlasmacytomaNot specifiedCopper sulfateAntiproliferative effect in vitro[11]
MB231Human Breast Cancer100 µM15 µM CuSO₄Increased H₂O₂ levels, cytotoxicity[12]
H1299Human Lung Cancer100 µM15 µM CuSO₄Increased H₂O₂ levels, cytotoxicity[12]
A375, G361Human Metastatic MelanomaNot specifiedNoneCaspase-dependent cell death[8]
HepG2 (ATP7B KO)Human HepatomaNot specifiedCopperMinor effect on viability[6][7]
HeLa, L 929Transformed (Cancer)5 x 10⁻⁴ M to 7.5 x 10⁻³ MNoneInhibition of growth, G2/M phase block[10]

Signaling Pathways Modulated by this compound

The biological effects of this compound are underpinned by its influence on several key signaling pathways.

1. Reactive Oxygen Species (ROS) Generation:

A primary mechanism of action for this compound, particularly when complexed with copper, is the generation of ROS. This process is central to its cytotoxic effects on various cancer cell lines and its anti-proliferative action on fibroblasts.[1][2] The thiol group in this compound likely facilitates the reduction of Cu(II) to Cu(I), which then catalyzes the formation of hydrogen peroxide from oxygen.[1][13] This oxidative stress can lead to DNA damage, lipid peroxidation, and ultimately, cell death.[13]

ROS_Generation This compound This compound ROS Reactive Oxygen Species (H₂O₂) This compound->ROS + Copper Copper Copper (Cu²⁺) Copper->ROS CellDamage Cellular Damage (DNA, Lipids, Proteins) ROS->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis

ROS Generation by this compound and Copper.

2. Unfolded Protein Response (UPR) and Mitochondrial Apoptosis in Melanoma:

In metastatic melanoma cells, D-penicillamine has been shown to induce caspase-dependent apoptosis by activating the unfolded protein response (UPR) and the mitochondrial pathway of apoptosis.[8][14] This involves the upregulation of key UPR players like phospho-PERK, phospho-eIF2α, Grp78, and CHOP.[8] Concurrently, it triggers the mitochondrial apoptotic pathway through the upregulation of p53 and modulation of Bcl-2 family members, including an increase in the pro-apoptotic protein Noxa and a decrease in the anti-apoptotic protein Mcl-1.[8]

Melanoma_Apoptosis cluster_UPR Unfolded Protein Response (UPR) cluster_Mito Mitochondrial Pathway PERK p-PERK eIF2a p-eIF2α PERK->eIF2a CHOP CHOP eIF2a->CHOP Apoptosis Apoptosis CHOP->Apoptosis p53 p53 Noxa Noxa p53->Noxa Mcl1 Mcl-1 Noxa->Mcl1 Noxa->Apoptosis Mcl1->Apoptosis This compound D-Penicillamine This compound->PERK This compound->p53

This compound-induced apoptosis in melanoma cells.

Experimental Protocols

The following are summaries of key experimental protocols used in the cited studies to assess the effects of this compound.

Cell Proliferation Assay (Tritiated Thymidine (B127349) Incorporation):

This method was used to measure the proliferation of human fibroblasts.[2]

  • Fibroblasts are seeded in 96-well microtiter plates and cultured to sub-confluence.

  • The cells are then serum-starved for 48 hours to synchronize their cell cycles.

  • D-penicillamine and/or copper sulfate are added to the culture medium at various concentrations.

  • Interleukin-1 (IL-1) can be added to stimulate proliferation.

  • After a specific incubation period (e.g., 24-72 hours), tritiated thymidine ([³H]thymidine) is added to each well.

  • The cells are incubated for another period (e.g., 6 hours) to allow for the incorporation of the radiolabel into newly synthesized DNA.

  • The cells are harvested, and the amount of incorporated [³H]thymidine is measured using a scintillation counter. The level of radioactivity is proportional to the rate of cell proliferation.

Cell Viability and Proliferation Assay (MTT or similar):

This colorimetric assay is commonly used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It was employed to evaluate the effects of this compound on various human cell lines.[4]

  • Cells are seeded in 96-well plates and treated with different concentrations of this compound.

  • After the desired incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product.

  • A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Flow Cytometry for Cell Cycle Analysis:

This technique was used to determine the effects of D-penicillamine on the cell cycle progression of normal and transformed cells.[10]

  • Cells are cultured and treated with D-penicillamine for a specified duration.

  • Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (B145695) (e.g., 70%).

  • The fixed cells are then treated with RNase to remove RNA.

  • A fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI), is added to stain the cellular DNA.

  • The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • The DNA content of each cell is determined, allowing for the quantification of the percentage of cells in different phases of the cell cycle (G0/1, S, and G2/M).

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Assays Downstream Assays cluster_Data Data Analysis Seeding Cell Seeding Treatment This compound Treatment Seeding->Treatment Proliferation Proliferation Assay ([³H]Thymidine) Treatment->Proliferation Viability Viability Assay (MTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Quantification Quantification of Results Proliferation->Quantification Viability->Quantification CellCycle->Quantification Comparison Comparative Analysis Quantification->Comparison

References

Safety Operating Guide

Proper Disposal of Penicillamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of penicillamine is a critical aspect of laboratory and pharmaceutical operations. Adherence to established protocols mitigates risks to personnel and prevents environmental contamination. This guide provides detailed procedures for the proper disposal of this compound, aligning with general principles of pharmaceutical and chemical waste management.

Step-by-Step Disposal Protocol

This compound waste should be treated as chemical waste. The following steps outline the recommended disposal procedure for various forms of this compound waste in a laboratory setting.

  • Segregation of Waste:

    • Solid Waste: Unused or expired this compound tablets and capsules, as well as contaminated personal protective equipment (PPE) such as gloves and lab coats, should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound and solvents used for rinsing contaminated labware should be collected in a separate, designated liquid chemical waste container.[1]

    • Contaminated Labware: Glassware and other lab equipment that have come into contact with this compound should be decontaminated. If disposable, they should be placed in the appropriate solid waste container after decontamination.[1]

  • Decontamination of Labware:

    • Rinse the contaminated labware with a suitable solvent (e.g., ethanol, if compatible) to remove the bulk of the this compound residue.[1] This rinseate must be collected as liquid chemical waste.[1]

    • After the initial rinse, wash the labware thoroughly with detergent and water.[1]

  • Packaging and Labeling:

    • All waste containers must be securely sealed and clearly labeled as "Hazardous Waste" and include the specific chemical name, "this compound."

    • Follow all institutional and local regulations for hazardous waste labeling.

  • Storage:

    • Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure that the storage area is well-ventilated and that incompatible waste types are segregated.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and approved hazardous waste management vendor.[2]

    • Complete all necessary paperwork, such as a hazardous waste manifest, to track the waste from its point of origin to its final disposal.[3]

Regulatory Considerations

It is imperative to comply with all local, state, and federal regulations governing pharmaceutical and hazardous waste.[2][4] In the United States, the Environmental Protection Agency (EPA) provides regulations for the management of hazardous waste pharmaceuticals.[4] Facilities should consult their institution's Environmental Health and Safety (EH&S) department for specific guidance and to ensure compliance with all applicable laws.[2]

Waste Type Disposal Container Key Disposal Action
Unused/Expired this compound (Solid)Designated Hazardous Chemical Waste ContainerSegregate and label clearly.
This compound Solutions (Liquid)Designated Liquid Chemical Waste ContainerCollect all solutions and first rinses.
Contaminated Labware (Disposable)Solid Waste Container (after decontamination)Rinse with solvent, collect rinseate, then wash.
Contaminated Labware (Reusable)N/ARinse with solvent, collect rinseate, then wash.
Contaminated PPEDesignated Hazardous Chemical Waste ContainerCollect in a sealed bag within the container.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 This compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Decontamination & Disposal Path cluster_3 Final Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_labware Contaminated Labware? is_liquid->is_labware No liquid_container Place in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes decontaminate Decontaminate Labware is_labware->decontaminate Yes storage Store in Secure Designated Area solid_container->storage liquid_container->storage is_disposable Disposable? decontaminate->is_disposable dispose_solid Dispose as Solid Waste is_disposable->dispose_solid Yes reuse Reuse Labware is_disposable->reuse No dispose_solid->storage vendor_pickup Arrange for Licensed Vendor Pickup storage->vendor_pickup

Caption: this compound Disposal Workflow.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Penicillamine, a potent chelating agent. Adherence to these procedures is critical to mitigate risks and ensure the well-being of all laboratory personnel.

This compound presents several health hazards that necessitate careful handling. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1] It can cause significant skin and eye irritation.[1] Furthermore, inhalation may lead to allergy or asthma-like symptoms, and there is a risk of damaging fertility or the unborn child.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the required PPE to prevent exposure.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Hand Protection GlovesPowder-free nitrile or low-protein latex gloves are recommended. Double gloving should be considered for enhanced protection.[4][5]
Body Protection Protective ClothingA laboratory coat is suitable for handling small quantities (up to 500 grams). For larger amounts, a disposable, low-permeability coverall that is buttoned at the collar and cuffs is advised.[4]
Respiratory Protection RespiratorIn situations where exposure limits may be exceeded or if irritation is experienced, a full-face respirator is necessary.[3]

Operational Plan for Handling this compound

A systematic workflow is essential for the safe handling of this compound from receipt to disposal. This operational plan outlines the key steps to be followed.

cluster_receiving Receiving and Storage cluster_handling Handling cluster_cleanup Post-Handling receiving Receive this compound storage Store in a cool, dry, well-ventilated area in a tightly sealed, original container. Store locked up. receiving->storage preparation Don appropriate PPE (gloves, gown, goggles). weighing Handle in a well-ventilated area or under local exhaust ventilation. preparation->weighing experiment Conduct experiment, avoiding dust generation. weighing->experiment decontamination Decontaminate work surfaces. ppe_removal Remove and dispose of PPE correctly. decontamination->ppe_removal hand_washing Wash hands thoroughly with soap and water. ppe_removal->hand_washing cluster_preparation Waste Preparation cluster_containment Containment cluster_disposal Final Disposal collect Collect this compound waste and contaminated materials. mix Mix with an undesirable substance (e.g., used coffee grounds, kitty litter). collect->mix seal Place the mixture in a sealable bag or container to prevent leakage. dispose Dispose of the sealed container in the household trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Penicillamine
Reactant of Route 2
Penicillamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.